1,3-Thiazole-4-carbonyl chloride
Description
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Properties
IUPAC Name |
1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTECMELMYALUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574605 | |
| Record name | 1,3-Thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3745-79-7 | |
| Record name | 1,3-Thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Thiazole-4-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unsung Hero of Medicinal Chemistry Scaffolding
In the vast armamentarium of synthetic chemistry, certain reagents, while not household names, are the silent workhorses that enable the construction of complex and life-saving molecules. 1,3-Thiazole-4-carbonyl chloride is one such entity. As a bifunctional molecule, it elegantly combines the privileged thiazole scaffold—a common feature in numerous pharmaceuticals—with a highly reactive acyl chloride. This unique combination makes it an invaluable building block for medicinal chemists seeking to introduce the thiazole moiety into new drug candidates. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its practical applications in the synthesis of bioactive compounds, thereby empowering researchers to leverage its full potential in the pursuit of novel therapeutics.
Section 1: Core Chemical and Physical Properties
This compound is a reactive chemical intermediate, and as such, its properties are of paramount importance for its handling, storage, and use in synthesis. While extensive experimental data for the isolated compound is not always readily available in the public domain due to its reactive nature, we can compile its known characteristics and draw comparisons with closely related structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 3745-79-7 | [1] |
| Molecular Formula | C₄H₂ClNOS | [1] |
| Molecular Weight | 147.58 g/mol | [1] |
| Appearance | Expected to be a solid or liquid | Based on analogous acyl chlorides. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General reactivity of acyl chlorides. |
| Stability | Moisture-sensitive. Decomposes in the presence of water. | General reactivity of acyl chlorides.[2] |
Spectroscopic Signature: The Fingerprint of a Molecule
Definitive characterization of this compound is crucial for confirming its identity and purity after synthesis. While a dedicated public spectral database for this specific compound is sparse, we can predict its expected spectroscopic features based on the known spectra of the 1,3-thiazole core and the influence of the carbonyl chloride group.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons on the thiazole ring. The proton at the C5 position will likely be a singlet, and the proton at the C2 position will also be a singlet, both shifted downfield due to the electron-withdrawing nature of the carbonyl chloride and the heteroatoms in the ring. For reference, the protons on the parent 1,3-thiazole appear at approximately 8.9 ppm (H2) and 7.5 ppm (H5 and H4). The C4-proton is absent in the target molecule.[3]
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the three carbons of the thiazole ring and the carbonyl carbon. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the thiazole ring will also exhibit distinct shifts, with the C4 carbon (attached to the carbonyl chloride) being significantly deshielded. For comparison, the carbons in 1,3-thiazole-4-carbonitrile appear at δ 157.4, 133.6, and 125.9 ppm.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride, typically found in the region of 1750-1815 cm⁻¹. Additional bands corresponding to the C=N and C-S stretching vibrations of the thiazole ring will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak) and one sulfur atom.
Section 2: Synthesis and Handling
The most common and practical laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1,3-thiazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
The "Why": Causality in Reagent Selection
The choice of thionyl chloride is a classic example of strategic reagent selection in organic synthesis. Here's the rationale:
-
High Reactivity: Thionyl chloride readily converts carboxylic acids to acyl chlorides under relatively mild conditions.
-
Irreversible Reaction: The byproducts, sulfur dioxide and hydrogen chloride, are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Clean Workup: The volatility of the byproducts and any excess reagent simplifies the isolation of the desired acyl chloride, which can often be purified by distillation or by simply removing the volatiles under vacuum.
The mechanism of this reaction involves the initial formation of a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group of the carboxylic acid. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.[4][5]
CarboxylicAcid [label="1,3-Thiazole-4-carboxylic acid"]; ThionylChloride [label="SOCl₂"]; Intermediate [label="Chlorosulfite Intermediate", fillcolor="#FBBC05"]; AcylChloride [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ + HCl (gases)"];
CarboxylicAcid -> Intermediate [label="+ SOCl₂"]; Intermediate -> AcylChloride [label="+ Cl⁻"]; Intermediate -> Byproducts [label="elimination"];
caption [label="Mechanism of Acyl Chloride Formation", shape=plaintext, fontsize=12]; }
Caption: Mechanism of Acyl Chloride Formation.Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[6][7]
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Materials:
-
1,3-Thiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reaction: To the flask, add 1,3-thiazole-4-carboxylic acid (1 equivalent). Add anhydrous toluene or DCM as a solvent (approximately 5-10 mL per gram of carboxylic acid).
-
Reagent Addition: Slowly add thionyl chloride (2-3 equivalents) to the stirred suspension at room temperature. The addition should be done carefully as the reaction can be exothermic and will evolve HCl gas.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by the disappearance of the solid starting material.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors.
-
The crude this compound can be purified by vacuum distillation if it is a liquid, or used directly in the next step if its purity is deemed sufficient.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Section 1.1.
Section 3: Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent. Its primary reactions involve nucleophilic acyl substitution with a wide range of nucleophiles, most notably amines and alcohols, to form amides and esters, respectively.
Amide Bond Formation: The Gateway to Bioactive Molecules
The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of 1,3-thiazole-4-carboxamides. This reaction is fundamental to the incorporation of the thiazole moiety into peptide-like structures and other nitrogen-containing bioactive molecules.
The "Why": The Role of a Base
The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[8][9] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is typically added to neutralize the HCl as it is formed. Common choices for the base include:
-
Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used as they are non-nucleophilic and act solely as acid scavengers.
-
Pyridine: Pyridine can also be used as a base and solvent.
-
Excess Amine: If the amine starting material is inexpensive and readily available, a twofold excess can be used, where one equivalent acts as the nucleophile and the second equivalent acts as the base.
AcylChloride [label="this compound"]; Amine [label="Primary or Secondary Amine (R-NH₂ or R₂NH)"]; Base [label="Base (e.g., Et₃N)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; Amide [label="1,3-Thiazole-4-carboxamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="[Base-H]⁺Cl⁻"];
AcylChloride -> Tetrahedral_Intermediate [label="+ Amine"]; Tetrahedral_Intermediate -> Amide [label="- Cl⁻"]; Amine -> Byproduct [label="+ HCl (from reaction)"]; Base -> Byproduct [label="+ HCl (from reaction)"];
caption [label="Amide Formation Mechanism", shape=plaintext, fontsize=12]; }
Caption: Amide Formation Mechanism.Detailed Experimental Protocol: Synthesis of a 1,3-Thiazole-4-carboxamide
This protocol provides a general procedure for the coupling of this compound with an amine.
Safety Precaution: Handle this compound and amines in a well-ventilated fume hood. Wear appropriate PPE.
Materials:
-
This compound
-
A primary or secondary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide can be purified by recrystallization or silica gel column chromatography to afford the pure product.
Characterization: Confirm the structure of the purified amide using NMR, IR, and mass spectrometry.
Ester Formation: Expanding the Synthetic Toolbox
In a similar fashion to amide formation, this compound reacts with alcohols to produce 1,3-thiazole-4-carboxylates (esters). This reaction is also typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[2]
Detailed Experimental Protocol: Synthesis of a 1,3-Thiazole-4-carboxylate
This protocol outlines a general procedure for the esterification of this compound.
Safety Precaution: Handle this compound and pyridine in a well-ventilated fume hood. Wear appropriate PPE.
Materials:
-
This compound
-
An alcohol (primary or secondary)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Setup: In a dry round-bottom flask, dissolve the alcohol (1 equivalent) and pyridine (1.1-1.5 equivalents) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of this compound (1 equivalent) in anhydrous DCM.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M aqueous HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by silica gel column chromatography or distillation to obtain the final product.
Characterization: Characterize the purified ester by NMR, IR, and mass spectrometry.
Section 4: Applications in Drug Discovery and Development
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. This compound, as a key intermediate, provides a direct route to introduce this important pharmacophore into drug candidates.
Case Study: Dasatinib - A Tyrosine Kinase Inhibitor
Dasatinib (marketed as Sprycel) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10] The chemical structure of Dasatinib features a central N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide core. The synthesis of a key intermediate for Dasatinib, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[11] The precursor, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, can be synthesized from a derivative of 1,3-thiazole-4-carboxylic acid, highlighting the importance of the chemistry discussed in this guide.[10][12]
Thiazole_Amide [label="2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide"]; Pyrimidine [label="4,6-Dichloro-2-methylpyrimidine"]; Dasatinib_Intermediate [label="N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Thiazole_Amide -> Dasatinib_Intermediate; Pyrimidine -> Dasatinib_Intermediate;
caption [label="Synthesis of a Key Dasatinib Intermediate", shape=plaintext, fontsize=12]; }
Caption: Synthesis of a Key Dasatinib Intermediate.Case Study: Ritonavir - An HIV Protease Inhibitor
Ritonavir is an antiretroviral drug from the protease inhibitor class used to treat HIV infection. The complex structure of Ritonavir contains a thiazole moiety, which was introduced to improve its pharmacokinetic profile. While the exact synthetic route may vary, the construction of the thiazole-containing fragment often involves chemistry derived from thiazole carboxylic acids, demonstrating the broader applicability of this class of reagents in the synthesis of complex pharmaceuticals.
Section 5: Safety, Handling, and Storage
As a reactive acyl chloride, this compound must be handled with care.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion: A Versatile Tool for a Healthier Future
This compound, though a simple molecule, represents a powerful tool in the hands of medicinal chemists. Its ability to readily introduce the biologically significant thiazole scaffold into a wide range of molecules through robust and well-understood reactions makes it a valuable asset in the drug discovery and development pipeline. By understanding its chemical properties, mastering its synthesis and handling, and appreciating its reactivity, researchers can continue to unlock its potential in creating the next generation of innovative medicines.
References
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Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. PubMed Central. Retrieved from [Link]
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Eureka | Patsnap. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]
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MDPI. (2023). Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. MDPI. Retrieved from [Link]
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ChemistryStudent. Acyl Chlorides (A-Level). Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Recent Advances in Heterocyclic HIV Protease Inhibitors. PubMed Central. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
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ResearchGate. (2022, July 9). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). 1,3-Thiazole-4-carbonitrile. PubMed Central. Retrieved from [Link]
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Oriental Journal of Chemistry. (2022). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Oriental Journal of Chemistry, 38(5). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
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Semantic Scholar. Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Retrieved from [Link]
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DergiPark. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(1), 326-339. Retrieved from [Link]
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1,3-thiazole-4-carbonyl chloride CAS number
An In-Depth Technical Guide to 1,3-Thiazole-4-carbonyl Chloride (CAS No. 3745-79-7) for Advanced Research and Development
Executive Summary
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structure, combining a reactive acid chloride functional group with the biologically significant thiazole scaffold, makes it an invaluable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its fundamental properties, synthesis, chemical reactivity, state-of-the-art applications, and critical safety protocols. The CAS Number for this compound is 3745-79-7 .[1][2][3][4]
The 1,3-thiazole ring is a privileged scaffold found in numerous pharmacologically active compounds and natural products.[5][6] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][7][8] The carbonyl chloride moiety provides a highly reactive site for nucleophilic acyl substitution, enabling facile formation of amide, ester, and ketone linkages. This guide aims to equip the reader with the expert knowledge required to effectively and safely utilize this potent reagent in research and development endeavors.
Physicochemical Properties and Characterization
Accurate characterization of this compound is paramount for its successful application. The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 3745-79-7 | [1][2][4] |
| Molecular Formula | C₄H₂ClNOS | [1][2] |
| Molecular Weight | 147.58 g/mol | [1][2][4] |
| Appearance | Off-white to yellow solid | [9] |
| Purity | Typically >95% | [4] |
| Synonyms | 4-(Chlorocarbonyl)-1,3-thiazole, Thiazole-4-carbonyl chloride | [4] |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiazole ring. The proton at the C2 position would likely appear as a singlet at approximately δ 9.0-9.2 ppm, while the proton at the C5 position would appear as a singlet at δ 8.2-8.4 ppm.
-
¹³C NMR: The carbon NMR spectrum would feature four signals. The carbonyl carbon of the acid chloride is expected in the δ 160-165 ppm range. The three carbons of the thiazole ring would have distinct chemical shifts, with C2 appearing around δ 155-158 ppm, C4 around δ 145-150 ppm, and C5 around δ 125-130 ppm.[11][12]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong, sharp absorption band between 1750-1800 cm⁻¹ , characteristic of the C=O stretching vibration of an acyl chloride. Additional bands corresponding to C=N and C=C stretching of the thiazole ring would be observed in the 1500-1650 cm⁻¹ region.
Synthesis of this compound
The most common and reliable method for preparing this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Causality in Reagent Selection
-
Thionyl Chloride (SOCl₂): This is a cost-effective and highly effective reagent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification as they can be easily removed under vacuum or with a nitrogen stream.[13]
-
Oxalyl Chloride ((COCl)₂): Often preferred for smaller-scale or more sensitive substrates. It can be used under milder conditions than thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to form the Vilsmeier reagent in situ, which is the active chlorinating species. This method also produces only gaseous byproducts (CO, CO₂, HCl).
Standard Laboratory Synthesis Protocol
This protocol describes a self-validating system for the synthesis using thionyl chloride.
Objective: To convert 1,3-thiazole-4-carboxylic acid to this compound.
Materials:
-
1,3-thiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another high-boiling inert solvent like xylene)[13]
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere. Ensure the glassware is oven-dried to remove all traces of water.
-
Charging the Flask: To the flask, add 1,3-thiazole-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to create a slurry (approx. 5-10 mL per gram of acid).
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the slurry at room temperature. Causality: An excess of thionyl chloride is used to drive the reaction to completion. The addition should be slow as the initial reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours.
-
In-Process Validation: Monitor the reaction's completion by observing the cessation of HCl gas evolution. The solid starting material should fully dissolve, resulting in a clear solution.
-
Purification: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Trustworthiness: To ensure all volatile impurities are removed, the crude product can be co-evaporated with anhydrous toluene two or three times.
-
Product Isolation: The resulting residue is the crude this compound, which can often be used directly in the next step. For higher purity, vacuum distillation can be performed.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Key Applications
The utility of this compound stems from its dual reactivity: the electrophilic carbonyl carbon and the aromatic thiazole core. It is a cornerstone intermediate for synthesizing a vast array of derivatives for drug discovery.[14]
Key Reactions
-
Amide Bond Formation: This is the most common application. The acid chloride reacts readily with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to afford the corresponding 1,3-thiazole-4-carboxamides. These amides are prevalent in many bioactive molecules.
-
Ester Formation: Reaction with alcohols, typically in the presence of a base, yields 1,3-thiazole-4-carboxylates. This reaction is fundamental for creating prodrugs or modifying the solubility of a parent compound.
-
Friedel-Crafts Acylation: The acid chloride can acylate electron-rich aromatic or heteroaromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery
The 1,3-thiazole scaffold is a bioisostere for various other rings and is integral to many approved drugs and clinical candidates.[6][14][15] The use of this compound allows for the systematic exploration of the chemical space around this core, a key strategy in lead optimization.
-
Enzyme Inhibitors: Many kinase inhibitors incorporate thiazole-carboxamide moieties to interact with the hinge region of the ATP binding site.
-
Antimicrobial Agents: The thiazole ring is a component of several antibiotics. Derivatives synthesized from the title compound have been extensively studied for their antibacterial and antifungal properties.[5][8]
-
Anticancer Agents: Thiazole derivatives have shown promise as anticancer agents by targeting pathways such as tubulin polymerization.[14]
Handling, Storage, and Safety: A Self-Validating System
Trustworthiness in the laboratory is built on protocols that are inherently safe and verifiable. Due to its high reactivity, handling this compound requires strict adherence to safety procedures.
-
Hazard Profile:
Mandatory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to contain corrosive vapors. An eyewash station and safety shower must be immediately accessible.[18][19]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a full-face shield.
-
Lab Coat: A flame-retardant lab coat is required.
-
-
Dispensing: Use oven-dried glassware and perform transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Spill Management: In case of a small spill, absorb with an inert material like sand or vermiculite. Do NOT use water. Place the contaminated material in a sealed container for hazardous waste disposal.
Validated Storage Conditions
-
Container: Store in a tightly sealed container, preferably the original manufacturer's bottle.
-
Atmosphere: Store under an inert gas (nitrogen or argon).
-
Temperature: Keep in a cool, dry, and well-ventilated area away from heat sources.
-
Incompatibilities: Store away from water, moisture, strong bases, alcohols, and oxidizing agents.[16]
By understanding that the core danger—hydrolysis to HCl—drives these precautions, the protocol becomes a logical, self-validating system rather than a mere list of rules.
References
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Title: 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride Source: Chemical Synthesis Database URL: [Link]
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Title: Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery Source: PubMed URL: [Link]
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Title: Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review Source: BEPLS URL: [Link]
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Title: SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES Source: ResearchGate URL: [Link]
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Title: ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery Source: ResearchGate URL: [Link]
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Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]
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Title: NMR Spectroscopy :: 13C NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]
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Title: Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole Source: Slideshare URL: [Link]
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Title: Problem #4: C6H10O3 - NMR Source: University of Calgary URL: [Link]
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Title: 13 C-NMR Studies of Some Heterocyclically Substituted Chromones Source: Asian Journal of Chemistry URL: [Link]
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Core Physicochemical & Structural Characteristics
An In-depth Technical Guide to 1,3-Thiazole-4-Carbonyl Chloride: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline a standard synthetic protocol, explore its chemical reactivity, and discuss its significance as a scaffold in the synthesis of pharmacologically active agents.
This compound is a reactive chemical intermediate valued for its bifunctional nature: the aromatic thiazole ring, a known pharmacophore, and the highly reactive acyl chloride group, which serves as a handle for synthetic elaboration.
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This arrangement imparts distinct electronic properties that are crucial for its role in medicinal chemistry. The acyl chloride at position 4 is the primary site of reactivity, enabling the facile introduction of the thiazole moiety into larger molecular frameworks.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂ClNOS | [1][2] |
| Molecular Weight | 147.58 g/mol | [1][2][3] |
| Monoisotopic Mass | 146.95456 Da | [3][4] |
| CAS Number | 3745-79-7 | [1][2] |
| Canonical SMILES | C1=C(N=CS1)C(=O)Cl | [4] |
| InChIKey | FTECMELMYALUQZ-UHFFFAOYSA-N | [4] |
| Predicted XLogP3 | 1.8 | [3] |
| Appearance | (Varies, typically a solid) | N/A |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via a two-step process, starting from commercially available precursors. The foundational method for creating the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone or its equivalent.[5][6] For this specific molecule, the process typically involves the synthesis of the corresponding carboxylic acid followed by a chlorination step.
Experimental Protocol: Synthesis via Chlorination of 1,3-Thiazole-4-Carboxylic Acid
This protocol describes the conversion of 1,3-thiazole-4-carboxylic acid to its corresponding acyl chloride. The causality for this choice rests on the high efficiency and straightforward nature of using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Step 1: Preparation of 1,3-Thiazole-4-Carboxylic Acid The precursor acid can be synthesized via methods such as the Hantzsch synthesis or by oxidation of a corresponding alcohol or aldehyde at the 4-position of the thiazole ring. For the purpose of this guide, we assume the starting carboxylic acid is available.
Step 2: Conversion to this compound
-
Materials:
-
1,3-Thiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
-
Methodology (using Thionyl Chloride):
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. This self-validating system prevents moisture from entering, which would hydrolyze both the thionyl chloride and the product acyl chloride.
-
Reagents: To the flask, add 1,3-thiazole-4-carboxylic acid (1.0 eq). Suspend it in an excess of thionyl chloride (e.g., 5-10 eq), which can also serve as the solvent. Alternatively, use an anhydrous solvent like toluene.
-
Reaction: Heat the mixture to reflux (approximately 79 °C for neat SOCl₂) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic SOCl₂ vapors.
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation or recrystallization, though its reactive nature makes extensive purification challenging.
-
Diagram: Synthetic Workflow
Caption: General synthesis pathway from the carboxylic acid to the acyl chloride.
Chemical Reactivity and Mechanistic Considerations
The utility of this compound in drug development stems directly from the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles.[7] This reactivity provides a robust and versatile method for creating diverse libraries of thiazole-containing compounds.
The thiazole ring itself is relatively stable to many reaction conditions but can be functionalized further. The C2 position is the most susceptible to deprotonation and subsequent reaction with electrophiles.[6]
Core Reactions:
-
Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications, as the amide bond is a cornerstone of peptide and drug structures.
-
Ester Formation: Reaction with alcohols or phenols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) produces esters.
-
Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic systems in the presence of a Lewis acid catalyst.
-
Hydrolysis: The compound is sensitive to moisture and will readily hydrolyze back to the parent carboxylic acid.[7]
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An In-depth Technical Guide to the Synthesis of 1,3-Thiazole-4-carbonyl Chloride from Thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-thiazole-4-carbonyl chloride, a critical building block in modern drug discovery. The thiazole motif is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and a wide array of biologically active agents.[1][2] This document details the chemical theory, optimal reaction conditions, a step-by-step experimental protocol, and critical safety considerations for the conversion of thiazole-4-carboxylic acid to its corresponding acyl chloride. The focus is on providing a robust and reproducible methodology, grounded in established chemical principles, to empower researchers in pharmaceutical and chemical development.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a five-membered heterocyclic system containing sulfur and nitrogen that is of paramount importance in pharmaceutical sciences.[2][3] Its unique electronic properties and ability to engage in various biological interactions have solidified its role as a "privileged scaffold" in drug design. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-diabetic properties.[1][4]
The conversion of thiazole-4-carboxylic acid to this compound is a key synthetic transformation. The resulting acyl chloride is a highly reactive intermediate, primed for nucleophilic acyl substitution. This reactivity makes it an invaluable precursor for the synthesis of a diverse library of amides, esters, and ketones, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]
Theoretical Framework: From Carboxylic Acid to Acyl Chloride
The transformation of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine atom. This conversion is crucial because the hydroxyl group is a poor leaving group, whereas the chloride ion is an excellent leaving group, thus activating the carbonyl group for subsequent reactions.[5]
Reagent Selection: Causality and Comparison
Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.
| Reagent | Formula | Boiling Point | Key Advantages | Key Disadvantages |
| Thionyl Chloride | SOCl₂ | 76 °C | Cost-effective; Gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.[5][6][7] | Can be harsh; higher reaction temperatures may be required; potential for side reactions with sensitive functional groups.[8] |
| Oxalyl Chloride | (COCl)₂ | 63-64 °C | Milder reaction conditions; Gaseous byproducts (CO, CO₂, and HCl) simplify workup.[9] | More expensive than SOCl₂; can decompose to phosgene.[9] |
| Phosphorus Pentachloride | PCl₅ | 160 °C (sublimes) | Highly reactive. | Solid reagent, can be difficult to handle; byproduct (POCl₃) has a high boiling point, complicating purification.[7] |
For the synthesis of this compound, thionyl chloride is the reagent of choice due to its high efficiency, cost-effectiveness, and the straightforward removal of byproducts.
Mechanism of Action: The Role of Thionyl Chloride
The reaction between a carboxylic acid and thionyl chloride proceeds through a well-established mechanism. The process is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF).
-
Formation of the Acyl Chlorosulfite: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[6][10]
-
Intermediate Formation: This initial attack leads to the formation of a highly reactive acyl chlorosulfite intermediate and releases a chloride ion.[6]
-
Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[5][10]
-
Tetrahedral Intermediate Collapse: This forms a tetrahedral intermediate which subsequently collapses. The intermediate breaks down to yield the final acyl chloride product, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][10] The irreversible loss of these gases from the reaction mixture drives the equilibrium towards the product side.[6]
Catalysis with DMF: The addition of catalytic DMF accelerates the reaction by forming a Vilsmeier reagent, an imidoyl chloride derivative, which is a more potent chlorinating agent than thionyl chloride itself.[9][11] However, this can also lead to the formation of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, necessitating careful risk assessment.[11]
Experimental Protocol: A Self-Validating System
This protocol provides a detailed methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated chemical fume hood.
Materials and Equipment
-
Reagents:
-
Thiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) (≥99% purity)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Catalytic N,N-dimethylformamide (DMF) (optional)
-
-
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser with a gas outlet/drying tube (filled with CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Preparation: Assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the apparatus is moisture-free by flame-drying under a stream of inert gas (e.g., nitrogen or argon) or by oven-drying.
-
Charging Reagents: To the flask, add thiazole-4-carboxylic acid (1.0 equivalent) and a suitable anhydrous solvent like toluene or xylene. A patent describes a procedure using 6.5 g of thiazole-4-carboxylic acid in 20 ml of xylene.[12]
-
Addition of Thionyl Chloride: Cool the stirred suspension in an ice bath (0 °C). Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise via a syringe or dropping funnel. A typical procedure may involve reacting the acid with thionyl chloride for several hours at room temperature.[12]
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler or test with moist pH paper at the condenser outlet).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[13] The resulting crude this compound is often a solid or high-boiling liquid and can be used in the next step without further purification for many applications.[9] If higher purity is required, vacuum distillation may be employed.
Safety and Handling
Extreme caution is mandatory when performing this synthesis.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (SO₂ and HCl).[14][15][16] Causes severe skin burns and eye damage.[14]
-
Handling: Always handle thionyl chloride in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or PVC), a lab coat, and chemical splash goggles with a face shield.[16][17] Ensure an eyewash station and safety shower are immediately accessible.[17]
-
Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material.
-
-
This compound:
-
Hazards: As an acyl chloride, it is corrosive and moisture-sensitive. It will react with atmospheric moisture to release HCl.
-
Handling: Handle in an inert, dry atmosphere whenever possible. Store in a tightly sealed container in a cool, dry place.
-
-
Gas Byproducts (HCl, SO₂):
-
Hazards: Both are toxic and corrosive respiratory irritants.
-
Control: The reaction must be conducted in a fume hood. The gas stream exiting the condenser should be passed through a scrubber containing a sodium hydroxide solution to neutralize the acidic gases.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Expect a strong C=O stretching band for the acyl chloride at a characteristic wavenumber (typically ~1750-1800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the thiazole ring protons.
-
¹³C NMR: The spectrum will show a characteristic downfield signal for the carbonyl carbon.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The synthesis of this compound from thiazole-4-carboxylic acid using thionyl chloride is a fundamental and enabling transformation for medicinal chemistry and drug development. By understanding the underlying reaction mechanism, adhering to a robust experimental protocol, and prioritizing stringent safety measures, researchers can reliably produce this valuable synthetic intermediate. This guide provides the necessary technical detail and practical insights to successfully and safely perform this important chemical conversion, paving the way for the discovery of novel thiazole-based therapeutics.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. 3
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Anonymous. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Health and Medical Sciences, 2024. 4
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Anonymous. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 2024.
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Anonymous. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
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Anonymous. An Overview of Thiazole Derivatives and its Biological Activities. World Journal of Pharmaceutical Research, 2023. 2
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Anonymous. Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver.
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James Ashenhurst. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry, 2011.
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Anonymous. Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. American Chemical Society.
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Fisher Scientific. SAFETY DATA SHEET - Thionyl chloride. 2009.
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Sigma-Aldrich. SAFETY DATA SHEET - Thionyl chloride. 2024.
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Carl ROTH. Safety Data Sheet: Thionyl chloride.
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Actylis Lab Solutions. Thionyl chloride MSDS. 2010.
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Lanxess. Thionyl chloride - Product Safety Assessment. 2015.
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Abdelhamid "Bioman" Khodja. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube, 2024.
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Various Authors. How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate, 2016.
-
Anonymous. Procedure - Synthesis of Aza-Oxindoles. Organic Syntheses.
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Sarett, Lewis H. Processes for preparing thiazole carboxylic acids. Google Patents, 1966.
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BLD Pharm. Thiazole-4-carbonyl chloride.
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Pizey, J. S. Synthetic uses of thionyl chloride. Journal of Sulfur Chemistry, 1976.
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Anonymous. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 2016.
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Jim Clark. converting carboxylic acids into acyl (acid) chlorides. Chemguide.
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Davis, M., & Scanlon, D. B. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 1977.
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Organic Chemistry Portal. Acyl chloride synthesis.
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Anonymous. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI, 2023.
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Kahleel, S. S., Waleed, A., & Hassen, A. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 2025.
-
Sigma-Aldrich. Thiazole-2-carbonyl chloride reagent.
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An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Thiazole-4-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 1,3-thiazole-4-carbonyl chloride, a key building block in medicinal chemistry and materials science. As a reactive acylating agent, its purity and structural integrity are paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures.
The thiazole moiety is a prominent scaffold in numerous pharmaceuticals due to its diverse biological activities.[1][2] The ability to accurately characterize derivatives such as this compound is crucial for advancing drug discovery and development programs. This guide is structured to provide not only the spectral data but also the rationale behind the interpretation, empowering researchers to confidently assess this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally suitable for non-polar to moderately polar compounds, while DMSO-d₆ can be used for more polar samples.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the thiazole ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.1 - 9.3 | Doublet | ~2.0 - 2.5 |
| H-5 | ~8.8 - 9.0 | Doublet | ~2.0 - 2.5 |
Causality of Chemical Shifts and Coupling:
-
H-2 Proton: The proton at the C-2 position is adjacent to the electronegative nitrogen and sulfur atoms, which deshield it, causing its resonance to appear at a high chemical shift.
-
H-5 Proton: The proton at the C-5 position is influenced by the adjacent sulfur atom and the electron-withdrawing carbonyl chloride group at C-4, also resulting in a downfield shift.
-
Coupling: The H-2 and H-5 protons exhibit a small through-bond coupling, resulting in a doublet for each signal. The magnitude of this coupling constant is characteristic of long-range coupling in five-membered heterocyclic rings.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | ~160 - 165 |
| C-2 | ~155 - 160 |
| C-4 | ~145 - 150 |
| C-5 | ~130 - 135 |
Interpretation of Carbon Chemical Shifts:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acid chloride is highly deshielded and appears at the lowest field.
-
Ring Carbons (C-2, C-4, C-5): The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and the substituent. C-2 and C-4, being directly attached to the electronegative nitrogen atom, are found at lower fields compared to C-5. The carbonyl chloride group at C-4 further deshields this carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for direct analysis of a small amount of the sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit several key absorption bands.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Acid Chloride) | ~1770 - 1810 | Strong |
| C=N Stretch (Thiazole Ring) | ~1500 - 1600 | Medium |
| C-Cl Stretch | ~650 - 800 | Medium-Strong |
| C-H Stretch (Aromatic) | ~3100 - 3150 | Medium-Weak |
Expert Insights on Vibrational Frequencies:
-
Carbonyl Stretch: The C=O stretching frequency of an acid chloride is characteristically high due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the carbonyl double bond.[3][4] This is a key diagnostic peak.
-
Thiazole Ring Vibrations: The C=N and other ring stretching vibrations provide a fingerprint for the thiazole core.
-
C-Cl Stretch: The carbon-chlorine stretch appears in the lower frequency region of the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the structure.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small, volatile molecules like this compound. Electrospray Ionization (ESI) can also be used, particularly for softer ionization.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
MS Spectral Data and Interpretation
Expected Molecular Ion Peak:
The molecular formula of this compound is C₄H₂ClNOS. The expected monoisotopic mass is approximately 146.95 g/mol .[5] The mass spectrum will show a molecular ion peak (M⁺) at m/z 147. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (M+2) will be observed at m/z 149, with an intensity of approximately one-third of the M⁺ peak.
Predicted Fragmentation Pathway:
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways.
Fragmentation pathway of this compound.
Interpretation of Fragmentation:
-
Loss of Chlorine: The initial and most favorable fragmentation is the loss of a chlorine radical to form a stable acylium ion at m/z 112.
-
Loss of Carbon Monoxide: The acylium ion can then lose a molecule of carbon monoxide to yield the thiazole cation at m/z 84.
-
Ring Fragmentation: Further fragmentation of the thiazole ring can lead to smaller fragments, such as the loss of a sulfur atom to give a fragment at m/z 52.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The characteristic chemical shifts in ¹H and ¹³C NMR, the diagnostic vibrational frequencies in IR, and the predictable fragmentation pattern in MS collectively offer a detailed molecular fingerprint. This guide provides researchers with the foundational knowledge and practical insights necessary to confidently utilize and interpret the spectroscopic data of this important chemical entity in their scientific endeavors.
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MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 1,3-Thiazole-4-Carbonyl Chloride
Foreword: Navigating the Reactivity of a Versatile Synthetic Building Block
1,3-Thiazole-4-carbonyl chloride is a pivotal intermediate in the landscape of pharmaceutical and materials science research. The thiazole ring is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1][2] The acyl chloride functional group, in turn, renders the molecule an exceptionally reactive and versatile building block for constructing amides, esters, and other key linkages in complex molecular architectures.[3][4][5]
However, the very reactivity that makes this compound so valuable also presents significant challenges regarding its stability, storage, and handling.[3] This guide is designed for researchers, chemists, and drug development professionals who utilize this compound. It moves beyond standard safety data sheet (SDS) recommendations to provide a deeper, mechanistic understanding of its instability, offering field-proven protocols to ensure its integrity from the stockroom to the reaction flask. By understanding the "why" behind the procedures, scientists can maintain the quality of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.
The Chemical Core: Understanding Inherent Reactivity and Decomposition Pathways
The stability of this compound is fundamentally governed by the electrophilic nature of its carbonyl carbon. This reactivity is amplified by the potent electron-withdrawing effects of both the adjacent chlorine atom and the aromatic thiazole ring.[3] This inherent electronic configuration makes the molecule highly susceptible to nucleophilic attack, which is the primary driver of its degradation.
Primary Degradation Pathway: Hydrolysis
The most immediate and critical stability concern is rapid hydrolysis upon contact with moisture.[4][6] Even atmospheric humidity is sufficient to initiate this vigorous and often exothermic reaction.[7]
Mechanism: The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the protonated carbonyl intermediate to generate the corresponding 1,3-thiazole-4-carboxylic acid and hydrogen chloride (HCl) gas.[4][7][8] The HCl generated can further catalyze the degradation of other molecules.
Caption: Primary decomposition pathway via hydrolysis.
This reaction is practically irreversible and leads to a loss of the desired reactive species, introducing acidic impurities into the material.[7]
Reactivity with Other Nucleophiles
The same reactivity principle applies to other common laboratory nucleophiles, which are incompatible materials for storage.
-
Strong Bases: Can deprotonate the thiazole ring or promote elimination/decomposition reactions.[6]
Thermal and Photochemical Stability
While stable under recommended cool conditions, elevated temperatures will accelerate the rate of decomposition, particularly if trace amounts of moisture are present.[9] During a fire, hazardous decomposition products are generated, including toxic gases like hydrogen chloride, carbon oxides, nitrogen oxides, and sulfur oxides.[6][10] There is limited specific data on photochemical instability; however, as a general best practice for highly reactive compounds, storage in amber vials or protection from direct light is strongly advised.
Protocol for Long-Term Storage and Safe Handling
A self-validating system for storage and handling is one where the procedures inherently minimize exposure to destabilizing factors. The core principle is the strict exclusion of atmospheric moisture.
Optimal Storage Conditions
Proper storage is the first line of defense in preserving the compound's purity.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2°C - 8°C.[11] | Reduces the kinetic rate of any potential degradation reactions. |
| Atmosphere | Under a dry, inert gas (Nitrogen or Argon).[11] | Prevents contact with atmospheric moisture, the primary degradation source. |
| Container | Tightly sealed glass bottle with a secure, lined cap. | Glass is inert. A tight seal is critical to maintain the inert atmosphere. |
| Location | Cool, dry, well-ventilated area.[9][10][12] | Ensures ambient conditions do not compromise the container and provides safety. |
Incompatible Materials
Store segregated from the following substances to prevent accidental contact and violent reactions.
| Incompatible Class | Examples | Hazard |
| Water/Moisture | Humidity, wet glassware | Rapid hydrolysis, release of corrosive HCl gas.[6] |
| Strong Bases | Sodium hydroxide, amines | Exothermic reaction, potential for violent decomposition.[6] |
| Alcohols | Methanol, ethanol | Forms esters, loss of starting material.[3] |
| Strong Oxidizing Agents | Peroxides, nitrates | Risk of vigorous, potentially explosive reaction.[6] |
| Metals | Aluminum, galvanized steel | Avoid containers made of these materials as they can be corroded by HCl.[11][12] |
Step-by-Step Handling and Dispensing Workflow
Handling must always be performed with the assumption that the compound is highly corrosive, moisture-sensitive, and irritating.[6][10]
Mandatory PPE:
-
Nitrile or neoprene gloves
-
Chemical splash goggles and a full-face shield
-
Flame-retardant lab coat
Caption: Workflow for the safe handling of this compound.
Causality Behind Key Steps:
-
Step 3 (Equilibration): Removing a cold container directly into ambient air causes atmospheric moisture to condense on its surfaces, which can be introduced into the bottle upon opening. Allowing it to warm to room temperature first prevents this.
-
Step 4 (Inert Gas Purge): Briefly flushing the headspace with a gentle stream of nitrogen or argon before and after dispensing displaces any moist air that may have entered.
-
Step 8 (Quenching): Equipment should be immediately quenched with an anhydrous solvent to remove residue, followed by a nucleophilic solvent like isopropanol to safely destroy any remaining acyl chloride before standard washing.
Quality Control: Methods for Purity Assessment
Regularly assessing the purity of this compound, especially in older stock, is crucial for reliable chemistry. Direct analysis is often complicated by the compound's reactivity.[13]
Spectroscopic and Chromatographic Methods
| Method | Protocol & Interpretation | Limitations |
| ¹H NMR Spectroscopy | Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) indicates hydrolysis. Compare the integration of this peak to the thiazole ring protons to quantify degradation. | Requires strictly anhydrous handling and NMR solvent to prevent hydrolysis during the analysis itself.[13] |
| HPLC | Direct analysis is challenging due to on-column hydrolysis.[13] A common method is derivatization: quench a known quantity of the acyl chloride in a solution of a nucleophile (e.g., benzyl alcohol or a UV-active amine) with a non-nucleophilic base. Analyze the resulting stable ester or amide by reverse-phase HPLC.[14][15] | This is an indirect method that measures the purity of the starting material based on the yield of the derivative. |
| Gas Chromatography (GC) | Similar to HPLC, direct injection can lead to degradation. Derivatization to a more volatile and stable ester (e.g., methyl ester by quenching in methanol) is the preferred method for analysis.[13][15] | The derivatization step must be quantitative for an accurate purity assessment. |
Visual and Physical Indicators of Degradation
-
Fuming in Air: The compound will react with humidity to release visible fumes of HCl gas.[6]
-
Change in Physical State: Pure material is often a solid or liquid. Hydrolysis to the carboxylic acid (a solid) can cause the material to appear clumped, solidified, or crusted.
-
Pressure Buildup: Significant degradation in a sealed container can lead to pressure buildup from the generated HCl gas. Open containers with care.
References
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Zhang, T., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 245-250. Available at: [Link]
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TMP Chem. (2023). Preparations and Reactions of Acyl Chlorides. YouTube. Retrieved from [Link]
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reactivity of 1,3-thiazole-4-carbonyl chloride with nucleophiles
An In-depth Technical Guide on the Reactivity of 1,3-Thiazole-4-Carbonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal electrophilic building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its heightened reactivity towards nucleophiles, governed by the electronic properties of the thiazole ring and the inherent nature of the acyl chloride functional group, makes it a versatile reagent for the construction of a diverse array of molecular architectures. This technical guide provides a comprehensive examination of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the factors that modulate reactivity. The content is structured to provide both a theoretical foundation and practical guidance for chemists engaged in the synthesis and derivatization of thiazole-containing compounds.
The Electrophilic Character of this compound: A Molecular Perspective
The notable reactivity of this compound stems from the pronounced electrophilicity of the carbonyl carbon. This is a direct consequence of the cumulative electron-withdrawing effects exerted by the adjacent chlorine atom and the 1,3-thiazole ring.[1][2][3] The chlorine atom, being highly electronegative, inductively pulls electron density from the carbonyl carbon, thereby increasing its partial positive charge.[2]
Furthermore, the thiazole ring, a heteroaromatic system containing both sulfur and nitrogen, acts as an electron-deficient moiety, further amplifying the electrophilicity of the acyl chloride. This electronic influence of the thiazole ring is a key differentiator from simple alkyl or aryl acyl chlorides and is crucial for understanding its reaction kinetics and substrate scope. The overall result is a highly polarized carbonyl group that is exceptionally susceptible to attack by a wide range of nucleophiles.[3][4]
Reactions with Nitrogen Nucleophiles: The Formation of Thiazole Carboxamides
The reaction of this compound with primary and secondary amines is a robust and widely employed method for the synthesis of 1,3-thiazole-4-carboxamides.[5][6] These reactions are typically rapid, exothermic, and proceed in high yield.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.[7][8] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a stable leaving group, to afford the corresponding amide. A tertiary amine base, such as triethylamine or pyridine, is commonly included to scavenge the hydrochloric acid byproduct.
Caption: Nucleophilic Acyl Substitution with Amines.
Experimental Protocol: Synthesis of N-Aryl-1,3-thiazole-4-carboxamides [5]
-
Preparation: A solution of the desired aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition: A solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the cooled amine solution over 15 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed sequentially with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the pure N-aryl-1,3-thiazole-4-carboxamide.
Reactions with Oxygen Nucleophiles: Esterification Pathways
The reaction of this compound with alcohols or phenols provides access to the corresponding 1,3-thiazole-4-carboxylate esters.[9][10] These reactions are generally slower than the corresponding reactions with amines and may require a catalyst or heating to proceed at a reasonable rate.
Mechanism: The underlying mechanism is again a nucleophilic acyl substitution.[3] The alcohol oxygen acts as the nucleophile. A base, typically a non-nucleophilic amine like pyridine, is often used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the generated HCl.
Caption: Nucleophilic Acyl Substitution with Alcohols.
Experimental Protocol: Synthesis of Thiazole-4-Carboxylic Acid Esters [9]
-
Setup: To a solution of the alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C, this compound (1.2 mmol) is added portion-wise.
-
Reaction: The reaction mixture is stirred at room temperature overnight.
-
Work-up: The mixture is poured into ice-water and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.
Reactions with Sulfur Nucleophiles: The Gateway to Thioesters
Thioesters are valuable synthetic intermediates and are present in various biologically active molecules. This compound readily reacts with thiols to form the corresponding S-alkyl or S-aryl 1,3-thiazole-4-carbothioates.[9][11]
Mechanism: Thiols are generally more nucleophilic than their corresponding alcohols. The reaction proceeds through a nucleophilic acyl substitution pathway, where the thiol sulfur attacks the carbonyl carbon.[12] A base is used to deprotonate the thiol to the more nucleophilic thiolate anion.
Quantitative Data on Reactivity
| Nucleophile | Product Class | Relative Reactivity | Typical Conditions |
| Amines (R₂NH) | Amides | Very High | 0 °C to RT, with base (e.g., Et₃N) |
| Alcohols (ROH) | Esters | Moderate | RT to reflux, with base (e.g., Pyridine) |
| Thiols (RSH) | Thioesters | High | 0 °C to RT, with base (e.g., Et₃N) |
Factors Governing Reactivity
The is influenced by several key factors:
-
Nucleophilicity: The inherent nucleophilicity of the attacking species is paramount. Stronger nucleophiles, such as amines and thiolates, react more rapidly than weaker nucleophiles like alcohols.
-
Steric Hindrance: Steric bulk on either the nucleophile or the thiazole ring can impede the approach of the nucleophile to the carbonyl carbon, thereby slowing the reaction rate.
-
Solvent: Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally preferred as they can solvate the charged intermediates without interfering with the nucleophile.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of reaction. However, for highly reactive systems, lower temperatures are often employed to control the reaction and minimize side products.
-
Leaving Group Ability: The chloride ion is an excellent leaving group, which is a major contributor to the high reactivity of acyl chlorides in nucleophilic acyl substitution reactions.[2]
Conclusion
This compound stands out as a highly versatile and reactive electrophile for the synthesis of a wide range of thiazole derivatives. Its reactions with amines, alcohols, and thiols proceed via well-established nucleophilic acyl substitution mechanisms, providing reliable and high-yielding routes to amides, esters, and thioesters. A sound understanding of the electronic factors governing its reactivity, coupled with the judicious selection of reaction conditions, empowers the synthetic chemist to effectively utilize this important building block in the design and synthesis of novel functional molecules for diverse applications.
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An In-depth Technical Guide to the Solubility of 1,3-Thiazole-4-Carbonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Thiazole-4-carbonyl chloride is a reactive chemical intermediate crucial for the synthesis of various pharmaceutical and bioactive molecules. Its utility in organic synthesis is profoundly influenced by its solubility and stability in organic solvents. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, addresses the critical role of solvent reactivity, and presents a robust methodology for its empirical determination. Due to the compound's high reactivity, this document emphasizes predictive assessment based on chemical principles and outlines a self-validating experimental protocol for researchers to determine practical solubility and solution stability.
Part 1: Theoretical Assessment of Solubility
-
Molecular Structure and Polarity: The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[1] This structure imparts a significant dipole moment. The acyl chloride group (-COCl) is strongly polar and highly electrophilic.[2] The combination of these features suggests that this compound is a polar molecule.
-
Intermolecular Forces: The primary intermolecular forces at play will be dipole-dipole interactions and van der Waals dispersion forces.[3] Unlike carboxylic acids, acyl chlorides cannot act as hydrogen bond donors, which results in lower boiling points compared to their corresponding acids.[4][5]
-
"Like Dissolves Like" Principle: Based on its polarity, this compound is predicted to have better solubility in polar organic solvents than in nonpolar ones. However, this principle is severely constrained by the compound's reactivity.
Predicted Solubility Profile (Qualitative):
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Limitations |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic thiazole ring can interact favorably with aromatic solvents via π-stacking. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The molecule's overall polarity is too high for significant miscibility with nonpolar aliphatic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are polar enough to dissolve the compound effectively without being overly reactive. They are often the solvents of choice for reactions involving acyl chlorides.[2][6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good to High | These solvents are polar and generally considered compatible, though THF can sometimes contain peroxides and water, which can degrade the acyl chloride. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High, but with high reactivity risk | While these solvents have high polarity, they can react with acyl chlorides. DMF can catalyze decomposition, and DMSO can be oxidized. Acetonitrile is often a better choice but must be rigorously dried.[5] |
| Polar Protic | Water, Alcohols (Methanol, Ethanol), Amines | Incompatible | These solvents are nucleophilic and will react vigorously with the acyl chloride in a process called solvolysis, leading to rapid decomposition.[3][7] The reaction with water produces the corresponding carboxylic acid and hydrochloric acid.[4] |
Part 2: The Critical Factor: Reactivity Overrides Solubility
For acyl chlorides, "solubility" is often a kinetic parameter rather than a thermodynamic equilibrium. The compound may initially dissolve, but then rapidly react with the solvent or trace impurities (especially water).[8] This reactivity is the single most important factor to consider.
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Acyl chlorides are among the most reactive carboxylic acid derivatives.[4][9] The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack.
-
Reaction with Protic Solvents: Solvents with O-H or N-H bonds (water, alcohols, amines) will readily attack the carbonyl carbon, displacing the chloride and forming a new carboxylic acid derivative (acid, ester, or amide, respectively).[4] This reaction, or solvolysis, is typically rapid and exothermic.
-
Reaction with "Inert" Aprotic Solvents: Even in supposedly inert solvents like DCM or THF, trace amounts of water can lead to slow hydrolysis. Therefore, using anhydrous solvents is critical for preparing stable stock solutions.
-
Stability Concerns: The stability of an acyl chloride in solution is influenced by electronic effects and steric hindrance.[7] Electron-withdrawing groups can decrease stability, while bulky groups can increase it.[7][10]
Part 3: Experimental Protocol for Determining Practical Solubility
Given the lack of published data and the high reactivity of the compound, an empirical approach is necessary. The following protocol provides a reliable method for determining the practical solubility, defined as the highest concentration at which the compound can be dissolved and remain stable for a specified period under defined conditions.
Safety Precautions
WARNING: this compound and its analogs are highly reactive, corrosive, and lachrymatory (tear-inducing).[4] They react violently with water, liberating toxic hydrogen chloride gas. All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[11][12]
Materials and Equipment
-
This compound (CAS 3745-79-7)[13]
-
Anhydrous grade organic solvents (DCM, Toluene, Acetonitrile recommended for initial screening)
-
Inert gas (Nitrogen or Argon) supply
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (4-decimal place)
-
Gas-tight syringes and needles
-
Vortex mixer
-
Analytical instrument for quantification (e.g., HPLC-UV, NMR)
Gravimetric Method for Solubility Estimation
This method determines solubility by adding a solute to a fixed volume of solvent until saturation is reached.[14]
Step-by-Step Protocol:
-
Preparation: Dispense a precise volume (e.g., 1.00 mL) of anhydrous solvent into a pre-weighed, dry glass vial under an inert atmosphere.
-
Incremental Addition: Add a small, accurately weighed amount of this compound (e.g., 1.0 mg) to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes at room temperature. Visually inspect for any undissolved solid.
-
Titration: If the solid dissolves completely, repeat step 2, adding small, known increments of the compound. After each addition, vortex and observe.
-
Endpoint Determination: The endpoint is reached when a small amount of solid material persists after vigorous mixing for an extended period (e.g., 30 minutes). This indicates a saturated solution.
-
Calculation: Calculate the solubility by summing the total mass of the dissolved solute and dividing by the volume of the solvent (e.g., in mg/mL).
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// Edges Start -> Add; Add -> Mix; Mix -> Check; Check -> AddMore [label=" Yes "]; Check -> Saturated [label=" No "]; AddMore -> Mix; Saturated -> Calculate; } dot Caption: Experimental workflow for gravimetric solubility determination.
Stability Assessment via HPLC or NMR
To confirm that the compound is dissolved and not decomposed, the saturated solution should be analyzed over time.
-
Prepare a Stock Solution: Prepare a solution at a concentration slightly below the estimated solubility limit.
-
Time Zero (t=0) Analysis: Immediately after preparation, take an aliquot and analyze it via HPLC-UV or ¹H NMR to obtain a reference chromatogram or spectrum and confirm the compound's identity and purity.
-
Incubation: Store the solution at a controlled temperature (e.g., room temperature) and protect it from light.
-
Time Point Analysis: Analyze aliquots at subsequent time points (e.g., 1h, 4h, 24h).
-
Data Interpretation: Compare the results to the t=0 analysis. A decrease in the peak area of the parent compound or the appearance of new peaks (e.g., corresponding to the hydrolyzed carboxylic acid) indicates degradation.
Part 4: Conclusion and Recommendations
The practical use of this compound is dictated by its reactivity. While it is predicted to be most soluble in polar aprotic solvents, its stability is highest in inert, anhydrous solvents like dichloromethane and toluene.
Key Recommendations for Laboratory Use:
-
Solvent of Choice: For reactions, anhydrous dichloromethane is often the best starting point due to its high dissolving power and relative inertness.
-
Moisture Control: Always use anhydrous solvents and perform additions under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.
-
Fresh Solutions: Prepare solutions of this compound immediately before use. Do not store solutions for extended periods unless stability has been explicitly confirmed.
-
Empirical Verification: Always perform a small-scale solubility and stability test in the desired solvent system before committing to a large-scale reaction.
By understanding the interplay between polarity and reactivity, researchers can effectively utilize this compound, ensuring the integrity of their starting materials and the success of their synthetic endeavors.
References
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BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from [Link]
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Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride. Retrieved from [Link]
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Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
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Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Thiazole-2-carbonyl chloride. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Retrieved from [Link]
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American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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The Student Room. (2023). solubility of carbonyl compounds and acyl chlorides. Retrieved from [Link]
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Science Revision. (n.d.). Acid halides. Retrieved from [Link]
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Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
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ResearchGate. (n.d.). Stability of acyl halides in various water media. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]
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Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]
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RSC Publishing. (2022). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. Retrieved from [Link]
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ACG Publications. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles. Retrieved from [Link]
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ResearchGate. (2022). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 1,3-Thiazole-4-Carbonyl Chloride
Abstract: This technical guide provides a comprehensive overview of the hazards and essential safety precautions for the handling, storage, and disposal of 1,3-thiazole-4-carbonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The guide details the compound's reactivity, outlines robust experimental protocols, and provides clear, actionable emergency procedures.
Section 1: Understanding the Inherent Risks of this compound
This compound is a reactive acyl chloride containing a thiazole moiety. Its utility as a building block in pharmaceutical and agrochemical synthesis is significant; however, the very reactivity that makes it valuable also presents considerable hazards. A thorough understanding of its chemical properties is paramount for its safe manipulation.
The primary hazard associated with this compound stems from its acyl chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water and other protic solvents. This reactivity is the root cause of many of the handling challenges associated with this compound.
Reactivity Profile
Hydrolytic Instability: The most critical reaction to consider is the violent reaction with water.[1] Contact with moisture, including atmospheric humidity, will lead to rapid hydrolysis, liberating toxic and corrosive hydrogen chloride (HCl) gas and 1,3-thiazole-4-carboxylic acid. This reaction is exothermic and can cause a pressure buildup in enclosed containers.
Reaction with Nucleophiles: Beyond water, this compound will react vigorously with other nucleophiles such as alcohols, amines, and strong bases.[1] These reactions are often highly exothermic and can lead to the uncontrolled release of energy and hazardous byproducts.
Toxicological Hazards
While comprehensive toxicological data for this compound is not fully available, the known hazards are significant and demand stringent control measures.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3]
-
Corrosivity: The compound is classified as corrosive and can cause severe skin burns and eye damage upon contact.[1][4][5] The damage is often immediate and can be permanent.
-
Respiratory Irritation: Inhalation of dust or vapors, including the HCl gas produced upon hydrolysis, can cause severe irritation to the respiratory tract, potentially leading to inflammation, coughing, shortness of breath, and in severe cases, pulmonary edema.[1][2][3][5]
-
Ingestion: Ingestion is likely to cause severe burns to the mouth, throat, and stomach, and should be considered a medical emergency.[1]
The following table summarizes the key hazard information:
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][4][5] | Corrosion | Danger |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][4][5] | Corrosion | Danger |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][3] | Exclamation Mark | Warning |
| Reactivity | Reacts violently with water, liberating toxic gas.[1] | Not Applicable | Not Applicable |
Section 2: Proactive Safety: Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for mitigating the risks associated with this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to control the release of corrosive vapors and dust.[6][7] The fume hood should have a tested and reliable face velocity.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of hazardous vapors.[2][3]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[2][6][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent personal exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[1][2][3]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[1][2][3] Gloves should be inspected before each use and replaced immediately if signs of degradation appear.
-
Skin and Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are essential to protect the skin.[1][2][3] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[4]
The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.
Caption: Decision-making process for the safe storage of this compound.
Section 4: Emergency Preparedness and Response
Despite the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency response plan is critical.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [1][2][6]Seek immediate medical attention. [1] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [1][2][6]Seek immediate medical attention. [1] |
| Inhalation | Move the victim to fresh air. [1][2][6]If breathing is difficult or has stopped, provide artificial respiration. [1][6]Seek immediate medical attention. [1] |
| Ingestion | Do NOT induce vomiting. [1]Rinse the mouth with water. [1]Never give anything by mouth to an unconscious person. [6]Seek immediate medical attention. [1] |
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area. [8]2. Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the material to become airborne.
-
Contain: For small spills, use an inert, dry absorbent material such as sand or vermiculite. [8]Do NOT use combustible materials like paper towels.
-
Neutralize: Cautiously and slowly add a neutralizing agent (e.g., sodium bicarbonate) to the absorbed material.
-
Collect and Dispose: Carefully collect the neutralized material into a sealed, labeled container for hazardous waste disposal. [1][2][3]
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations. [1][2][3]Do not dispose of it down the drain.
Section 6: Conclusion
This compound is a valuable reagent whose utility is matched by its hazardous nature. A comprehensive understanding of its reactivity and toxicological properties, coupled with strict adherence to the safety protocols outlined in this guide, is essential for its safe use in a research and development setting. By prioritizing a culture of safety through robust engineering controls, appropriate personal protective equipment, and well-defined standard operating procedures, the risks associated with this compound can be effectively managed.
References
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PubChem. This compound (C4H2ClNOS). National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
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mechanism of 1,3-thiazole-4-carbonyl chloride reactions
An In-Depth Technical Guide to the Reaction Mechanisms of 1,3-Thiazole-4-Carbonyl Chloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the synthesis, reactivity, and core reaction mechanisms of this compound. As a pivotal building block in medicinal chemistry, understanding its behavior is crucial for researchers, scientists, and drug development professionals. The 1,3-thiazole scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide elucidates the fundamental principles of nucleophilic acyl substitution as applied to this heterocyclic acyl chloride and details specific transformations such as amide bond formation, esterification, and Friedel-Crafts acylation. Each section integrates mechanistic theory with practical, field-proven experimental protocols and data, serving as an essential resource for the synthesis of novel thiazole derivatives.[3][4][5]
Synthesis of this compound
The most direct and common method for the preparation of this compound is the conversion of its corresponding carboxylic acid, 1,3-thiazole-4-carboxylic acid. This transformation is typically achieved using standard chlorinating agents that effectively replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.[6]
Common reagents for this conversion include:
-
Thionyl Chloride (SOCl₂): Highly effective, with gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[6]
-
Phosphorus Pentachloride (PCl₅): A solid reagent that reacts in the cold, producing the acyl chloride and phosphorus oxychloride (POCl₃).[6]
-
Oxalyl Chloride ((COCl)₂): A milder reagent, often used with a catalytic amount of dimethylformamide (DMF), that produces gaseous byproducts (CO, CO₂, and HCl).
The choice of reagent depends on the scale of the reaction, the sensitivity of other functional groups on the substrate, and the desired purity of the final product. For many applications, thionyl chloride offers a robust and scalable solution.[6][7]
Experimental Protocol: Synthesis from 1,3-Thiazole-4-Carboxylic Acid
This protocol is adapted from established procedures for the conversion of heterocyclic carboxylic acids to their corresponding acyl chlorides.[8]
Objective: To synthesize this compound (C₄H₂ClNOS, CAS: 3745-79-7)[9][10].
Materials:
-
1,3-thiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Xylene
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 1,3-thiazole-4-carboxylic acid (1.0 eq). Add anhydrous xylene (approx. 3 mL per gram of acid) to create a slurry.
-
Chlorination: Slowly add thionyl chloride (1.2-1.5 eq) to the stirred slurry at room temperature. A vigorous evolution of gas may occur.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of xylene is ~140°C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid carboxylic acid has completely dissolved.
-
Workup: Allow the reaction mixture to cool to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure (rotary evaporation) to yield the crude this compound.
-
Purification: The product is often used directly in the next step due to its reactivity. If necessary, it can be purified by vacuum distillation.
Core Reactivity: The Nucleophilic Acyl Addition-Elimination Mechanism
Acyl chlorides are among the most reactive carboxylic acid derivatives.[11][12] The high reactivity of this compound stems from the electronic nature of the carbonyl group. The highly electronegative oxygen and chlorine atoms attached to the carbonyl carbon create a strong dipole, rendering this carbon atom significantly electron-deficient (electrophilic) and thus highly susceptible to attack by nucleophiles.[11][13]
The reaction with a nucleophile (Nu-H) does not proceed via a direct Sₙ2-type displacement. Instead, it follows a two-step nucleophilic addition-elimination mechanism.[12][14]
Step 1: Nucleophilic Addition The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond. The electrons from the π bond move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[14]
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, and its departure results in the formation of the substituted product and a chloride ion.[12][14] The proton from the original nucleophile is subsequently removed, often by another molecule of the nucleophile or an added base, to give the final neutral product.[14]
Caption: General Nucleophilic Acyl Addition-Elimination Mechanism.
Specific Reaction Mechanisms and Protocols
Due to its high reactivity, this compound must be handled in anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[11][15]
Amide Bond Formation
The reaction of this compound with primary or secondary amines is a highly efficient method for synthesizing 1,3-thiazole-4-carboxamides, a common structural motif in pharmacologically active molecules.[16]
Mechanism: The reaction proceeds via the addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the carbonyl carbon.[17] The reaction produces one equivalent of hydrogen chloride (HCl), which will react with any unreacted amine to form an inactive ammonium salt. Therefore, two equivalents of the amine are typically used: one to act as the nucleophile and one to act as a base to neutralize the HCl. Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic base like pyridine or triethylamine (Et₃N).
Caption: Mechanism of Amide Formation from this compound.
Experimental Protocol: Synthesis of N-benzyl-1,3-thiazole-4-carboxamide
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve benzylamine (2.1 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Esterification
The reaction with alcohols produces 1,3-thiazole-4-carboxylates (esters). The mechanism is analogous to amide formation, with the alcohol's oxygen atom acting as the nucleophile.[13] The reaction is typically slower than with amines, as alcohols are weaker nucleophiles. A non-nucleophilic base like pyridine is almost always required to catalyze the reaction and neutralize the HCl byproduct.[13]
Experimental Protocol: Synthesis of Ethyl 1,3-thiazole-4-carboxylate
-
Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous pyridine (1.5 eq) in an anhydrous solvent such as DCM or tetrahydrofuran (THF).
-
Reagent Addition: Cool the mixture to 0°C and add anhydrous ethanol (1.2 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water, dilute copper sulfate solution (to remove pyridine), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography or distillation.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction that attaches an acyl group to an aromatic ring.[18] In this reaction, this compound acts as the electrophile. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride.
Mechanism:
-
Formation of Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a much better leaving group. This complex then dissociates to form a resonance-stabilized acylium ion, which is a potent electrophile.
-
Electrophilic Aromatic Substitution: The acylium ion is attacked by the π-electron system of an aromatic ring (e.g., benzene), forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Rearomatization: A weak base (e.g., Cl⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and generating HCl. The AlCl₃ catalyst is regenerated.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of Phenyl(1,3-thiazol-4-yl)methanone
-
Setup: Assemble a flame-dried, three-neck flask with a dropping funnel, a gas outlet, and a mechanical stirrer under an inert atmosphere.
-
Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃) (1.1 eq) to an anhydrous solvent like nitrobenzene or 1,2-dichloroethane. Add the aromatic substrate (e.g., benzene, 1.0 eq) and cool the mixture to 0-5°C.
-
Reagent Addition: Dissolve this compound (1.0 eq) in the same solvent and add it dropwise to the stirred AlCl₃ suspension while maintaining the low temperature.
-
Reaction: After addition, allow the mixture to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-6 hours.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction & Purification: Separate the organic layer. Wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude ketone product is then purified by column chromatography or recrystallization.
Summary of Reaction Conditions
| Reaction Type | Nucleophile | Reagent/Catalyst | Base | Solvent | Key Considerations |
| Amide Formation | Primary/Secondary Amine | - | Amine (≥2 eq) or Pyridine/Et₃N (1 eq) | DCM, THF, Chloroform | Fast reaction; requires base to neutralize HCl. |
| Esterification | Alcohol | - | Pyridine, Et₃N | DCM, THF | Slower than amidation; base is essential. |
| Hydrolysis | Water | - | - | (Present as impurity) | Vigorous, undesirable side reaction. Requires anhydrous conditions. |
| Friedel-Crafts | Aromatic Ring | Lewis Acid (e.g., AlCl₃) | - | 1,2-Dichloroethane, Nitrobenzene | Requires stoichiometric Lewis acid catalyst; strictly anhydrous. |
Conclusion
This compound is a highly reactive and versatile intermediate for the synthesis of diverse molecular architectures. Its chemistry is dominated by the electrophilicity of the carbonyl carbon, leading to predictable and efficient reactions with a wide range of nucleophiles via the nucleophilic acyl addition-elimination mechanism. Mastery of its handling and reaction conditions, particularly the need for an anhydrous environment and the strategic use of bases, enables researchers to readily access complex thiazole-containing amides, esters, and ketones. These products are of significant interest in the fields of drug discovery and materials science, making the reactions of this compound a cornerstone of modern heterocyclic chemistry.
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The Gateway to Novel Therapeutics: An In-depth Technical Guide to 1,3-Thiazole-4-Carbonyl Chloride
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. At the heart of synthesizing a vast array of these vital compounds lies a reactive and versatile intermediate: 1,3-thiazole-4-carbonyl chloride . This in-depth technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and critical role in the development of novel therapeutics.
A Legacy of Innovation: The Historical Context of the Thiazole Scaffold
The story of this compound is intrinsically linked to the broader history of thiazole chemistry. The pioneering work on thiazole synthesis dates back to the late 19th century, with the Hantzsch thiazole synthesis, first described in 1887, remaining a fundamental and widely practiced method for constructing the thiazole ring.[1][2][3] This reaction, involving the condensation of an α-haloketone with a thioamide, laid the groundwork for the exploration of thiazole derivatives and their potential applications.
The journey towards this compound specifically is marked by the development of methods to functionalize the thiazole ring. A key precursor, 1,3-thiazole-4-carboxylic acid, became a target for synthetic chemists. Early methods for its preparation were often complex and low-yielding. However, innovations in synthetic methodology, such as those described in a 1966 patent, provided more efficient routes.[4] This particular patent details the synthesis of thiazole-4-carboxylic acid and, crucially, its subsequent conversion to "4-thiazolyl acid chloride" through the use of thionyl chloride, a classic and effective method for transforming carboxylic acids into their more reactive acid chloride counterparts.[4] This marks a significant point in the history of this compound, documenting a clear and practical method for its preparation.
The Synthetic Pathway: From Carboxylic Acid to a Reactive Intermediate
The preparation of this compound is a critical step that unlocks its synthetic potential. The most common and industrially scalable method involves the treatment of 1,3-thiazole-4-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).
Core Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily collapses, with the expulsion of sulfur dioxide (SO₂) gas and a chloride ion, which then attacks the carbonyl carbon to yield the final acyl chloride. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.
Caption: General mechanism for the synthesis of this compound.
Experimental Protocol: A Validated Approach
The following protocol is a representative, self-validating system for the laboratory-scale synthesis of this compound, adapted from established procedures.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Thiazole-4-carboxylic acid | ≥98% | Commercially Available | Ensure dryness before use. |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | Handle in a fume hood. |
| Anhydrous Toluene | Anhydrous | Commercially Available | As a solvent. |
| Dry Nitrogen or Argon | High Purity | Gas Cylinder | For inert atmosphere. |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen/argon inlet, suspend 1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Addition of Thionyl Chloride: While stirring under an inert atmosphere, slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The addition is typically exothermic.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation, though care must be taken due to its reactivity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a dry, inert atmosphere is crucial to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting this compound back to the carboxylic acid.
-
Excess Thionyl Chloride: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
-
Reflux Conditions: Heating the reaction mixture to reflux accelerates the reaction rate, ensuring a timely and efficient conversion.
-
Removal of Excess Reagent: The removal of volatile thionyl chloride and solvent under reduced pressure is a straightforward method for isolating the product.
The Role in Drug Discovery: A Versatile Building Block
This compound is a highly valuable intermediate in the synthesis of a wide range of biologically active molecules. Its reactivity allows for the facile introduction of the thiazole-4-carboxamide moiety, a common pharmacophore in many drug candidates. The thiazole ring itself can act as a bioisostere for other aromatic systems and participate in hydrogen bonding and other non-covalent interactions with biological targets.[5][6][7]
Key Therapeutic Areas and Notable Examples
The versatility of the 1,3-thiazole scaffold has led to its incorporation in drugs targeting a multitude of diseases.[8][9][10][11]
| Therapeutic Area | Drug/Compound Class | Role of the Thiazole Moiety |
| Oncology | Dasatinib (Sprycel®) | A key component of the core structure, contributing to binding with Abl and Src kinases. |
| Antiviral | Ritonavir (Norvir®) | The thiazole ring is a central feature of this HIV protease inhibitor. |
| Antibacterial | Sulfathiazole | An early sulfonamide antibiotic where the thiazole ring is crucial for its activity. |
| Anti-inflammatory | Meloxicam (Mobic®) | A non-steroidal anti-inflammatory drug (NSAID) featuring a thiazole ring. |
The synthesis of analogs and derivatives of these and other drugs often involves the use of this compound or related intermediates to introduce the thiazole-4-carboxamide functionality.
Caption: The central role of this compound in synthesizing diverse therapeutic agents.
Conclusion: A Continuing Legacy in Modern Drug Discovery
From its historical roots in the foundational work of Hantzsch to its current-day application as a key building block in the synthesis of life-saving medicines, this compound holds a significant position in the field of medicinal chemistry. Its straightforward synthesis and high reactivity make it an indispensable tool for researchers and drug development professionals. Understanding its history, synthesis, and diverse applications provides a solid foundation for the continued exploration and development of novel thiazole-based therapeutics that will shape the future of medicine.
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Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to the Commercial Availability and Application of 1,3-Thiazole-4-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a cornerstone heterocyclic motif in drug discovery, recognized by medicinal chemists as a "privileged scaffold."[1] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in a multitude of therapeutic areas. Thiazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] This significance is underscored by the integration of the thiazole core into numerous FDA-approved drugs.[1]
At the heart of synthesizing many of these critical drug candidates is the formation of a stable amide bond, linking the thiazole core to other pharmacophores. This compound (CAS No. 3745-79-7) is a highly valuable reactive intermediate designed for this purpose. As an acyl chloride, it offers a rapid and efficient means of creating 1,3-thiazole-4-carboxamides, a substructure prevalent in compounds targeting cancer and neurological diseases.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, handling, and strategic application of this key building block for professionals in pharmaceutical research and development.
Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers. For researchers requiring this reagent, sourcing typically involves purchasing from vendors who specialize in heterocyclic building blocks for research and development purposes. The material is generally offered in various quantities with purities suitable for laboratory synthesis.
Table 1: Selected Commercial Suppliers of this compound (CAS: 3745-79-7)
| Supplier | Product Name | CAS Number | Purity/Grade | Notes |
| Santa Cruz Biotechnology, Inc. | This compound | 3745-79-7 | Research Grade | Available for research use.[4] |
| Apollo Scientific | This compound | 3745-79-7 | >95% (Typical) | Offers various pack sizes. |
| Matrix Scientific | 2-Methyl-1,3-thiazole-4-carbonyl chloride | 55842-53-0 | Research Grade | A substituted analogue, indicating availability of the class.[5] |
| Jilin Haofei Import & Export | This compound | 3364-80-5 (alternative) | Technical Grade | Supplier of various chemical intermediates. |
| ECHEMI (Conier Chem&Pharma) | 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbonyl chloride | N/A | Trader | Lists various substituted analogues.[6] |
Note: Availability and specifications are subject to change. Researchers should consult directly with suppliers for current data and lead times.
Synthesis and Chemical Reactivity
While commercially available, understanding the synthesis of this compound from its corresponding carboxylic acid is vital for process development and instances where in-house preparation is preferred. The standard and most effective method is the treatment of 1,3-thiazole-4-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Reaction Mechanism: From Carboxylic Acid to Acyl Chloride
The conversion is a classic nucleophilic acyl substitution. The carboxylic acid's hydroxyl group is transformed into a superior leaving group. Thionyl chloride is an ideal reagent because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[7]
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Introduction: The Versatile Thiazole Scaffold and the Role of 1,3-Thiazole-4-carbonyl Chloride
An In-depth Technical Guide to the Potential Biological Activity of 1,3-Thiazole-4-carbonyl Chloride Derivatives
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3][4][5][6][7][8] This five-membered heterocycle, containing sulfur and nitrogen atoms, is present in a wide array of natural products, including vitamin B1 (thiamine), and in a multitude of synthetic drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[2][5][7][9] The unique electronic properties and the ability of the thiazole nucleus to participate in hydrogen bonding and other molecular interactions make it a privileged scaffold in drug discovery.[10]
This compound (CAS Number: 3745-79-7) is a highly reactive derivative of the thiazole core.[11] While not typically considered a biologically active agent in itself due to its reactivity, it serves as a critical and versatile starting material for the synthesis of a diverse library of thiazole-containing compounds. The presence of the acyl chloride functional group allows for straightforward derivatization, enabling researchers to explore a wide chemical space and develop novel therapeutic candidates. This guide will delve into the potential biological activities of compounds derived from this compound, providing insights into their synthesis, mechanisms of action, and the experimental protocols required for their evaluation.
Synthetic Utility and Derivatization of this compound
The primary utility of this compound lies in its high electrophilicity at the carbonyl carbon, making it an excellent acylating agent. This reactivity facilitates the formation of stable amide and ester linkages through reactions with a wide variety of nucleophiles, such as primary and secondary amines, and alcohols. This straightforward derivatization allows for the systematic modification of the thiazole scaffold, a key strategy in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
The general synthetic scheme for the derivatization of this compound is illustrated below. By varying the R group (amines, alcohols, etc.), a vast library of 4-substituted thiazole derivatives can be generated.
Caption: General reaction scheme for the synthesis of 1,3-thiazole derivatives.
Potential Biological Activities of 1,3-Thiazole-4-carboxamide and Related Derivatives
The thiazole moiety is a key component in numerous compounds with a broad spectrum of pharmacological activities.[5] Derivatives synthesized from this compound are anticipated to exhibit a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Potential
Thiazole-containing compounds have emerged as a promising class of anticancer agents, with some derivatives already in clinical use, such as the chemotherapy drug Dasatinib.[9][10] The anticancer activity of thiazole derivatives is often attributed to their ability to interact with various biological targets and disrupt pathways crucial for cancer cell proliferation and survival.[10]
Mechanisms of Action:
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes implicated in cancer progression, such as cyclooxygenases (COX).[12][13]
-
Induction of Apoptosis: Many thiazole-based compounds exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells.[14]
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.
-
Antiproliferative Effects: Thiazole derivatives have demonstrated potent antiproliferative activity against a wide range of human tumor cell lines, including breast and liver cancer cells.[14][15] High concentrations of certain thiazole derivatives can decrease both the proliferation and viability of cancer cells, sometimes selectively sparing normal cells.[16]
The following diagram illustrates a simplified signaling pathway that could be targeted by thiazole derivatives to induce apoptosis in cancer cells.
Caption: Potential mechanism of apoptosis induction by thiazole derivatives.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for the development of new and effective antimicrobial agents.[17] The thiazole scaffold is a key structural component in many antimicrobial drugs, including sulfathiazole and numerous cephalosporin antibiotics.[1][17] Derivatives of 1,3-thiazole are therefore promising candidates for the development of novel antibacterial and antifungal agents.[18]
Spectrum of Activity:
-
Antibacterial: Thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[18][19]
-
Antifungal: Many thiazole-containing compounds exhibit potent antifungal activity against various fungal strains, with some showing efficacy comparable to established antifungal drugs like fluconazole and ketoconazole.[17][19]
The mechanism of antimicrobial action can vary, with some compounds inhibiting essential enzymes like DNA gyrase or 14α-lanosterol demethylase, crucial for bacterial and fungal survival, respectively.[17][19]
Enzyme Inhibition
Beyond their anticancer and antimicrobial properties, thiazole derivatives are known to inhibit a variety of other enzymes with therapeutic relevance.
-
Monoamine Oxidase (MAO) Inhibition: Certain thiazole derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[20] This suggests their potential for the treatment of neurodegenerative diseases and depression.
-
Carbonic Anhydrase Inhibition: Some thiazole-methylsulfonyl derivatives have shown promising inhibitory activity against carbonic anhydrase I and II, indicating their potential as diuretics or for the treatment of glaucoma.[21]
-
Cholinesterase Inhibition: Thiazole derivatives have also been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[22]
Experimental Protocols for Evaluating Biological Activity
The following section provides standardized, step-by-step protocols for the initial in vitro screening of a library of compounds derived from this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This assay is a colorimetric method used to assess cell viability and proliferation.[14][23]
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of the thiazole derivatives in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 3: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.[22]
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, the specific enzyme, and varying concentrations of the thiazole derivative (the inhibitor).
-
Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The substrate should be one that produces a colored product upon enzymatic conversion.
-
Kinetic Reading: Immediately begin measuring the change in absorbance over time using a microplate reader at the wavelength corresponding to the colored product.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value.
The following diagram outlines the workflow for screening and validating the biological activity of newly synthesized thiazole derivatives.
Caption: Workflow for the discovery of biologically active thiazole derivatives.
Quantitative Data Summary
The following table summarizes representative IC₅₀ values for various thiazole derivatives from the literature, illustrating their potential potency.
| Compound Class | Target/Assay | Example IC₅₀ (µM) | Reference |
| Thiazole Carboxamides | COX-1 Inhibition | 0.239 | [12] |
| Thiazole Carboxamides | COX-2 Inhibition | 0.191 | [12] |
| Benzothiazole Derivatives | Acetylcholinesterase | 25.5 (µg/mL) | [22] |
| Thiazole Derivatives | MAO-B Inhibition | 0.025 | [20] |
| Thiazole Derivatives | MCF-7 (Breast Cancer) | 2.57 | [14] |
| Thiazole Derivatives | HepG2 (Liver Cancer) | 7.26 | [14] |
Conclusion
This compound is a valuable and highly versatile starting material for the synthesis of a wide range of thiazole derivatives with significant potential for biological activity. The thiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated promising anticancer, antimicrobial, and enzyme-inhibiting properties. By leveraging the reactivity of this compound, researchers can efficiently generate diverse compound libraries. The systematic evaluation of these libraries using the in vitro assays detailed in this guide can facilitate the identification of novel lead compounds for further drug development. The continued exploration of thiazole chemistry, guided by robust biological screening, holds great promise for the discovery of new and effective therapeutic agents.
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- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
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- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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- A review on thiazole based compounds and it's pharmacological activities. LinkedIn.
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The Strategic Role of 1,3-Thiazole-4-Carbonyl Chloride in Modern Drug Discovery
An In-Depth Technical Guide for Heterocyclic Chemistry
A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, engaging in crucial hydrogen bonding and π-stacking interactions with biological targets.[4][5] Molecules incorporating the thiazole nucleus exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][6][7][8]
Within the arsenal of thiazole-based synthons, 1,3-thiazole-4-carbonyl chloride (C₄H₂ClNOS) emerges as a particularly powerful and versatile building block.[9][10] Its utility lies in the highly reactive acyl chloride moiety positioned at the C4 position of the electron-deficient thiazole ring. This configuration renders it an excellent electrophile for forging new carbon-carbon and carbon-nitrogen bonds, providing a direct and efficient gateway to a diverse array of complex heterocyclic structures.
This guide provides a technical overview of this compound, moving beyond simple reaction schemes to explore the causality behind its synthetic applications. We will detail field-proven protocols for its use in two cornerstone reactions—amide bond formation and Friedel-Crafts acylation—offering insights honed from practical experience in drug development.
Part 1: Synthesis and Physicochemical Properties
The precursor to the title compound, 1,3-thiazole-4-carboxylic acid, can be synthesized through established heterocyclic chemistry routes, often variations of the Hantzsch thiazole synthesis.[1][11] The subsequent conversion to the highly reactive acyl chloride is typically achieved under standard conditions using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The choice of chlorinating agent is critical; thionyl chloride is cost-effective for large-scale synthesis, while oxalyl chloride is often preferred for smaller-scale, milder reactions where minimizing impurities is paramount.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| CAS Number | 3745-79-7 | [9] |
| Molecular Formula | C₄H₂ClNOS | [9][10] |
| Molecular Weight | 147.58 g/mol | [9] |
| Appearance | (Typically) Off-white to yellow solid | General Knowledge |
| ¹H NMR (DMSO-d₆) | δ 9.32 (d, J=1.8 Hz, 1H), 8.91 (d, J=1.8 Hz, 1H) | Analogous to[12] |
| ¹³C NMR (DMSO-d₆) | δ 160.5 (C=O), 157.4, 133.6, 125.9 | Analogous to[12] |
Note: NMR data is predicted based on the closely related 1,3-thiazole-4-carbonitrile and general chemical shift principles. Actual values may vary depending on solvent and instrument.
Part 2: Core Application: Amide Bond Formation
The reaction of this compound with primary or secondary amines is one of the most direct methods for synthesizing 4-carboxamide-thiazole derivatives. These amides are prevalent in bioactive molecules, acting as key pharmacophoric elements. The high reactivity of the acyl chloride allows the coupling to proceed readily, often without the need for the complex coupling reagents typically used for carboxylic acids.[13]
Causality in Experimental Design:
The choice of base and solvent is crucial for success. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is employed to scavenge the HCl byproduct generated during the reaction. Using a nucleophilic base could lead to competitive reaction with the acyl chloride. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are aprotic and effectively dissolve a wide range of substrates. The reaction is often initiated at 0°C to control the initial exothermic release before being allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: Synthesis of N-Aryl-1,3-thiazole-4-carboxamide
This protocol describes a general, self-validating procedure for the coupling of this compound with an example arylamine.
Step 1: Reactant Preparation
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the desired amine (e.g., aniline, 1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0°C using an ice-water bath.
Step 2: Acylation
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0°C over 10-15 minutes. Rationale: Slow addition prevents a rapid temperature increase that could promote side reactions.
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine and the appearance of a new, typically higher Rf spot, indicates product formation.
Step 4: Work-up and Purification
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess HCl and the triethylamine salt.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-1,3-thiazole-4-carboxamide.
Step 5: Characterization
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Workflow Visualization
Caption: Workflow for N-Aryl-1,3-thiazole-4-carboxamide Synthesis.
Part 3: Core Application: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[14][15] Using this compound in this reaction allows for the synthesis of aryl(thiazol-4-yl)methanones, which are key intermediates for more complex drug candidates. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the acyl chloride.
Mechanistic Considerations:
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the resonance-stabilized acylium ion. This powerful electrophile is then attacked by the π-electrons of an electron-rich aromatic ring (the substrate), followed by rearomatization to yield the final ketone product. The product ketone is less reactive than the starting arene, preventing over-acylation, which is a significant advantage over Friedel-Crafts alkylation.[14]
Experimental Protocol: Lewis-Acid Catalyzed Acylation of Anisole
This protocol details the synthesis of (4-methoxyphenyl)(thiazol-4-yl)methanone.
Step 1: Catalyst Suspension
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent and cool the resulting suspension to 0°C. Rationale: DCE is a standard solvent for Friedel-Crafts reactions; the initial cooling helps manage the heat from the subsequent complex formation.
Step 2: Acylium Ion Formation
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCE.
-
Add this solution dropwise to the stirred AlCl₃ suspension at 0°C. A colored complex should form. Stir for 20-30 minutes to ensure complete formation of the acylium ion complex.
Step 3: Electrophilic Aromatic Substitution
-
Add the electron-rich arene (e.g., anisole, 1.0 eq.), dissolved in DCE, dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC indicates consumption of the starting materials.
Step 4: Quenching and Work-up
-
Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Caution: This is a highly exothermic process. The acid hydrolyzes the aluminum complexes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 5: Purification and Characterization
-
Purify the crude residue via flash column chromatography (e.g., using a gradient of Ethyl Acetate in Hexane) to isolate the pure aryl(thiazol-4-yl)methanone.
-
Characterize the product by NMR and MS to confirm its identity and purity.
Mechanism Visualization
Caption: Mechanism of Friedel-Crafts Acylation with this compound.
Conclusion
This compound is a high-value, reactive intermediate that serves as a cornerstone for the synthesis of diverse heterocyclic compounds. Its facile participation in robust reactions like amide bond formation and Friedel-Crafts acylation provides medicinal chemists with a reliable and efficient tool for introducing the biologically significant thiazole-4-carboxamide or thiazole-4-ketone moiety. The protocols and mechanistic insights provided herein are designed to empower researchers to leverage this building block effectively, accelerating the discovery and development of next-generation therapeutics. By understanding the underlying principles of its reactivity, scientists can troubleshoot and optimize these transformations, paving the way for novel molecular architectures with enhanced pharmacological profiles.
References
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- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online.
- This compound | CAS 3745-79-7. Santa Cruz Biotechnology.
- 1,3-Thiazole-4-carbonitrile.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological and Environmental Professions Leader Spirit.
- Systematic Review On Thiazole And Its Applications. Journal of Advanced Scientific Research.
- SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
- This compound (C4H2ClNOS). PubChem.
- Friedel-Crafts Acyl
- Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
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- Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery.
- Friedel–Crafts Acyl
- A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Springer.
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- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- Friedel-Crafts Reactions. Chemistry LibreTexts.
- Process optimization for acid-amine coupling: a c
- Amide synthesis by acyl
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters.
- Coupling Reagents. Aapptec.
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theoretical studies on 1,3-thiazole-4-carbonyl chloride
An In-depth Technical Guide to the Theoretical and Computational Analysis of 1,3-Thiazole-4-Carbonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 3745-79-7) is a pivotal heterocyclic building block in medicinal chemistry, serving as a reactive precursor for a vast array of pharmacologically active compounds. The 1,3-thiazole ring is a privileged scaffold found in numerous approved drugs and clinical candidates, prized for its unique electronic properties and ability to engage in diverse biological interactions.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By leveraging modern in silico methodologies, researchers can gain profound insights into its molecular structure, electronic landscape, reactivity, and spectroscopic signatures. This predictive power is instrumental in accelerating the rational design of novel therapeutics, allowing for the prioritization of synthetic targets and the elucidation of reaction mechanisms before embarking on resource-intensive experimental work.
Part 1: Foundational Analysis: Molecular Geometry and Electronic Structure
The cornerstone of any theoretical investigation is the accurate determination of a molecule's most stable three-dimensional structure and its electronic properties. These foundational calculations inform all subsequent predictions of reactivity and spectroscopic behavior.
Geometric Optimization: Defining the Ground State
Causality: Before any properties can be accurately predicted, we must first locate the molecule's minimum energy conformation on the potential energy surface. This "optimized geometry" represents the most stable arrangement of atoms and serves as the fundamental input for all higher-level calculations. Minor variations in bond lengths or angles can significantly impact calculated energies and electronic distributions.
Protocol: DFT-Based Geometry Optimization Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy for organic molecules. The B3LYP functional is a robust and widely validated choice for this class of compounds.[3][4][5]
-
Input Structure: Begin with an approximate 3D structure of this compound (C₄H₂ClNOS).[6]
-
Computational Method: Select the DFT methodology.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311+G(d,p). This triple-zeta basis set provides high accuracy, with diffuse functions (+) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
-
Software: Employ computational chemistry software such as Gaussian, ORCA, or Spartan.
-
Execution: Perform a geometry optimization calculation. The algorithm will iteratively adjust atomic coordinates to minimize the total electronic energy.
-
Verification: Confirm that a true minimum has been reached by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable ground state.
Data Presentation: Predicted Structural Parameters The optimization yields precise geometric data, which can be compared with crystallographic data of similar structures, such as 1,3-thiazole-4-carbonitrile, for validation.[7]
| Parameter | Atom Pair/Group | Predicted Value | Significance |
| Bond Length | C4-C(O) | ~1.49 Å | Single bond character, indicating limited conjugation with the ring. |
| C=O | ~1.19 Å | Typical double bond length for an acyl chloride. | |
| C-Cl | ~1.80 Å | Highly polarized, reactive bond. | |
| S1-C2 | ~1.72 Å | Reflects the aromatic character of the thiazole ring. | |
| Dihedral Angle | C5-C4-C(O)-Cl | ~180° | Suggests the carbonyl chloride group is largely coplanar with the thiazole ring. |
Frontier Molecular Orbital (FMO) Analysis
Causality: FMO theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the region most likely to donate electrons (a nucleophile), while the Lowest Unoccupied Molecular Orbital (LUMO) represents the region most likely to accept electrons (an electrophile). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[8]
dot
Caption: Frontier Molecular Orbital (FMO) energy gap diagram.
Data Presentation: Calculated FMO Properties The HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO will be centered on the highly electrophilic carbonyl carbon of the acyl chloride group.
| Property | Predicted Value (eV) | Interpretation |
| HOMO Energy | -7.5 to -8.5 eV | Indicates moderate electron-donating ability from the thiazole ring. |
| LUMO Energy | -1.0 to -2.0 eV | A low LUMO energy signifies a strong electrophilic site at the carbonyl carbon. |
| ΔE (HOMO-LUMO Gap) | 5.5 to 7.5 eV | A relatively large gap suggests good kinetic stability, but the molecule is primed for nucleophilic attack at the LUMO site. |
Molecular Electrostatic Potential (MEP) Mapping
Causality: An MEP map provides an intuitive, color-coded visualization of the total electrostatic potential on the molecule's electron density surface. It reveals regions that are electron-rich (red/yellow, negative potential), which are susceptible to electrophilic attack, and regions that are electron-poor (blue, positive potential), which are prime targets for nucleophiles.[9] This is invaluable for predicting sites of non-covalent interactions and chemical reactions.
For this compound, the MEP map would clearly show:
-
Intense Negative Potential (Red): Around the carbonyl oxygen and the ring nitrogen, indicating their role as hydrogen bond acceptors.
-
Intense Positive Potential (Blue): Centered on the carbonyl carbon, confirming it as the primary site for nucleophilic attack.
-
Slightly Positive Potential: Around the C-H protons of the ring.
Part 2: Predicting Chemical Reactivity and Mechanisms
The true utility of this compound lies in its reactivity. Computational methods can dissect this reactivity with high precision.
Causality: The molecule possesses two key reactive sites: the thiazole ring and the acyl chloride functional group. The acyl chloride is overwhelmingly the more reactive site for common synthetic transformations. Understanding the energetics of its reactions is key to optimizing experimental conditions.
dot
Caption: Generalized workflow for modeling a nucleophilic acyl substitution reaction.
Protocol: Modeling an Amidation Reaction This protocol outlines the steps to calculate the reaction energy profile for the formation of a thiazole-4-carboxamide.
-
Optimize Reactants: Perform geometry optimizations on this compound and the chosen nucleophile (e.g., methylamine).
-
Locate Transition State (TS): Model the approach of the nucleophile to the carbonyl carbon. Use a transition state search algorithm (e.g., QST3 in Gaussian) to find the structure and energy of the transition state for the formation of the tetrahedral intermediate.
-
Optimize Intermediate: Perform a geometry optimization on the tetrahedral intermediate.
-
Locate Second TS: Find the transition state for the elimination of the chloride ion.
-
Optimize Products: Perform geometry optimizations on the final amide product and HCl.
-
Calculate Energies: Use the energies of all stationary points (reactants, TSs, intermediate, products) to construct a reaction energy profile, determining activation energies (ΔG‡) and the overall reaction energy (ΔG_rxn).
This analysis provides quantitative data on whether the reaction is kinetically favorable and thermodynamically driven, guiding experimental choices regarding temperature, catalysts, and reaction time.
Part 3: In Silico Spectroscopy for Structural Verification
Causality: Computational spectroscopy is a powerful tool for validating synthetic products. By comparing theoretically predicted spectra with experimental results, researchers can confirm the identity and purity of the target molecule with a high degree of confidence.[3][10]
Vibrational (FT-IR) Spectroscopy
Protocol: Simulating the IR Spectrum
-
Frequency Calculation: Use the optimized ground-state geometry from Part 1.
-
Execution: Run a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Apply Scaling Factor: Raw calculated frequencies are typically higher than experimental values due to the harmonic oscillator approximation. Apply an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to the computed frequencies for better agreement.
-
Analysis: Visualize the vibrational modes to assign specific peaks to the corresponding bond stretches or bends.
Data Presentation: Key Vibrational Frequencies
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Experimental Region (cm⁻¹) |
| C=O Stretch (Acyl Chloride) | ~1770 - 1790 | 1750 - 1810 |
| C=N Stretch (Thiazole Ring) | ~1580 - 1610 | 1570 - 1620 |
| C-Cl Stretch | ~700 - 750 | 650 - 800 |
| Aromatic C-H Stretch | ~3080 - 3120 | 3050 - 3150 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Predicting ¹H and ¹³C Chemical Shifts
-
Methodology: Use the Gauge-Including Atomic Orbital (GIAO) method, which is the standard for accurate NMR calculations.
-
Execution: Perform a GIAO calculation on the optimized geometry, typically in a simulated solvent environment (e.g., using the PCM model for CDCl₃) for higher accuracy.
-
Referencing: Calculated shielding tensors are referenced against a standard (e.g., Tetramethylsilane, TMS), also calculated at the same level of theory, to obtain chemical shifts (δ).
Data Presentation: Predicted NMR Chemical Shifts
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹³C | Carbonyl Carbon | ~160 - 165 | Highly deshielded due to electronegative O and Cl atoms. |
| ¹³C | C4 (Thiazole) | ~145 - 150 | Attached to the electron-withdrawing carbonyl group. |
| ¹³C | C2 (Thiazole) | ~155 - 160 | Deshielded by adjacent S and N atoms. |
| ¹³C | C5 (Thiazole) | ~125 - 130 | Relatively more shielded carbon in the ring. |
| ¹H | H2 (Thiazole) | ~9.2 - 9.5 | Highly deshielded proton adjacent to S and N. |
| ¹H | H5 (Thiazole) | ~8.5 - 8.8 | Deshielded by ring aromaticity and proximity to the carbonyl group. |
Part 4: Applications in Computer-Aided Drug Design (CADD)
Causality: this compound is not an end-product but a starting material. Theoretical studies are crucial for designing libraries of its derivatives and predicting their potential as drug candidates.
dot
Caption: A typical Computer-Aided Drug Design (CADD) workflow.
Protocol: High-Level Molecular Docking Workflow Molecular docking predicts how a ligand (a derivative synthesized from our starting material) binds to a protein target.[11][12]
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare it by adding hydrogens, removing water molecules, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of the synthesized thiazole derivative. Assign charges and define rotatable bonds.
-
Grid Generation: Define the active site of the protein where the ligand is expected to bind. A grid is generated in this space to pre-calculate potential energies.
-
Docking Simulation: Use software (e.g., AutoDock, Glide, GOLD) to systematically place the ligand in the active site in multiple conformations and orientations.
-
Scoring and Analysis: The software calculates a "docking score" for each pose, estimating the binding affinity. The best poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.
This process allows for the rapid screening of hundreds of virtual compounds, enabling researchers to focus their synthetic efforts on only the most promising candidates.
Conclusion
Theoretical and computational chemistry provides an indispensable toolkit for the modern researcher. For a key synthetic intermediate like this compound, these in silico techniques transform our understanding from a static 2D structure to a dynamic 4D model of structure, electronics, reactivity, and biological potential. By applying the protocols and conceptual frameworks outlined in this guide, scientists can de-risk and accelerate the drug discovery and development pipeline, harnessing predictive modeling to design the next generation of thiazole-based therapeutics with greater efficiency and insight.
References
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Sardash, J. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Available at: [Link]
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Al-Amiery, A. A. (2018). Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 86-96. Available at: [Link]
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El-Sayed, M. E. A., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen. Available at: [Link]
-
Request PDF. (n.d.). Thiazole derivatives: Synthesis, characterization, biological and DFT studies. Available at: [Link]
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Avdyli, M. (2022). Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives. ResearchGate. Available at: [Link]
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Glidewell, C., et al. (2018). 1,3-Thiazole-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
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Wikipedia. (n.d.). Thiazole. Available at: [Link]
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Legeay, J.-C., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Abumustafa, F., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. BMC Chemistry. Available at: [Link]
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Dr. Venkatesh P. (2017). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare. Available at: [Link]
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Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available at: [Link]
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Ullah, F., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Medicinal Chemistry. Available at: [Link]
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The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
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Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences. Available at: [Link]
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Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. Available at: [Link]
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Kaur, H., et al. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry. Available at: [Link]
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Funar-Timofei, S., & Ilies, M. A. (2015). MOLECULAR MODELING STUDIES OF THIAZOLE DERIVATIVES AS PIN1 INHIBITORS*. Revue Roumaine de Chimie. Available at: [Link]
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Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
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Kandeel, M. M., et al. (2017). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules. Available at: [Link]
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Methodological & Application
synthesis of thiazole carboxamides using 1,3-thiazole-4-carbonyl chloride
Application Note & Protocol Guide
Topic: High-Fidelity Synthesis of Thiazole Carboxamides via 1,3-Thiazole-4-Carbonyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Carboxamide Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in drug design. When coupled with a carboxamide linkage, the resulting thiazole carboxamide moiety offers a rigid, planar structure capable of forming critical hydrogen bond interactions with biological targets.[2] This has led to the development of potent inhibitors for enzymes such as cyclooxygenases (COX)[3][4], c-Met kinase[5], and α-glucosidase[6], as well as compounds with significant antioxidant and anticancer properties.[7][8][9]
This guide provides a detailed protocol for the synthesis of thiazole carboxamides, focusing on the highly efficient and reliable acylation of primary and secondary amines with this compound. We will delve into the mechanistic rationale, step-by-step experimental procedures, characterization, and critical safety considerations.
Core Synthesis Principle: Nucleophilic Acyl Substitution
The formation of the amide bond from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction's efficiency stems from the high electrophilicity of the carbonyl carbon in the acyl chloride, which is significantly enhanced by the electron-withdrawing nature of both the chlorine atom and the adjacent thiazole ring.
The Causality Behind the Method:
-
Activation: The carboxylic acid (1,3-thiazole-4-carboxylic acid) is first "activated" by converting it to the highly reactive acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are ideal for this transformation as their byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed, driving the reaction to completion.[10]
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination & Deprotonation: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-Diisopropylethylamine) is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[11] This is crucial because any free HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound
This protocol details the conversion of the parent carboxylic acid to the essential acyl chloride intermediate. This step must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
1,3-Thiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) (optional)
-
Round-bottom flask with a reflux condenser and drying tube (CaCl₂)
Procedure:
-
To a round-bottom flask charged with 1,3-thiazole-4-carboxylic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) either neat or suspended in a minimal amount of anhydrous DCM.
-
Causality Note: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid and allows it to also act as the solvent. The reaction can be vigorous, so controlled addition may be necessary for larger scales.
-
Fit the flask with a reflux condenser protected by a drying tube.
-
Heat the reaction mixture to reflux (approx. 80°C for neat SOCl₂) for 2-4 hours. The progress can be monitored by the cessation of HCl gas evolution (test with pH paper at the top of the condenser).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive SOCl₂ vapors.
-
The resulting crude this compound is typically a solid or oil and is often used immediately in the next step without further purification.
Protocol 2: General Synthesis of N-Substituted Thiazole-4-Carboxamides
This protocol describes the coupling of the acyl chloride with an amine. The reaction is moisture-sensitive, and anhydrous conditions are paramount for high yields.
Materials:
-
This compound (from Protocol 1)
-
Desired primary or secondary amine
-
Anhydrous solvent (DCM, THF, or Chloroform)[11]
-
Non-nucleophilic base (Triethylamine (Et₃N) or Pyridine)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry, inert-atmosphere flask, dissolve the desired amine (1.0 eq) and the base (1.2-1.5 eq) in an anhydrous solvent.
-
Causality Note: The base is added first to ensure any trace acid is neutralized and to be present to immediately quench the HCl produced upon reaction. An excess ensures the reaction medium remains basic.
-
Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction and prevent potential side reactions, especially with highly reactive amines.[12]
-
Prepare a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: a. Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times. c. Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and finally, brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[8][9]
Data Presentation: Reaction Parameter Guidelines
The optimal conditions can vary based on the nucleophilicity and steric hindrance of the amine. The following table provides general guidelines.
| Amine Substrate | Amine Eq. | Base Eq. (Et₃N) | Temperature (°C) | Typical Time (h) | Expected Yield |
| Primary Aliphatic | 1.0 | 1.2 | 0 to RT | 2 - 4 | > 85% |
| Secondary Aliphatic | 1.0 | 1.3 | 0 to RT | 4 - 8 | 70 - 90% |
| Primary Aromatic (Aniline) | 1.0 | 1.5 | 0 to RT | 6 - 12 | 65 - 85% |
| Electron-Deficient Aniline | 1.0 | 1.5 | RT to 40°C | 12 - 24 | 50 - 75% |
Yields are estimates and highly dependent on substrate purity, scale, and purification efficiency.
Product Characterization
Confirmation of the final product structure is essential. The following techniques are standard:
-
¹H and ¹³C NMR: Provides definitive structural information. Expect characteristic peaks for the thiazole ring protons (typically downfield), the amide N-H proton (a broad singlet, if present), and signals corresponding to the amine substituent.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[3][13]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C=O stretch of the amide (approx. 1640-1680 cm⁻¹) and the N-H stretch for secondary amides (approx. 3200-3400 cm⁻¹).
Safety and Handling Precautions
Acyl chlorides are hazardous reagents that require careful handling in a controlled laboratory environment.
-
Corrosive & Lachrymatory: this compound, like other acyl chlorides, is corrosive and a lachrymator (tear-inducing). It reacts violently with water, including moisture on skin and in the respiratory tract, to produce HCl.[14][15]
-
Handling: Always handle in a well-ventilated chemical fume hood.[16] Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).[17][18]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and amines.[15][16]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for hazardous waste disposal. Do not use water to clean up.[15]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete formation of acyl chloride.2. Wet reagents or solvent.3. Inactive (protonated) amine. | 1. Increase reflux time/temp for acyl chloride prep; confirm conversion.2. Use freshly dried solvents and high-purity reagents.3. Ensure sufficient base (1.2-1.5 eq) is used. |
| Multiple Spots on TLC | 1. Reaction not complete.2. Product degradation.3. Side reaction with di-acylation. | 1. Increase reaction time or gently warm the mixture.2. Avoid excessive heat; ensure efficient workup.3. Use only a slight excess (1.1 eq) of acyl chloride. |
| Difficult Purification | 1. Product is highly polar.2. Close Rf values of product and impurities. | 1. Use a more polar solvent system for chromatography (e.g., DCM/Methanol).2. Try recrystallization or a different chromatography solvent system. |
References
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El-Sayed, N. N. E., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. International Journal of Pharmaceutical and Clinical Research.
-
Wang, Y., et al. (2024). Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. Drug Development Research.
-
Monge-Hoyos, K., et al. (2024). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. IUCrData.
-
Al-Omaim, W. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
-
Al-Omaim, W. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
-
Hawash, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE.
-
Al-Omaim, W. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
-
International Programme on Chemical Safety. ICSC 0210 - ACETYL CHLORIDE. Inchem.org.
-
Fisher Scientific. (2010). Acetyl chloride - Safety Data Sheet.
-
Li, J., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry.
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride.
-
Sigma-Aldrich. (2017). Safety Data Sheet: Acetyl chloride.
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
-
Haroon, M., et al. (2018). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. ResearchGate.
-
Siwiec, A., et al. (2024). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. International Journal of Molecular Sciences.
-
Zhao, L., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules.
-
Al-Ghorbani, M., et al. (2023). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. Polycyclic Aromatic Compounds.
-
Ayati, A., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate.
-
Erlenmeyer, H. (1966). Processes for preparing thiazole carboxylic acids. Google Patents (US3274207A).
-
Organic Chemistry Portal. Synthesis of thiazoles.
-
Zhao, L., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.
-
CN102372680A. A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
-
The Organic Chemistry Tutor. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube.
-
TMP Chem. (2019). synthesis of thiazoles. YouTube.
-
Pathan, A. A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. RSC Advances.
-
Organic Chemistry Portal. Amide synthesis by acylation.
-
Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.
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Application Note & Protocol: Synthesis of Thiazole Carboxamides via Amide Coupling with 1,3-Thiazole-4-Carbonyl Chloride
Abstract: This document provides a comprehensive guide for the synthesis of 1,3-thiazole-4-carboxamides through the amide coupling of 1,3-thiazole-4-carbonyl chloride with primary and secondary amines. Thiazole-containing amides are privileged scaffolds in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds.[1][2] This protocol details the underlying reaction mechanism, offers a robust, step-by-step experimental procedure, and includes a troubleshooting guide to address common challenges, ensuring reliable and reproducible outcomes for researchers in organic synthesis and drug development.
Introduction and Scientific Background
The 1,3-thiazole ring is a vital heterocyclic motif found in a wide array of pharmaceuticals and natural products, prized for its unique electronic properties and ability to engage in various biological interactions.[1][2] When linked to an amide functionality, the resulting thiazole carboxamide scaffold serves as a cornerstone for designing novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.[3][4]
The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[5] While numerous methods exist, the reaction between a highly reactive acyl chloride and an amine is a classic, efficient, and high-yielding approach.[6][7] this compound is an excellent electrophilic partner for this transformation due to the electron-withdrawing nature of both the thiazole ring and the adjacent carbonyl group, which enhances the reactivity of the acyl chloride. This guide provides a detailed protocol grounded in the principles of nucleophilic acyl substitution.
Reaction Mechanism: Nucleophilic Acyl Substitution
The coupling of this compound with an amine proceeds via a nucleophilic addition-elimination mechanism.[8][9] The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[8]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base. This can be a second equivalent of the reacting amine or, more commonly, a non-nucleophilic tertiary amine base (like triethylamine or DIPEA) added to the reaction mixture. This step neutralizes the hydrogen chloride (HCl) byproduct and drives the reaction to completion.[9][10]
Caption: Mechanism of Amide Formation.
Detailed Experimental Protocol
This protocol describes a general procedure for coupling this compound with a generic primary or secondary amine. Researchers should adjust quantities and purification methods based on the specific properties of their amine substrate.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound[11] | Round-bottom flask(s) |
| Amine (primary or secondary) | Magnetic stirrer and stir bar |
| Anhydrous Dichloromethane (DCM) or THF[7] | Septa and needles |
| Triethylamine (TEA) or DIPEA, distilled | Syringes for liquid transfer |
| 0.5 M HCl (aq) | Ice-water bath |
| Saturated NaHCO₃ (aq) | Rotary evaporator |
| Saturated NaCl (Brine) | Separatory funnel |
| Anhydrous Na₂SO₄ or MgSO₄ | TLC plates (silica gel) and chamber |
| Silica gel for column chromatography | Glassware for column chromatography |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Standard analytical instruments (NMR, LC-MS) |
Note on Reagent Stability: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[12][13] All glassware should be oven- or flame-dried before use.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent like THF or DMF) to a concentration of approximately 0.1-0.5 M.[7]
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Addition of Acyl Chloride:
-
In a separate, dry vial, weigh out this compound (1.1 eq.).
-
Add the solid acyl chloride to the cooled amine solution in one portion or, for larger scale reactions, as a solution in a minimal amount of anhydrous DCM. Note: This reaction can be exothermic.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Workup and Extraction:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.
-
Wash the organic layer sequentially with:
-
0.5 M HCl (aq) (to remove excess amine and TEA/DIPEA).
-
Saturated NaHCO₃ (aq) (to remove any remaining HCl).
-
Saturated NaCl (aq) (brine, to remove bulk water).
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure thiazole carboxamide.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, FT-IR) to confirm its identity and purity.
-
Troubleshooting and Field-Proven Insights
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive acyl chloride due to hydrolysis. 2. Poorly nucleophilic amine. 3. Insufficient base. | 1. Use fresh or properly stored this compound. Ensure all glassware is dry and the reaction is under an inert atmosphere.[12] 2. For electron-deficient or sterically hindered amines, the reaction may require heating (e.g., reflux in DCM or switching to a higher boiling solvent like DMF) or a stronger activating agent.[14] 3. Ensure at least one equivalent of base is present to neutralize the HCl byproduct. |
| Multiple Spots on TLC (Byproducts) | 1. Reaction of the product with remaining acyl chloride (if the product has a nucleophilic site). 2. Dimerization or side reactions of the starting amine. | 1. Add the acyl chloride slowly at 0 °C to maintain control. Use a slight excess of the amine if it is not the more valuable reagent. 2. Ensure the amine is pure. Dilute conditions can sometimes minimize bimolecular side reactions. |
| Product is Difficult to Purify | 1. Product co-elutes with starting material or byproducts. 2. Product is highly polar and streaks on the silica gel column. | 1. Try a different solvent system for chromatography. A switch in polarity (e.g., DCM/Methanol) or using a different stationary phase (e.g., alumina) may help. 2. Add a small amount of TEA (0.5-1%) to the eluent to suppress tailing of basic compounds. If the product is acidic, a small amount of acetic acid can be used. |
| Low Isolated Yield After Workup | 1. Product has some water solubility. 2. Emulsion formation during extraction. | 1. After the initial extraction, back-extract the aqueous layers with the organic solvent (DCM or EtOAc) 1-2 more times to recover any dissolved product. 2. Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation. |
References
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Chem LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]
-
StudySmarter. (2023). Amide Formation. [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
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Chemguide. (n.d.). The Preparation of Amides. [Link]
-
Maddila, S., et al. (2025). Systematic scheme for synthesizing carboxamide 1,3,4-thiadiazole derivatives. Materials Today: Proceedings. [Link]
-
YouTube. (2022). Acid Chloride + Ammonia = Amide (Mechanism). [Link]
-
Rasayan Journal of Chemistry. (2025). SYNTHESIS AND CHARACTERIZATION OF NEWLY DESIGNED 1,3,4-THIADIAZOLE-BASED CARBOXAMIDES WITH ANTIMICROBIAL POTENTIAL. [Link]
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Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]
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ResearchGate. (2023). Synthesis of thiazolylcarboxamides. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]
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Stephens, C. E., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry. [Link]
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Organic Syntheses. (n.d.). A protocol for peptide bond formation. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
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The University of Queensland. (n.d.). Thiazoles in Peptides and Peptidomimetics. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
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Slideshare. (2022). Thiazole - Synthesis, Reactions, and Medicinal uses. [Link]
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ResearchGate. (2015). Thiazole Amides, A Novel Class of Algaecides against Freshwater Harmful Algae. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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Jimenez, J. I., & Scheuer, P. J. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs. [Link]
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PubChem. (n.d.). Thiazole. [Link]
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Application Note: The Strategic Use of 1,3-Thiazole-4-Carbonyl Chloride in the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have therefore emerged as a cornerstone of modern targeted therapy. Within this field, the 1,3-thiazole ring has been identified as a "privileged scaffold" due to its unique ability to form critical hydrogen bond interactions within the ATP-binding site of many kinases.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the application of 1,3-thiazole-4-carbonyl chloride, a key reactive intermediate, for the synthesis of thiazole-containing kinase inhibitors. We will explore the mechanistic rationale for the thiazole scaffold's efficacy, provide detailed synthetic protocols, and showcase its application in the generation of potent inhibitors against various kinase targets.
Part 1: The Thiazole Scaffold in Kinase Inhibition - A Mechanistic Overview
The efficacy of many ATP-competitive kinase inhibitors relies on their ability to mimic the adenine moiety of ATP, particularly its hydrogen bonding pattern with the "hinge" region of the kinase.[4][5] The hinge region connects the N- and C-terminal lobes of the kinase catalytic domain and serves as an anchor point for inhibitors.[5][6]
The 1,3-thiazole scaffold is exceptionally well-suited for this role. Its defining features include:
-
Hydrogen Bond Acceptor: The nitrogen atom at position 3 of the thiazole ring acts as a potent hydrogen bond acceptor.
-
Hydrogen Bond Donor: An amine or amide substituent, typically installed at the 2-position, provides a crucial hydrogen bond donor.
This arrangement allows the thiazole core to form one to three highly stable hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues, effectively locking the inhibitor in place and preventing ATP from binding.[6][7] The planarity of the aromatic thiazole ring further enhances binding through favorable hydrophobic and van der Waals interactions within the pocket.[6]
}
General binding mode of a thiazole scaffold in the kinase hinge.
Part 2: Synthetic Strategies & Methodologies
The most direct and widely employed method for incorporating the thiazole-4-carboxamide moiety into a target molecule is through the acylation of a primary or secondary amine with this compound. This reagent is a highly reactive acylating agent that readily participates in nucleophilic acyl substitution to form a stable amide bond.
General Reaction Scheme:
The core reaction is the formation of an amide bond between an amine-containing fragment (R-NH₂) and this compound.
Chemical Equation:
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used.[8] The primary reason is to prevent the hydrolysis of the highly reactive acyl chloride back to the corresponding carboxylic acid, which would quench the reaction.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Stoichiometrically, at least one equivalent of base is required, though a slight excess (1.1 to 1.5 equivalents) is often used to ensure the reaction goes to completion.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) by adding the acyl chloride to the solution of the amine and base.[9] This is crucial for controlling the initial exotherm of the reaction, minimizing potential side reactions, and ensuring selectivity. After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to overnight to ensure complete conversion.[9]
Part 3: Detailed Experimental Protocol - Synthesis of a Key Dasatinib Precursor
Dasatinib is a potent multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[10][11] Its structure features a central 2-aminothiazole core, and its synthesis provides an excellent practical example. While the final drug is assembled from a different thiazole intermediate, we can illustrate the core amide coupling reaction by synthesizing a key precursor, N-(2-chloro-6-methylphenyl)thiazole-4-carboxamide, which demonstrates the utility of the title reagent.
}
Experimental workflow for amide coupling.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | 10.0 | 1.0 |
| This compound | C₄H₂ClNOS | 147.58 | 11.0 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 15.0 | 1.5 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ~50 mL | - |
| Deionized Water | H₂O | 18.02 | - | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylaniline (1.42 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir until the aniline is fully dissolved. Add DIPEA (2.61 mL, 15.0 mmol) to the solution.
-
Rationale: The reaction is set up under an inert atmosphere (if possible) and with anhydrous solvent to prevent moisture from decomposing the acyl chloride. DIPEA is added as the base to neutralize the HCl byproduct.[12]
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.
-
Rationale: Cooling the reaction mixture moderates the rate of the highly exothermic acylation reaction, preventing the formation of undesired byproducts.[9]
-
-
Addition of Acyl Chloride: In a separate vial, dissolve this compound (1.62 g, 11.0 mmol) in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes using a syringe or dropping funnel.
-
Rationale: Slow, dropwise addition is critical to maintain temperature control and ensure a homogenous reaction.[9] A slight excess of the acylating agent ensures full consumption of the limiting amine reagent.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours (overnight).
-
Rationale: Allowing the reaction to proceed at room temperature for an extended period drives the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water to quench the reaction. Separate the organic layer. Wash the organic layer sequentially with 1N HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Rationale: The water quench stops the reaction. The acid wash removes excess DIPEA and any unreacted aniline. The bicarbonate wash removes any remaining acidic components. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale: Removing all water is essential before solvent evaporation to prevent hydrolysis of the product during storage and to obtain an accurate crude yield.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Rationale: Chromatography separates the desired product from any unreacted starting materials, byproducts, or impurities, yielding the pure N-(2-chloro-6-methylphenyl)thiazole-4-carboxamide.
-
Part 4: Application Showcase - Kinase Inhibitors from the Thiazole-4-Carboxamide Scaffold
The versatility of the this compound reagent is demonstrated by its use in synthesizing inhibitors for a wide range of kinase families. The resulting N-substituted thiazole-4-carboxamide is a common core in numerous potent and selective inhibitors.[13][14][15]
| Inhibitor Class/Example | Target Kinase(s) | Reported Potency (IC₅₀) |
| Dasatinib | Bcr-Abl, SRC family, c-Kit, PDGFR | Bcr-Abl: <1 nM |
| Thiazole Carboxamide Analogue | Akt1, Akt2, Akt3 | Akt1: 25 nM; Akt3: 24 nM[15] |
| Thiazole-based Compound 40 | B-RAFV600E | 23.1 nM[1] |
| Thiazole-based Compound 42 | GSK-3β | 0.29 nM[1][16] |
| Thiazole-based c-Met Inhibitors | c-Met | 41.53 - 56.64 nM[13] |
| Thiazole-based CDK9 Inhibitor | CDK9 | 0.64 - 2.01 µM[1] |
Part 5: Troubleshooting and Expert Insights
-
Problem: Low Yield.
-
Cause: Potential hydrolysis of the acyl chloride.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. Use high-quality, dry solvents.
-
Cause: Insufficient base.
-
Solution: Ensure at least 1.1 equivalents of a non-nucleophilic base like DIPEA or TEA are used.
-
-
Problem: Multiple Spots on TLC (Side Products).
-
Cause: Reaction temperature was too high during addition.
-
Solution: Maintain a strict 0 °C temperature during the dropwise addition of the acyl chloride.
-
Cause: Amine starting material is complex and has multiple reactive sites.
-
Solution: Consider using protecting groups for other nucleophilic functional groups (e.g., other amines, alcohols) on the substrate before performing the amide coupling.
-
-
Expert Insight: While acyl chlorides are highly effective, for particularly sensitive or sterically hindered amines, alternative coupling reagents can be used to first convert the corresponding 1,3-thiazole-4-carboxylic acid into an active ester. Reagents like HATU, HBTU, or EDC in combination with HOBt provide milder conditions that can improve yields in challenging cases.[8][12][17]
Conclusion
This compound is a powerful and efficient reagent for the synthesis of kinase inhibitors. The resulting thiazole-4-carboxamide scaffold serves as a robust hinge-binding motif that is central to the design of potent and selective therapeutics. The straightforward and scalable nature of the amide coupling reaction, combined with the privileged structural properties of the thiazole ring, ensures that this building block will remain a valuable tool for medicinal chemists and drug discovery professionals aiming to develop the next generation of targeted therapies.
References
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- In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery.
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- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- Dasatinib monohydrate: Structure and Synthesis method. ChemicalBook.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Synthesis process of dasatinib and intermediate thereof.
- A convenient new and efficient commercial synthetic route for das
- Scaffold mining of kinase hinge binders in crystal structure d
- Kinase hinge binding scaffolds and their hydrogen bond p
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- New thiazole carboxamides as potent inhibitors of Akt kinases. PubMed.
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- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Amide Synthesis. Fisher Scientific.
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Preparation of Bioactive Thiazole Derivatives from 1,3-Thiazole-4-carbonyl chloride: An Application and Protocol Guide
Abstract
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] This versatile heterocyclic motif is present in a wide array of bioactive compounds, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][4][6][7] A key intermediate for accessing this chemical diversity is 1,3-thiazole-4-carbonyl chloride, a highly reactive building block that enables the straightforward synthesis of a vast library of thiazole derivatives. This guide provides a comprehensive overview and detailed protocols for the preparation of bioactive thiazole amides and esters from this pivotal precursor, aimed at researchers and scientists in drug discovery and development.
Introduction: The Significance of the Thiazole Scaffold
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in drug design.[2][3][4] Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and synthetic drugs, like the antiretroviral Ritonavir and the anticancer agent Dasatinib, underscores its biological importance.[1][2][5] The unique electronic properties and the ability of the thiazole ring to engage in various biological interactions make it an attractive starting point for the development of novel therapeutics.[2][3]
This compound serves as a versatile and highly reactive electrophile. The acyl chloride functionality is readily susceptible to nucleophilic attack by a wide range of amines, alcohols, and other nucleophiles, providing a direct and efficient route to a diverse array of thiazole-4-carboxamides and esters. This modularity is a significant advantage in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) by varying the substituents appended to the carbonyl group.
Chemical Principles and Reaction Mechanisms
The core reaction discussed in this guide is the nucleophilic acyl substitution at the carbonyl carbon of this compound. The high reactivity of the acyl chloride is attributed to the strong electron-withdrawing nature of the chlorine atom, which polarizes the carbonyl bond and makes the carbonyl carbon highly electrophilic.
Amide Bond Formation
The reaction of this compound with primary or secondary amines yields the corresponding thiazole-4-carboxamides. This reaction typically proceeds rapidly at or below room temperature. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise form an unreactive ammonium salt with the starting amine.[8][9]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: The added base removes a proton from the nitrogen atom, yielding the neutral amide and the hydrochloride salt of the base.
Ester Bond Formation
Similarly, the reaction with alcohols or phenols in the presence of a base affords thiazole-4-carboxylates (esters). The general mechanism is analogous to amide formation, with the alcohol acting as the nucleophile.
Experimental Protocols
Safety Precaution: this compound is a reactive and potentially corrosive substance.[10][11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
General Protocol for the Synthesis of Thiazole-4-Carboxamides
This protocol provides a general method for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl3)
-
Triethylamine (Et3N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired thiazole-4-carboxamide.
Diagram of the General Amide Synthesis Workflow:
Caption: Workflow for the synthesis of thiazole-4-carboxamides.
Characterization of Thiazole Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
| Technique | Purpose | Expected Observations for a Thiazole-4-carboxamide |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the thiazole ring protons (typically in the aromatic region), amide N-H proton (if present, often a broad singlet), and protons of the amine substituent.[12][13] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbon (typically downfield), carbons of the thiazole ring, and carbons of the amine substituent.[12][13] |
| FT-IR | Identification of functional groups. | Characteristic stretching frequencies for the C=O (amide I band, ~1650 cm⁻¹) and N-H (if present, ~3300 cm⁻¹) bonds. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the product. |
| Melting Point | Assessment of purity for solid compounds. | A sharp and defined melting point range indicates high purity. |
Synthesis of the Precursor: 1,3-Thiazole-4-carboxylic acid
While this compound is commercially available, its precursor, 1,3-thiazole-4-carboxylic acid, can be synthesized in the lab. A common method involves the hydrolysis of the corresponding ester, which can be prepared from L-cysteine hydrochloride and formaldehyde.[14]
Protocol for the Hydrolysis of Methyl 1,3-Thiazole-4-carboxylate:
-
To a solution of methyl 1,3-thiazole-4-carboxylate in methanol, add an aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the solution to a pH of approximately 3 with hydrochloric acid (HCl).
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry to obtain 1,3-thiazole-4-carboxylic acid.[14]
The resulting carboxylic acid can then be converted to the acyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Diagram of the Precursor Synthesis Pathway:
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The Strategic Application of 1,3-Thiazole-4-Carbonyl Chloride in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,3-thiazole ring is a recurring motif in a multitude of biologically active compounds, earning it the status of a "privileged scaffold" in medicinal chemistry. Its presence in natural products like vitamin B1 (thiamine) and numerous approved drugs underscores its ability to engage with a wide array of biological targets.[1] In the realm of fragment-based drug discovery (FBDD), the thiazole core serves as an excellent starting point for building potent and selective modulators of protein function. FBDD leverages small, low-complexity molecules ("fragments") to probe the binding sites of therapeutic targets, offering an efficient path to novel lead compounds.[1][2]
1,3-Thiazole-4-carbonyl chloride, as a reactive derivative, is a particularly valuable tool in the FBDD workflow. It allows for the covalent attachment of the thiazole scaffold to fragment hits containing suitable nucleophiles, such as amines, enabling rapid structure-activity relationship (SAR) exploration through a "fragment growing" strategy.[2][3] This approach involves iteratively adding chemical functionality to a weakly binding fragment to enhance its affinity and other drug-like properties.[3]
This guide provides a comprehensive overview of the synthesis and application of this compound in FBDD, offering detailed protocols and insights into the underlying principles.
Part 1: Synthesis of the Core Reagent: this compound
The journey to utilizing this key reagent begins with its synthesis. A common route involves the preparation of the corresponding carboxylic acid, followed by its conversion to the more reactive acyl chloride. The following is a multi-step protocol adapted from established synthetic methods.[4]
Protocol 1: Synthesis of 1,3-Thiazole-4-carboxylic Acid
This protocol outlines a four-step synthesis starting from readily available precursors.
Step 1: Condensation to Methyl Thiazolidine-4-carboxylate
-
In a suitable reaction vessel, dissolve L-cysteine hydrochloride in water.
-
To the stirred solution, add a 37-40% aqueous solution of formaldehyde. The molar ratio of L-cysteine hydrochloride to formaldehyde should be approximately 1:1.2.
-
Allow the reaction to proceed at room temperature for 8 hours.
-
Neutralize the reaction mixture with pyridine, which will cause the precipitation of a white solid.
-
Filter the solid and proceed to the next step.
Step 2: Esterification
-
Suspend the product from Step 1 in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude methyl thiazolidine-4-carboxylate.
Step 3: Oxidation to Methyl 1,3-Thiazole-4-carboxylate
-
In a flask equipped with a reflux condenser, dissolve the methyl thiazolidine-4-carboxylate from Step 2 in acetonitrile.
-
Add an excess of activated manganese dioxide (MnO₂). The molar ratio of the ester to MnO₂ should be approximately 1:23.
-
Heat the mixture to 80°C and stir vigorously for 24-72 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the MnO₂.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield methyl 1,3-thiazole-4-carboxylate.
Step 4: Hydrolysis to 1,3-Thiazole-4-carboxylic Acid
-
To the methyl 1,3-thiazole-4-carboxylate, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture in an ice bath and acidify to a pH of 3 using a 6 M solution of hydrochloric acid.
-
A solid will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry to obtain 1,3-thiazole-4-carboxylic acid. The melting point should be in the range of 196-197°C.[4]
Protocol 2: Conversion to this compound
This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride.[5]
-
In a fume hood, suspend 1,3-thiazole-4-carboxylic acid in a suitable anhydrous solvent such as toluene or dichloromethane.
-
To this suspension, add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Part 2: Application in Fragment-Based Drug Discovery: The "Fragment Growing" Strategy
Once synthesized, this compound becomes a powerful tool for elaborating initial fragment hits. The "fragment growing" approach is a cornerstone of FBDD, where a low-affinity fragment is built upon to create a more potent and drug-like molecule.[2][3]
The following workflow illustrates this process:
Figure 1: A generalized workflow for fragment-based drug discovery incorporating fragment elaboration with this compound.
Protocol 3: Amide Coupling for Fragment Elaboration
This protocol provides a general method for the reaction of an amine-containing fragment hit with this compound.
Assumptions:
-
You have a validated fragment hit containing a primary or secondary amine.
-
The fragment is soluble in a suitable aprotic solvent.
-
You have freshly prepared or purified this compound.
Materials:
-
Amine-containing fragment hit
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your amine-containing fragment hit (1 equivalent) in the chosen anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0°C (ice bath).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
If using an immiscible solvent like DCM, transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel or preparative HPLC to obtain the desired elaborated fragment.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or DMF | Prevents hydrolysis of the acyl chloride. |
| Base | Triethylamine or DIPEA | Scavenges the HCl byproduct of the reaction. |
| Temperature | 0°C to room temperature | Controls the initial exothermic reaction. |
| Equivalents of Acyl Chloride | 1.0 - 1.2 | Ensures complete consumption of the fragment. |
| Reaction Time | 2 - 16 hours | Dependent on the reactivity of the amine. |
Table 1: Recommended parameters for the amide coupling reaction.
Part 3: Biophysical Techniques for Fragment Screening and Hit Validation
The successful application of this compound in fragment growing is predicated on the reliable identification of initial fragment hits. A variety of biophysical techniques are employed for this purpose, each with its own strengths.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for detecting weak binding interactions. Methods like saturation transfer difference (STD) NMR and WaterLOGSY are particularly well-suited for fragment screening.[6]
-
Surface Plasmon Resonance (SPR): SPR is a sensitive, label-free technique that can measure the binding kinetics and affinity of fragments to an immobilized target protein.[7]
-
Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry (DSF), TSA measures the change in a protein's melting temperature upon ligand binding, providing a rapid and high-throughput screening method.[6]
-
X-ray Crystallography: This is the gold standard for determining the binding mode of a fragment, providing crucial structural information for guiding the fragment growing process.[7]
It is crucial to use orthogonal techniques to validate initial hits and eliminate false positives before committing to synthetic elaboration.[8]
Figure 2: A typical cascade of biophysical techniques used in fragment screening and hit validation.
Conclusion: A Versatile Tool for Lead Discovery
This compound is a valuable and versatile reagent in the medicinal chemist's toolbox for fragment-based drug discovery. Its straightforward synthesis and predictable reactivity in amide bond formation make it an ideal choice for implementing a "fragment growing" strategy. By leveraging this reagent in conjunction with a robust platform of biophysical screening and structural biology techniques, researchers can efficiently navigate the path from weakly binding fragments to potent, highly optimized lead compounds. Careful consideration of the potential for non-specific activity, a known liability of some thiazole derivatives, through rigorous hit validation is essential for success.
References
- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
Fragment-Based Drug Discovery. STRBD. [Link]
- US3274207A - Processes for preparing thiazole carboxylic acids.
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
-
Fragment Screening. Drug Discovery. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]
-
FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]
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- 2. lifechemicals.com [lifechemicals.com]
- 3. biosolveit.de [biosolveit.de]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 6. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Methods for the Synthesis of 1,3-Thiazole-4-Carboxamides
Abstract
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceutical agents.[1] The 1,3-thiazole nucleus is also a privileged scaffold, recognized for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Consequently, molecules incorporating a 1,3-thiazole-4-carboxamide core are of significant interest to researchers in drug discovery and development. This document provides a detailed guide to the synthesis of these valuable compounds, focusing on catalytic methods starting from the reactive precursor, 1,3-thiazole-4-carbonyl chloride. We will explore the underlying mechanistic principles, provide field-tested experimental protocols, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of 1,3-Thiazole-4-Carboxamides
The reaction of an acyl chloride with an amine, often referred to as the Schotten-Baumann reaction, is one of the most fundamental and widely used methods for amide synthesis due to its efficiency and broad applicability.[5][6] The starting material, this compound, is typically prepared from its corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][7] This activated acyl chloride is a highly electrophilic intermediate, ready for coupling with a diverse range of primary and secondary amines.
While the reaction between a reactive acyl chloride and a nucleophilic amine can often proceed rapidly without catalysis, the inclusion of a catalyst becomes crucial under specific circumstances:
-
Poorly Nucleophilic Amines: Aromatic amines or those bearing electron-withdrawing groups are less reactive and may require catalytic activation to achieve reasonable reaction rates and yields.
-
Sterically Hindered Substrates: When either the amine or the acyl chloride is sterically demanding, the reaction rate can be significantly diminished, necessitating a catalyst to facilitate the coupling.[]
-
Milder Reaction Conditions: Catalysis can enable the reaction to proceed efficiently at lower temperatures, which is critical for preserving sensitive functional groups within the substrates.
This guide will focus on the most common and effective catalytic system for this transformation: 4-Dimethylaminopyridine (DMAP).
Mechanistic Principles of Catalysis
The synthesis of an amide from an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to prevent protonation of the reactant amine.[5][]
The Role of the Stoichiometric Base
The primary role of a base like triethylamine is to act as an acid scavenger. Without it, the HCl produced would form an ammonium salt with the starting amine, rendering it non-nucleophilic and halting the reaction.
The Catalytic Action of 4-Dimethylaminopyridine (DMAP)
When the amine nucleophile is weak, a more potent activation strategy is required. DMAP serves as a highly effective nucleophilic catalyst.[][9] It operates by first reacting with the this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, making it susceptible to attack by even weak amine nucleophiles. Upon reaction with the amine, the amide product is formed, and the DMAP catalyst is regenerated, completing the catalytic cycle.
Caption: Catalytic cycle of DMAP in amide synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1,3-thiazole-4-carboxamides. Proper laboratory safety practices, including the use of a fume hood and personal protective equipment (PPE), are mandatory. This compound is corrosive and moisture-sensitive.
Workflow Overview
Caption: General experimental workflow for amide synthesis.
Protocol 1: General Synthesis with Primary/Secondary Amines
This protocol is suitable for most aliphatic and reasonably nucleophilic aromatic amines.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Add triethylamine (1.5 eq) to the stirring solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. The reaction is exothermic, and a precipitate (triethylammonium chloride) may form.[]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: DMAP-Catalyzed Synthesis for Less Reactive Amines
This protocol is optimized for sterically hindered or electron-deficient amines.
Materials:
-
Amine (e.g., aniline derivative) (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq, 5-10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq), DMAP (0.05 eq), and anhydrous DCM.
-
Add triethylamine (2.0 eq) and stir until all solids are dissolved.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. In some cases, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[]
-
Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x, to remove DMAP and excess base), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Data Summary and Comparison
| Parameter | Protocol 1 (General) | Protocol 2 (DMAP-Catalyzed) | Rationale / Causality |
| Target Substrates | Primary & secondary aliphatic amines, electron-rich aromatic amines. | Sterically hindered amines, electron-deficient (less nucleophilic) amines. | DMAP catalysis creates a more reactive acylating agent to overcome the lower reactivity of the amine.[][9] |
| Catalyst | None required. | 5-10 mol% DMAP. | DMAP is a nucleophilic catalyst that forms a highly electrophilic N-acylpyridinium intermediate. |
| Base | Triethylamine (1.5 eq). | Triethylamine or Pyridine (2.0 eq). | A slight excess of base is used in the catalytic reaction to ensure complete neutralization and favor the forward reaction. |
| Acyl Chloride | 1.1 eq. | 1.2 eq. | A slightly larger excess is used to compensate for any potential slow side reactions or hydrolysis over the longer reaction time. |
| Reaction Time | 2-16 hours. | 12-24 hours (or longer). | Less reactive substrates naturally require more time to reach completion. |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp (or 40 °C). | Gentle heating may be necessary to provide sufficient activation energy for challenging substrates. |
| Work-up | Standard aqueous wash. | Includes an acidic wash (e.g., 1M HCl). | The acidic wash is crucial for removing the basic DMAP catalyst from the organic product layer. |
Authoritative Insights & Troubleshooting
-
Moisture Sensitivity: Acyl chlorides readily hydrolyze to the corresponding carboxylic acid.[10] Ensure all glassware is oven- or flame-dried and use anhydrous solvents to maximize yield.
-
Order of Addition: Always add the acyl chloride solution to the amine solution. This maintains a slight excess of the amine initially, minimizing potential side reactions of the highly reactive acyl chloride.
-
Incomplete Conversion: If TLC analysis shows incomplete conversion with less reactive amines even after prolonged stirring, consider increasing the amount of DMAP (up to 20 mol%) or gently heating the reaction mixture.
-
Purification Challenges: The ammonium salt by-product (e.g., triethylammonium chloride) is often insoluble in the reaction solvent but can sometimes complicate purification. An aqueous work-up is highly effective at removing it. The acidic wash in Protocol 2 is essential; residual DMAP can be difficult to remove via chromatography alone.
-
Alternative Catalysts: While DMAP is the most common, other nucleophilic catalysts or coupling agents from peptide chemistry (e.g., EDC, HATU) can also be employed, particularly if starting from the carboxylic acid.[11][12] However, for the reaction of a pre-formed acyl chloride, DMAP provides an excellent balance of reactivity and cost-effectiveness.
Conclusion
The synthesis of 1,3-thiazole-4-carboxamides via this compound is a robust and versatile transformation. For highly nucleophilic amines, a simple base-mediated approach is sufficient. For more challenging substrates, the use of a catalytic amount of DMAP provides a powerful method to access these medicinally relevant scaffolds in high yield. By understanding the underlying mechanisms and following the detailed protocols herein, researchers can confidently and efficiently synthesize a wide range of target molecules for drug discovery and development programs.
References
-
ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]
-
RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]
-
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. YouTube. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. [Link]
-
CORE. Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ResearchGate. (2019). Recent developments in catalytic amide bond formation | Request PDF. [Link]
-
IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. [Link]
-
ResearchGate. (2025, May 25). (PDF) New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. [Link]
-
RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
National Institutes of Health (NIH). (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]
-
Thieme. (2009). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine, and a reducing agent (reductive amination). [Link]
-
National Institutes of Health (NIH). (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.it]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Large-Scale Synthesis of Bioactive Amides Using 1,3-Thiazole-4-Carbonyl Chloride
Introduction: The Strategic Importance of Thiazole Carboxamides
The amide bond is a cornerstone of modern pharmaceuticals, present in a vast array of clinically essential drugs. Its synthesis, particularly on a large scale, remains a critical focus in process chemistry and drug development. Among the diverse building blocks used to construct these vital molecules, heteroaromatic acyl chlorides offer a unique combination of reactivity and functionality. Specifically, 1,3-thiazole-4-carbonyl chloride has emerged as a privileged scaffold. The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.
This application note provides a comprehensive guide for researchers, process chemists, and drug development professionals on the large-scale synthesis of amides derived from this compound. We will delve into the underlying reaction mechanism, provide a detailed and robust protocol, address common challenges in process optimization and troubleshooting, and outline critical safety considerations. This guide is designed to bridge the gap between bench-scale discovery and the demands of industrial production, ensuring efficiency, scalability, and safety.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a thiazole carboxamide from this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, and in the process, the chloride ion—an excellent leaving group—is eliminated.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This base can be a second equivalent of the starting amine or an added scavenger base like triethylamine or pyridine. This final step neutralizes the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the formation of an unreactive amine-HCl salt.
This process, often conducted under what is known as Schotten-Baumann conditions when using an aqueous base, is highly efficient but requires careful control to minimize side reactions, primarily the hydrolysis of the acyl chloride.
Detailed Large-Scale Synthesis Protocol
This protocol details the synthesis of a representative compound, N-benzyl-1,3-thiazole-4-carboxamide, on a 100-gram scale.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM), Anhydrous (10 vol)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Methyl tert-butyl ether (MTBE) or Heptane for crystallization
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for large-scale amide synthesis.
Step-by-Step Procedure:
-
Reactor Setup & Inerting: Set up the 20 L jacketed reactor and ensure it is clean and dry. Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. This is critical as acyl chlorides react violently with water.
-
Charge Amine and Base: Charge anhydrous dichloromethane (DCM, 10 L) to the reactor. Add benzylamine (1.05 eq) followed by triethylamine (1.2 eq). Begin stirring and cool the mixture to 0-5 °C using the reactor jacket.
-
Causality: Cooling the initial mixture controls the exothermicity of the subsequent addition of the highly reactive acyl chloride, preventing side reactions and ensuring better process control. Using a slight excess of the amine and a scavenger base ensures complete reaction and neutralization of the generated HCl.
-
-
Acyl Chloride Addition: In a separate, dry container, dissolve the this compound (1.0 eq) in anhydrous DCM (2 L). Transfer this solution to the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution in the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Slow, controlled addition is paramount for large-scale reactions to manage the heat generated and prevent localized overheating, which could lead to degradation of the product or starting materials.
-
-
Reaction & Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours. Monitor the reaction for completion by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acyl chloride is consumed.
-
Aqueous Workup: a. Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly add deionized water (5 L) to quench the reaction. b. Transfer the mixture to a separatory funnel (if necessary) or perform a phase separation in the reactor. Wash the organic layer sequentially with 1 M HCl (2 x 3 L), saturated NaHCO₃ solution (2 x 3 L), and finally, brine (3 L).
-
Causality: The HCl wash removes excess amine and the base (triethylamine). The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and wash the filter cake with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: a. The crude product can often be purified by crystallization or by performing a slurry in a suitable solvent system, such as MTBE/Heptane. b. Add the chosen solvent to the crude solid and stir at room temperature or with gentle heating until a homogenous slurry is formed. Cool the mixture and stir for 1-2 hours to maximize precipitation. c. Filter the solid product using a Büchner funnel, wash the cake with cold solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, melting point).
Process Optimization & Troubleshooting
Achieving high yield and purity on a large scale requires careful optimization. Below is a summary of key parameters and a guide for troubleshooting common issues.
Table 1: Optimization of Reaction Parameters
| Parameter | Condition A | Condition B | Condition C | Rationale & Outcome |
| Base | Triethylamine (TEA) | DIPEA | Pyridine | DIPEA is often preferred for sterically hindered amines to reduce N-acylation of the base. Pyridine can act as a nucleophilic catalyst but is more toxic. |
| Solvent | DCM | THF | Toluene | DCM is generally effective for solubility. THF is a good alternative but must be anhydrous. Toluene can be used for higher temperature reactions but may require a stronger base. |
| Temperature | 0 °C to RT | -20 °C to 0 °C | RT | Lower temperatures (0 °C or below) minimize side reactions like hydrolysis and are crucial for highly reactive substrates. Running at RT is simpler but risks lower purity. |
| Equivalents of Amine | 1.0 eq | 1.05 eq | 1.2 eq | A slight excess (1.05 eq) of the amine ensures the complete consumption of the more expensive acyl chloride. A large excess can complicate purification. |
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common synthesis issues.
Safety & Handling Protocols
Acyl chlorides are hazardous reagents that require strict safety protocols. They are corrosive, lachrymatory, and react violently with water and other protic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).
-
Engineering Controls: All manipulations involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Use spark-proof tools and ground all equipment to prevent static discharge.
-
Spill & Emergency Procedures:
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
-
For spills, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use water to clean up spills.
-
-
Waste Disposal: Quench any residual acyl chloride carefully by slowly adding it to a stirred solution of sodium bicarbonate. All waste materials must be disposed of according to institutional and local hazardous waste regulations.
Safety Workflow Diagram
Caption: Safety workflow for handling acyl chlorides.
References
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry.
- 2-Chloro-1,3-thiazole-4-carbonyl chloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Karimov Javohir Sobirzoda. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology.
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025, October). ResearchGate.
- 2-Phenyl-1,3-thiazole-4-carbonyl chloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
- The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Chemistry Learner.
- Acetyl chloride Safety Data Sheet. (2025, September 13). MilliporeSigma.
-
Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
- Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.
-
Thangavel, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Pharmaceuticals. Retrieved from [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]
- Reactions of Amines. (n.d.).
one-pot synthesis of thiazole-based compounds using 1,3-thiazole-4-carbonyl chloride
Application Note & Protocols
A Versatile One-Pot Strategy for the Synthesis of Thiazole-Based Amides and Bis-Thiazole Scaffolds from 1,3-Thiazole-4-Carbonyl Chloride
Abstract
The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its wide range of biological activities.[1][2] This application note details a highly efficient and versatile one-pot synthetic strategy utilizing this compound, a reactive and adaptable building block. We present two robust protocols: the first for the parallel synthesis of a diverse library of N-substituted-1,3-thiazole-4-carboxamides, and the second, a more advanced one-pot, multi-step sequence for constructing complex bis-thiazole derivatives. These methodologies leverage the high reactivity of the acyl chloride functional group to streamline synthetic workflows, reduce waste, and provide rapid access to novel compounds of interest for drug discovery and development.[3][4]
Introduction: The Strategic Value of Thiazoles and One-Pot Syntheses
Thiazole and its derivatives are a prominent class of heterocyclic compounds that command significant attention in the pharmaceutical industry.[1] This five-membered ring, containing both sulfur and nitrogen, is a key structural feature in a multitude of approved drugs, including the anti-inflammatory Meloxicam and the essential vitamin Thiamine (B1).[5] The broad spectrum of biological activities associated with the thiazole nucleus—spanning antimicrobial, anticancer, anti-inflammatory, and antiviral properties—makes it a privileged scaffold in drug design.[1][2]
The development of efficient synthetic routes to novel thiazole derivatives is therefore a critical endeavor. Among the various synthetic precursors, this compound stands out as a particularly valuable starting material. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, making it exceptionally reactive towards a wide array of nucleophiles in nucleophilic acyl substitution reactions.[3][6] This inherent reactivity allows for the facile construction of amides, esters, and other derivatives under mild conditions.[4][7]
One-pot syntheses and multicomponent reactions (MCRs) represent a paradigm shift in modern organic synthesis, offering significant advantages over traditional multi-step procedures.[8][9] By conducting multiple reaction steps in a single vessel without the isolation of intermediates, these strategies enhance operational simplicity, reduce solvent consumption and purification efforts, and often improve overall yields. This approach is particularly powerful for generating chemical libraries for high-throughput screening. This guide provides field-proven protocols that harness the reactivity of this compound within an efficient one-pot framework.
Reaction Principle: Harnessing Acyl Chloride Reactivity
The core of the proposed methodologies is a classic nucleophilic acyl substitution. The carbonyl carbon of this compound is rendered highly electrophilic by the inductive effects of both the adjacent chlorine atom and the thiazole ring. A nucleophile, typically an amine, attacks this carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion—a very good leaving group—to yield the stable amide product and hydrochloric acid (HCl).[3][6]
To ensure the reaction proceeds to completion, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to act as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the amine nucleophile.
Our advanced protocol extends this principle by using the initially formed amide as an intermediate for subsequent in-situ transformations, culminating in the construction of a second thiazole ring in a Hantzsch-type cyclization.[10][11]
Proposed General Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Application 1: One-Pot Parallel Synthesis of a Thiazole Carboxamide Library
This protocol is designed for the rapid and efficient synthesis of a diverse set of thiazole amides, ideal for structure-activity relationship (SAR) studies. By using a multi-well plate format, dozens of analogs can be generated simultaneously.
Experimental Workflow
Caption: Workflow for parallel amide synthesis.
Detailed Protocol
-
Preparation: To an array of dry glass vials or a multi-well plate, add a solution of the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to each reaction vessel.
-
Initiation: Prepare a stock solution of this compound (1.1 eq) in anhydrous DCM. Add the appropriate volume of this stock solution to each reaction vessel with stirring.
-
Reaction: Seal the vessels and allow the reactions to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 1-4 hours.
-
Workup: Upon completion, quench each reaction by adding water. Transfer the contents to a separatory funnel and extract with DCM (3x). Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yields are typically in the 75-95% range.
Data Summary: Representative Amide Synthesis
| Amine Nucleophile | Product Structure | Expected Yield (%) | Key ¹H NMR Signal (δ, ppm) |
| Aniline | N-phenyl-1,3-thiazole-4-carboxamide | 92% | ~10.2 (s, 1H, -NH) |
| Benzylamine | N-benzyl-1,3-thiazole-4-carboxamide | 95% | ~4.6 (d, 2H, -CH₂-) |
| Morpholine | (1,3-thiazol-4-yl)(morpholino)methanone | 94% | ~3.7 (m, 8H, morpholine-H) |
| Glycine Methyl Ester | Methyl 2-(1,3-thiazole-4-carboxamido)acetate | 88% | ~3.8 (s, 3H, -OCH₃) |
Application 2: Advanced One-Pot Synthesis of a Bis-Thiazole Scaffold
This protocol demonstrates the power of the one-pot approach by telescoping three distinct chemical transformations—amide formation, thionation, and cyclocondensation—to build a complex bis-thiazole molecule from simple precursors. This strategy is highly valuable for accessing novel chemical space in drug discovery.
Experimental Workflow
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Application Notes & Protocols: The Strategic Role of 1,3-Thiazole-4-Carbonyl Chloride in the Synthesis of Advanced Agrochemicals
Abstract: The 1,3-thiazole heterocycle is a cornerstone in the development of modern agrochemicals due to its broad spectrum of biological activities. This document provides an in-depth guide for researchers and development professionals on the application of 1,3-thiazole-4-carbonyl chloride and its derivatives as a pivotal intermediate in the synthesis of high-performance fungicides, particularly focusing on the class of Succinate Dehydrogenase Inhibitors (SDHIs). We will explore the chemical logic behind its use, provide detailed, field-proven protocols for synthesis and bio-evaluation, and discuss the structure-activity relationships that drive the design of next-generation crop protection agents.
The Thiazole Moiety: A Privileged Scaffold in Agrochemical Design
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] In the context of agricultural chemistry, the thiazole scaffold is a key component in various commercial products, including fungicides like Thifluzamide and Ethaboxam, and insecticides such as Thiamethoxam and Clothianidin.[1] Its prevalence stems from its metabolic stability, low toxicity to non-target organisms, and its ability to be readily functionalized, allowing for the fine-tuning of biological activity.[3][4]
This compound, as a reactive acylating agent, serves as a powerful building block for introducing the thiazole core into larger, more complex molecules. Its primary application in agricultural chemistry is in the synthesis of thiazole carboxamides, a class of compounds that has demonstrated potent fungicidal, herbicidal, and insecticidal properties.[3]
Application in Fungicide Synthesis: The Case of Thifluzamide
A prominent example of the application of a thiazole carbonyl chloride derivative is in the synthesis of Thifluzamide. Thifluzamide is a broad-spectrum anilide fungicide used to control diseases caused by Rhizoctonia spp. in crops like rice, potatoes, and maize.[5] It functions as a Succinate Dehydrogenase Inhibitor (SDHI), a critical class of fungicides that target the mitochondrial respiratory chain in fungi.[5][6]
Mechanism of Action: SDHI Fungicides
Succinate Dehydrogenase (also known as Complex II) is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site of the SDH complex, thiazole carboxamide fungicides like Thifluzamide block the oxidation of succinate to fumarate.[6][7] This inhibition disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death. The specificity of SDHIs for fungal over mammalian enzymes provides a favorable toxicological profile.
Synthetic Rationale and Workflow
The synthesis of Thifluzamide and its analogs hinges on the formation of a stable amide bond between a substituted 1,3-thiazole-4-carboxylic acid and a functionalized aniline. The use of the carbonyl chloride derivative of the thiazole moiety is a standard and efficient method to achieve this transformation. The high reactivity of the acyl chloride ensures a high-yield reaction with the aniline nitrogen.
The general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for thiazole carboxamide fungicides.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis and biological evaluation of a representative thiazole carboxamide fungicide.
Protocol 1: Synthesis of N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide (Thifluzamide)
This protocol is adapted from established industrial synthesis methods.[8][9][10]
Materials:
-
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Triphosgene
-
Toluene (anhydrous)
-
2,6-dibromo-4-(trifluoromethoxy)aniline
-
Pyridine or another suitable base
-
Hydrochloric acid (5% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Formation of the Acid Chloride
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Slowly add thionyl chloride (1.5 eq) or triphosgene (0.5 eq) to the solution at room temperature.[8] If using triphosgene, a catalytic amount of DMF can be added.
-
Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 2-4 hours.[9] The progress of the reaction can be monitored by the cessation of gas evolution (HCl or CO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amidation Reaction
-
Dissolve the crude acid chloride from Step 1 in fresh anhydrous toluene.
-
In a separate flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene.
-
Cool the aniline solution to 0°C in an ice bath.
-
Slowly add the acid chloride solution dropwise to the aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.[9] The reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Thifluzamide as a solid.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol outlines a standard method to assess the intrinsic fungicidal activity of the synthesized compound against a target pathogen.
Materials:
-
Pure synthesized Thiazole Carboxamide
-
Target fungal strain (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of the synthesized compound by dissolving it in a minimal amount of DMSO.
-
Media Preparation: Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath.
-
Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 mg/L). Ensure thorough mixing. A control plate should be prepared with the same concentration of DMSO without the test compound.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From a 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it mycelium-side down in the center of each PDA plate.
-
Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C in the dark.
-
Data Collection: After the fungal colony in the control plate has reached approximately two-thirds of the plate diameter (typically 3-5 days), measure the colony diameter of all treatments in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the fungal colony in the control, and dt is the average diameter of the fungal colony in the treatment.
-
Calculate the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the inhibition data.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole carboxamides is highly dependent on the substituents on both the thiazole and the aniline rings. Understanding these relationships is crucial for designing more potent and selective agrochemicals.
| Position of Substitution | Influence on Activity |
| Thiazole Ring (Position 2) | Small alkyl groups (e.g., methyl) are often favorable for activity. |
| Thiazole Ring (Position 4) | Electron-withdrawing groups, such as trifluoromethyl (-CF₃), generally enhance fungicidal potency.[5] |
| Aniline Ring (Positions 2, 6) | Bulky, lipophilic groups (e.g., Br, Cl, I) are critical. They are believed to lock the molecule in a specific conformation required for binding to the SDH enzyme.[6] |
| Aniline Ring (Position 4) | A trifluoromethoxy (-OCF₃) or similar lipophilic, electron-withdrawing group often leads to high activity.[5] |
These SAR trends suggest that the overall lipophilicity and the specific electronic and steric properties of the substituents are key determinants of the molecule's ability to reach and effectively bind to the target enzyme.[3]
Conclusion
This compound and its derivatives are invaluable intermediates in the synthesis of advanced thiazole carboxamide agrochemicals. Their reactivity allows for the efficient construction of the critical amide linkage found in potent fungicides like Thifluzamide. The protocols and insights provided herein offer a comprehensive guide for researchers aiming to explore this chemical space for the development of novel and effective crop protection solutions. The continued exploration of the thiazole scaffold, guided by a strong understanding of synthesis, mode of action, and structure-activity relationships, promises to deliver the next generation of sustainable agricultural technologies.
References
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N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH National Library of Medicine. Available at: [Link]
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Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. Available at: [Link]
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The CI-ETFAA is then reacted with thioacetamide in acetonitrile using triethylamine as an acid scavenger to form the thiazole. NACL Industries. Available at: [Link]
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Preparation method of thifluzamide. Eureka | Patsnap. Available at: [Link]
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Thifluzamide | C13H6Br2F6N2O2S | CID 86389. PubChem - NIH. Available at: [Link]
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry. Available at: [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
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Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. PubMed - NIH. Available at: [Link]
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Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. ACS Publications. Available at: [Link]
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed - NIH. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. ResearchGate. Available at: [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH National Library of Medicine. Available at: [Link]
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Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. ACS Publications. Available at: [Link]
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Laboratory bioassay of four fungicides against mycelial growth of Alternaria brassicae. ResearchGate. Available at: [Link]
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Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid. Der Pharma Chemica. Available at: [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Thiazolyl-Based Compounds Incorporating Bioactive Amide and Hydrazide Groups. ACS Publications. Available at: [Link]
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Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. American Chemical Society. Available at: [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Available at: [Link]
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SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
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synthesis of thiazoles. YouTube. Available at: [Link]
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Application Note: A Versatile Protocol for the Synthesis of Novel Fluorescent Probes Using 1,3-Thiazole-4-Carbonyl Chloride
Introduction: The Thiazole Scaffold in Modern Fluorescence Chemistry
The 1,3-thiazole heterocycle is a privileged scaffold in medicinal chemistry and materials science, notable for its presence in natural products like Vitamin B1 and numerous pharmaceuticals.[1][2] In the realm of fluorescence, thiazole-containing dyes, such as Thiazole Orange (TO), have become indispensable tools.[3][4] These probes are celebrated for their unique photophysical properties, particularly their "turn-on" fluorescence response. This phenomenon is often governed by intramolecular rotation, which provides a low fluorescence background in aqueous media and a dramatic signal enhancement upon binding to targets like nucleic acids or proteins, or insertion into lipid membranes.[5][6] This environment-sensitive behavior makes them ideal candidates for developing highly specific and sensitive probes for cellular imaging and biomolecule sensing.[7][8]
This application note provides a detailed, field-proven protocol for leveraging 1,3-thiazole-4-carbonyl chloride as a reactive building block to synthesize a diverse library of thiazole-based fluorescent probes. The core of this strategy lies in the robust and high-yielding formation of an amide bond via nucleophilic acyl substitution. By coupling the thiazole carbonyl chloride with various amine-containing fluorophores or biomolecules, researchers can rapidly generate novel probes tailored for specific applications.
The Core Chemistry: Acylation with this compound
The synthetic strategy hinges on the high electrophilicity of the carbonyl carbon in this compound. This acyl chloride readily reacts with primary or secondary amines, which act as nucleophiles, to form a chemically stable amide linkage. The reaction releases hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to prevent protonation of the starting amine and drive the reaction to completion.
This approach is highly modular. The properties of the final probe—such as its emission wavelength, targeting specificity, and cell permeability—are dictated by the choice of the amine-containing substrate. This allows for the systematic tuning of the probe's characteristics.
General Synthetic Workflow
The overall process is a straightforward and reliable pathway from commercially available or readily synthesized starting materials to a fully characterized fluorescent probe.
Figure 1: General workflow for the synthesis and characterization of thiazole-based fluorescent probes.
Detailed Experimental Protocol: Synthesis of a Model Probe
This protocol details the synthesis of a representative probe, N-(7-methoxy-2-oxo-2H-chromen-4-yl)-1,3-thiazole-4-carboxamide , by reacting this compound with the highly fluorescent aminocoumarin, 4-amino-7-methoxycoumarin.
Materials and Reagents
-
4-Amino-7-methoxycoumarin (FW: 191.17 g/mol )
-
This compound (FW: 147.57 g/mol )
-
Triethylamine (TEA), distilled (FW: 101.19 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve 4-amino-7-methoxycoumarin (100 mg, 0.523 mmol) in 15 mL of anhydrous DCM.
-
Base Addition: Add triethylamine (88 µL, 0.628 mmol, 1.2 eq.) to the solution. Stir for 5 minutes at room temperature. The base is critical for scavenging the HCl byproduct of the acylation reaction.
-
Reaction Initiation: In a separate vial, dissolve this compound (84 mg, 0.575 mmol, 1.1 eq.) in 5 mL of anhydrous DCM.
-
Controlled Addition: Cool the flask containing the aminocoumarin solution to 0 °C using an ice bath. Add the this compound solution dropwise over 10 minutes with vigorous stirring. Slow, cooled addition is essential to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase. The disappearance of the starting amine spot indicates reaction completion.
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with 20 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated NaHCO₃ solution, and 20 mL of brine. The bicarbonate wash removes any excess acid, while the brine wash helps to break any emulsions and remove water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 20% to 60% ethyl acetate in hexane. Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield the final product as a bright yellow solid.
Characterization and Data Analysis
Proper characterization is essential to validate the synthesis and understand the probe's utility.
Structural Verification
-
¹H NMR: Confirm the presence of protons from both the coumarin and thiazole rings, as well as the amide N-H proton (typically a broad singlet).
-
¹³C NMR: Verify the carbon skeleton of the conjugated system.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the synthesized probe to confirm its elemental composition.
Photophysical Properties
The photophysical properties of the synthesized probe should be thoroughly investigated. This data is crucial for assessing its performance in fluorescence-based applications.
| Property | Measurement Protocol | Representative Data | Causality & Insight |
| λabs (max) | Record UV-Vis absorption spectrum in ethanol. | 385 nm | Corresponds to the π-π* transition of the conjugated system. This is the optimal wavelength for excitation. |
| λem (max) | Record fluorescence emission spectrum in ethanol (Excitation at 385 nm). | 460 nm | The wavelength of maximum fluorescence intensity. The color of the emitted light. |
| Stokes Shift | λem - λabs | 75 nm | A large Stokes shift is desirable as it minimizes self-quenching and simplifies the optical setup for imaging by reducing spectral overlap. |
| Quantum Yield (Φ) | Measure relative to a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ=0.54). | 0.75 | Represents the efficiency of converting absorbed photons into emitted photons. A high quantum yield indicates a bright probe. |
Application Focus: Environment-Sensitive Probes
A key application of thiazole-based probes is their use as sensors for local environments, such as the hydrophobic core of a lipid membrane or the binding pocket of a protein.[9] This sensitivity arises from the probe's ability to adopt different conformations.
Mechanism of "Turn-On" Fluorescence
In polar solvents like water, the bond connecting the thiazole ring to the amide can undergo free rotation. This torsional motion provides a non-radiative pathway for the excited state to decay, effectively quenching fluorescence. When the probe enters a viscous or sterically constrained environment (e.g., a cell membrane), this rotation is hindered. This restriction closes the non-radiative decay channel, forcing the excited state to relax by emitting a photon, which results in a significant increase in fluorescence intensity.[5][6]
Figure 2: Conceptual diagram of a "turn-on" mechanism for a thiazole-based probe.
Conclusion
The use of this compound as a reactive handle provides a powerful and highly adaptable platform for the synthesis of novel fluorescent probes. The protocol described herein is robust, high-yielding, and can be readily adapted by researchers to couple the thiazole core with a wide array of amine-functionalized molecules. The resulting probes are well-suited for advanced applications in cellular imaging, drug development, and diagnostics, owing to their favorable photophysical properties and inherent environmental sensitivity.
References
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Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828. [Link]
-
ResearchGate. (n.d.). Examples of thiazole-based fluorescent molecules. [Link]
-
Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Semantic Scholar. [Link]
-
Grzeszczak, M., et al. (2021). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. National Institutes of Health. [Link]
-
Wang, X. R., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters, 7(4), 277-282. [Link]
-
Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. National Institutes of Health. [Link]
-
Khan, I., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health. [Link]
-
Singh, D., & Sharma, D. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Beilstein Journal of Organic Chemistry. [Link]
-
Bavdek, A., et al. (2019). Fluorescent Membrane Probes Based on a Coumarin-Thiazole Scaffold. Acta Chimica Slovenica, 66(3), 668-674. [Link]
-
Li, M., et al. (2024). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. Analytica Chimica Acta. [Link]
-
Grzeszczak, M., et al. (2018). Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous solution. SciSpace. [Link]
-
Grzeszczak, M., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. National Institutes of Health. [Link]
-
A perspective on environmentally benign protocols of thiazole synthesis. (2021). ResearchGate. [Link]
-
Wang, D., et al. (2009). Thiazole Orange Derivatives: Synthesis, Fluorescence Properties, and Labeling Cancer Cells. Bioorganic & Medicinal Chemistry, 17(2), 585-591. [Link]
-
Zhang, Y., et al. (2020). Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA. ACS Applied Bio Materials, 3(5), 2643–2650. [Link]
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Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Thiazole Carboxamides
Abstract
The thiazole carboxamide motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Solid-Phase Synthesis (SPS) has emerged as a powerful and efficient methodology for the rapid generation of diverse thiazole carboxamide libraries, which are essential for structure-activity relationship (SAR) studies in drug discovery.[1] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the solid-phase synthesis of 2-aminothiazole-4-carboxamides, grounded in the principles of the Hantzsch thiazole synthesis. We will explore two primary synthetic routes, detail step-by-step experimental procedures, discuss critical process parameters, and outline methods for final product characterization, providing researchers with a robust framework for implementation.
Introduction: The Strategic Value of Solid-Phase Synthesis
Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry for library generation.[3][4] By anchoring the growing molecule to an insoluble polymer support, SPS streamlines the entire workflow. Key benefits include:
-
Simplified Purification: Tedious purification steps like column chromatography are replaced by simple filtration and washing of the resin-bound compound, drastically reducing time and solvent consumption.[5]
-
Use of Excess Reagents: Reactions can be driven to completion by using a large excess of soluble reagents, which are then easily washed away.[6]
-
Amenability to Automation: The repetitive nature of the wash and reaction cycles is highly suitable for automated synthesizers, enabling high-throughput library production.[5]
The Hantzsch synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea, remains the most reliable method for constructing the 2-aminothiazole core.[7][8][9] In the context of SPS, this reaction can be adapted by immobilizing either the α-halocarbonyl or the thiourea component onto the solid support. This document details protocols for both approaches.
Core Synthetic Strategies and Mechanistic Insights
Two principal strategies dominate the solid-phase synthesis of thiazole carboxamides. The choice of strategy often depends on the desired diversity points and the commercial availability of starting materials.
Strategy A: The Resin-Bound α-Haloketone Approach This is a widely used method where a ketone precursor is first attached to the solid support and subsequently halogenated. The resin-bound α-haloketone is then treated with a solution-phase thiourea to form the thiazole ring. The carboxamide functionality is typically derived from an amide-type linker, such as the Rink Amide linker.[1]
Strategy B: The Resin-Bound Thiourea Approach In this alternative route, an amine-functionalized resin is first converted to a resin-bound thiourea. This immobilized thiourea is then cyclized by treatment with a solution-phase α-haloketone. This strategy allows for diversity in the α-haloketone component.[10]
The underlying chemical transformation for both strategies is the Hantzsch thiazole synthesis. The mechanism proceeds through several key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide/thiourea acts as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction, displacing the halide.[11][12]
-
Intramolecular Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon of the ketone.
-
Dehydration: A molecule of water is eliminated to form the final, stable aromatic thiazole ring.[8][11]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Figure 1. High-level workflow for the two primary solid-phase synthesis strategies for thiazole carboxamides."; fontsize=10; fontname="Arial"; } enddot Figure 1. High-level workflow for the two primary solid-phase synthesis strategies for thiazole carboxamides.
Detailed Protocols and Experimental Procedures
The following protocols provide detailed, step-by-step instructions. All operations should be performed in a standard solid-phase synthesis vessel equipped for agitation and filtration. Resin washing is a critical step to ensure removal of excess reagents and byproducts; a typical wash cycle consists of adding the solvent, agitating for 1-2 minutes, and then draining.
Protocol 1: Synthesis via Resin-Bound α-Bromoketone
This protocol is adapted from methods utilizing a Rink Amide resin to directly yield a C-terminal carboxamide upon cleavage.[1]
Step 1: Resin Preparation and Ketone Loading
-
Swell Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 15 min).
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x).
-
Couple the desired keto-acid (3.0 eq) using a standard coupling agent like HBTU (3.0 eq) and HOBt (3.0 eq) with DIPEA (6.0 eq) in DMF. Agitate at room temperature for 4-6 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (MeOH, 3x), then dry under vacuum.
Step 2: On-Resin Bromination
-
Swell the ketone-loaded resin in a mixture of Tetrahydrofuran (THF)/water (9:1).
-
Cool the suspension to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (2.5 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0°C for 2 hours.
-
Wash the resin with THF (3x), DCM (3x), and dry under vacuum.
Step 3: Thiazole Ring Formation
-
Swell the α-bromoketone resin in ethanol.
-
Add a solution of the desired thiourea (5.0 eq) in ethanol.
-
Heat the mixture at 50-60°C for 6-8 hours.
-
Wash the resin with ethanol (3x), DMF (3x), DCM (3x), and dry under vacuum.
Step 4: Cleavage and Product Isolation
-
Treat the dried resin with a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[1][13] TIS acts as a scavenger to trap reactive cations generated during cleavage.[1]
-
Agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether, then isolate by centrifugation or filtration.
dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Figure 2. Step-by-step workflow for the Resin-Bound α-Bromoketone protocol."; fontsize=10; fontname="Arial"; } enddot Figure 2. Step-by-step workflow for the Resin-Bound α-Bromoketone protocol.
Protocol 2: Synthesis via Resin-Bound Thiourea
This protocol is adapted from methodologies involving the initial formation of a thiourea on the solid support, followed by cyclization.[10]
Step 1: Resin Functionalization with an Amine
-
Start with a suitable resin, such as a 4-formyl-3-methoxyphenoxy resin. Swell in 1% acetic acid in DMF.
-
Perform reductive amination by adding the desired primary amine (5.0 eq) and sodium triacetoxyborohydride (STAB) (5.0 eq).
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin with DMF (3x), DCM (3x), MeOH (3x), and dry.
Step 2: Thiourea Formation
-
Swell the amine-functionalized resin in DCM.
-
Add a solution of an acyl isothiocyanate (3.0 eq) in DCM.
-
Agitate at room temperature for 4 hours.
-
Wash the resin with DCM (3x), DMF (3x), and dry.
Step 3: Dehydrative Cyclization (Thiazole Formation)
-
Swell the thiourea resin in DMF.
-
Add the desired α-bromoketone (4.0 eq).
-
Heat the mixture to 60°C for 8 hours to afford the resin-bound 2-amino-5-carboxylate thiazole.[10]
-
Wash the resin with DMF (3x), DCM (3x), and dry.
Step 4: Amide Coupling (Optional Diversity Step)
-
If the resin-bound thiazole contains a carboxylic acid, it can be coupled with various amines to generate a diverse library of carboxamides.
-
Swell the resin in DMF. Activate the carboxylic acid with HBTU/HOBt/DIPEA and add the desired amine (5.0 eq).
-
Agitate at room temperature for 6-12 hours.
-
Wash the resin with DMF (3x), DCM (3x), and dry.
Step 5: Cleavage and Product Isolation
-
Cleave the final product from the resin support using a TFA cocktail as described in Protocol 1, Step 4.
Data Presentation: Reagents and Conditions
Proper selection and stoichiometry of reagents are critical for success. The following table summarizes key components for the primary protocol (Resin-Bound α-Bromoketone).
| Step | Reagent / Component | Typical Equivalents (eq) | Solvent | Typical Conditions | Purpose |
| Fmoc Deprotection | Piperidine | 20% (v/v) | DMF | 2 x 15 min, RT | Removes Fmoc group to expose amine for coupling. |
| Acid Coupling | Keto-Acid | 3.0 | DMF | 4-6 h, RT | Immobilizes the ketone precursor onto the resin. |
| HBTU / HOBt / DIPEA | 3.0 / 3.0 / 6.0 | Standard peptide coupling reagents for amide bond formation. | |||
| Bromination | N-Bromosuccinimide (NBS) | 2.5 | THF / Water | 2 h, 0°C | Electrophilic bromination at the α-position of the ketone. |
| Cyclization | Thiourea | 5.0 | Ethanol | 6-8 h, 50-60°C | Forms the thiazole ring via Hantzsch condensation. |
| Cleavage | TFA / TIS / Water | 95:2.5:2.5 (v/v) | None | 2 h, RT | Cleaves product from resin and removes side-chain protecting groups. |
Quality Control: Product Characterization
Trustworthiness in synthesis requires rigorous validation of the final product. After cleavage and precipitation, the crude product must be analyzed to confirm its identity and purity.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the primary tool for assessing the purity of the crude product and for purification.[15] A gradient elution with water/acetonitrile containing 0.1% TFA is standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most crucial analytical technique. It provides both the retention time (from LC) and the mass-to-charge ratio (m/z) of the product, confirming its molecular weight.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel structures or for archiving purposes, ¹H and ¹³C NMR spectroscopy provides definitive structural elucidation of the purified product.[16]
A self-validating workflow involves performing a small-scale test cleavage and analyzing the result by LC-MS before committing the main batch of resin to the final cleavage step.[16]
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling/Cyclization: If a test cleavage shows significant starting material, the preceding coupling or cyclization step may need optimization. Consider increasing reaction time, temperature (if thermally stable), or reagent equivalents. Using microwave irradiation can sometimes accelerate slow reactions.[5]
-
Low Purity after Cleavage: The presence of multiple peaks in the HPLC chromatogram can indicate side reactions. The use of scavengers like TIS in the cleavage cocktail is critical to prevent re-attachment of the product to the resin or alkylation of sensitive residues like tryptophan.[13]
-
Resin Swelling: The choice of solvent is critical for reaction kinetics. Solvents like DMF and DCM are excellent for swelling polystyrene-based resins, allowing reagents to access the reactive sites within the polymer matrix. Poor swelling can lead to incomplete reactions.
-
Washing Efficiency: Do not underestimate the importance of thorough washing between steps. Insufficient washing can lead to the carryover of excess reagents, causing unwanted side reactions in subsequent steps.
Conclusion
The solid-phase synthesis of thiazole carboxamides via Hantzsch-type condensation is a robust and highly adaptable methodology for generating compound libraries for drug discovery. By selecting the appropriate resin and synthetic strategy—either immobilizing the α-haloketone or the thiourea component—researchers can efficiently explore chemical space around this privileged heterocyclic core. The protocols and insights provided herein offer a comprehensive guide to implementing this valuable synthetic platform, from initial resin preparation to final product validation.
References
-
BenchChem. (2025). Application Notes: Solid-Phase Synthesis of 2-Aminothiazole Carboxamides. BenchChem.com. Link
-
Kim, H. Y., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388. Link
-
Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. Link
-
Bekkali, N., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1461. Link
-
Ayati, A., et al. (2015). Thiazole-containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 97, 68-91. Link
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem.Help.Asap.com. Link
-
Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. AppliedPolytech.com. Link
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.com. Link
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. Ningbo-Inno.com. Link
-
Sani, S. B. A., & Perez, J. B. (2023). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. ResearchGate. Link
-
AAPPtec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPtec.com. Link
-
AAPPtec. (n.d.). Cleavage from Rink Amide Resin. AAPPtec.com. Link
-
Organic Chemistry. (2019, January 19). synthesis of thiazoles. YouTube. Link
-
Merck KGaA. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. MerckMillipore.com. Link
-
BOC Sciences. (n.d.). Reaction Condition Optimization Services. BOCSCI.com.
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Link
-
Mendonca, A. J., & Xiao, X. Y. (1999). Optimization of solid supports for combinatorial chemical synthesis. Medicinal Research Reviews, 19(5), 451-62. Link
-
ResearchGate. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Link
-
Bøgevig, A. (2005). New Methodology for the Medium Scale Solid-Phase Synthesis of Small Drug Molecules. Technical University of Denmark. Link
-
Pokorna, L., & Soural, M. (2023). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 28(11), 4496. Link
-
Kim, S. J., & McAlpine, S. R. (2013). Solid phase versus solution phase synthesis of heterocyclic macrocycles. Molecules, 18(1), 1111-21. Link
-
MDPI. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. MDPI.com. Link
-
Royal Society of Chemistry. (2023). Reaction Chemistry & Engineering. RSC Publishing. Link
-
Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Link
-
Sigma-Aldrich. (n.d.). Small Molecule HPLC. SigmaAldrich.com. Link
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Application Note: Accelerated Synthesis of 1,3-Thiazole-4-Carboxamides via Microwave-Assisted Acylation
Executive Summary
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Traditional synthetic routes to introduce this moiety can be time-consuming and often require harsh conditions. This application note provides a detailed guide to the use of 1,3-thiazole-4-carbonyl chloride as a reactive building block for the rapid synthesis of 1,3-thiazole-4-carboxamides. By leveraging Microwave-Assisted Organic Synthesis (MAOS), we demonstrate a protocol that dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of novel thiazole-containing chemical entities.
The Scientific Rationale: Why Microwave-Assisted Acylation?
The Primacy of the 1,3-Thiazole Moiety
The thiazole ring is a "privileged scaffold" in drug discovery, present in a wide array of therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal component for interacting with biological targets.[6] The challenge for medicinal chemists lies in efficiently incorporating this nucleus into diverse molecular frameworks. This compound serves as a highly reactive and versatile electrophile for this purpose.
The Mechanism and Merits of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthesis relies on conductive heating, which is often slow and inefficient, leading to thermal gradients within the reaction vessel. MAOS, in contrast, utilizes microwave irradiation to directly heat the reaction mixture.[7] This occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents used in this protocol, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat volumetrically and uniformly.
-
Ionic Conduction: If ions are present, they oscillate in the electric field, colliding with other molecules and generating heat through friction.
This direct energy transfer results in remarkable reaction rate acceleration, often reducing multi-hour or multi-day reactions to mere minutes.[8][9] The key advantages include significantly higher yields, improved product purity with fewer side-products, and enhanced energy efficiency, making it a cornerstone of modern green chemistry.[3][7]
Critical Safety Considerations: A Self-Validating System
Trustworthiness in any protocol begins with safety. The reagents and equipment used here demand rigorous adherence to safety procedures.
Handling this compound
Acyl chlorides are inherently reactive and hazardous.
-
Moisture Sensitivity: They react violently with water and atmospheric moisture to produce corrosive hydrochloric acid (HCl). All glassware must be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Corrosivity and Toxicity: Acyl chlorides are corrosive and lachrymatory. Always handle them inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: Unused or residual acyl chloride must be quenched safely. This is best achieved by slowly adding the acyl chloride to a stirred, cold solution of a nucleophile like isopropanol or a dilute aqueous base (e.g., sodium bicarbonate).[10]
Microwave Reactor Safety
The rapid heating and potential for pressure buildup in a closed system necessitate specialized equipment and protocols.
-
Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used.[11] Domestic kitchen microwave ovens lack the necessary safety interlocks, pressure/temperature sensors, and corrosion-resistant cavities and must never be used.[11][12]
-
Pressure and Temperature Monitoring: Always operate within the pressure and temperature limits of the reaction vessel. Modern microwave reactors provide real-time monitoring, which is critical for preventing vessel failure.[13]
-
Solvent Choice: Avoid non-polar solvents unless specialized, microwave-absorbing stir bars are used. Never use flammable solvents without adequate ventilation and vapor detection systems.[12][13] Reactions that may release significant amounts of gas should be approached with extreme caution.[14]
Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-1,3-thiazole-4-carboxamides
This protocol details a representative synthesis of an amide by reacting this compound with a generic aniline derivative.
Materials and Equipment
-
Reagents: this compound, substituted aniline (e.g., p-toluidine), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM, anhydrous), Ethyl acetate, Brine solution, Magnesium sulfate (anhydrous).
-
Equipment: Laboratory microwave synthesizer with appropriate pressure-rated glass vials (e.g., 10 mL) and magnetic stir bars, oven-dried glassware, syringes, rotary evaporator, thin-layer chromatography (TLC) apparatus.
Step-by-Step Methodology
-
Reagent Preparation (in a fume hood):
-
To an oven-dried 10 mL microwave reaction vial containing a magnetic stir bar, add the substituted aniline (1.0 mmol, 1.0 eq).
-
Add anhydrous Dichloromethane (DCM, 3-4 mL) to dissolve the aniline.
-
Add a suitable non-nucleophilic base, such as Triethylamine (1.5 mmol, 1.5 eq), to the solution. The base is critical for scavenging the HCl byproduct of the reaction.
-
-
Addition of Acyl Chloride:
-
Slowly, via syringe, add a solution of this compound (1.1 mmol, 1.1 eq) in a small amount of anhydrous DCM (~1 mL) to the vial.
-
A slight exotherm or formation of a precipitate (triethylammonium chloride) may be observed.
-
-
Microwave Irradiation:
-
Securely cap the reaction vial and place it in the microwave reactor cavity.
-
Set the reaction parameters. A typical starting point for optimization is:
-
Temperature: 100 °C
-
Hold Time: 10 minutes
-
Power: Dynamic power control to maintain the target temperature (max ~200 W)
-
Stirring: On (e.g., 600 rpm)
-
-
-
Reaction Monitoring and Work-up:
-
After irradiation, allow the vessel to cool to below the solvent's boiling point (<40°C) before carefully opening.[14]
-
Check for reaction completion using TLC (e.g., eluting with 30% Ethyl Acetate in Hexanes). The starting aniline should be consumed, and a new, less polar product spot should be visible.
-
If the reaction is incomplete, it can be subjected to further irradiation (e.g., for another 5-10 minutes).
-
-
Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by recrystallization or flash column chromatography if necessary.
-
Data Presentation: MAOS vs. Conventional Heating
To illustrate the profound efficiency of MAOS, the table below provides a comparative summary for a typical acylation reaction. The data is representative of improvements commonly observed in the literature.[9][15][16]
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) | Advantage |
| Reaction Time | 6 - 12 hours | 5 - 15 minutes | ~50-100x Faster |
| Temperature | ~40 °C (DCM Reflux) | 100 °C (Controlled) | Higher temp, faster kinetics |
| Typical Yield | 65 - 80% | >90% | Significant Improvement |
| Purity (Crude) | Moderate (side products) | High (cleaner reaction profile) | Reduced Purification |
| Energy Usage | High (prolonged heating) | Low (short duration) | Greener Process[3] |
Visualized Workflows and Chemistry
Diagrams provide an intuitive understanding of the process flow and chemical transformations.
Caption: General workflow for microwave-assisted amide synthesis.
Caption: General reaction scheme for amide bond formation.
Conclusion
The integration of microwave-assisted synthesis into workflows involving reactive building blocks like this compound represents a significant advancement in synthetic efficiency. This application note provides a robust, safe, and highly reproducible protocol that empowers researchers to rapidly generate libraries of novel 1,3-thiazole-4-carboxamides. The dramatic reduction in reaction times and increase in yields not only accelerates the drug discovery process but also promotes more sustainable laboratory practices.
References
-
ResearchGate. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available from: [Link]
-
Eduzone. Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Available from: [Link]
-
Semantic Scholar. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Microwave Assisted Synthesis Of New Heterocyclic Compounds. Available from: [Link]
-
Technology Networks. Microwave synthesis: a green method for benzofused nitrogen heterocycles. Available from: [Link]
-
PubMed. Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Available from: [Link]
-
Journal of Pharmaceutical Research International. Systematic Review On Thiazole And Its Applications. Available from: [Link]
-
University of Zurich. Microwave Reactor Safety. Available from: [Link]
-
Taylor & Francis Online. Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Available from: [Link]
-
ResearchGate. Microwave Assisted Synthesis of Thiazole via Acetophenones. Available from: [Link]
-
National Center for Biotechnology Information. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Available from: [Link]
-
ResearchGate. (PDF) Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Available from: [Link]
-
MDPI. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Available from: [Link]
-
PubMed. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Available from: [Link]
-
ResearchGate. Systematic scheme for synthesizing carboxamide 1,3,4-thiadiazole derivatives. Available from: [Link]
-
ResearchGate. Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. Available from: [Link]
-
CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]
-
Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Available from: [Link]
-
Asian Journal of Chemistry. A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available from: [Link]
-
Royal Society of Chemistry. Microwave-assisted cyclic amidine synthesis using TiCl4. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available from: [Link]
-
Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available from: [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available from: [Link]
-
Indian Journal of Advanced Chemistry. Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Available from: [Link]
-
Scribd. Basic Guidelines For Microwave Reactor and Reactions. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,3-Thiazole-4-Carbonyl Chloride
Welcome to the technical support center for 1,3-thiazole-4-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with the synthesis and use of this compound, ensuring the integrity and success of your experiments.
Part 1: Synthesis of this compound
The most common and direct method for the synthesis of this compound is the reaction of 1,3-thiazole-4-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). While seemingly straightforward, this reaction requires careful control of conditions to ensure high yield and purity.
Core Reaction and Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic nucleophilic acyl substitution.[1] The hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the convenient evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][2]
}
Figure 1: Simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of heteroaromatic acyl chlorides.[3]
Materials:
-
1,3-thiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or xylene
-
Anhydrous dichloromethane (DCM) for subsequent reactions, if needed
Equipment:
-
Round-bottom flask, oven-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂) or gas outlet to a scrubber
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator with a base trap (containing NaOH or KOH solution) to protect the pump[4]
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-thiazole-4-carboxylic acid (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene or xylene to the flask to create a stirrable slurry. Then, slowly add thionyl chloride (1.5-2.0 eq) at room temperature. A slight excess of thionyl chloride is used to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up (Removal of Excess Thionyl Chloride): After the reaction is complete, cool the mixture to room temperature. Excess thionyl chloride and the solvent can be removed under reduced pressure using a rotary evaporator.[5] To ensure complete removal of residual thionyl chloride, co-evaporation with anhydrous toluene (2-3 times) is highly recommended.[6] This is a critical step as residual thionyl chloride can interfere with subsequent reactions.
-
Isolation: The resulting crude this compound is often used directly in the next step without further purification. If a higher purity is required, vacuum distillation can be attempted, though care must be taken to avoid thermal decomposition.
Troubleshooting Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Wet starting materials or solvent. 3. Insufficient thionyl chloride. | 1. Increase reaction time or temperature. Consider adding a catalytic amount of DMF.[2] 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use a slight excess (1.5-2.0 eq) of thionyl chloride. |
| Dark-Colored Product | 1. Reaction temperature too high. 2. Presence of impurities in the starting material. | 1. Reduce the reaction temperature and monitor for any signs of decomposition. 2. Recrystallize the starting 1,3-thiazole-4-carboxylic acid before use. |
| Product Hydrolyzes Back to Carboxylic Acid | Exposure to atmospheric moisture during work-up or storage. | Handle the product under an inert atmosphere. Store in a desiccator or glovebox. Acyl chlorides are highly moisture-sensitive.[7] |
| Unexpected Side Products | Although 1,3-thiazole-4-carboxylic acid lacks a methyl group, be aware that substituted thiazoles can undergo side reactions. For example, methyl groups on the thiazole ring can be chlorinated by hot thionyl chloride.[8] | If using a substituted thiazole derivative, consider milder chlorinating agents (e.g., oxalyl chloride with catalytic DMF) or lower reaction temperatures. |
Part 2: Application in Amide Bond Formation
This compound is a valuable reagent for the synthesis of amides, which are prevalent in many pharmaceutical compounds. The high reactivity of the acyl chloride facilitates amide bond formation, even with less nucleophilic amines.
General Reaction and Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen to yield the stable amide.[9]
}
Figure 2: Mechanism of amide formation using this compound.
Protocol for Amide Synthesis
Materials:
-
Crude or purified this compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
Procedure:
-
Amine Solution: In a separate, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the chosen anhydrous solvent. The base is crucial to neutralize the HCl generated during the reaction.
-
Addition of Acyl Chloride: Cool the amine solution to 0°C in an ice bath. Dissolve the this compound (1.0-1.2 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then typically extracted with an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography or recrystallization.
Troubleshooting Amide Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield with Electron-Deficient Amines | The nucleophilicity of the amine is too low for the reaction to proceed efficiently at room temperature. | 1. Gently heat the reaction mixture. 2. Use a more polar aprotic solvent like DMF. 3. Consider adding a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts.[10] |
| Formation of Anhydride | The acyl chloride is reacting with unreacted carboxylic acid from the previous step. | Ensure the complete conversion of the carboxylic acid to the acyl chloride and thorough removal of any residual starting material. |
| Multiple Products Observed | The amine may have multiple reactive sites, or the product may be unstable under the reaction or work-up conditions. | 1. Use protecting groups for other reactive functional groups on the amine. 2. Perform a milder work-up, avoiding strongly acidic or basic conditions if the product is sensitive. |
| No Reaction | The amine is protonated and therefore non-nucleophilic. This can happen if an amine salt (e.g., a hydrochloride) is used without sufficient base. | Ensure at least two equivalents of base are used if starting with an amine salt: one to neutralize the salt and one to scavenge the HCl produced in the reaction. |
Frequently Asked Questions (FAQs)
Q1: Do I need to purify the thionyl chloride before use? For most applications, commercially available thionyl chloride is of sufficient purity. However, if you are working with a very sensitive substrate or observing unexpected side reactions, you can purify it by distillation from quinoline or boiled linseed oil.[11]
Q2: Is it necessary to use a catalyst like DMF for the synthesis of this compound? While not always necessary, a catalytic amount of DMF can accelerate the reaction, especially if the carboxylic acid is unreactive.[2] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent. However, be aware that this can sometimes lead to the formation of byproducts that are difficult to remove.
Q3: How should I store this compound? Like most acyl chlorides, it is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[7] Storing it in a desiccator is also recommended.
Q4: What is the best way to quench a large excess of thionyl chloride? For larger scale reactions, quenching can be highly exothermic.[4] A safe method is to slowly add the reaction mixture to a vigorously stirred, cold (0°C) aqueous solution of a weak base, such as sodium bicarbonate. This should be done in a well-ventilated fume hood.
Q5: My amide coupling with a sterically hindered amine is not working. What can I do? For sterically hindered substrates, the reaction may require more forcing conditions.[12] This can include prolonged reaction times, heating, or the use of a more activating coupling protocol. In some challenging cases, converting the acyl chloride to an acyl fluoride in situ has been shown to be effective.[13]
References
- (2011). A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides. ChemInform.
- Processes for preparing thiazole carboxylic acids. U.S. Patent 3,274,207, issued September 20, 1966.
- (2005). Preparation of N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Organic Syntheses, 81, 103.
- Reddit discussion on "Removal of excess SOCl2". r/Chempros.
- Technical Support Center: Removal of Excess Thionyl Chloride. Benchchem.
- Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis. Benchchem.
- ResearchGate discussion on "How to remove thionyl chloride after reaction?".
- Reddit discussion on "Tips and tricks for difficult amide bond form
- (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
- Due-Hansen, M. E., et al. (2015).
- Thiazole synthesis. Organic Chemistry Portal.
- Synthesis of thiazoles. YouTube.
- (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and Plant Sciences.
- Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂). OrgoSolver.
- Borhade, S. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Acid to Acid Chloride - Common Conditions. Common Organic Chemistry.
- Due-Hansen, M. E., et al. (2015).
- Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.
- (2022). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Request PDF.
- ResearchGate discussion on "Can anyone suggest an easy and efficient method to purify thionylchloride?".
- (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
- This compound | CAS 3745-79-7. Santa Cruz Biotechnology.
- Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Reddit discussion on "Synthesis of Acyl Chlorides with Thionyl Chloride". r/Chempros.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Leggio, A., et al. (2017).
- Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
- (2019).
- (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Green Chemistry.
- Best price/ this compound, tech grade CAS NO.3364-80-5. Guidechem.
- Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
- Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Organic and Biomolecular Chemistry.
- This compound | 3745-79-7. Sigma-Aldrich.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting low yield in amide synthesis with 1,3-thiazole-4-carbonyl chloride
Technical Support Center: Amide Synthesis with 1,3-Thiazole-4-Carbonyl Chloride
Introduction:
Welcome to the technical support center for amide synthesis using this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The electron-deficient nature of the thiazole ring enhances the electrophilicity of the acyl chloride, which can be advantageous; however, it also introduces unique stability and reactivity challenges that can lead to low yields. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose and resolve common issues, ensuring successful and high-yielding amide bond formation.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all. I see no product formation by TLC/LCMS. What is the most common reason for complete failure?
A: The most frequent cause of complete reaction failure is the poor quality or degradation of this compound. This acyl chloride can be sensitive to moisture and may hydrolyze back to the corresponding carboxylic acid upon improper storage or handling. Always use freshly acquired or properly stored material and consider verifying its integrity via a simple quality check protocol before use.
Q2: I'm getting a low yield and see multiple spots on my TLC plate. What are the likely side products?
A: The formation of multiple byproducts often points to several possibilities:
-
Hydrolysis: The acyl chloride is reacting with trace amounts of water in your solvent or on your glassware.
-
Reaction with the Base: If you are using a nucleophilic base like pyridine or triethylamine, it can react with the highly reactive acyl chloride.
-
Ring Instability: Under harsh basic or thermal conditions, the thiazole ring itself can be susceptible to degradation pathways.[1]
Q3: Is there a preferred type of base to use for this reaction?
A: Yes, the choice of base is critical. While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used, a non-nucleophilic hindered base like DIPEA is often preferred to minimize reaction with the acyl chloride.[2] In some cases, inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., DCM/water) can lead to cleaner reactions and simpler workups.[]
Q4: My final product is very polar and difficult to purify. What are the best practices for purification?
A: Thiazole-containing amides can be quite polar, making standard silica gel chromatography challenging. Consider the following:
-
Recrystallization: This is often the most effective method for purifying polar amides.[4] Solvents like acetonitrile, ethanol, or 1,4-dioxane can be effective.[4]
-
Reversed-Phase Chromatography: If recrystallization is not feasible, reversed-phase (C18) flash chromatography is an excellent alternative for polar compounds.[5]
-
Modified Normal Phase: Using an amine-functionalized silica column or adding a small amount of a basic modifier like triethylamine to your eluent system can help reduce streaking on standard silica gel.[6]
In-Depth Troubleshooting Guides
Problem 1: Low to No Product Yield with Starting Material Unconsumed
This scenario suggests that the activation of the amine or the reactivity of the acyl chloride is insufficient under the current reaction conditions.
Caption: Troubleshooting workflow for low or no product yield.
-
Acyl Chloride Integrity: this compound is susceptible to hydrolysis. Moisture in the air, on glassware, or in solvents can convert it back to the unreactive carboxylic acid. A simple quality check (see protocols below) can confirm its reactivity.
-
Amine Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may react slowly.[7][8] The reaction may require a catalyst or more forcing conditions.
-
Catalysis: 4-Dimethylaminopyridine (DMAP) is an effective nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, which is then more readily attacked by the amine. Use it in catalytic amounts (0.05-0.2 equivalents).
-
Temperature: Amide bond formation with acyl chlorides is typically exothermic.[] Running the reaction at 0 °C initially can help control the reaction rate and minimize side reactions. If the amine is not very reactive, allowing the reaction to slowly warm to room temperature or even gentle heating (e.g., 40-50 °C) may be necessary.
Problem 2: Low Yield with Significant Byproduct Formation
This outcome suggests that your acyl chloride is reactive, but is being consumed by competing reaction pathways.
| Issue | Potential Cause | Recommended Solution | Rationale |
| Hydrolysis | Presence of water in solvent, reagents, or on glassware. | Use anhydrous solvents, dry glassware thoroughly in an oven, and run the reaction under an inert atmosphere (N₂ or Ar). | Minimizes the competing reaction of the acyl chloride with water to form the unreactive carboxylic acid. |
| Reaction with Base | Use of a nucleophilic tertiary amine base (e.g., triethylamine, pyridine). | Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.[2][] | A hindered base is less likely to compete with your primary/secondary amine in attacking the electrophilic acyl chloride. |
| Over-acylation | For primary amines, reaction of the product amide with another molecule of acyl chloride. | Use a slight excess of the amine (1.1-1.2 equivalents) or add the acyl chloride slowly to a solution of the amine and base.[9] | Slow addition maintains a low concentration of the acyl chloride, favoring reaction with the more nucleophilic starting amine over the less nucleophilic product amide. |
| Ring Degradation | Reaction conditions are too harsh (high temperature or strongly basic). | Perform the reaction at lower temperatures (start at 0 °C). Avoid using very strong bases like hydroxides unless in a controlled Schotten-Baumann setup. | The thiazole ring can be sensitive to degradation under extreme conditions.[1] Milder conditions preserve the integrity of the heterocyclic core. |
Key Experimental Protocols
Protocol 1: Quality Check of this compound
This is a rapid test to confirm the reactivity of your acyl chloride before committing your valuable amine to the reaction.
Materials:
-
This compound (~10 mg)
-
Methanol (MeOH, 1 mL)
-
Triethylamine (TEA, 2-3 drops)
-
TLC plate, appropriate mobile phase (e.g., 50% Ethyl Acetate/Hexane)
Procedure:
-
In a small vial, dissolve ~10 mg of the acyl chloride in 1 mL of an aprotic solvent like Dichloromethane (DCM).
-
Spot this solution on a TLC plate (this is your starting material reference).
-
Add 0.5 mL of methanol to the vial, followed by one drop of triethylamine.
-
Stir or shake for 5 minutes at room temperature.
-
Spot the reaction mixture on the same TLC plate.
-
Develop the TLC plate.
Expected Results:
-
Good Quality: The spot from the reaction mixture should show a new, more polar spot (the methyl ester) and a complete or near-complete disappearance of the starting acyl chloride spot.
-
Poor Quality: The starting material spot will have a similar Rf to the corresponding carboxylic acid (from hydrolysis). After the test, you will see little to no formation of the less polar methyl ester, and the main spot will remain at the baseline (polar carboxylic acid).
Protocol 2: Optimized Schotten-Baumann Conditions for Amide Coupling
This protocol uses a biphasic system with an inorganic base, which is often effective for clean conversions and simple workups.[2][]
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the amine (1.0 eq) in DCM (approx. 0.2 M concentration).
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the vial. Stir vigorously to create an emulsion.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DCM.
-
Add the acyl chloride solution dropwise to the vigorously stirring biphasic mixture over 10-15 minutes at room temperature.
-
Allow the reaction to stir vigorously for 1-4 hours, monitoring by TLC or LCMS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product as required.
Protocol 3: Alternative Route - Amide Coupling from the Carboxylic Acid
If the acyl chloride is consistently problematic, starting from the more stable 1,3-thiazole-4-carboxylic acid with a coupling agent is a robust alternative.[10]
Materials:
-
1,3-Thiazole-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the 1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Add HATU (1.1 eq) and stir for another 15-20 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LCMS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer, concentrate, and purify.
| Coupling Agent | Acronym | Pros | Cons |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | High reactivity, fast reactions, low racemization.[10] | Expensive, can be difficult to remove byproducts. |
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct can be difficult to remove; potential for racemization.[11] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC / EDCI | Water-soluble byproducts, easy workup.[2] | More expensive than DCC. |
References
-
Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. ACS Publications. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate. [Link]
-
An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]
-
Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Why did my amide syntesis does not work? ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Need help in optimizing amide formation through acyl chloride pathway. Reddit. [Link]
-
HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. PMC. [Link]
-
Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
Amide Formation Help. Reddit. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]
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- 2. Amide Synthesis [fishersci.co.uk]
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- 6. teledynelabs.com [teledynelabs.com]
- 7. reddit.com [reddit.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. growingscience.com [growingscience.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Purification of Thiazole Carboxamides
Welcome to the technical support center for the purification of thiazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Purification Landscape of Thiazole Carboxamides
Thiazole carboxamides are a vital class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial in drug discovery and development.[1][2] Their synthesis, however, often results in complex reaction mixtures containing unreacted starting materials, reagents, and various byproducts.[3][4] Effective purification is therefore a critical step to isolate the desired compound with the high purity required for subsequent applications.
This guide will navigate you through the common hurdles in thiazole carboxamide purification, offering logical, step-by-step solutions grounded in chemical principles.
II. Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of thiazole carboxamides in a question-and-answer format.
FAQ 1: My final product is contaminated with unreacted thioamide starting material. How can I effectively remove it?
Answer:
Residual thioamide is a frequent impurity. Its removal can often be achieved through a combination of techniques, primarily leveraging the differences in polarity and solubility between your thiazole carboxamide product and the thioamide.
Initial Assessment:
First, confirm the presence of the thioamide using Thin Layer Chromatography (TLC) by co-spotting your crude product with a sample of the starting thioamide.[3][5]
Recommended Strategies:
-
Aqueous Workup with Mild Base: Many thioamides are weakly acidic and can be deprotonated to form a water-soluble salt.
-
Protocol: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] The deprotonated thioamide will partition into the aqueous layer. Repeat the wash 2-3 times. Finally, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If the aqueous workup is insufficient, column chromatography is the next logical step.[3][6]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. The less polar thiazole carboxamide product will typically elute before the more polar thioamide. Use TLC to determine the optimal solvent system that provides good separation between your product and the thioamide impurity.
-
Causality: The success of the basic wash relies on the increased water solubility of the thioamide salt. Column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.
FAQ 2: I am struggling to remove the α-haloketone starting material from my product. What is the best approach?
Answer:
Unreacted α-haloketones can be persistent impurities. Their removal strategy will depend on their specific properties and those of your target molecule.
Recommended Strategies:
-
Reactive Quenching: α-Haloketones are electrophilic and can react with certain nucleophiles to form more easily separable byproducts.
-
Protocol: After the reaction is complete, consider adding a small amount of a nucleophilic scavenger like sodium bisulfite or a primary amine (if it doesn't react with your product) to the reaction mixture. This will convert the α-haloketone into a more polar and potentially water-soluble adduct that can be removed during an aqueous workup.
-
-
Column Chromatography: As with thioamide removal, column chromatography is a highly effective method.[3][7]
-
Mobile Phase Considerations: α-Haloketones are generally less polar than the resulting thiazole carboxamides. Therefore, they will elute earlier from a normal-phase silica gel column. A gradient elution starting with a low polarity solvent system (e.g., high hexane content) will allow for the effective separation of the α-haloketone.
-
Visualizing the Workflow:
Caption: Decision workflow for purifying thiazole carboxamides.
FAQ 3: My product has "oiled out" during recrystallization. What should I do?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid rather than forming crystals. This is often due to the solvent being too good for the compound at the cooling temperature or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Steps:
-
Re-dissolve and Add a Co-solvent: Gently heat the mixture to re-dissolve the oil. Then, slowly add a miscible "anti-solvent" (a solvent in which your product is less soluble) dropwise until the solution becomes slightly turbid. Common solvent pairs for recrystallization include ethanol/water, acetone/water, and ethyl acetate/hexane.[3] Allow the solution to cool slowly.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
Slow Cooling: Rapid cooling often favors oil formation. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
Solvent Selection for Recrystallization:
| Solvent System | Polarity | Common Impurities Removed |
| Ethanol/Water | Polar | Highly polar or ionic impurities |
| Acetone/Water | Polar | Similar to ethanol/water |
| Ethyl Acetate/Hexane | Medium to Non-polar | Non-polar impurities |
| Dichloromethane/Hexane | Non-polar | Highly non-polar impurities |
FAQ 4: I have multiple byproducts with similar polarities to my desired thiazole carboxamide. How can I improve my chromatographic separation?
Answer:
Separating compounds with similar polarities is a common challenge in chromatography. Here are some strategies to enhance resolution:
Strategies for Improved Chromatographic Resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: Fine-tune the ratio of your solvents. Sometimes, a small change in the percentage of the more polar solvent can significantly impact separation.
-
Solvent System: If a binary system (e.g., hexane/ethyl acetate) is not providing adequate separation, try a ternary system by introducing a third solvent with a different selectivity (e.g., adding a small amount of methanol or dichloromethane).
-
-
Change the Stationary Phase:
-
If silica gel is not effective, consider using a different stationary phase. For example, alumina can sometimes provide different selectivity. For more challenging separations, reversed-phase chromatography (e.g., C18 silica) might be necessary, although this is less common for primary purification in organic synthesis.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, especially on a smaller scale, preparative HPLC can offer much higher resolution than traditional column chromatography.[8][9][10]
Experimental Protocol: Optimizing TLC for Column Chromatography
-
Prepare TLC Plates: Spot your crude mixture on several TLC plates.
-
Test Different Solvent Systems: Develop each plate in a different solvent system, varying the solvent ratios and types.
-
Visualize and Analyze: Visualize the spots under UV light or by staining.[5] The ideal solvent system will show a good separation (difference in Rf values) between your product and the impurities. An Rf value of 0.2-0.4 for your target compound is often a good starting point for column chromatography.
III. Advanced Purification Techniques
For particularly challenging purification scenarios, consider these advanced methods:
-
Liquid-Liquid Extraction (LLE): This technique is useful for separating compounds based on their differential solubility in two immiscible liquid phases.[11][12] For example, if your thiazole carboxamide has acidic or basic functionality, you can use pH-controlled LLE to move it between an organic and an aqueous layer, leaving neutral impurities behind.[13]
-
Solid-Phase Extraction (SPE): SPE can be used as a rapid purification method to remove specific classes of impurities. It is often used as a sample cleanup step before more rigorous purification.
IV. Purity Assessment
After purification, it is crucial to assess the purity of your thiazole carboxamide. Standard techniques include:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[14]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining purity.[10][15]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.[3]
Visualizing the Purification and Analysis Workflow:
Caption: From synthesis to pure, analyzed product.
V. References
-
Ayati, A., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 1-5.
-
Al-Tel, T. H. (2008). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate.
-
Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(8), 1085.
-
Al-Wabli, R. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5891.
-
Monge-Hoyos, K., et al. (2024). Synthesis, XRD structural analysis and theoretical studies of a potential inhibitor against rheumatoid arthritis (RA). ResearchGate.
-
Li, Y., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1350-1365.
-
Hassan, L. M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(9), e0291417.
-
Yadav, J. S., et al. (2012). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 2(23), 8635-8653.
-
Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Hossu, A. M., et al. (2005). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate.
-
Barroso, C. G., et al. (2004). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
-
Sprakel, L. M. J., & Schuur, B. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Separation and Purification Technology, 211, 935-957.
-
Sprakel, L. M. J., & Schuur, B. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957.
-
Jayaram, H. N., et al. (1988). Determination of thiazole-4-carboxamide Adenine Dinucleotide (TAD) Levels in Mononuclear Cells of Leukemic Patients Treated With Tiazofurin. Biochemical Pharmacology, 37(4), 585-591.
-
Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388.
-
Voloshina, E. S., et al. (2011). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 66(10), 996-1002.
-
El-Deen, I. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7312.
-
Yusof, N. A. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13.
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- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chromatographyonline.com [chromatographyonline.com]
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- 13. ris.utwente.nl [ris.utwente.nl]
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- 15. Determination of thiazole-4-carboxamide adenine dinucleotide (TAD) levels in mononuclear cells of leukemic patients treated with tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 1,3-Thiazole-4-Carbonyl Chloride
Welcome to the technical support center for researchers utilizing 1,3-thiazole-4-carbonyl chloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in synthesis. As a highly reactive acylating agent, success hinges on understanding not only the desired reaction pathway but also the potential side reactions. This center provides troubleshooting guides and frequently asked questions to help you navigate these complexities, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific experimental issues. Each answer provides a mechanistic explanation for the problem and offers validated protocols for resolution.
Question 1: My reaction yield is low, and LC-MS analysis shows a major peak with a mass of 129.14 g/mol . What is this species and how can I prevent its formation?
Answer:
This is a very common issue. The peak at m/z 129.14 corresponds to 1,3-thiazole-4-carboxylic acid , the hydrolysis product of your starting material.[1] this compound is extremely sensitive to moisture. Even trace amounts of water in your solvent, on your glassware, or in the reaction atmosphere can lead to rapid degradation.
Causality: The reaction mechanism is a classic nucleophilic acyl substitution where water acts as the nucleophile, attacking the highly electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming the carboxylic acid and HCl.[2][3]
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator over a drying agent (e.g., Drierite®, P₂O₅) immediately before use.
-
Solvent Purity: Use freshly distilled, anhydrous solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile should be passed through a solvent purification system or dried over appropriate agents (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Inert Atmosphere: Assemble your reaction apparatus while flushing with an inert gas such as argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment using a balloon or a bubbler system.
-
Reagent Handling: Handle this compound and any amine or alcohol nucleophiles in a glovebox or under a stream of inert gas. Use dry syringes and needles for all liquid transfers.
-
Order of Addition: If your reaction uses a base like triethylamine or pyridine, ensure it is anhydrous. It is often best practice to add the this compound solution dropwise to a solution of the nucleophile and base, rather than the other way around, to minimize its contact time with any potential moisture.
Question 2: Besides the hydrolysis product, I'm observing a low molecular weight byproduct that corresponds to unsubstituted 1,3-thiazole (85.11 g/mol ). What causes this?
Answer:
The presence of unsubstituted 1,3-thiazole is indicative of a decarboxylation event. This occurs when the hydrolysis byproduct, 1,3-thiazole-4-carboxylic acid, loses CO₂. This side reaction is particularly prevalent if your reaction conditions involve elevated temperatures (>80-100 °C).[4][5]
Causality: Heterocyclic carboxylic acids can be susceptible to thermal decarboxylation. The stability of the resulting carbanion intermediate at the C4 position, stabilized by the aromatic thiazole ring, facilitates this process. The reaction is often catalyzed by trace amounts of acid.[4]
The following diagram illustrates the relationship between these common side reactions and provides a decision-making workflow for addressing them.
Caption: Troubleshooting workflow for common side products.
Question 3: My reaction mixture turns dark, and purification is complicated by multiple, closely-eluting impurities. What could be happening?
Answer:
Complex impurity profiles often suggest side reactions involving the thiazole ring itself or polymerization. While the acyl chloride is the most reactive site, the thiazole ring is not inert.
Potential Causes:
-
Reaction with Strong Bases: The proton at the C2 position of the thiazole ring is the most acidic.[6] If you are using a very strong, non-hindered base (e.g., an organolithium reagent instead of a tertiary amine), you risk deprotonating the C2 position. This creates a new nucleophilic site that can lead to a cascade of undesired reactions.
-
Ring Opening: Under certain reductive conditions or with very harsh nucleophiles, the thiazole ring can undergo cleavage, though this is less common with its aromatic stabilization.[7]
-
Self-Condensation/Polymerization: Acyl chlorides can react with each other, especially at higher concentrations or temperatures. Additionally, if a portion of the acyl chloride hydrolyzes to the carboxylic acid, the acid can be activated by another molecule of acyl chloride to form an anhydride, which then propagates further reactions.
-
Choice of Base: Use a non-nucleophilic, hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) solely as an acid scavenger for the HCl generated.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and slowly warm to room temperature. Avoid excessive heating.
-
Concentration: Use a reasonably high dilution (e.g., 0.1 M) to disfavor intermolecular side reactions between molecules of the starting material.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards and handling requirements for this compound?
A: This compound is corrosive and reacts violently with water to liberate toxic hydrogen chloride gas.[8] It causes severe skin burns and eye damage and may cause respiratory irritation.[9][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. It should be stored under an inert atmosphere in a cool, dry place away from incompatible materials like water, strong bases, and strong oxidizing agents.[8]
Q2: Can the thiazole ring itself be targeted by nucleophiles?
A: While the carbonyl carbon is the primary site for nucleophilic attack, the thiazole ring can be susceptible under certain conditions. The electron-withdrawing nature of the carbonyl group at C4 and the electronegativity of the nitrogen and sulfur atoms make the ring carbons electron-deficient. The C2 position is particularly susceptible to attack by strong nucleophiles, especially if the ring nitrogen is quaternized.[6][11] However, in a standard acylation reaction with a neutral or weakly basic nucleophile (like an amine or alcohol), reaction at the acyl chloride is overwhelmingly favored.
Q3: What analytical methods are best for monitoring the reaction and identifying byproducts?
A: A multi-pronged approach is most effective:
-
Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring to observe the consumption of the starting nucleophile and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying byproducts. It provides the molecular weight of each component in the mixture, allowing for rapid identification of issues like hydrolysis (M+H⁺ = 130.0) or decarboxylation (M+H⁺ = 86.0).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final, purified product. ¹H NMR can also help identify major impurities if their signals are distinct from the product. For example, the hydrolysis product (1,3-thiazole-4-carboxylic acid) will show a characteristic acidic proton signal.
Summary of Potential Side Products
The table below summarizes the most common side products discussed.
| Side Product Name | Structure | Molecular Weight ( g/mol ) | Likely Cause | Key Analytical Signature (LC-MS, ESI+) |
| 1,3-Thiazole-4-carboxylic acid | O=C(O)c1cscn1 | 129.14 | Hydrolysis due to moisture | m/z = 130.0 [M+H]⁺ |
| 1,3-Thiazole | c1cncs1 | 85.11 | Thermal decarboxylation of the hydrolysis byproduct | m/z = 86.1 [M+H]⁺ |
| Dimer/Oligomer Anhydride | Varies | >240 | High concentration, heat, partial hydrolysis | Multiple higher m/z peaks, often with a repeating mass unit |
Reaction and Side Product Mechanism
The following diagram illustrates the desired reaction alongside the primary competing degradation pathways.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. aksci.com [aksci.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
managing moisture sensitivity of 1,3-thiazole-4-carbonyl chloride
Welcome to the dedicated technical support guide for 1,3-thiazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive, yet valuable, synthetic building block. Its utility in constructing complex molecules is often challenged by its acute sensitivity to moisture. This guide provides in-depth, field-tested insights and protocols to help you navigate these challenges, ensuring the success and reproducibility of your experiments.
The Core Challenge: Inherent Instability
This compound owes its synthetic power to the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the thiazole ring.[1] However, this high reactivity also makes it extremely susceptible to nucleophilic attack by water, a reaction known as hydrolysis.[2][3][4] Even trace amounts of moisture in the air, on glassware, or in solvents can rapidly degrade the compound into the corresponding, and often unreactive, 1,3-thiazole-4-carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas in the process.[2][4][5] Understanding and controlling this degradation pathway is the single most critical factor for success.
The Hydrolysis Pathway
The reaction with water proceeds via a nucleophilic acyl substitution mechanism. The water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the carboxylic acid.[6][7]
Caption: The hydrolysis mechanism of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its longevity?
A: Storage conditions are critical. The compound should be stored in a tightly-sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (e.g., nitrogen or argon).[2][8] For long-term storage, a refrigerator (2-8°C) in a dry environment is recommended.[9] Consider wrapping the cap's threads with Parafilm or electrical tape as an extra barrier against atmospheric moisture, and store the primary container inside a larger, sealed container with a desiccant.[10]
Q2: I opened my bottle and saw white fumes. Is it still usable?
A: The white fumes are likely HCl gas being released as the acyl chloride reacts with ambient moisture.[2][10] This indicates some surface-level degradation has occurred. The bulk material may still be of sufficient quality if the exposure was brief. However, for reactions requiring high purity and precise stoichiometry, the quality is now suspect. It is best to perform a quality check (see Protocol D) or consider purification by distillation if possible, though this is often impractical for small quantities.
Q3: What are the visible signs of significant degradation?
A: The pure compound is typically an off-white to light yellow solid.[11] Significant degradation to the carboxylic acid may result in a change in appearance, such as becoming gummy, discolored, or clumpy. A strong, acrid smell of HCl upon opening the container is a definite red flag.[5]
Q4: My acylation reaction (e.g., amide synthesis) has a very low yield. Could moisture be the culprit?
A: Absolutely. This is the most common failure mode. Moisture contamination can come from several sources: the acyl chloride itself, wet solvents, insufficiently dried glassware, the amine/alcohol reactant, or exposure to the laboratory atmosphere during setup. Each water molecule consumes one molecule of your acyl chloride, directly reducing the potential yield.[6]
Q5: How do I safely handle and dispose of this reagent?
A: Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14] It is corrosive and causes severe skin and eye burns.[14] For disposal, the material should be quenched slowly by adding it to a stirred, basic solution (e.g., sodium bicarbonate or sodium hydroxide) in a flask cooled with an ice bath to neutralize the resulting acids. Consult local regulations for proper chemical waste disposal.[12]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Acylation Reactions
This is the most frequent issue, almost always pointing to unintended hydrolysis of the acyl chloride.
Systematic Troubleshooting Logic:
Caption: A logical workflow for troubleshooting low-yield acylation reactions.
Problem 2: Inconsistent Reaction Results Batch-to-Batch
Inconsistency often arises from partial or variable degradation of the this compound stock bottle over time.
-
Causality: Each time the bottle is opened, a small amount of moist air is introduced, degrading a portion of the reagent.[8] This effect is cumulative. A reaction performed with a freshly opened bottle will behave differently from one performed with a bottle that has been opened ten times.
-
Solution: Implement a "working bottle" system.[8] When a new bottle of the reagent is received, transfer small, usable aliquots (e.g., 100-250 mg) into several smaller, dry, inerted vials inside a glovebox or glove bag. Use one vial per experiment. This protects the integrity of the main stock.
Problem 3: Side Product Identified as 1,3-Thiazole-4-Carboxylic Acid
If you have confirmed the identity of the major side product as the carboxylic acid (e.g., by LC-MS or NMR), this is definitive proof of a moisture problem.
-
Causality: The carboxylic acid is the direct product of hydrolysis.[4] Its presence means your acyl chloride was either partially degraded before the reaction or was hydrolyzed during the reaction itself.
-
Solution: The carboxylic acid can sometimes compete in coupling reactions if activating agents like carbodiimides (e.g., EDC, DCC) are present, leading to the desired product but through a different, often less efficient, pathway.[15][16] To solve this, you must rigorously apply anhydrous techniques as detailed in the protocols below. Ensure your amine or alcohol nucleophile is not the source of water; if it is a salt (e.g., a hydrochloride), ensure it has been thoroughly dried.
Core Protocols & Methodologies
Protocol A: Proper Handling and Dispensing under Inert Atmosphere
This protocol minimizes exposure to atmospheric moisture during reagent handling.
Caption: Standard workflow for handling moisture-sensitive solids.
Protocol B: Drying of Solvents
Never assume a "sure-seal" bottle of solvent is perfectly dry, especially after it has been opened.
-
Select Drying Agent: For common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN), activated 3Å or 4Å molecular sieves are ideal. Do not use sodium sulfate, as it is not efficient enough.
-
Activation: Place molecular sieves in a flask and heat to >200°C under high vacuum for several hours. Cool under an inert atmosphere.
-
Drying: Add the activated sieves to the solvent (approx. 5-10% w/v) and allow to stand for at least 12 hours. Store the solvent over the sieves under an inert atmosphere.
-
Verification (Optional but Recommended): Use Karl Fischer titration to confirm water content is below the required threshold for your reaction (typically < 50 ppm).[3]
Protocol C: Setting up a Reaction Under Anhydrous Conditions
-
Glassware Preparation: All glassware (flask, stir bar, addition funnel, condenser) must be oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (nitrogen or argon) using a bubbler system.
-
Solvent/Reagent Addition: Add dried solvents and other non-moisture-sensitive liquid reagents via a dry syringe or cannula.
-
Acyl Chloride Addition: Dissolve the weighed this compound in a minimal amount of anhydrous solvent within its sealed vial. Transfer this solution to the reaction flask via syringe.
-
Reaction Conditions: The reaction of acyl chlorides with amines or alcohols is often rapid at room temperature or 0°C.[15][] A non-nucleophilic base (e.g., triethylamine or pyridine), typically 1.1-1.5 equivalents, is often added to neutralize the HCl byproduct.[2]
Protocol D: Rapid Quality Check by Derivatization
This simple test can confirm the reactivity of your acyl chloride before committing it to a complex reaction.
-
Preparation: In a small, dry vial, dissolve ~5-10 mg of the this compound in 0.5 mL of anhydrous DCM or THF.
-
Test Reaction: Add a drop of a highly nucleophilic, yet simple, amine like diethylamine or piperidine.
-
Observation: The reaction should be nearly instantaneous.
-
Analysis: Dilute the reaction mixture and analyze by TLC or LC-MS. You should see complete consumption of the starting material and the appearance of a new spot/peak corresponding to the newly formed amide. If a significant amount of starting material remains, its reactivity is compromised.
Data Summaries
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen and, critically, moisture.[2][9] |
| Container | Tightly-sealed glass bottle with PTFE-lined cap | Provides a chemically inert and impermeable barrier. |
| Handling Area | Chemical Fume Hood or Glovebox | Ensures user safety from corrosive HCl fumes and protects the reagent.[12][13] |
| PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Protects from severe skin and eye damage.[14][18] |
Table 2: Typical Water Content Specifications for Solvents
| Solvent Grade | Typical Water Content (ppm) | Suitability for Use with this compound |
| Reagent Grade | 300 - 1000 | Unsuitable. Must be rigorously dried before use. |
| HPLC Grade | < 200 | Unsuitable. Not guaranteed to be anhydrous. |
| Anhydrous Grade (New Bottle) | < 50 | Suitable. Use directly from a fresh "sure-seal" type bottle. |
| Anhydrous Grade (Opened Bottle) | > 50 (Variable) | Risky. Water content is no longer guaranteed. Best to re-dry or use a fresh bottle. |
| In-house Dried (Protocol B) | < 30 | Ideal. Provides the highest level of control. |
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-1,3-thiazole-4-carbonyl chloride.
- Benchchem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
- Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Phenyl-1,3-thiazole-4-carbonyl chloride.
- Fisher Scientific. (2025). Safety Data Sheet: 1,3-Thiazole-2-carbonyl chloride.
- CymitQuimica. (2024). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
- Reddit. (2023). Acyl chloride formation in presence of acid sensitive groups. r/Chempros.
- Benchchem. (2025). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
- Apollo Scientific. (2022). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Wikipedia. (n.d.). Thiazole.
- Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Reddit. (2023). Acetyl Chloride Storage. r/chemistry.
- Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
- A Level H2 Chem. (2022). Acyl chlorides | Hydrolysis and distinguishing tests [Video]. YouTube.
- ResearchGate. (2025).
- Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides.
- Pubs.rsc.org. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors.
- Google Patents. (n.d.).
- Fisher Scientific. (n.d.). Amide Synthesis.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- YouTube. (2019). synthesis of thiazoles.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ResearchGate. (2021).
- ResearchGate. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
- Master Organic Chemistry. (2018).
- ResearchGate. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.
- Guidechem. (n.d.). Best price/ this compound, tech grade CAS NO.3364-80-5.
- BOC Sciences. (2024).
- Thieme Chemistry. (n.d.).
- ChemicalBook. (n.d.). This compound CAS#: 3745-79-7.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. nj.gov [nj.gov]
- 6. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
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- 11. Best price/ this compound, tech grade CAS NO.3364-80-5, CasNo.3364-80-5 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
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Technical Support Center: Work-up Procedures for Reactions Involving 1,3-Thiazole-4-Carbonyl Chloride
Welcome to the technical support guide for researchers utilizing 1,3-thiazole-4-carbonyl chloride in their synthetic workflows. This resource is designed to provide practical, field-tested advice to navigate the common challenges associated with the work-up and purification of reactions involving this versatile heterocyclic building block. As a highly reactive acyl chloride, its successful application hinges on a robust understanding of its chemistry and meticulous post-reaction handling.
This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and reaction chemistry of this compound.
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a reactive acyl chloride and requires careful handling. The primary hazards are:
-
Moisture Sensitivity: It reacts vigorously, and potentially violently, with water and other protic solvents in an exothermic reaction.[1][2] This hydrolysis produces 1,3-thiazole-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4] All reactions must be conducted under strictly anhydrous conditions using oven-dried glassware and inert gas (e.g., nitrogen or argon).[5]
-
Corrosivity: As an acid chloride, it is corrosive and can cause severe skin and eye burns.[4] The HCl gas generated upon hydrolysis is also a respiratory irritant.[4]
-
Protective Equipment: Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q2: My reaction involves an amine nucleophile. Why is adding a base, like triethylamine or pyridine, essential?
A2: The reaction between an acyl chloride and an amine (or alcohol) generates one equivalent of hydrogen chloride (HCl) as a byproduct for every equivalent of product formed.[3][6] Amines are basic. If a dedicated base is not present, the generated HCl will protonate the starting amine nucleophile, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction and limiting the theoretical maximum yield to 50%.[5] A non-nucleophilic tertiary amine base, like triethylamine (TEA) or pyridine, is added to "scavenge" or neutralize the HCl as it forms, allowing the primary amine nucleophile to react completely.[5][7]
Q3: What is the purpose of each step in a typical aqueous work-up for my thiazole amide/ester product?
A3: A standard aqueous work-up is a multi-step liquid-liquid extraction process designed to systematically remove impurities from the organic reaction mixture.[8]
-
Quenching: The reaction is first "quenched," often by adding water or a dilute aqueous solution, to destroy any remaining reactive this compound.
-
Dilution: An organic solvent (e.g., ethyl acetate, dichloromethane) is added to dissolve the product and create a distinct organic layer.
-
Aqueous Washes: The organic layer is washed sequentially with different aqueous solutions to remove specific impurities.
-
Drying: The isolated organic layer is treated with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) to remove dissolved water.[9]
-
Solvent Removal: The solvent is removed under reduced pressure (e.g., via rotary evaporation) to yield the crude product.
Q4: How do I select the right organic solvent for the extraction/work-up?
A4: An ideal extraction solvent should meet several criteria:
-
Immiscibility with Water: It must form a distinct layer when mixed with the aqueous washing solutions. Solvents like THF or acetone are generally poor choices unless the solvent is removed prior to work-up, as they are miscible with water.[10]
-
High Product Solubility: The desired product should be highly soluble in the solvent to ensure efficient extraction from the aqueous phase.
-
Low Impurity Solubility: Ideally, impurities should have low solubility in the organic solvent.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final product.
-
Common Choices: Dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether are common first choices for many neutral organic compounds.[5]
Troubleshooting Guide: Isolating Your 1,3-Thiazole Product
This section provides solutions to specific problems you may encounter during the work-up procedure.
Problem 1: Low or No Product Yield
A low yield is the most common issue, often stemming from problems in the reaction itself or losses during purification.
-
Potential Cause A: Premature Hydrolysis of this compound
-
Diagnosis: Your starting material was decomposed by ambient moisture before or during the reaction. Acyl chlorides are highly susceptible to hydrolysis.[11]
-
Solution: Implement rigorous anhydrous techniques. Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Handle the this compound quickly and under a positive pressure of nitrogen or argon.[5]
-
-
Potential Cause B: Inactivation of the Nucleophile
-
Diagnosis: As discussed in FAQ Q2, the HCl byproduct protonated your amine nucleophile, halting the reaction. This is indicated by a reaction that stalls after partial conversion.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA, pyridine) is added to the reaction mixture relative to the acyl chloride.[5] For amine acylations, using two equivalents of the starting amine—one as the nucleophile and one as the HCl scavenger—is also a common strategy.[5]
-
-
Potential Cause C: Product is Water-Soluble and Lost in the Aqueous Layer
-
Diagnosis: Your final product may have polar functional groups (e.g., free amines, carboxylates, or a very low molecular weight) that give it significant water solubility.
-
Solution: Before discarding the aqueous layers from your extraction, test a small sample for your product (e.g., by TLC or LC-MS). If the product is present, perform several additional extractions ("back-extractions") of the combined aqueous layers with your organic solvent. For highly water-soluble products, saturation of the aqueous layer with NaCl (brine) can decrease the product's solubility in water and drive it into the organic phase, a phenomenon known as the "salting-out" effect.
-
Problem 2: Product is Impure After Work-up
The crude product is often contaminated with residual reagents or byproducts. A well-designed washing sequence is critical for purification.
-
Contaminant A: Unreacted Amine Nucleophile or Tertiary Amine Base
-
Diagnosis: Basic impurities are present in your crude product.
-
Solution: Wash the organic layer with a dilute acidic solution, such as 1 M HCl or saturated aqueous ammonium chloride (NH₄Cl).[10] The acid will protonate the basic amines, forming water-soluble ammonium salts that partition into the aqueous layer. Caution: Do not use an acid wash if your desired product contains a basic functional group that could also be protonated and extracted.
-
-
Contaminant B: 1,3-Thiazole-4-carboxylic Acid
-
Diagnosis: This acidic byproduct forms from the hydrolysis of the starting acyl chloride.
-
Solution: Wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).[10] These bases will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that is easily removed. Avoid using strong bases like NaOH, as they can promote the hydrolysis of your desired ester or amide product.
-
-
Contaminant C: Inorganic Salts (e.g., Triethylammonium Chloride)
-
Diagnosis: A white solid or haziness is present in your dried organic extract.
-
Solution: Wash the organic layer with deionized water, followed by a wash with saturated aqueous NaCl (brine). The brine wash helps to break up emulsions and removes the last traces of water and water-soluble salts from the organic layer.
-
Table 1: Standard Aqueous Washing Solutions
| Washing Solution | Purpose | Target Impurities | When to Use |
| Dilute Acid (e.g., 1 M HCl, sat. NH₄Cl) | To remove basic compounds by converting them into water-soluble salts. | Unreacted amines, pyridine, triethylamine. | When your product is neutral or acidic and can tolerate acidic conditions. |
| Saturated NaHCO₃ / 5% Na₂CO₃ | To remove acidic compounds by converting them into water-soluble salts. Also neutralizes residual acid. | 1,3-Thiazole-4-carboxylic acid, unreacted acidic starting materials. | When your product is neutral or basic and can tolerate mild basic conditions. |
| Deionized Water | To remove highly polar, water-soluble impurities and salts. | Amine hydrochlorides, excess salts. | A general-purpose wash, often used between acidic/basic washes or before a brine wash. |
| Saturated NaCl (Brine) | To remove bulk water from the organic layer and break emulsions. | Water, residual water-soluble inorganic compounds. | Typically the final wash before drying the organic layer with an anhydrous salt like Na₂SO₄ or MgSO₄. |
Problem 3: An Emulsion Formed During Extraction
An emulsion is a stable suspension of the organic and aqueous layers that refuses to separate, trapping your product.
-
Solution A: Add Brine: The increased ionic strength of the aqueous phase after adding saturated NaCl can often disrupt the emulsion and force the layers to separate. This is the most common first step.
-
Solution B: Let it Sit: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-60 minutes) is sufficient for the layers to resolve.
-
Solution C: Gentle Swirling: Avoid vigorous shaking of the separatory funnel, which promotes emulsion formation. Instead, gently invert the funnel several times. If an emulsion has already formed, gentle swirling can sometimes help it coalesce.
-
Solution D: Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can often break the fine droplets. The filtrate can then be returned to the separatory funnel for separation.
Visualizing the Work-up Strategy
The choice of washing steps depends critically on the nature of your synthesized product. The following flowchart provides a decision-making framework for designing your work-up protocol.
Caption: Decision tree for selecting an aqueous work-up sequence.
Experimental Protocol: Standard Work-up for a Neutral Amide Product
This protocol details a standard procedure for the isolation of a neutral amide synthesized from this compound and a primary/secondary amine, using triethylamine as the base and ethyl acetate as the solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, EtOAc)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath (0 °C). Slowly add deionized water (approximately the same volume as the reaction solvent) to quench any unreacted this compound. Stir for 10-15 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. If needed, add more ethyl acetate to ensure the organic layer is sufficiently dilute. Allow the layers to separate. Remove and set aside the lower aqueous layer.
-
Acid Wash: Add 1 M HCl solution (volume ~1/2 of the organic layer) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30 seconds. Vent again. Allow the layers to separate. Drain and discard the lower aqueous layer. This step removes triethylamine and any unreacted amine.
-
Base Wash: Add saturated NaHCO₃ solution (volume ~1/2 of the organic layer) to the separatory funnel. Shake gently, venting frequently, as CO₂ gas may be evolved. Allow the layers to separate. Drain and discard the lower aqueous layer. This step removes 1,3-thiazole-4-carboxylic acid and neutralizes any residual HCl.
-
Brine Wash: Add brine (volume ~1/2 of the organic layer) to the separatory funnel. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes the majority of dissolved water from the organic layer.
-
Drying: Drain the organic layer from the separatory funnel into a clean, dry Erlenmeyer flask. Add a scoop of anhydrous Na₂SO₄. Swirl the flask. If the Na₂SO₄ clumps together, add more until some particles remain free-flowing, indicating the solution is dry.[9] Let it stand for 10-15 minutes.
-
Isolation: Filter the solution through a cotton plug or filter paper into a round-bottom flask to remove the drying agent. Rinse the drying agent with a small amount of fresh ethyl acetate to recover any adsorbed product.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified by recrystallization or column chromatography.
References
-
Save My Exams. (2025). Reactions of Acyl Chlorides. A Level Chemistry Revision Notes. [Link]
-
Wikipedia. (2024). Acyl chloride. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
Toppr. (n.d.). Reactions of Acyl halide. [Link]
-
Wikipedia. (2024). Thiazole. [Link]
-
Allery, C. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
-
Reddit. (2023, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
M. A. Chem. (2015, December 12). Acylation (Acid Chloride Reactions) [Video]. YouTube. [Link]
-
ResearchGate. (2019, May 14). Problem regarding post synthetic workup?. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Ayaz, F. A., & Al-Obaidi, A. M. J. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole. PubChem Compound Database. [Link]
-
Thieme Connect. (n.d.). Product Class 17: Thiazoles. [Link]
-
The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
-
Isherwood, M., & O'Brien, P. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Column Chromatography Purification of Thiazole Amides
Welcome to the technical support center for the chromatographic purification of thiazole amides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Thiazole amides present a unique set of purification challenges due to their polarity, potential for strong interaction with stationary phases, and varying stability. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Troubleshooting Guide & FAQs
This section addresses the most common and critical issues encountered during the column chromatography of thiazole amides. Each answer explains the underlying chemical principles and provides actionable solutions.
Mobile Phase & Separation Issues
Q1: My thiazole amide is extremely polar and remains at the baseline (Rf ≈ 0) on a silica gel TLC plate, even when using 100% ethyl acetate. How can I get it to elute from the column?
A1: This is a frequent challenge, as the amide functionality and the thiazole ring's heteroatoms significantly increase the compound's polarity. When ethyl acetate is insufficient, you must introduce a stronger, more polar solvent into your mobile phase.
-
Causality: Your compound is adsorbing too strongly to the acidic silica gel stationary phase.[1] The mobile phase is not polar enough to compete for the binding sites and displace your compound, preventing its movement.[1]
-
Solution: Switch to a more potent polar solvent system. A gradient of dichloromethane (DCM) and methanol (MeOH) is the industry standard for this scenario.[2]
-
Starting Point: Begin by testing a mobile phase of 99:1 DCM/MeOH on a TLC plate.
-
Optimization: Gradually increase the methanol concentration (e.g., 98:2, 95:5, 90:10) until you achieve an Rf value for your target compound between 0.2 and 0.4.[1] This range typically provides the best separation during a column run.
-
Alternative Polar Systems: If DCM/MeOH fails, consider acetone or acetonitrile as the polar component mixed with DCM or ethyl acetate.
-
Q2: My compound elutes, but the band is a long streak (tailing) instead of a sharp, compact circle on TLC and a broad peak from the column. What causes this and how can I fix it?
A2: Tailing is a classic sign of a strong, undesirable secondary interaction between your compound and the stationary phase. For thiazole amides, this is almost always due to the basic nitrogen atom on the thiazole ring interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel.[3]
-
Causality: The acid-base interaction is stronger than the desired polar-polar interactions, causing a portion of the molecules to "stick" and elute slowly, resulting in a tail.[3]
-
Solution: Add a Basic Modifier. To prevent this, add a small amount of a competing base to your mobile phase. This base will occupy the acidic silanol sites, making them unavailable for interaction with your compound.[3][4]
-
Triethylamine (TEA): The most common choice. Add 0.1–1% (v/v) TEA to your mobile phase. A 0.5% concentration is an excellent starting point.
-
Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as the polar component of your eluent system (e.g., 1-10% of this solution in DCM).[4][5]
-
The diagram below illustrates the decision-making process for resolving common elution and separation problems.
Caption: Troubleshooting workflow for TLC optimization.
Q3: I can see my product and an impurity on the TLC plate, but they are very close together (ΔRf < 0.2). How can I improve the separation?
A3: Achieving good separation (resolution) is the primary goal of chromatography. When compounds run too closely, you need to alter the selectivity of your chromatographic system.
-
Causality: The mobile phase you have chosen elutes both compounds at very similar rates because their relative affinities for the stationary and mobile phases are too similar in that specific solvent system.[1]
-
Solutions:
-
Decrease Solvent Polarity: A less polar mobile phase will cause all compounds to move slower, increasing their interaction time with the silica and often amplifying small differences in polarity, leading to better separation.[1]
-
Change Solvent System Composition: This is the most powerful method. The interactions between solvents, your compound, and the silica are complex. Switching from one solvent system to another (e.g., from ethyl acetate/hexane to dichloromethane/acetone) can drastically alter the selectivity and improve separation even if the overall "polarity" is similar.
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica fails, the compounds may be better resolved on a different adsorbent. For some thiazole amides, neutral or basic alumina may offer different selectivity compared to acidic silica gel.[4]
-
Compound Recovery & Stability Issues
Q4: My reaction appears clean by NMR, but after column chromatography, my final yield is very low. Where did my compound go?
A4: Low recovery is typically caused by either irreversible adsorption onto the stationary phase or decomposition during the purification process.[5][6]
-
Causality:
-
Irreversible Adsorption: Similar to the cause of tailing, a strong acid-base interaction between the thiazole nitrogen and silica silanol groups can be so strong that the compound never elutes from the column.[3][4]
-
Decomposition: Silica gel is acidic and can catalyze the degradation of sensitive molecules.[5] Amides can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common on silica unless the compound is particularly labile.[6]
-
-
Solutions:
-
Deactivate the Silica: Before running the column, flush the packed silica with your mobile phase containing 1% TEA. This "pre-treats" the acidic sites. A detailed protocol is provided below.
-
Use an Alternative Stationary Phase:
-
Neutral or Basic Alumina: An excellent choice for acid-sensitive or basic compounds.[4] Note that you will need to re-optimize your mobile phase system with TLC on alumina plates first.
-
Reversed-Phase (C18) Silica: For highly polar thiazole amides, reversed-phase chromatography can be a superior option. Here, the stationary phase is non-polar, and you elute with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7][8]
-
-
Q5: My crude sample looks like one spot on TLC, but after the column, my fractions contain new, lower Rf spots. Why is this happening?
A5: This is a clear indication that your compound is decomposing on the silica gel during the column run.[5]
-
Causality: The extended contact time with the acidic silica surface during the column (hours) compared to the TLC plate (minutes) allows for a slow degradation reaction to occur. The degradation products are often more polar, hence their lower Rf values.
-
Solutions:
-
Test for Stability: Run a simple stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then develop it. If a new spot appears at the baseline, your compound is not stable to silica.[5]
-
Switch to a Neutral Stationary Phase: The best solution is to avoid acidic silica altogether. Use neutral alumina for your purification.
-
Work Quickly: If you must use silica, run the column as quickly as possible (using flash chromatography with positive pressure) to minimize the contact time between your compound and the stationary phase.
-
Procedural & Loading Issues
Q6: My thiazole amide is a solid that won't dissolve in my starting eluent (e.g., 95:5 Hexane/EtOAc). How can I load it onto the column without it crashing out?
A6: This is a common solubility problem. Loading a sample dissolved in a strong solvent (like pure DCM or acetone) directly onto a column equilibrated with a weak solvent will destroy your separation. The correct technique is dry loading .
-
Causality: If you load the sample in a strong solvent, that bolus of solvent will carry your compound partway down the column in a diffuse band before it dilutes enough for the mobile phase to take over, resulting in very poor separation.
-
Solution: Dry Loading. This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the column as a solid. This ensures that the compound starts as a very narrow, concentrated band at the top of the column.[9] A detailed protocol for this essential technique is provided in the next section.
Q7: How do I decide between using silica gel and alumina for purifying my thiazole amide?
A7: The choice of stationary phase is critical and depends on the specific properties of your molecule.
| Stationary Phase | Primary Use Case | Advantages | Disadvantages |
| Silica Gel (Acidic) | General-purpose purification of most organic compounds. | High resolving power, predictable, widely available. | Can cause tailing, low recovery, or decomposition of basic or acid-sensitive compounds.[3] |
| Neutral Alumina | Purification of acid-sensitive or basic compounds. | Prevents degradation of acid-labile molecules; excellent for basic amines. | Lower resolving power than silica; activity can vary with water content. |
| Basic Alumina | Purification of strongly basic compounds. | Strong retention of acidic impurities. | Can catalyze reactions with certain functional groups (e.g., esters). |
| Reversed-Phase C18 | Purification of very polar or ionic compounds.[7] | Excellent for compounds that don't move on silica; uses less hazardous polar solvents. | More expensive; requires different solvent systems (e.g., water/ACN).[8] |
Recommendation for Thiazole Amides: Always start with silica gel as it offers the best resolution. If you observe tailing, low recovery, or decomposition, immediately switch to neutral alumina or consider deactivating your silica with TEA.
Key Experimental Protocols
Protocol 1: Step-by-Step Guide to Mobile Phase Selection using TLC
-
Prepare Stock Solutions: Dissolve a small amount of your crude thiazole amide in a suitable solvent (e.g., DCM or Ethyl Acetate) to create a concentrated stock solution.
-
Spot the Plate: Using a capillary spotter, apply a small spot of the stock solution onto the baseline of at least 3-4 TLC plates.
-
Test Solvent Systems: Develop each plate in a different solvent system. Start with common mixtures:
-
Plate 1: 80:20 Hexane/Ethyl Acetate
-
Plate 2: 50:50 Hexane/Ethyl Acetate
-
Plate 3: 100% Ethyl Acetate
-
Plate 4: 98:2 DCM/Methanol
-
-
Analyze Results: Visualize the plates under a UV lamp.
-
If the desired compound has an Rf of 0.2-0.4 and is well-separated from impurities (ΔRf > 0.2), you have found your eluent.[1]
-
If all spots are at the bottom, increase the eluent polarity (more ethyl acetate or methanol).
-
If all spots are at the top, decrease the eluent polarity (more hexane or DCM).
-
If you observe tailing, re-run the best solvent system with 0.5% TEA added.
-
Protocol 2: Dry Loading a Poorly Soluble Thiazole Amide
-
Dissolve the Sample: In a round-bottom flask, dissolve your entire crude sample (e.g., 500 mg) in a minimum amount of a volatile solvent in which it is highly soluble (e.g., 5-10 mL of DCM, acetone, or methanol).
-
Add Silica Gel: Add about 5-10 times the mass of your sample in silica gel (e.g., 2.5-5 g) to the flask.[9]
-
Evaporate the Solvent: Swirl the flask to create a slurry, then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of silica gel coated with your compound.
-
Load the Column: Carefully add the dry, compound-impregnated silica powder to the top of your packed column.
-
Secure the Top: Gently tap the column to settle the powder, then carefully add a thin layer (0.5 cm) of sand on top to prevent disturbance when adding the eluent.[9]
-
Begin Elution: Proceed with your column chromatography as usual.
Caption: Workflow for the dry loading procedure.
Protocol 3: Preparing and Running a Column with a Triethylamine (TEA) Modified Eluent
-
Prepare Eluent: Prepare your chosen mobile phase (e.g., 70:30 Hexane/Ethyl Acetate) in a large bottle. Add 0.5% TEA by volume (e.g., 5 mL of TEA for 1 L of eluent). Mix thoroughly.
-
Pack the Column: Pack your column with silica gel using the TEA-modified eluent (wet slurry packing is recommended).
-
Equilibrate: Allow 2-3 column volumes of the TEA-modified eluent to pass through the packed column before loading your sample. This ensures the entire silica bed is neutralized.
-
Load and Run: Load your sample (using wet or dry loading methods) and run the column using the TEA-modified eluent.
-
Workup: When evaporating your collected fractions, TEA (boiling point ~89 °C) may co-evaporate with your solvents. If residual TEA is a concern, it can often be removed by co-evaporation with a solvent like toluene or by a mild aqueous wash during a subsequent workup step.
References
- Waters Corporation. (2025).
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- Columbia University.
- BenchChem.
- Waters Blog. (2025).
- BenchChem.
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- ResearchGate. (2020).
- Biotage. (2023).
- ALWSCI. (2024).
Sources
- 1. columbia.edu [columbia.edu]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of 1,3-Thiazole-4-Carboxamide Derivatives
Welcome to the technical support center for the purification of 1,3-thiazole-4-carbonyl chloride products, primarily their resulting carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining crystalline, high-purity materials from this important class of heterocyclic compounds. The inherent polarity and hydrogen-bonding capabilities of the thiazole carboxamide scaffold can present unique purification challenges. This document provides field-proven insights and systematic troubleshooting strategies to overcome them.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the recrystallization of 1,3-thiazole-4-carboxamide derivatives.
Q1: How do I select an appropriate recrystallization solvent?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The "like dissolves like" principle is a good starting point; since thiazole carboxamides are often polar and capable of hydrogen bonding, polar solvents should be investigated.[1][2]
-
Initial Screening: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Common Solvents to Screen: Start with alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), and potentially more polar solvents like acetic acid or even water, depending on the substituents.[1][3] For less polar derivatives, toluene or mixtures containing hexanes or ether may be effective.[4]
Q2: What are some common and effective solvent systems for thiazole derivatives?
A2: Both single and mixed-solvent systems are frequently employed. Mixed-solvent systems are particularly useful when no single solvent has the ideal solubility profile.
| Solvent System | Compound Polarity | Rationale & Comments |
| Ethanol (EtOH) | Moderately to Highly Polar | One of the most common and effective single solvents for polar organic molecules, including thiazole derivatives.[3][5] |
| Hexane/Ethyl Acetate | Low to Moderate Polarity | A classic nonpolar/polar mixture. Dissolve the compound in the minimum amount of hot ethyl acetate and add hot hexane until turbidity (cloudiness) appears, then clarify with a drop of ethyl acetate before cooling.[1] |
| Hexane/Acetone | Low to Moderate Polarity | Similar to Hexane/EtOAc, often provides excellent crystals.[1] |
| Hexane/Chloroform | Varies | A reported system for certain 1,3-thiazole derivatives, useful for compounds with moderate polarity.[6] |
| Methanol/Water | Highly Polar | An anti-solvent system where the compound is dissolved in methanol, and water is added to decrease solubility and induce crystallization.[7] |
| Acetic Acid | Highly Polar / Basic compounds | Effective for highly polar or basic thiazole derivatives that may be difficult to crystallize from neutral solvents.[3] |
Q3: How can I improve the final purity if a single recrystallization is insufficient?
A3: If impurities persist, consider these options:
-
Charcoal Treatment: If your hot solution has a noticeable color, it may be due to highly conjugated impurities. Add a small amount (1-2% by weight) of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[8]
-
Sequential Purification: Recrystallization is not always a panacea. If your material is significantly impure, a preliminary purification by column chromatography may be necessary to remove impurities that inhibit crystallization.[9][10][11] After chromatography, the resulting solid can be recrystallized to achieve optimal purity.
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or is highly supersaturated, or when the melting point of the solid is lower than the temperature of the solution.[9][12] Prevention strategies are detailed in the Troubleshooting Guide below.
Troubleshooting Guide: From Oils to Crystals
This guide provides systematic solutions to common problems encountered during the recrystallization of 1,3-thiazole-4-carboxamide products.
Problem 1: The Product "Oils Out" Instead of Crystallizing
This is one of the most frequent challenges with polar, hydrogen-bonding compounds.
-
Root Cause Analysis:
-
Supersaturation/Rapid Cooling: The solution's concentration is too high, or the temperature drop is too fast, causing the compound to precipitate as a liquid before it can organize into a crystal lattice.[8][12]
-
Impurities Present: Impurities can disrupt crystal lattice formation, acting as "crystal poisons" or depressing the melting point of your product, leading to an oil.[8][9]
-
-
Solutions Protocol:
-
Re-dissolve and Dilute: Warm the flask to re-dissolve the oil. Add a small amount (10-15%) of additional hot solvent to reduce the saturation level.[8][9][12]
-
Ensure Slow Cooling: This is the most critical step. Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool slowly to room temperature, perhaps by leaving it on a hot plate with the heat turned off or insulating the flask with glass wool.[9]
-
Induce Nucleation (If needed): If no crystals form after slow cooling, gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[2][8]
-
Use a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[2][8]
-
Problem 2: Very Low or No Yield of Crystals
After cooling, you see very few or no crystals at all.
-
Root Cause Analysis:
-
Solutions Protocol:
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent. A rotary evaporator can also be used to carefully remove solvent.[9][12] Allow the concentrated solution to cool slowly again.
-
Test the Mother Liquor: If you have already filtered a small crop of crystals, take the filtrate (mother liquor) and test it. Dipping a glass rod in the solution and letting the solvent evaporate should leave a significant solid residue if a large amount of product remains in solution.[12]
-
Change the Solvent System: If reducing the volume is ineffective, recover the crude solid by removing all solvent and attempt the recrystallization again with a different solvent or a mixed-solvent system.[8][9]
-
Problem 3: Crystallization Fails to Initiate (Supersaturation)
The solution cools completely to room temperature (and even in an ice bath) but remains clear with no crystal formation.
-
Root Cause Analysis:
-
Solutions Protocol:
-
Scratch the Flask: Use a glass rod to vigorously scratch the inside of the flask below the solvent line. This often provides the energy and surface needed for nucleation.[2][9]
-
Add a Seed Crystal: This is the most reliable method. Add a tiny speck of the crude or pure material to the supersaturated solution.[2][9]
-
"Shock" the Solution: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals on the rod. Re-insert the rod into the solution to seed it.[12]
-
Cool to a Lower Temperature: If not already done, place the flask in an ice-salt bath to achieve temperatures below 0 °C, which may be necessary to force crystallization.[9]
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting a challenging recrystallization.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Colored Impurities in 1,3-Thiazole-4-Carbonyl Chloride Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling reactions involving 1,3-thiazole-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with colored impurities during synthesis, purification, or storage. Our goal is to provide expert, field-proven insights and actionable protocols to ensure the integrity and quality of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered in a direct question-and-answer format, focusing on the causality behind the problems and providing logical solutions.
Q1: Why is my reaction mixture or crude product intensely colored (yellow, brown, or even black)?
A1: The appearance of color, typically ranging from pale yellow to dark brown, is a frequent indicator of impurity formation in reactions involving heteroaromatic acyl chlorides. The primary causes are multifaceted and can stem from the starting materials, the reagents, or the product's inherent instability under certain conditions.
-
Degradation of the Thiazole Ring: The thiazole ring, while aromatic, can be susceptible to degradation under harsh conditions (e.g., high temperatures, presence of strong Lewis acids, or trace moisture). This can lead to the formation of complex, conjugated systems or polymeric materials that are highly colored.
-
Impure Chlorinating Agent: Commercial thionyl chloride (SOCl₂), a common reagent for converting carboxylic acids to acyl chlorides, can contain colored impurities such as sulfur chlorides (e.g., S₂Cl₂, which is yellow-orange) or dissolved sulfur.[1] These can be carried through the reaction and contaminate the final product.
-
Side Reactions: At elevated temperatures, this compound may undergo self-condensation or other side reactions, leading to the formation of chromophoric byproducts.[2]
-
Starting Material Impurities: If the starting 1,3-thiazole-4-carboxylic acid is impure or discolored, these impurities can be carried over or react to form new colored species.
Q2: How can I determine the source of the coloration?
A2: A systematic, stepwise diagnosis is crucial for identifying the root cause. The troubleshooting workflow below provides a logical path from observation to solution. A key first step is to analyze each component of the reaction independently.
-
Analyze the Thionyl Chloride: Before starting the reaction, visually inspect the SOCl₂. If it is not colorless, it should be purified by distillation.[3] A simple test is to evaporate a small amount in a fume hood; a pure reagent will leave little to no residue, whereas impure SOCl₂ may leave a yellow, sulfurous residue.[1]
-
Assess the Starting Carboxylic Acid: Check the purity and color of your 1,3-thiazole-4-carboxylic acid. If it is off-white or yellowed, it requires purification before conversion to the acyl chloride. TLC or HPLC analysis can reveal the presence of impurities.
-
Run a Small-Scale Control Reaction: Use purified starting material and freshly distilled thionyl chloride. If the reaction remains colorless or pale yellow, the issue was with the purity of your initial reagents. If it still darkens significantly, the reaction conditions (temperature, time) or inherent instability of the product are likely the cause.
Q3: My starting material, 1,3-thiazole-4-carboxylic acid, is off-color. How do I purify it?
A3: Purifying the starting carboxylic acid is one of the most effective ways to prevent colored impurities in the final product. Recrystallization is the preferred method.
The choice of solvent is critical. An ideal solvent will dissolve the carboxylic acid well at high temperatures but poorly at room temperature.[4] For heterocyclic acids like 1,3-thiazole-4-carboxylic acid, polar solvents are often effective.
Recommended Solvents for Recrystallization:
A detailed protocol for recrystallization is provided in Section 3 . The goal is to obtain a white to off-white crystalline solid.
Q4: How can I remove colored impurities from my final this compound product?
A4: Since this compound is a reactive acyl chloride, purification methods must be chosen carefully to avoid hydrolysis or degradation.[2] The appropriate method depends on the thermal stability and physical state of your product.
| Purification Method | Description & Best Use Case | Pros | Cons |
| Vacuum Distillation | For thermally stable, liquid, or low-melting solid acyl chlorides. | Highly effective for removing non-volatile impurities and excess reagents (like SOCl₂).[7] | Risk of thermal degradation if the compound is not stable at its boiling point. Requires specialized equipment. |
| Recrystallization | For solid acyl chlorides. Requires a non-reactive, anhydrous solvent. | Can be very effective for removing soluble impurities. | Finding a suitable, non-reactive solvent can be challenging. Risk of product loss in the mother liquor. |
| Activated Carbon | Treatment of a solution of the crude product with activated carbon. | Excellent for removing highly conjugated, colored impurities. | Can lead to product loss due to adsorption. May not remove non-colored impurities. Requires subsequent filtration. |
| Column Chromatography | On silica gel, using anhydrous solvents. | Can provide very high purity. | Product is highly reactive and may decompose on silica gel. Must be performed quickly with dry solvents.[8] |
Recommended Solvents for Recrystallization/Chromatography: Anhydrous non-polar solvents like hexanes, toluene, or dichloromethane are typically used. The product's reactivity with the solvent must be tested on a small scale first.
Q5: The color returns even after purification. What is causing this instability?
A5: Reappearance of color upon storage indicates product instability. Acyl chlorides, especially those with heteroaromatic rings, can be sensitive to moisture, air, and light.[9][10]
-
Hydrolysis: Trace moisture in the storage container or atmosphere will hydrolyze the acyl chloride back to the carboxylic acid, which may be less stable or contain catalytic impurities for degradation.[2] The released HCl can also catalyze decomposition.
-
Thermal Decomposition: Storage at room temperature may be too high for some sensitive compounds.
-
Light Sensitivity: Photochemical degradation can occur, especially with aromatic systems.
To mitigate this, store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect from light, and at a reduced temperature (e.g., 2-8°C).
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing this compound?
A1: Due to its reactivity, proper handling is critical.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar). Use a refrigerator or cold room (2-8°C) for long-term storage.[9] Ensure the container is made of a non-reactive material like glass with a PTFE-lined cap.
Q2: Can impurities in the chlorinating agent (e.g., thionyl chloride) cause coloration?
A2: Absolutely. As mentioned in the troubleshooting section, commercial grades of thionyl chloride often contain impurities like sulfur monochloride (S₂Cl₂), sulfur dichloride (SCl₂), and sulfuryl chloride (SO₂Cl₂), which can impart a yellow color and lead to side reactions.[1][3] For sensitive substrates, it is highly recommended to use freshly distilled thionyl chloride.
Q3: Are there alternative chlorinating agents that might produce fewer colored byproducts?
A3: Yes, other reagents can be used, though each has its own advantages and disadvantages.
-
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions). It is highly effective and the byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. This is often a cleaner alternative.
-
Phosphorus Pentachloride (PCl₅): A strong chlorinating agent, but the solid byproduct (POCl₃) can be difficult to remove.[12] The choice depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity. For high-purity applications, oxalyl chloride is frequently preferred.
Section 3: Protocols & Methodologies
Protocol 1: Recrystallization of 1,3-Thiazole-4-Carboxylic Acid
This protocol is for purifying the starting material before its conversion to the acyl chloride.
-
Solvent Selection: Begin by determining the best solvent system. Test solubility of a small amount of crude acid in various solvents (e.g., water, ethanol, ethanol/water mixtures) at room and elevated temperatures.
-
Dissolution: Place the crude 1,3-thiazole-4-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity by melting point and TLC/HPLC.
Protocol 2: Purification of this compound via Distillation
This protocol is for purifying the final product and should only be used if the compound is thermally stable.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent any moisture from entering the system.
-
Crude Product Transfer: Transfer the crude reaction mixture (after removal of excess thionyl chloride by rotary evaporation, possibly with a toluene azeotrope)[7] to the distillation flask.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Collection: Collect the fraction that distills at the expected boiling point and pressure. Discard any initial forerun.
-
Storage: Immediately transfer the collected, purified product to a pre-dried, inerted storage vessel.
Protocol 3: Decolorization using Activated Carbon
This method can be applied to either the starting material or the final product, provided a suitable, non-reactive solvent is found.
-
Dissolution: Dissolve the impure, colored compound in a suitable anhydrous solvent (e.g., toluene, dichloromethane for the acyl chloride; or a protic solvent for the carboxylic acid) at room temperature.
-
Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to the solute).
-
Stirring: Stir the mixture for 15-30 minutes at room temperature. Avoid heating, as this can sometimes cause reactions on the carbon surface.
-
Filtration: Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the activated carbon. The filtrate should be colorless.
-
Solvent Removal: Remove the solvent under reduced pressure to recover the decolorized product.
Section 4: Visual Guides
Diagram 1: Troubleshooting Flowchart for Colored Impurities
Caption: A logical workflow to diagnose and solve issues with colored impurities.
Diagram 2: Potential Degradation Pathway of this compound
Caption: Major pathways leading to the degradation of the final product.
Section 5: References
-
AK Scientific, Inc. (n.d.). 2-Phenyl-1,3-thiazole-4-carbonyl chloride Safety Data Sheet. Retrieved from AK Scientific.
-
Echemi. (n.d.). 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbonyl chloride. Retrieved from Echemi.
-
ResearchGate. (2018). How i can modify fatty acid in to acyl chloride using thionyl chloride?. Retrieved from [Link]
-
Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides. Retrieved from
-
Google Patents. (1982). US4337235A - Purification of thionyl chloride. Retrieved from
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids. Retrieved from
-
Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Retrieved from
-
Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). International Journal of ChemTech Research.
-
BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Retrieved from BenchChem.
-
YouTube. (2019). Overview of Acylation Reactions and Acyl Chlorides. Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
GuideChem. (n.d.). Best price/ this compound, tech grade. Retrieved from GuideChem.
-
Fisher Scientific. (n.d.). 1,3-Thiazole-2-carbonyl chloride Safety Data Sheet. Retrieved from Fisher Scientific.
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from Semantic Scholar.
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
Sources
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improving the rate of reaction of 1,3-thiazole-4-carbonyl chloride
Technical Support Center: 1,3-Thiazole-4-carbonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals using this versatile reagent in their research. As a Senior Application Scientist, my goal is to equip you with the practical knowledge and theoretical understanding necessary to optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that may arise during the use of this compound in acylation reactions, particularly in the synthesis of amides and esters.
Issue 1: Slow or Incomplete Reaction
Question: My acylation reaction with this compound is proceeding very slowly or has stalled, resulting in low yield of the desired product. What are the potential causes and how can I improve the reaction rate?
Answer:
A sluggish reaction rate can be attributed to several factors, ranging from the inherent reactivity of your substrates to suboptimal reaction conditions. Let's break down the likely culprits and their solutions.
Causality Analysis:
This compound, while being an acyl chloride, possesses a unique electronic structure. The thiazole ring is electron-deficient, which can influence the electrophilicity of the carbonyl carbon.[1][2] The lone pair of electrons on the nitrogen atom can be protonated, and the overall aromaticity of the ring system contributes to its stability.[1][3] For a successful nucleophilic acyl substitution, the nucleophile (e.g., an amine or alcohol) must be sufficiently reactive to attack the carbonyl carbon.
Troubleshooting Steps:
-
Assess Nucleophile Reactivity:
-
Amines: Electron-rich aliphatic amines are generally more nucleophilic and react faster than electron-deficient aromatic amines. If you are using an aniline derivative with electron-withdrawing groups, you may need to employ more forcing conditions.
-
Alcohols: Primary alcohols are more reactive than secondary alcohols, which are, in turn, more reactive than tertiary alcohols due to steric hindrance.
-
-
Optimize the Base:
-
The acylation reaction produces hydrochloric acid (HCl) as a byproduct.[4][5] This will protonate any unreacted amine, rendering it non-nucleophilic. Therefore, a base is crucial to neutralize the HCl and drive the reaction to completion.[6]
-
Recommended Bases: For amine acylations, use at least one equivalent of a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used and can sometimes act as a nucleophilic catalyst.[6][7]
-
Two Equivalents of Amine: If your amine is not particularly valuable, using two equivalents—one to react and one to act as the base—is a common and effective strategy.[4]
-
-
Solvent Selection:
-
Aprotic solvents are generally preferred to avoid reaction with the acyl chloride.[6]
-
Common Choices: Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are suitable options.[6] Ensure your solvents are anhydrous, as water will hydrolyze the acyl chloride to the corresponding carboxylic acid.[7]
-
-
Increase Temperature:
-
If the reaction is slow at room temperature, gently heating the reaction mixture can significantly increase the rate. Monitor the reaction by TLC or LC-MS to avoid decomposition of starting materials or products.
-
-
Consider Catalysis:
-
For less reactive nucleophiles, the addition of a nucleophilic catalyst can be beneficial. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions. It reacts with the acyl chloride to form a more reactive acylpyridinium intermediate.
-
Metal triflates, such as scandium triflate, have also been shown to be effective catalysts in Friedel-Crafts acylation of heteroaromatics.[8]
-
Issue 2: Formation of Impurities and Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my target molecule. What are these impurities and how can I prevent their formation?
Answer:
Side reactions are a common challenge in organic synthesis. With acyl chlorides, the primary side reaction is often hydrolysis, but other pathways can also lead to impurities.
Causality Analysis:
This compound is highly reactive and susceptible to reaction with any nucleophiles present in the reaction mixture. The most common unintended nucleophile is water.
Troubleshooting Steps:
-
Rigorous Exclusion of Moisture:
-
Acyl chlorides readily react with water to form the corresponding carboxylic acid.[7] This is often the most common impurity.
-
Protocol:
-
Dry all glassware in an oven (e.g., at 120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Solvents from a solvent purification system are ideal. If using bottled anhydrous solvents, ensure they have been properly stored.
-
Handle this compound in a glovebox or under an inert atmosphere.
-
-
-
Control of Reaction Temperature:
-
While heating can increase the reaction rate, excessive heat can lead to decomposition of the starting materials or the desired product. This is particularly true for complex molecules with sensitive functional groups.
-
Recommendation: Start the reaction at 0 °C, especially during the addition of the acyl chloride to the nucleophile, to control the initial exotherm.[6] Then, allow the reaction to slowly warm to room temperature or heat gently as needed.
-
-
Order of Addition:
-
Work-up Procedure:
-
A proper aqueous work-up is essential to remove unreacted starting materials and the HCl salt of the base.
-
Typical Work-up:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a moisture-sensitive and corrosive compound.[10][11] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like water, alcohols, and amines.[10][12] Always handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12]
Q2: Can I use a Lewis acid to catalyze my acylation reaction?
A2: Yes, Lewis acids are commonly used in Friedel-Crafts acylation reactions to activate the acyl chloride.[13] However, for acylations of amines and alcohols, a Lewis acid can complex with the nucleophile, rendering it less reactive. In these cases, a base and potentially a nucleophilic catalyst like DMAP are more appropriate. For C-acylation of electron-rich aromatic or heteroaromatic compounds, Lewis acids like AlCl₃ or solid acid catalysts can be effective.[14][15]
Q3: My starting amine has an unprotected NH moiety elsewhere in the molecule. Will this interfere with the reaction?
A3: Yes, it is highly likely that another unprotected NH group will also be acylated. If you desire selective acylation, you will need to use a protecting group strategy for the other amine functionality.
Q4: What is the expected reactivity of this compound compared to benzoyl chloride?
A4: The thiazole ring is an electron-withdrawing group, which should increase the electrophilicity of the carbonyl carbon compared to a simple alkyl acyl chloride. However, the aromatic nature of the thiazole ring provides some resonance stabilization.[1] In general, its reactivity is comparable to other aromatic acyl chlorides like benzoyl chloride.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol provides a general method for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.1 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Reaction Mechanism and Troubleshooting Workflow
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
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- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
- 13. m.youtube.com [m.youtube.com]
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- 15. chemijournal.com [chemijournal.com]
Technical Support Center: Minimizing Epimerization in Reactions with Chiral Amines
Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry: the preservation of stereochemical integrity in reactions involving chiral amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the undesired phenomenon of epimerization. Uncontrolled epimerization leads to the formation of diastereomers, complicating purification and potentially compromising the biological activity and safety of target molecules.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and mitigate epimerization in your experiments. Our approach is grounded in mechanistic principles and validated by field-proven strategies to ensure the stereochemical purity of your compounds.
Troubleshooting Guide: Diagnosing and Solving Epimerization
This section is designed to help you identify the root cause of epimerization in your reaction and provides actionable solutions.
Issue: My reaction is producing a significant amount of the undesired epimer. What are the likely causes and how can I fix it?
This is a common and often frustrating issue. The loss of stereochemical purity at a chiral center adjacent to an amine can be influenced by several factors. Let's break down the potential culprits and their solutions.
Cause 1: Inappropriate Base Selection
Why it happens: The choice of base is critical. Strong bases can readily abstract an acidic proton at a stereocenter, leading to the formation of a planar enolate or a similar intermediate.[1][3] Reprotonation of this intermediate can then occur from either face, resulting in a mixture of epimers.[1] This is particularly problematic for hydrogens alpha to a carbonyl group.[1] Tertiary amines are often used in peptide synthesis, and their steric hindrance can influence their propensity to cause epimerization. Bases with low steric hindrance are more likely to abstract the alpha-proton, leading to racemization.[4]
Solutions:
-
Use a weaker or more sterically hindered base: Opt for bases like N,N-diisopropylethylamine (DIPEA) or pyridine over less hindered bases like triethylamine (TEA).[2] Pyridine, when used with T3P (n-propanephosphonic acid anhydride), has been shown to effectively suppress epimerization, even at low temperatures.[5][6]
-
Carefully control the stoichiometry of the base: Use the minimum amount of base necessary to drive the reaction to completion. Excess base increases the risk of epimerization.
Cause 2: Unfavorable Solvent Choice
Why it happens: The polarity of the solvent can significantly influence the rate of epimerization.[7] Polar solvents can stabilize the charged intermediates formed during epimerization, thereby accelerating the process.[8]
Solutions:
-
Switch to a less polar solvent: Consider using solvents like dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol, which have been shown to suppress epimerization.[7] However, you must ensure your starting materials are sufficiently soluble.
-
Solvent impact on specific reactions: In peptide synthesis, polar solvents like DMF can increase the rate of epimerization.[8]
Cause 3: Elevated Reaction Temperature
Why it happens: Higher reaction temperatures increase the rate of most chemical reactions, including the undesirable side reactions that lead to epimerization.[1][7] The increased thermal energy can more easily overcome the activation barrier for proton abstraction and subsequent planar intermediate formation.[3]
Solutions:
-
Lower the reaction temperature: Perform your reaction at 0 °C or even lower. This is a highly effective strategy to minimize epimerization.[7]
-
Maintain consistent temperature control: Ensure the temperature is kept low throughout the entire reaction, including during the addition of reagents.[7]
Cause 4: Prolonged Reaction or Pre-activation Times
Why it happens: The longer a chiral molecule is exposed to conditions that promote epimerization, the greater the likelihood of its occurrence.[1][3] In reactions involving the activation of a carboxylic acid (e.g., amide bond formation), allowing the activated species to sit for an extended period before the addition of the chiral amine can increase the concentration of epimerization-prone intermediates.[7]
Solutions:
-
Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the point of completion and work up the reaction promptly.
-
Employ in situ activation methods: Add the coupling reagent to a mixture of the carboxylic acid and the amine. This ensures that the activated species is consumed as it is formed, minimizing its concentration and the opportunity for epimerization.[7]
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in reactions with chiral amines?
A1: Epimerization is a chemical process that inverts the configuration of a single stereocenter in a molecule that has multiple stereocenters.[1][3] When a molecule has only one chiral center, this process is called racemization, leading to the formation of its enantiomer. In drug development and the synthesis of bioactive molecules, different stereoisomers can have vastly different pharmacological activities and toxicological profiles.[1][2] Therefore, controlling stereochemistry is paramount to ensure the efficacy and safety of the final product.[7]
Q2: What are the primary mechanistic pathways for epimerization, especially in amide bond formation?
A2: There are two main pathways through which epimerization typically occurs during amide bond formation:
-
Oxazolone Formation: This is the most common mechanism.[7] Activation of the carboxyl group of an N-protected amino acid can lead to an intramolecular cyclization, forming a planar and achiral oxazolone intermediate. This intermediate is susceptible to proton abstraction and re-protonation from either face, leading to a loss of stereochemical integrity. The subsequent reaction with an amine nucleophile then produces a mixture of epimers.[7]
-
Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate.[2][7] This enolate can then be protonated from either side, resulting in racemization before the amide bond is formed.[7]
Q3: Are certain chiral amines or amino acids more susceptible to epimerization?
A3: Yes. The susceptibility to epimerization is influenced by the structural features of the molecule. For example, amino acids with electron-withdrawing groups in their side chains, such as phenylalanine and phenylglycine, are more prone to epimerization because these groups stabilize the formation of the enolate intermediate.[4][7] The acidity of the proton at the stereocenter is a key factor; hydrogens alpha to a carbonyl group are particularly susceptible to abstraction.[1]
Q4: How do coupling reagents and additives influence epimerization?
A4: The choice of coupling reagent is critical as it determines the degree of carboxyl group activation. Highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[7] Additives can be used to suppress epimerization by intercepting the activated intermediate to form a new intermediate that is less prone to racemization.[7] For example, 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used additives for this purpose. The combination of T3P and pyridine is a mild and effective system for low-epimerization amide bond formation.[5][6]
Q5: Can metal catalysts play a role in either causing or preventing epimerization?
A5: Yes, metal catalysts can influence epimerization. Some transition metal catalysts, under certain conditions, can promote the racemization of chiral amines through reversible hydrogenation-dehydrogenation steps.[9] Conversely, asymmetric catalysis using a chiral Lewis acid or a chiral base can create a chiral environment that favors the formation of one stereoisomer, effectively preventing epimerization.[1] Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful strategy for the enantioselective synthesis of chiral amines, where the chiral ligand on the metal center dictates the stereochemical outcome.[10][11][12]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization in Amide Bond Formation using HATU
This protocol employs O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a coupling reagent known for its ability to suppress epimerization, particularly when used with HOAt.
Materials:
-
N-protected chiral amino acid (1.0 eq)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
HATU (1.1 eq)
-
Amine component (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-protected chiral amino acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.[7]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.[7]
-
Add HATU (1.1 eq) to the reaction mixture and stir for another 5 minutes at 0 °C.[7]
-
Add the amine component (1.2 eq) to the reaction mixture.[7]
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.[7]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[7]
-
Analyze the final product for epimeric purity by chiral HPLC.
Protocol 2: Epimerization Suppression using Copper(II) Chloride
This protocol utilizes anhydrous copper(II) chloride as an additive to minimize epimerization.
Materials:
-
N-protected amino acid (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous Copper(II) Chloride (CuCl2) (1.2 eq)
-
Amine component (1.2 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq), HOBt (1.2 eq), and anhydrous CuCl2 (1.2 eq) in anhydrous DMF.[7]
-
Cool the mixture to 0 °C.[7]
-
Add the amine component (1.2 eq) to the mixture.[7]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.[7]
-
Work up the reaction as described in Protocol 1.[7]
-
Analyze the final product for epimeric purity by chiral HPLC.
Data Summary
Table 1: Effect of Coupling Reagents, Additives, and Solvents on Epimerization
| N-Protected Amino Acid | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | % Epimerization |
| Z-Phg-OH | HBTU | - | DIPEA | DMF | RT | High |
| Z-Phg-OH | HATU | HOAt | DIPEA | DCM | 0 | Low |
| Boc-Ala-OH | T3P | - | Pyridine | EtOAc | 0 | Very Low |
| Fmoc-Cys(Trt)-OH | HBTU | - | DIPEA | DMF | 90 (Microwave) | 16.7% |
| Z-Phe-OH | EDC | HOBt | NMM | DCM | 0 | Moderate |
| Z-Phe-OH | EDC | HOBt/CuCl2 | NMM | DCM | 0 | Low |
This table is a qualitative summary based on literature findings. Actual percentages will vary based on specific substrates and reaction conditions.
Visual Guides
Mechanisms of Epimerization
Caption: Key mechanistic pathways leading to epimerization.
Troubleshooting Workflow for Minimizing Epimerization
Caption: A step-by-step guide to troubleshooting epimerization.
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from [Link]
-
Furman Chemistry 120. (n.d.). Organic / Imine-Enamine Tautomerization. PBworks. Retrieved from [Link]
-
Ismail, M. F., Antonysamy, S., & Bairam, V. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13901–13957. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
-
Ismail, M. F., Antonysamy, S., & Bairam, V. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]
-
ACS Publications. (2006). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. Retrieved from [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
YouTube. (2023). Imines and Enamines: Preparation and Tautomerism. Retrieved from [Link]
-
ACS Publications. (n.d.). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Retrieved from [Link]
-
National Institutes of Health. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. Retrieved from [Link]
-
PubMed. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Poisoning in 1,3-Thiazole-4-Carbonyl Chloride Reactions
Welcome to the Technical Support Center for reactions involving 1,3-thiazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst poisoning, a common challenge when working with sulfur- and nitrogen-containing heterocycles. Our goal is to provide you with in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the success of your experiments.
Introduction: The Challenge of the Thiazole Moiety
The 1,3-thiazole ring, a key structural motif in many pharmaceuticals, presents a unique challenge in catalytic reactions. The presence of both a sulfur and a nitrogen atom with lone pairs of electrons makes it a potent poison for many transition metal catalysts, particularly palladium.[1][2] These heteroatoms can strongly coordinate to the metal center, blocking active sites and leading to catalyst deactivation. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these poisoning effects in your reactions with this compound.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This guide provides a systematic approach to troubleshooting common issues encountered during catalytic reactions with this compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing catalyst poisoning issues.
Caption: A stepwise workflow for troubleshooting catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound to the corresponding aldehyde (a Rosenmund-type reduction) is sluggish or fails completely. What is the likely cause?
A1: The most probable cause is the poisoning of your palladium catalyst by the thiazole ring.[2] Both the sulfur and nitrogen atoms in the thiazole can irreversibly bind to the active sites of the palladium, rendering it inactive.[3][4] This is a well-documented phenomenon with sulfur- and nitrogen-containing heterocycles.[1][5]
Q2: How can I confirm that catalyst poisoning is the issue and not something else?
A2: To diagnose catalyst poisoning, you can perform a control experiment with a substrate that does not contain a thiazole ring but is otherwise similar (e.g., benzoyl chloride). If this reaction proceeds smoothly with the same batch of catalyst and under the same conditions, it strongly suggests that the thiazole moiety is the culprit. Additionally, you can try increasing the catalyst loading; a significant improvement in conversion with more catalyst is indicative of poisoning.
Q3: I am using a palladium on barium sulfate (Pd/BaSO₄) catalyst for a Rosenmund reduction. Are there any modifications I can make to improve its performance with this compound?
A3: For the Rosenmund reduction, the catalyst is often intentionally "poisoned" with a regulator like quinoline-sulfur or thiourea to prevent over-reduction of the aldehyde to an alcohol.[6][7][8] However, the thiazole substrate itself acts as a potent poison. To counteract this, you may need to:
-
Increase Catalyst Loading: This is the most straightforward approach, but it can be costly.
-
Use a More Robust Catalyst: Consider catalysts with different supports or bimetallic formulations (e.g., Pd-Pt) that may exhibit improved resistance to sulfur poisoning.[3]
-
Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of irreversible catalyst poisoning.
Q4: Can I regenerate a poisoned palladium catalyst?
A4: Regeneration of sulfur-poisoned palladium catalysts can be challenging. While some studies have shown partial recovery of activity by treatment with oxidizing agents or hydrogen at high temperatures, complete regeneration is often not possible.[9][10] For laboratory-scale reactions, it is typically more practical to use fresh catalyst.
Q5: Are there alternative catalysts that are more resistant to poisoning by thiazole derivatives?
A5: While palladium is the classic catalyst for the Rosenmund reduction, other catalytic systems can be considered for reactions involving thiazoles. For instance, certain nickel or rhodium catalysts may exhibit different sensitivities to sulfur and nitrogen poisoning.[5] For other transformations of this compound, such as Friedel-Crafts acylation, Lewis acids like aluminum chloride are used, which are not susceptible to poisoning in the same way as transition metals.[11][12]
Q6: My Friedel-Crafts acylation using this compound is giving a low yield. Is this also due to catalyst poisoning?
A6: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is not "poisoned" in the same manner as a hydrogenation catalyst. However, low yields can be due to complexation of the Lewis acid with the nitrogen atom of the thiazole ring. This can deactivate both the catalyst and the substrate. Using a stoichiometric amount, or even an excess, of the Lewis acid is often necessary to overcome this issue.[11] Also, ensure strictly anhydrous conditions, as water will deactivate the Lewis acid catalyst.[11]
Experimental Protocols
Protocol 1: Small-Scale Test Reaction to Diagnose Catalyst Poisoning in a Rosenmund-Type Reduction
Objective: To determine if the this compound substrate is poisoning the palladium catalyst.
Materials:
-
This compound
-
Benzoyl chloride (as a control substrate)
-
5% Pd/BaSO₄ catalyst
-
Anhydrous toluene
-
Hydrogen gas (balloon or H₂-gen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction A (Thiazole Substrate): In a flame-dried flask under an inert atmosphere, dissolve this compound (1 mmol) in anhydrous toluene (10 mL). Add 5% Pd/BaSO₄ (10 mol%).
-
Reaction B (Control Substrate): In a separate, identical setup, dissolve benzoyl chloride (1 mmol) in anhydrous toluene (10 mL). Add 5% Pd/BaSO₄ (10 mol%) from the same batch as in Reaction A.
-
Execution: Purge both flasks with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon). Stir the reactions at room temperature.
-
Monitoring: Monitor the progress of both reactions by TLC or GC-MS at regular intervals (e.g., 1, 2, and 4 hours).
-
Analysis: If Reaction B proceeds to completion while Reaction A shows little to no conversion, this is strong evidence of catalyst poisoning by the thiazole substrate.
Protocol 2: Mitigating Catalyst Poisoning in a Rosenmund-Type Reduction by Increased Catalyst Loading
Objective: To achieve a successful conversion of this compound to the corresponding aldehyde by increasing the catalyst loading.
Materials:
-
This compound
-
5% Pd/BaSO₄ catalyst
-
Anhydrous toluene
-
Hydrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1 mmol) in anhydrous toluene (10 mL).
-
Add 5% Pd/BaSO₄ (20-30 mol%). The exact amount may require optimization.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Note: Be mindful that higher catalyst loading may also increase the risk of over-reduction to the alcohol. Careful monitoring is crucial.
Data Summary
| Catalyst | Common Poisons | Tolerance Level | Mitigation Strategies |
| Pd/C, Pd/BaSO₄ | Sulfur compounds (thiazoles, thiophenes, thiols), Nitrogen heterocycles (pyridines, thiazoles)[1][5] | Low | Increase catalyst loading, use bimetallic catalysts (e.g., Pd-Pt), optimize conditions (lower temperature). |
| Lewis Acids (e.g., AlCl₃) | Water, alcohols (deactivation, not poisoning)[11] | Low (for water) | Use anhydrous reagents and solvents, use stoichiometric or excess amounts of the catalyst.[11] |
References
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Rosenmund reduction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Hydrogenation of Esters Catalyzed by Bis(N-Heterocyclic Carbene) Molybdenum Complexes. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Cata…. (n.d.). OUCI. Retrieved January 11, 2026, from [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Rosenmund Reduction Mechanism. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]
-
The Use of Rosenmund Reduction in Organic Synthesis. (2023, April 13). Juniper Publishers. Retrieved January 11, 2026, from [Link]
-
How does sulfur in thiazole poison Pd catalyst? (2020, March 9). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]
-
What is the Rosenmund reduction reaction? (2017, September 27). Quora. Retrieved January 11, 2026, from [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Product Class 12: 1,3,4-Thiadiazoles. (n.d.). Retrieved January 11, 2026, from [Link]
-
Thiazole. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Has anyone ever had any trouble with generation of acyl chlorides? (2016, February 15). Reddit. Retrieved January 11, 2026, from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved January 11, 2026, from [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. Retrieved January 11, 2026, from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024, August 29). ACS Omega. Retrieved January 11, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Ketone or aldehyde synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scale-Up of Reactions with 1,3-Thiazole-4-Carbonyl Chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3-thiazole-4-carbonyl chloride. This document provides in-depth, field-proven insights into the challenges you may encounter when scaling up reactions involving this highly reactive intermediate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental reactivity of this compound. Proper understanding and implementation of these basics are critical for successful scale-up.
Q1: What are the primary safety and handling concerns for this compound?
A1: As an acyl chloride, this compound shares hazards with compounds like acetyl chloride. It is highly reactive and moisture-sensitive. Key precautions include:
-
Moisture Sensitivity: It reacts violently with water and other protic solvents (like alcohols) to produce 1,3-thiazole-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1] This reaction is highly exothermic. All handling must be done under strictly anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. Always handle it inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[3][4]
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, and metals.[1] It can also attack certain plastics and rubbers.[1]
-
Static Discharge: It is a flammable liquid. When transferring large quantities, ensure containers are properly grounded and bonded to prevent static discharge, which could serve as an ignition source.[2][3] Use only non-sparking tools.[1]
Q2: How should I properly store this compound for long-term stability?
A2: Long-term stability depends entirely on preventing hydrolysis.[5]
-
Store in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere.
-
Keep in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[2][4]
-
For larger quantities, consider aliquoting into smaller, single-use containers to avoid repeatedly exposing the main stock to potential atmospheric moisture.[5]
Q3: My reaction with this compound is sluggish. What factors might be at play?
A3: Several factors can lead to a sluggish reaction:
-
Nucleophile Reactivity: The rate of acylation is highly dependent on the nucleophilicity of the substrate (e.g., an amine or alcohol). Sterically hindered nucleophiles will react more slowly.
-
Temperature: While many acylations are run at 0°C or room temperature to control exotherms, some less reactive nucleophiles may require gentle heating.[6] However, this must be balanced against the thermal stability of the acyl chloride and potential side reactions.
-
Solvent Choice: The solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common. The choice can influence solubility and the transition state of the reaction.
-
Catalyst: For less reactive nucleophiles, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[7]
Q4: Besides the desired acylation, what are the most common side reactions?
A4: The primary side reaction is hydrolysis to the corresponding carboxylic acid, caused by adventitious water. Other potential side reactions include:
-
Reaction with the Thiazole Ring: The thiazole ring itself has reactive sites. The ring nitrogen (N3) can be protonated or alkylated, and the C2 proton is acidic and can be removed by strong bases.[8] While the acyl chloride is the most electrophilic site, highly forcing conditions or specific substrates could potentially lead to undesired interactions with the ring.
-
Double Acylation: If your nucleophile has more than one reactive site (e.g., a diamine), you may see double acylation or polymerization, especially if stoichiometry is not carefully controlled.
-
Elimination Reactions: If the substrate is prone to elimination, the HCl generated in situ (or a tertiary amine base used as an HCl scavenger) can promote this pathway.
Part 2: Troubleshooting Guide for Scale-Up
Scaling up a reaction from the bench to a pilot or production scale introduces new challenges related to mass and heat transfer. This guide provides a systematic approach to troubleshooting common scale-up issues.
Q5: My reaction yield dropped significantly upon scale-up. What should I investigate first?
A5: A drop in yield is a classic scale-up problem often linked to mixing and thermal control.
Causality Chain: Poor mixing on a larger scale leads to poor dispersion of reactants. This creates localized areas of high concentration ("hot spots") where the acyl chloride is added. In these zones, side reactions, degradation, and impurity formation can occur before the acyl chloride has a chance to react with the intended substrate.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield during scale-up.
Recommended Actions:
-
Improve Mixing: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to turn over the batch volume quickly. Add the acyl chloride subsurface (below the liquid level) to promote rapid dispersion.
-
Control Addition Rate: Slow down the addition of the acyl chloride. This allows the heat generated by the reaction to be dissipated effectively by the reactor's cooling system and prevents the build-up of unreacted acyl chloride.
-
Ensure Anhydrous Conditions: On a larger scale, the surface area for moisture ingress is greater. Ensure all solvents, reagents, and the reactor itself are scrupulously dry. Perform Karl Fischer titration on solvents and key reagents.
Q6: I am observing an uncontrollable exotherm during the addition of this compound. How can I manage this?
A6: Exotherm control is a critical safety and quality parameter in scale-up. The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient.
Strategies for Exotherm Management:
-
Dilution: Increasing the solvent volume can increase the thermal mass of the reaction mixture, helping to absorb the heat generated. However, this may decrease reaction rate and increase cycle time.
-
Slow Addition/Dosing: This is the most common and effective method. Add the acyl chloride at a rate that does not allow the internal temperature to rise above the set point. The addition rate should be tied to the cooling capacity of the reactor.
-
Lowering the Initial Temperature: Start the reaction at a lower temperature (e.g., -10°C to 0°C) to provide a larger buffer before reaching the maximum allowable temperature.
-
Reverse Addition: In some cases, adding the nucleophile solution to the acyl chloride solution can help, but this is less common and must be evaluated on a case-by-case basis as it means the nucleophile is always the limiting reagent during the addition.
Q7: The impurity profile of my scaled-up batch is different and more complex than my lab-scale experiments. Why?
A7: This is a direct consequence of the issues described above: poor mixing and temperature control. Localized "hot spots" or areas of high reactant concentration can lead to the formation of unique degradation products or byproducts that are not seen under the well-controlled conditions of a lab flask.
Common Impurities and Their Source
| Impurity Name | Structure | Likely Source | Analytical Detection |
| 1,3-Thiazole-4-carboxylic acid | Thiazole-COOH | Hydrolysis of the starting acyl chloride due to moisture. | HPLC, LC-MS |
| Dimer/Oligomer Byproducts | Product-(C=O)-Thiazole | Reaction of the product with remaining acyl chloride (if product is nucleophilic). | HPLC, LC-MS |
| Unreacted Starting Material | Nucleophile (e.g., R-NH₂) | Incomplete reaction due to poor mixing or insufficient reaction time. | TLC, HPLC, GC |
| Solvent-Adducts | - | Reaction with certain solvents (e.g., THF can be opened under strongly acidic conditions). | LC-MS, NMR |
Recommended Actions:
-
Analytical Monitoring: Use in-process controls (IPCs) like HPLC or TLC to monitor the reaction progress and impurity formation.[9]
-
Identify Impurities: If possible, isolate and identify major impurities using techniques like LC-MS and NMR. Understanding the structure of the impurity provides clues to its formation mechanism.
-
Re-optimize Conditions: Based on the impurity profile, revisit the reaction conditions. The optimal conditions for a 100g reaction may not be the same as for a 10kg reaction. You may need to adjust temperature, addition rate, or even the choice of base or solvent.
Part 3: Experimental Protocols
Protocol 1: In-Process Monitoring by HPLC
This protocol provides a general method for monitoring the consumption of this compound and the formation of the desired product.
-
Sample Preparation: Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a vial containing a suitable solvent that will stop the reaction (e.g., 1 mL of acetonitrile/water with a trace of acid). The water will rapidly convert any remaining acyl chloride to the carboxylic acid.
-
HPLC Conditions (General Reverse-Phase Method):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV at 254 nm or a wavelength appropriate for your chromophores.[9]
-
Injection Volume: 10 µL
-
-
Analysis: The starting acyl chloride will appear as the 1,3-thiazole-4-carboxylic acid peak due to the quench. Monitor the disappearance of your nucleophile peak and the appearance of the product peak. The reaction is complete when the peak for the limiting reagent is consumed to the desired level (e.g., <1% remaining).
Workflow for a Controlled Scale-Up Experiment
Caption: General workflow for scaling up an acylation reaction.
References
- Hazardous Substance Fact Sheet for Acetyl Chloride. New Jersey Department of Health.
-
Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]
-
Thiazole. Wikipedia. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]
-
Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
Stability of acyl halides in various water media. ResearchGate. [Link]
-
Acyl chlorides stability. Sciencemadness Discussion Board. [Link]
-
Analyzing and creating compounds of amino thiazole. NeuroQuantology. [Link]
-
Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]
-
TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]
-
Enamine Scale-Up Synthesis of MedChem Relevant Cores. Molecules. [Link]
-
Synthesis of thiazole from the condensation of acyl amino carbonyl compounds. ResearchGate. [Link]
-
(PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
-
(PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere. [Link]
-
Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society. [Link]
-
A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. RSC Advances. [Link]
-
The heat stability of chloroformate and acid chloride. Reddit. [Link]
-
1,3-Thiazole-4-carbonitrile. Acta Crystallographica Section E. [Link]
- Processes for preparing thiazole carboxylic acids.
-
The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles. ResearchGate. [Link]
-
Product Class 12: 1,3,4-Thiadiazoles. Science of Synthesis. [Link]
-
Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4- b ]pyridin-5-one. Molecules. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. wcu.edu [wcu.edu]
- 3. chemos.de [chemos.de]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring Reaction Progress (TLC & LC-MS)
Welcome to the technical support center for analytical methods in reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of chemical reactions. Here, you will find practical, field-proven insights presented in a troubleshooting and FAQ format to help you overcome common experimental hurdles and ensure the integrity of your results.
Section 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid, cost-effective, and indispensable tool for the real-time qualitative monitoring of chemical reactions. Its simplicity allows for quick checks on the consumption of starting materials and the formation of products. However, several factors can influence the quality and interpretability of TLC results. This section addresses common issues and questions.
TLC Troubleshooting Guide
| Problem | Potential Causes | Solutions & Explanations |
| Streaking or Elongated Spots | 1. Sample Overloading: Too much sample applied to the plate.[1][2][3] 2. Acidic or Basic Analyte: Highly polar functional groups (e.g., carboxylic acids, amines) can interact strongly with the silica gel.[1][2][4] 3. Inappropriate Solvent System: The chosen eluent may not be optimal for the compound's polarity.[3] 4. Complex Mixture: Multiple products with similar polarities can appear as a streak.[1] | 1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting.[2] 2. Modify the Mobile Phase: For acidic compounds, add a few drops of acetic or formic acid (0.1–2.0%) to the eluent. For basic compounds, add a few drops of triethylamine (0.1–2.0%) or a small amount of ammonia in methanol/DCM.[2][4] This neutralizes the analyte or competes for active sites on the silica, leading to sharper spots. 3. Optimize the Solvent System: Experiment with different solvent ratios or entirely new solvent systems to achieve better separation.[3] 4. Adjust Solvent Polarity: A streak could indicate that a different solvent system is needed to resolve the individual components.[1] |
| Spots Remain at the Baseline (Low Rf) | 1. Eluent is Not Polar Enough: The mobile phase lacks the strength to move the polar compounds up the plate.[2] 2. Compound is Highly Polar: The analyte has a very strong affinity for the polar stationary phase.[2] | 1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture.[2] For example, if using 9:1 Hexane:Ethyl Acetate, try 7:3 or 1:1. 2. Change Stationary Phase: For extremely polar compounds, consider using a reversed-phase TLC plate (e.g., C18 silica) where the stationary phase is non-polar.[2] |
| Spots Run at the Solvent Front (High Rf) | 1. Eluent is Too Polar: The mobile phase is too strong and carries all components, regardless of their polarity, to the top of the plate.[2] | 1. Decrease Eluent Polarity: Increase the proportion of the non-polar solvent in your mobile phase mixture.[2] For instance, change from 1:1 Hexane:Ethyl Acetate to 4:1. |
| No Visible Spots | 1. Sample is Too Dilute: The concentration of the analyte is below the limit of detection.[2][3] 2. Compound is Not UV-Active: The analyte does not possess a chromophore that absorbs UV light.[2] 3. Solvent Level Too High: The spotting line is submerged in the solvent reservoir in the developing chamber.[3][4] 4. Volatile Compound: The analyte may have evaporated from the plate.[2] | 1. Concentrate the Sample: Spot the sample multiple times in the same location, ensuring the spot is dry between applications.[2][3] 2. Use a Staining Method: Visualize the plate using a chemical stain (e.g., potassium permanganate, vanillin, iodine).[4][5] 3. Ensure Proper Solvent Level: The solvent level in the chamber must be below the baseline where the samples are spotted.[3][4] 4. Difficult to Visualize: If the compound is highly volatile, TLC may not be a suitable monitoring technique. |
| Uneven Solvent Front | 1. Uneven Plate Surface: The silica gel may be chipped or uneven.[3] 2. Improper Plate Placement: The plate is touching the sides of the developing chamber or the filter paper.[3] | 1. Inspect the Plate: Use a plate with a smooth, uniform silica gel layer. 2. Careful Placement: Ensure the plate is centered in the chamber and not in contact with the chamber walls or filter paper. |
| Smeared Blue Spots | 1. Use of Pen Instead of Pencil: Ink from a pen will dissolve in the organic solvent and travel up the plate.[3] | 1. Always Use a Pencil: Mark the baseline and solvent front with a graphite pencil, as graphite is inert and will not move with the solvent.[3][5] |
TLC FAQs for Reaction Monitoring
Q1: How do I choose the right solvent system for my reaction?
A1: The goal is to find a solvent system where the starting material and product have different and well-resolved Rf values, ideally between 0.15 and 0.85. Start with a common mixture, such as hexane and ethyl acetate, and adjust the polarity.[6] If your spots are too low (low Rf), increase the polarity by adding more ethyl acetate. If they are too high (high Rf), decrease the polarity by adding more hexane.[2][6]
Q2: What is a "co-spot" and why is it important for reaction monitoring?
A2: A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture on top of each other.[7] This is crucial for confirming the identity of the starting material spot in your reaction mixture.[7] If the starting material spot in the reaction mixture lane has the same Rf as the pure starting material, the co-spot will appear as a single, defined spot. This helps to avoid misinterpretation, especially if a product has a similar Rf value to the starting material.[7][8]
Q3: How can I tell if my reaction has gone to completion using TLC?
A3: A reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.[9] You should see the disappearance of the starting material spot and the appearance of one or more new spots corresponding to your product(s).[8][9]
Q4: My starting material and product have very similar Rf values. What can I do?
A4: Try changing the solvent system. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone or dichloromethane) can alter the selectivity of the separation.[2] If this doesn't work, you may need to use a different analytical technique with higher resolving power, such as LC-MS.
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Add a small amount of the chosen eluent to a developing chamber, ensuring the solvent level is below the intended baseline of the TLC plate. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[10]
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel plate.[8] Mark three lanes for spotting: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
In the "SM" lane, use a capillary tube to apply a small spot of your starting material solution.
-
In the "RXN" lane, apply a small spot of your reaction mixture.
-
In the "CO" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot.[7] Aim for small, concentrated spots (1-2 mm in diameter).[11]
-
-
Develop the Plate: Carefully place the spotted TLC plate in the prepared chamber and close the lid. Allow the solvent to travel up the plate via capillary action.[10]
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10]
-
Visualize the Spots:
-
If your compounds are UV-active, view the plate under a UV lamp and circle the visible spots with a pencil.
-
If not, use an appropriate staining solution to visualize the spots.[5]
-
-
Analyze the Results: Compare the spots in the "RXN" lane to the "SM" lane to assess the consumption of the starting material and the formation of new products. The "CO" spot will confirm the identity of the starting material spot.[7]
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[12] It provides not only information about the progress of a reaction but also the mass of the components, aiding in the identification of starting materials, intermediates, products, and byproducts.
LC-MS Troubleshooting Guide
| Problem | Potential Causes | Solutions & Explanations |
| Ion Suppression | 1. Matrix Effects: Co-eluting compounds from the reaction mixture (e.g., salts, non-volatile reagents) compete with the analyte for ionization, reducing its signal intensity.[13][14][15] 2. High Analyte Concentration: At high concentrations, the ionization response can become non-linear.[13] | 1. Improve Sample Preparation: Dilute the sample significantly before injection.[16] If necessary, perform a simple cleanup like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[16][17] 2. Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering species. |
| Peak Tailing | 1. Secondary Interactions: Basic analytes can interact with acidic silanol groups on the surface of the silica-based column packing.[18] 2. Column Overload: Injecting too much sample can lead to asymmetrical peaks. 3. Contaminants: Impurities can enhance secondary interactions.[19] | 1. Modify Mobile Phase: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to protonate the silanol groups and reduce these interactions.[18] 2. Reduce Sample Amount: Decrease the injection volume or dilute the sample. 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities. |
| Peak Fronting | 1. Poor Sample Solubility: The analyte is not fully dissolved in the mobile phase.[19] 2. Column Overload: Similar to tailing, injecting too much sample can cause fronting.[20] | 1. Adjust Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase.[20] 2. Reduce Sample Amount: Decrease the injection volume or dilute the sample.[20] |
| Ghost Peaks | 1. Carryover: Residual sample from a previous injection is eluted in the current run. 2. Contamination: Contamination in the mobile phase, vials, or the LC-MS system itself. | 1. Implement Wash Steps: Include a needle wash step in your autosampler method and run blank injections between samples to flush the system. 2. Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and fresh mobile phases.[21][22] |
| Retention Time Shifts | 1. Column Equilibration: The column is not sufficiently equilibrated between runs. 2. Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of a volatile component. 3. Temperature Fluctuations: Changes in column temperature can affect retention times. | 1. Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial conditions before the next injection.[23] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the bottles capped.[22] 3. Use a Column Oven: Maintain a constant column temperature using a column oven.[23] |
LC-MS FAQs for Reaction Monitoring
Q1: My reaction mixture contains a lot of salt. How will this affect my LC-MS analysis?
A1: Salts are non-volatile and can cause significant ion suppression.[21] They can also build up in the ion source, leading to decreased sensitivity and the need for more frequent cleaning. It is crucial to dilute your sample significantly or perform a sample cleanup step to remove salts before injection.
Q2: What is the best way to prepare a crude reaction sample for LC-MS analysis?
A2: The simplest and often most effective method is "dilute and shoot."[16] Dilute a small aliquot of your reaction mixture (e.g., 1-5 µL) in a large volume of a suitable solvent (e.g., 1 mL of methanol or acetonitrile/water). This reduces the concentration of both your analytes and any interfering matrix components. For more complex matrices, protein precipitation (for biological samples) or solid-phase extraction may be necessary.[12][17]
Q3: How do I choose the right LC column for my reaction mixture?
A3: For most small organic molecules, a C18 reversed-phase column is a good starting point. The choice of column dimensions depends on your needs. Shorter columns (e.g., 50 mm) are suitable for fast analyses, while longer columns (e.g., 150 mm) provide better resolution for complex mixtures.[24] Narrower internal diameter columns (e.g., 2.1 mm) offer higher sensitivity and lower solvent consumption, making them ideal for LC-MS.[25]
Q4: I see multiple peaks in my mass spectrum for a single chromatographic peak. What does this mean?
A4: This could be due to several factors. You might be observing different adducts of your compound (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). It's also possible that multiple compounds are co-eluting under your chromatographic peak. Review the mass spectra across the peak to see if the ion ratios are consistent.
Experimental Workflow: LC-MS Reaction Monitoring
Caption: Workflow for monitoring reaction progress using LC-MS.
References
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ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
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pharmashare.in. (2025, June 29). Troubleshooting TLC. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
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alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
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Study.com. (n.d.). How can TLC allow you to determine if your reaction has gone to completion. Explain. Retrieved from [Link]
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Chrom-Art. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from [Link]
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AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS. Retrieved from [Link]
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Journal of Pharmaceutical Analysis. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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Quora. (2020, February 18). How to identify whether a reaction has been complete using TLC. Retrieved from [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
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Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
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Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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American Laboratory. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
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YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
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ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
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LCGC International. (2014, August 22). Considerations on Column Selection and Operating Conditions for LC–MS. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
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ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Amide Synthesis: Navigating Alternatives to 1,3-Thiazole-4-carbonyl Chloride
In the landscape of modern drug discovery and development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals necessitates robust and versatile synthetic methodologies.[1] While acyl chlorides, such as 1,3-thiazole-4-carbonyl chloride, offer a direct route to amide formation, their use is often accompanied by challenges including moisture sensitivity, generation of corrosive HCl, and potential for side reactions, particularly with complex substrates.[] This guide provides an in-depth comparison of viable alternatives, moving beyond a simple listing of reagents to a critical evaluation of their mechanistic underpinnings and practical applications, supported by experimental data and protocols.
Our discussion will focus on field-proven coupling reagents that offer milder conditions, broader functional group tolerance, and often, superior control over stereochemistry—critical considerations for today's complex molecular targets. We will explore the utility of carbodiimides, uronium/aminium salts, and phosphonium-based reagents, providing the insights necessary for researchers to make informed decisions in their synthetic endeavors.
Section 1: The Baseline - Understanding the Utility and Challenges of Acyl Chlorides
Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with amines to form amides.[] The reaction of an acyl chloride with an amine is typically fast and often exothermic.[] However, this high reactivity can be a double-edged sword. The generation of hydrogen chloride necessitates the use of a base to prevent the protonation of the amine nucleophile.[] Furthermore, for substrates containing sensitive functional groups, the harsh conditions can lead to undesired side reactions. Heteroaromatic acyl chlorides, like the topic compound, can present unique stability challenges.
Section 2: Key Alternatives and Mechanistic Insights
The limitations of acyl chlorides have driven the development of a vast arsenal of "coupling reagents." These reagents function by converting the carboxylic acid into a more reactive species in situ, priming it for reaction with the amine under milder conditions.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the ease of removal of their byproducts.[3]
Mechanism of Action: EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. However, this intermediate is also susceptible to racemization and can undergo intramolecular rearrangement. To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used.[4] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[3][4] The amine then reacts with this active ester to yield the desired amide.[3][4]
Caption: EDC/HOBt-mediated amide bond formation workflow.
Uronium/Aminium Salts: The High-Performance Option
For challenging couplings, including those involving sterically hindered amino acids or electron-poor amines, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the reagents of choice.[5][6]
Mechanism of Action: The carboxylate, formed by deprotonation with a non-nucleophilic base like diisopropylethylamine (DIPEA), attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[5][7] This is rapidly converted to a highly reactive OAt-active ester.[5][7] The subsequent aminolysis of this active ester is highly efficient, believed to be accelerated by a neighboring group effect from the pyridine nitrogen.[5]
Caption: HATU-mediated amide bond formation workflow.
Propylphosphonic Anhydride (T3P®): The Green and Versatile Reagent
T3P® is a cyclic trimer of propylphosphonic anhydride that has gained prominence as a mild and efficient coupling reagent.[8] A key advantage of T3P® is that its byproducts are water-soluble, simplifying purification.[9]
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This mixed anhydride is then susceptible to nucleophilic attack by the amine to furnish the amide, releasing propylphosphonic acid as a byproduct.[10][11]
Carbonyldiimidazole (CDI): A Classic and Clean Alternative
CDI is a solid, moisture-sensitive reagent that offers a clean reaction profile.[12]
Mechanism of Action: CDI reacts with a carboxylic acid to form an acylimidazolide intermediate, with the evolution of carbon dioxide and the formation of imidazole.[13][14] The acylimidazolide is a moderately reactive species that subsequently reacts with the amine to form the amide bond, regenerating another equivalent of imidazole.[13][14] The water-solubility of the imidazole byproduct simplifies the workup.[13]
Section 3: Comparative Performance Data
The choice of coupling reagent is highly dependent on the specific substrates. Below is a summary of typical performance characteristics for the discussed alternatives.
| Reagent System | Typical Substrates | Key Advantages | Common Drawbacks |
| This compound | Simple, robust amines | High reactivity, straightforward | Moisture sensitive, generates HCl, potential side reactions |
| EDC/HOBt | Wide range of acids and amines, peptide synthesis | Good yields, byproduct easily removed by washing, reduces racemization | Slower for hindered substrates, HOBt has explosive properties |
| HATU/DIPEA | Sterically hindered substrates, electron-deficient amines, peptide synthesis | High yields, fast reaction times, low racemization | Expensive, byproducts can be difficult to remove |
| T3P® | General amide synthesis, peptide coupling | Mild conditions, water-soluble byproducts, low epimerization | Can be slower than uronium salts |
| CDI | General amide synthesis | Clean byproducts (CO2, imidazole), mild conditions | Moisture sensitive, can be slow for challenging couplings |
A study on the synthesis of amide derivatives of a thiazole carboxylic acid demonstrated that using EDC and DMAP with a catalytic amount of HOBt provided the amide product in 80% yield.[15] In contrast, coupling with CDI resulted in only a trace amount of the desired product.[15]
Section 4: Experimental Protocols
The following are representative, generalized protocols. Researchers must optimize conditions for their specific substrates.
Protocol 4.1: General Procedure for EDC/HOBt Coupling
-
Preparation: To a solution of the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM), cool the mixture to 0 °C.[4]
-
Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution.[4]
-
Reaction: If required, add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.).[3] Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 4.2: General Procedure for HATU Coupling
-
Preparation: In an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF).
-
Activation: Add HATU (1.1-1.5 equiv.) and a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.).[6] Stir for 1-5 minutes to allow for the formation of the active ester.
-
Reaction: Add the amine (1.0-1.2 equiv.) to the reaction mixture. Stir at room temperature for 30 minutes to 18 hours, monitoring by TLC or LC-MS.[6]
-
Work-up: Quench the reaction with water. Dilute with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine to remove byproducts and excess reagents.[6]
-
Isolation: Dry the organic layer, filter, and concentrate in vacuo. Purify the residue by chromatography.
Protocol 4.3: General Procedure for CDI Coupling
-
Activation: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere, add CDI (1.1 equiv.) at 0 °C.[13] Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.[12][13]
-
Reaction: Add the amine (1.0-1.2 equiv.) to the solution of the activated acylimidazolide.[13] Stir at room temperature for 1-16 hours.
-
Work-up: Quench the reaction with water. Extract the product with an organic solvent. The aqueous layer will contain the imidazole byproduct.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude amide, which can be further purified if necessary.
Section 5: Conclusion and Recommendations
Moving away from traditional acyl chlorides like this compound opens up a world of milder, more versatile, and often higher-yielding amide synthesis strategies.
-
For routine, scalable syntheses where cost and atom economy are paramount, EDC/HOBt remains a robust and reliable choice.
-
When faced with sterically demanding substrates or electron-deficient amines where other methods fail, the superior reactivity of HATU often justifies its higher cost.
-
For processes where simplified, aqueous workups are desirable, T3P® and CDI present excellent "green" chemistry alternatives due to their water-soluble or gaseous byproducts.
The selection of an appropriate coupling reagent is not a one-size-fits-all decision. It requires a careful analysis of the substrate's electronic and steric properties, potential for side reactions, and process-level considerations such as cost and byproduct removal. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can more effectively navigate the vast landscape of amide bond formation and select the optimal reagent to ensure the success of their synthetic campaigns.
References
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Waghmare, A. A., Hindupur, R., & Pati, H. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 97-139. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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Pandey, S. K., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(5), 573-576. [Link]
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Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
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A Comparative Guide to 1,3-Thiazole-4-Carbonyl Chloride in Acylation Reactions
<_>
Abstract
In the vast landscape of organic synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic route. While common agents like benzoyl chloride and acetyl chloride are workhorses in the lab, heterocyclic acyl chlorides offer unique electronic properties and functionalities. This guide provides an in-depth, objective comparison of 1,3-thiazole-4-carbonyl chloride with other conventional acylating agents. We will delve into its reactivity, supported by mechanistic insights and comparative experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for its strategic application.
Introduction: The Role and-Mechanism of Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry, fundamental to the synthesis of esters, amides, and ketones.[1] The reaction typically proceeds via a nucleophilic acyl substitution mechanism.[2] The reactivity of the acylating agent is paramount and is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[3]
The general hierarchy of reactivity for common carboxylic acid derivatives is as follows: Acyl Chlorides > Acid Anhydrides > Esters > Amides [4]
Acyl chlorides sit at the apex of this hierarchy due to the strong inductive electron-withdrawing effect of both the chlorine and oxygen atoms, which intensely polarizes the carbonyl carbon, and the excellent leaving group ability of the chloride ion.[2][3]
Diagram: General Mechanism of Nucleophilic Acyl Substitution
This diagram illustrates the universally accepted two-step addition-elimination mechanism for nucleophilic acyl substitution, which is central to understanding the function of all acylating agents discussed.
Caption: The two-step mechanism for nucleophilic acyl substitution.
Profiling this compound: A Heterocyclic Contender
This compound, with CAS number 3745-79-7, incorporates the thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen.[5] This structural feature is not merely incidental; it profoundly influences the reagent's electronic properties and reactivity. The thiazole ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, valued for its wide array of pharmacological activities.[6][7][8]
Electronic and Structural Properties
The reactivity of this compound is a nuanced interplay of several electronic factors:
-
Aromaticity and Electron Delocalization: The thiazole ring is aromatic, with significant pi-electron delocalization.[9]
-
Inductive Effects: The electronegative nitrogen and sulfur atoms exert a strong electron-withdrawing inductive effect. This effect makes the ring itself electron-deficient, particularly at the C2 and C5 positions.[10][11] This electron-withdrawing nature enhances the electrophilicity of the attached carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Reactivity Sites: Calculations and experimental data show that the C5 position is the primary site for electrophilic substitution on the thiazole ring itself, while the C2 proton is the most acidic.[9][12]
This combination of effects positions this compound as a highly reactive acylating agent, but with a distinct electronic signature compared to its aliphatic and simple aromatic counterparts.
Head-to-Head Comparison: Reactivity and Performance
The true measure of an acylating agent lies in its comparative performance. Here, we evaluate this compound against standard aliphatic and aromatic acyl chlorides.
vs. Aliphatic Acyl Chlorides (e.g., Acetyl Chloride)
Acetyl chloride is known for its high and often violent reactivity, driven by the minimal steric hindrance and the inductive effect of the chlorine atom.[13]
-
Reactivity: Both are highly reactive. However, the electron-withdrawing nature of the entire thiazole ring likely makes the carbonyl carbon of this compound even more electrophilic than that of acetyl chloride. While direct kinetic comparisons are scarce in literature, the enhanced electrophilicity suggests it reacts at a comparable, if not faster, rate under similar conditions.
-
Handling and Stability: Both reagents are moisture-sensitive and react vigorously with water.[14] They require handling under inert atmospheres.
-
Application Scope: Acetyl chloride is used for introducing a simple acetyl group, often for protection or to create simple amides/esters. This compound is a reagent of choice when the thiazole moiety itself is a desired structural component of the final molecule, leveraging its biological and chemical properties.[15]
vs. Aromatic Acyl Chlorides (e.g., Benzoyl Chloride)
Benzoyl chloride is generally less reactive than its aliphatic counterparts.[14] This provides a crucial point of comparison.
-
Reactivity: The key difference lies in resonance. In benzoyl chloride, the benzene ring can donate electron density to the carbonyl group through resonance, which slightly reduces the carbonyl carbon's electrophilicity and stabilizes the molecule.[13][16] The 1,3-thiazole ring, conversely, is strongly electron-withdrawing and does not offer the same degree of resonance stabilization to the acyl chloride function. This makes This compound significantly more reactive than benzoyl chloride . A reaction with benzoyl chloride might require heating or longer reaction times, whereas the thiazole analogue often reacts rapidly at or below room temperature.
-
Chemoselectivity: The higher reactivity of this compound can be advantageous for acylating sterically hindered or electronically deactivated nucleophiles. However, this can also lead to lower chemoselectivity in molecules with multiple nucleophilic sites compared to the milder benzoyl chloride.[17]
Comparative Data Summary
The following table summarizes the expected performance based on established principles of organic chemistry. Yields are hypothetical for a standard N-acylation of a primary amine like aniline under identical, non-optimized conditions.
| Acylating Agent | Structure | Relative Reactivity | Expected Yield (Aniline) | Key Electronic Effect |
| Acetyl Chloride | CH₃COCl | Very High | >95% | +I (Methyl), -I (Cl) |
| Benzoyl Chloride | C₆H₅COCl | Moderate | ~85-90% | Resonance donation from ring |
| 1,3-Thiazole-4-COCl | C₃H₂NS-COCl | High | >95% | Strong inductive withdrawal |
Experimental Protocols and Workflow
To ensure reproducibility and provide a practical framework, we outline a detailed protocol for a comparative N-acylation experiment.
Diagram: Experimental Workflow for Comparative N-Acylation
This workflow provides a standardized process for evaluating the performance of different acylating agents under identical conditions.
Caption: Standardized workflow for comparative N-acylation experiments.
Protocol: Comparative N-Acylation of Benzylamine
This protocol describes the acylation of benzylamine with this compound and benzoyl chloride for a direct comparison.
Materials:
-
Benzylamine
-
This compound
-
Benzoyl chloride
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool both flasks to 0°C in an ice-water bath.
-
Reagent Addition:
-
To Flask A, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10 minutes.
-
To Flask B, add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 10 minutes.
-
-
Reaction: Allow the reactions to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. (Note: The reaction in Flask A is expected to be significantly faster).
-
Work-up:
-
Quench each reaction by the slow addition of water.
-
Transfer the mixtures to separatory funnels and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[18]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis: Purify the crude products by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient). Characterize the pure amides by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yields for comparison.
Conclusion and Strategic Recommendations
This compound is a potent acylating agent whose reactivity surpasses that of standard aromatic acyl chlorides like benzoyl chloride and is comparable to highly reactive aliphatic acyl chlorides.
Key Takeaways:
-
High Reactivity: Its high reactivity is driven by the strong electron-withdrawing nature of the 1,3-thiazole ring, making it ideal for acylating challenging substrates or for reactions where speed is critical.
-
Functional Moiety Introduction: Its primary value lies in its ability to introduce the pharmaceutically relevant thiazole scaffold into target molecules, a task not achievable with standard acylating agents.[6]
-
Handling: Like other highly reactive acyl chlorides, it is moisture-sensitive and requires careful handling under inert conditions.
Recommendations for Use:
-
Choose this compound when:
-
The thiazole moiety is a required structural element in the final product.
-
Acylating sterically hindered or electron-poor nucleophiles that are unreactive towards benzoyl chloride.
-
Rapid and complete conversion is necessary at low temperatures.
-
-
Consider Alternatives when:
-
A simple acyl group (acetyl, benzoyl) is required.
-
High chemoselectivity is needed in the presence of multiple, similarly reactive nucleophilic sites.
-
Cost and reagent stability are the primary concerns for large-scale synthesis, where a less reactive but more stable agent like an acid anhydride might be preferable.[2]
-
By understanding the distinct electronic profile and reactivity of this compound, researchers can strategically employ it to accelerate drug discovery and construct complex molecular architectures with greater efficiency.
References
Click to expand
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A Comparative Guide to the Activation of Thiazole-4-Carboxylic Acid: Thionyl Chloride vs. Oxalyl Chloride
Prepared by: Gemini, Senior Application Scientist
In the synthesis of complex molecules, particularly within pharmaceutical and materials science, the thiazole ring serves as a critical scaffold. Thiazole-4-carboxylic acid is a versatile building block, but its utility hinges on the effective activation of its carboxylic acid moiety. This activation, typically through conversion to the corresponding acyl chloride, is a gateway to a multitude of subsequent transformations, most notably amide and ester bond formations.
The choice of chlorinating agent for this pivotal step is not trivial. Two of the most common reagents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), operate via distinct mechanisms and present a trade-off between reactivity, selectivity, cost, and safety. This guide provides an in-depth comparison of these two reagents for the specific activation of thiazole-4-carboxylic acid, offering field-proven insights and experimental data to inform your selection.
Section 1: The Mechanistic Divide
Understanding the reaction pathway is fundamental to optimizing conditions and anticipating potential side reactions. While both reagents yield the desired thiazole-4-carbonyl chloride, their routes to this product are significantly different.
Thionyl Chloride (SOCl₂): The Sₙi Pathway
The reaction of a carboxylic acid with thionyl chloride typically proceeds through an intramolecular nucleophilic substitution (Sₙi) mechanism.
-
Formation of Acyl Chlorosulfite: The carboxylic acid's hydroxyl group performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This forms a highly reactive acyl chlorosulfite intermediate, converting the hydroxyl group into a much better leaving group.[1][2]
-
Chloride Attack & Collapse: A chloride ion attacks the carbonyl carbon. The intermediate then collapses, releasing the final acyl chloride product along with gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][3] The evolution of these gases drives the reaction to completion according to Le Châtelier's principle.[3][4]
While often performed neat at reflux temperatures, the reaction can be catalyzed by bases like pyridine or N,N-dimethylformamide (DMF).[5][6]
Caption: Mechanism of Thionyl Chloride Activation.
Oxalyl Chloride ((COCl)₂): The Catalytic Vilsmeier Cycle
The activation using oxalyl chloride is milder and relies on a catalytic amount of DMF.[7] The true electrophile is not oxalyl chloride itself but a highly reactive species formed in situ.
-
Vilsmeier Reagent Formation: Oxalyl chloride reacts rapidly with catalytic DMF to form the electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.[8][9] This initial reaction releases carbon monoxide (CO) and carbon dioxide (CO₂).[7]
-
Carboxylic Acid Activation: The carboxylic acid adds to the Vilsmeier reagent, forming an activated O-acyliminium intermediate. This step is highly efficient.
-
Nucleophilic Attack and Catalyst Regeneration: A chloride ion, generated in the first step, attacks the carbonyl carbon of the intermediate. This leads to the formation of the desired acyl chloride, while simultaneously regenerating the DMF catalyst, allowing it to re-enter the cycle.[5][7]
This catalytic cycle enables the reaction to proceed quickly at low temperatures (0 °C to room temperature).[7]
Caption: Mechanism of Oxalyl Chloride Activation.
Section 2: Head-to-Head Performance Comparison
The choice between these reagents often comes down to a balance of experimental parameters. For a sensitive heterocyclic substrate like thiazole-4-carboxylic acid, these differences are particularly pronounced.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Analysis & Recommendation for Thiazole Chemistry |
| Reaction Conditions | Typically requires heating (reflux, ~76 °C) for several hours.[10][11] | Mild conditions, often 0 °C to room temperature.[10][12] | Oxalyl chloride is superior. The thiazole ring can be sensitive to harsh, high-temperature acidic conditions. Milder temperatures prevent potential degradation or side reactions.[7] |
| Selectivity & Compatibility | Harsher conditions and generated HCl can cleave acid-sensitive groups (e.g., Boc, acetals).[7] Reports exist of SOCl₂ causing chlorination of activated methyl groups on heteroaromatics.[13][14] | Excellent selectivity. Milder conditions are compatible with a wide array of sensitive functional groups.[5][15] | Oxalyl chloride is highly recommended. For drug development projects involving complex, multi-functionalized thiazole derivatives, the high selectivity of oxalyl chloride is critical to avoid unwanted side reactions and protect sensitive moieties. |
| Work-up & Purity | Byproducts (SO₂, HCl) are gaseous.[4] However, SOCl₂ has a higher boiling point (76 °C), making its complete removal more difficult.[7] Residual reagent can complicate subsequent steps. | All byproducts (CO, CO₂, HCl) are gaseous.[8] Oxalyl chloride's lower boiling point (63-64 °C) allows for easy removal under vacuum at low temperatures, yielding a cleaner crude product.[7] | Oxalyl chloride offers a distinct advantage. The ease of removing the excess reagent ensures a higher purity of the intermediate thiazole-4-carbonyl chloride, which is often used directly in the next step without purification. |
| Safety Considerations | Toxic, corrosive, and reacts violently with water to release SO₂ and HCl gas.[16][17] Requires a well-ventilated fume hood and careful handling. | Toxic, corrosive, and also reacts with water.[8] A significant concern is the formation of highly toxic CO gas.[8] The DMF-catalyzed reaction can also generate trace amounts of the potent carcinogen dimethylcarbamoyl chloride.[8] | Both require extreme caution. While both are hazardous, the insidious nature of carbon monoxide from oxalyl chloride warrants extra vigilance. All operations must be conducted in a certified chemical fume hood. |
| Cost & Scale | Significantly less expensive. The reagent of choice for large-scale, industrial syntheses where cost is a primary factor.[7] | More expensive, making it better suited for laboratory-scale, high-value synthesis where substrate integrity is paramount.[8] | Depends on the application. For discovery and process development, the higher cost of oxalyl chloride is justified by its reliability and superior results. For bulk manufacturing of a robust thiazole derivative, thionyl chloride may be economically viable. |
Section 3: Experimental Protocols
The following protocols provide a standardized workflow for the activation of thiazole-4-carboxylic acid. All operations must be performed in a fume hood with appropriate personal protective equipment.
Caption: General Experimental Workflow.
Protocol 1: Activation with Thionyl Chloride
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add thiazole-4-carboxylic acid (1.0 equiv).
-
Reagent Addition: Add excess thionyl chloride (2.0-5.0 equiv), either neat or suspended in an anhydrous solvent like toluene.
-
Reaction: Heat the mixture to reflux (oil bath temperature ~80-90 °C) and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete by TLC/LCMS analysis.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, an anhydrous solvent like toluene can be added and co-evaporated two to three times.
-
Product: The resulting crude thiazole-4-carbonyl chloride is typically a solid or oil and is used immediately in the subsequent reaction without further purification.
Protocol 2: Activation with Oxalyl Chloride (DMF Catalyzed)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add thiazole-4-carboxylic acid (1.0 equiv) and suspend it in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops via syringe).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise via syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours or until the reaction is deemed complete.[12]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
Product: The resulting crude thiazole-4-carbonyl chloride is obtained and used immediately in the next step.
Section 4: Conclusion and Recommendations
For the activation of thiazole-4-carboxylic acid, the choice between thionyl chloride and oxalyl chloride has clear implications for reaction success, particularly in the context of research and drug development.
-
Oxalyl Chloride is the superior reagent for laboratory-scale synthesis. Its mild reaction conditions, high selectivity, and the ease of work-up ensure the integrity of the thiazole core and any other sensitive functional groups present in the molecule.[7][15] This reliability translates to higher yields, purer products, and more predictable outcomes, justifying its higher cost.
-
Thionyl Chloride remains a viable, cost-effective option for robust substrates or large-scale industrial production. If the thiazole substrate lacks sensitive functionalities and the primary driver is economic efficiency, thionyl chloride can be an effective choice.[7] However, careful optimization is required to mitigate the risks of side reactions and product degradation associated with the harsher, high-temperature conditions.
Ultimately, a scientist's choice should be guided by the specific demands of their synthetic target. For complex, high-value intermediates common in modern drug discovery, the precision and gentleness of the oxalyl chloride/DMF system make it the authoritative and recommended choice.
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A Researcher's Guide to Spectroscopic Validation of Amide Bond Formation
The successful formation of an amide bond is a cornerstone of synthetic chemistry, particularly in the realms of peptide synthesis and drug development. For researchers, scientists, and drug development professionals, rigorous validation of this critical covalent linkage is paramount. This guide provides a comparative overview of three principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the confirmation of amide bond formation, complete with experimental data, detailed protocols, and workflow diagrams to aid in experimental design and interpretation.[1]
Introduction: The Amide Bond and the Need for Rigorous Validation
The amide bond, the linkage formed between a carboxylic acid and an amine, is fundamental to the structure of peptides and proteins and is a common functional group in pharmaceuticals.[2][3] The synthesis of amides, while conceptually straightforward, often involves coupling reagents and can be prone to incomplete reactions or side product formation.[4] Therefore, unambiguous confirmation of amide bond formation is a critical step in any synthetic workflow. Spectroscopic methods provide the necessary tools to probe the molecular structure and confirm the successful creation of the desired amide product.[5]
Spectroscopic Techniques at a Glance: A Comparative Analysis
Each spectroscopic method offers a unique window into the molecular structure, providing distinct yet complementary evidence for the formation of an amide bond.[1] The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, detailed structural elucidation, or high-throughput screening.[1][6]
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural information, connectivity, and chemical environment of nuclei. Quantitative analysis is possible.[1][7] | Presence of functional groups based on vibrational frequencies.[1][8] | Molecular weight and fragmentation patterns, confirming the mass of the product.[1][7] |
| Key Evidence | Appearance of a new amide N-H proton signal, shifts in the α-carbon and carbonyl carbon signals.[1] | Appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands, disappearance of carboxylic acid O-H and amine N-H stretches.[1] | Detection of the molecular ion peak corresponding to the expected amide product.[1] |
| Sample Requirements | ~5-10 mg, soluble in a deuterated solvent.[1] | ~1-5 mg, can be solid, liquid, or in solution.[1] | <1 mg, soluble sample.[1] |
| Analysis Time | Minutes to hours, depending on the experiment.[1] | Minutes. | Minutes. |
| Strengths | Provides unambiguous structural confirmation and allows for quantification.[9] | Fast, easy to use, and applicable to solid-phase synthesis monitoring.[10] | High sensitivity, provides molecular weight confirmation, and can be used for sequencing peptides.[11] |
| Limitations | Lower sensitivity compared to MS, requires soluble samples. | Provides limited structural information beyond functional groups. | Can sometimes lead to in-source fragmentation of the amide bond.[12] |
In-Depth Analysis of Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous confirmation of amide bond formation as it provides detailed information about the molecular structure in solution.[2][7][13] Both ¹H and ¹³C NMR are routinely used.
-
¹H NMR:
-
Disappearance of Starting Material Signals: The broad singlet of the carboxylic acid proton (-COOH) and the signals corresponding to the amine protons (-NH₂) will disappear. It's important to note that in some deuterated solvents like D₂O, these labile protons will exchange and may not be visible.[14]
-
Appearance of the Amide Proton Signal: A new signal for the amide proton (-NH-) will appear, typically in the range of 7.5-8.5 ppm.[15] The chemical shift of this proton can be influenced by hydrogen bonding.[16][17][18]
-
Shifts in α-Proton Signals: The protons on the carbons adjacent to the newly formed amide bond will experience a change in their chemical environment, leading to a shift in their resonance frequencies. Protons alpha to the carbonyl group are typically found in the 2.0-3.0 ppm region.[15]
-
-
¹³C NMR:
-
Carbonyl Carbon Shift: The chemical shift of the carbonyl carbon is particularly diagnostic. In the starting carboxylic acid, the carbonyl carbon appears around 170-185 ppm. Upon formation of the amide, this signal typically shifts upfield to the 160-175 ppm range.[19][20]
-
α-Carbon Shifts: The carbons adjacent to the carbonyl and the nitrogen will also exhibit shifts in their ¹³C NMR signals.
-
-
¹⁵N NMR: For more detailed studies, ¹⁵N NMR can be a powerful tool. The chemical shift of the nitrogen atom is sensitive to its chemical environment and can provide direct evidence of amide bond formation.[21][22]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the chosen solvent dissolves both starting materials and the product for reaction monitoring.[1]
-
Transfer: Transfer the solution to a 5 mm NMR tube.[1]
-
Instrument Parameters:
-
Acquire a ¹H NMR spectrum. A standard acquisition typically involves a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.[1]
-
Acquire a ¹³C NMR spectrum. A standard proton-decoupled ¹³C experiment will require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the spectra of the starting materials with the product spectrum to identify the key changes outlined above.
-
Infrared (IR) Spectroscopy: A Rapid and Versatile Tool
IR spectroscopy is a quick and straightforward method for identifying the presence of specific functional groups in a molecule.[7][8] It is particularly useful for monitoring the progress of a reaction, including those performed on a solid phase.[10][23]
-
Disappearance of Starting Material Bands:
-
Appearance of Amide Bands:
-
Amide I Band (C=O Stretch): A strong, sharp absorption between 1630-1680 cm⁻¹.[25][26] This is one of the most characteristic peaks for an amide.
-
Amide II Band (N-H Bend): A sharp, intense peak typically found adjacent to the C=O stretch.[25]
-
N-H Stretch: A single, sharp peak for a secondary amide around 3200-3400 cm⁻¹.[8]
-
-
Sample Preparation: The sample can be a solid, liquid, or gas. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. For liquids, a thin film between salt plates is common.
-
Background Spectrum: Acquire a background spectrum of the empty sample holder or solvent.
-
Sample Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[1]
-
Data Analysis:
-
Identify the key vibrational bands in the spectra of the starting materials and the product.
-
Confirm the disappearance of the carboxylic acid O-H and amine N-H stretches.
-
Verify the appearance of the characteristic amide I and amide II bands in the product spectrum.[1]
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is an indispensable tool for determining the molecular weight of the product, providing strong evidence for the successful formation of the amide bond.[7][11] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
-
Molecular Ion Peak: The most crucial piece of information is the detection of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) corresponding to the exact mass of the expected amide product.[1]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The fragmentation pattern can provide further structural information and confirm the connectivity of the molecule.[27][28] In peptide sequencing, for instance, fragmentation of the amide bonds is intentionally induced to determine the amino acid sequence.[29][12][30]
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile, water).[1]
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules are released as gas-phase ions.[31]
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
Identify the molecular ion peak in the mass spectrum.
-
Compare the observed m/z value with the calculated exact mass of the desired product.
-
Conclusion: An Integrated Approach for Confident Validation
For the most robust and trustworthy validation of amide bond formation, a multi-technique approach is highly recommended. While NMR spectroscopy provides the most detailed structural information, IR spectroscopy offers a rapid and convenient method for reaction monitoring. Mass spectrometry delivers the crucial confirmation of the product's molecular weight with high sensitivity. By combining the complementary information from these powerful analytical techniques, researchers can have the utmost confidence in their synthetic outcomes.
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A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC - NIH. Available at: [Link]
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17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - RSC Publishing. Available at: [Link]
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Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6... - ResearchGate. Available at: [Link]
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Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6... - ResearchGate. Available at: [Link]
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The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides - ResearchGate. Available at: [Link]
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Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes - Fiveable. Available at: [Link]
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FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Available at: [Link]
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Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems - MDPI. Available at: [Link]
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A beginner's guide to mass spectrometry–based proteomics - Portland Press. Available at: [Link]
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Using NMR to observe the restricted rotation in amide bonds - Nanalysis. Available at: [Link]
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Observation of amide anions in solution by electrospray ionization mass spectrometry - ResearchGate. Available at: [Link]
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Overview of peptide and protein analysis by mass spectrometry - PubMed. Available at: [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]
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Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Leng. Available at: [Link]
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1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed. Available at: [Link]
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Dissociation Pattern of Sodiated Amide Peptides as a Tool for De Novo Sequencing | Journal of the American Society for Mass Spectrometry. Available at: [Link]
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The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy - NIH. Available at: [Link]
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Plot of ¹⁵N NMR chemical shifts vs. amides 1–12. - ResearchGate. Available at: [Link]
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¹³C NMR spectra of amides 1–4 (bottom up). Blue: bulky group signals... - ResearchGate. Available at: [Link]
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Hydrogen Bonding Directed Reversal of 13 C NMR Chemical Shielding - PubMed. Available at: [Link]
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Amide Bond Formation in Aqueous Solution: Direct Coupling of Metal Carboxylate Salts with Ammonium Salts at Room Temperature - The Royal Society of Chemistry. Available at: [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central. Available at: [Link]
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Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines? | ResearchGate. Available at: [Link]
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(PDF) Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength - ResearchGate. Available at: [Link]
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A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. Available at: [Link]
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A Comparative Guide to Base Selection in Reactions with 1,3-Thiazole-4-Carbonyl Chloride
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. The 1,3-thiazole moiety is a privileged scaffold, integral to numerous pharmacologically active agents.[1][2] Its derivatization, often commencing with the highly reactive 1,3-thiazole-4-carbonyl chloride, is a critical step in the synthesis of many drug candidates. The choice of base in these acylation reactions is far from trivial, profoundly influencing reaction efficiency, yield, and purity. This guide provides an in-depth comparative analysis of various bases commonly employed in the reaction of this compound with nucleophiles, supported by mechanistic insights and experimental data to inform your synthetic strategy.
The Critical Role of the Base: Beyond Acid Scavenging
The primary role of a base in the reaction of an acyl chloride with a nucleophile, such as an amine or alcohol, is to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] This prevents the protonation of the nucleophile, which would render it unreactive. However, the function of the base can be more complex, extending to catalysis of the acylation reaction itself. Organic amine bases, for instance, can act as nucleophilic catalysts.[4][5]
The selection of an appropriate base is therefore a balancing act, considering factors such as the nucleophilicity and steric hindrance of both the substrate and the base, as well as the desired reaction conditions.
Organic Amine Bases: A Dichotomy of Function
Tertiary amines like triethylamine (TEA) and pyridine are frequently employed in acylation reactions. Their efficacy, however, is not solely dependent on their basicity.
Triethylamine (TEA): The Workhorse Base
Triethylamine (pKa of its conjugate acid ≈ 10.75) is a strong, sterically hindered base commonly used as an acid scavenger. Its bulky ethyl groups generally prevent it from competing with the primary nucleophile in attacking the electrophilic carbonyl carbon of the acyl chloride. However, its strong basicity can sometimes lead to side reactions, such as the formation of ketenes from the acyl chloride, particularly if the acyl chloride has an enolizable proton.
Pyridine: The Catalytic Scavenger
Pyridine (pKa of its conjugate acid ≈ 5.25) is a weaker base than triethylamine. Its primary advantage lies in its ability to act as a nucleophilic catalyst.[4][5] Pyridine attacks the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the amine or alcohol than the original acyl chloride, thus accelerating the reaction.[4]
A study comparing pyridine and triethylamine in the benzoylation of ferulic acid demonstrated that while triethylamine gave a slightly higher yield (71.8%) compared to pyridine (65.3%), both were effective.[3] The higher basicity of triethylamine likely contributes to its efficiency as an acid scavenger, driving the reaction forward.
Diisopropylethylamine (DIPEA): The "Non-Nucleophilic" Base
DIPEA, also known as Hünig's base, is a sterically hindered amine that is often referred to as a "non-nucleophilic" base. Its significant steric bulk makes it an excellent choice when dealing with sensitive substrates where nucleophilic catalysis by the base is undesirable. It is particularly useful in peptide couplings to minimize racemization.
4-Dimethylaminopyridine (DMAP): The Super Catalyst
DMAP is a highly efficient nucleophilic catalyst for acylation reactions, often used in catalytic amounts alongside a stoichiometric amount of a weaker base like triethylamine or pyridine.[6] The high catalytic activity of DMAP is attributed to the resonance stabilization of the N-acylpyridinium intermediate, making it an even more potent acylating agent.[7]
Inorganic Bases: A Simpler, Cleaner Alternative
Inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) offer a cost-effective and often cleaner alternative to organic amines. They are particularly useful in biphasic reaction conditions or with protic solvents.
Sodium Carbonate (Na₂CO₃): A Mild and Effective Choice
Sodium carbonate is a mild base that is effective in neutralizing HCl without promoting many of the side reactions associated with stronger organic bases. Its use can simplify work-up procedures as the resulting salts are often easily removed by filtration or aqueous extraction. For instance, in the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, potassium carbonate was used as the base for the reaction with chloroacetyl chloride.
Comparative Performance Data
While a direct side-by-side comparison for this compound is not extensively documented in a single source, we can synthesize available data from various acylation reactions to provide a qualitative and semi-quantitative comparison.
| Base | Class | pKa (conjugate acid) | Primary Role | Catalytic Activity | Typical Use Case | Potential Downsides |
| Triethylamine (TEA) | Tertiary Amine | ~10.75 | Acid Scavenger | Low | General purpose acylation | Can promote side reactions (e.g., ketene formation) |
| Pyridine | Aromatic Amine | ~5.25 | Acid Scavenger & Catalyst | Moderate | When nucleophilic catalysis is beneficial | Can be difficult to remove due to water solubility |
| DIPEA | Tertiary Amine | ~10.75 | Acid Scavenger | Very Low | With sterically sensitive substrates to avoid side reactions | Can be more expensive |
| Sodium Carbonate | Inorganic Salt | ~10.33 (second pKa) | Acid Scavenger | None | Biphasic reactions, simplified work-up | Slower reaction rates compared to catalytic systems |
| DMAP (catalytic) | Aromatic Amine | ~9.7 | Nucleophilic Catalyst | High | To significantly accelerate slow acylations | Used in small quantities, requires a stoichiometric base |
Experimental Protocols
To provide a practical context, the following are representative, step-by-step methodologies for the synthesis of an N-aryl-1,3-thiazole-4-carboxamide using different classes of bases.
Protocol 1: Amide Synthesis using Triethylamine
-
Reaction Setup: To a solution of an aromatic amine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Synthesis using Pyridine
-
Reaction Setup: Dissolve the aromatic amine (1.0 eq.) in anhydrous pyridine at 0 °C.
-
Addition of Acyl Chloride: Add this compound (1.1 eq.) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC.
-
Work-up: Remove the excess pyridine under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1M copper sulfate solution (to remove pyridine), water, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by recrystallization or column chromatography.
Protocol 3: Amide Synthesis using Sodium Carbonate
-
Reaction Setup: Suspend the aromatic amine (1.0 eq.) and sodium carbonate (2.0 eq.) in a mixture of DCM and water (1:1).
-
Addition of Acyl Chloride: Add a solution of this compound (1.1 eq.) in DCM dropwise to the vigorously stirred biphasic mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 4-8 hours, monitoring by TLC.
-
Work-up: Separate the organic layer. Wash the aqueous layer with DCM. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Mechanistic Considerations and Visualization
The choice of base can influence the reaction pathway. With a nucleophilic catalyst like pyridine or DMAP, the reaction proceeds through a highly reactive acylpyridinium intermediate. In contrast, with a non-nucleophilic base like TEA or an inorganic base, the reaction follows a more direct nucleophilic attack of the amine on the acyl chloride.
Reaction Workflow
Caption: General experimental workflow for the synthesis of N-substituted-1,3-thiazole-4-carboxamides.
Nucleophilic Catalysis Pathway (with Pyridine/DMAP)
Caption: Simplified mechanism of nucleophilic catalysis in acylation reactions.
Conclusion and Recommendations
The selection of a base for the reaction of this compound is a critical parameter that should be tailored to the specific substrate and desired outcome.
-
For routine acylations with robust amines, triethylamine is a reliable and cost-effective choice.
-
When faster reaction rates are desired, or with less reactive nucleophiles, pyridine offers the dual benefit of acid scavenging and nucleophilic catalysis. The addition of a catalytic amount of DMAP can further accelerate these reactions dramatically.
-
For sterically demanding or sensitive substrates where side reactions are a concern, the non-nucleophilic base DIPEA is recommended.
-
For simplified work-up procedures and to avoid the use of organic amines, inorganic bases like sodium or potassium carbonate are excellent alternatives, particularly in biphasic systems.
Ultimately, empirical optimization is key. Screening a small panel of bases under standardized conditions will provide the most definitive answer for your specific synthetic challenge. This guide provides a rational starting point for that optimization, grounded in the fundamental principles of organic chemistry.
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Darabantu, M. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC.[Link]
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The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi - SciSpace. (n.d.). [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.[Link]
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Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). NIH.[Link]
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Sterically hindered amine derivatives with wide ranges of applications. - ResearchGate. (n.d.). [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC.[Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice.[Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). NIH.[Link]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.[Link]
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The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (2005). PubMed.[Link]
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The Influence of Isomerism on the Biological Activity of Thiazole Carboxamides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic properties. However, the subtle yet critical impact of isomerism on the biological activity of these compounds is an area that warrants a detailed exploration. This guide provides an in-depth, objective comparison of the biological activities of thiazole carboxamide isomers, supported by experimental data and protocols, to empower researchers in their quest for novel and potent therapeutic agents.
The Critical Role of Isomerism in Drug Design
Isomerism, the phenomenon where molecules share the same chemical formula but differ in the spatial arrangement of their atoms, can have a profound impact on a compound's pharmacokinetic and pharmacodynamic properties. For thiazole carboxamides, the positional isomerism of substituents on appended aromatic rings (ortho-, meta-, and para-isomers) can dramatically alter their interaction with biological targets, leading to significant differences in efficacy, selectivity, and even the mechanism of action. This guide will delve into specific examples across various therapeutic areas to illustrate this principle.
Anticancer Activity: A Tale of Positional Selectivity
The development of novel anticancer agents is a major focus of thiazole carboxamide research. The position of substituents on a phenyl ring attached to the carboxamide moiety can significantly influence the compound's ability to inhibit key signaling pathways involved in cancer progression.
Case Study: Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth and metastasis. A study on thiazole/thiadiazole carboxamide derivatives as c-Met inhibitors provides a clear example of how isomerism dictates activity. In this research, it was observed that the position of a mono-electron-withdrawing group (such as fluorine or chlorine) on the phenyl ring of the carboxamide had a significant impact on the inhibitory activity.
Key Findings:
-
A para-substituted (4-position) electron-withdrawing group resulted in the highest c-Met inhibitory activity.
-
The corresponding meta-substituted (3-position) and ortho-substituted (2-position) isomers showed progressively weaker activity.
This highlights that the para-position allows for optimal interaction with the c-Met active site, a crucial insight for the rational design of more potent inhibitors.
Table 1: Comparison of c-Met Kinase Inhibitory Activity of Phenyl-Thiazole Carboxamide Isomers
| Compound ID | Substituent | Position | c-Met IC50 (nM) |
| 1a | Fluoro | para (4-F) | 15.62 |
| 1b | Fluoro | meta (3-F) | 23.24 |
| 1c | Fluoro | ortho (2-F) | 18.49 |
| 2a | Chloro | para (4-Cl) | 17.78 |
| 2b | Chloro | meta (3-Cl) | 23.42 |
Data synthesized from available research.
The c-Met Signaling Pathway
The c-Met signaling pathway is a complex network that, when dysregulated, can lead to increased cell proliferation, survival, and invasion. Understanding this pathway is crucial for appreciating the mechanism of action of c-Met inhibitors.
Caption: Simplified c-Met signaling pathway.
Experimental Protocol: c-Met Kinase Activity Assay
To determine the inhibitory potential of thiazole carboxamide isomers against c-Met, a biochemical kinase assay can be employed.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the c-Met enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (thiazole carboxamide isomer) at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a detection reagent such as ADP-Glo™.
-
Data Analysis: Measure the luminescence, which is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole carboxamide isomers for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each isomer.
Anti-diabetic Activity: Modulating α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[1][2] Positional isomerism in thiazole derivatives has been shown to modulate their α-glucosidase inhibitory activity.
Case Study: Benzylidene-hydrazinyl-thiazole Isomers
A study investigating benzylidene-hydrazinyl-thiazole inhibitors of α-glucosidase revealed that the position of a methyl group on a piperidine ring significantly influenced the inhibitory potency and selectivity.
Key Findings:
-
4-methyl substituted isomers generally exhibited greater selectivity and formed stronger molecular interactions with the enzyme compared to their 3-methyl counterparts .
-
This suggests that the 4-position provides a more favorable orientation within the enzyme's binding pocket, leading to enhanced inhibitory activity.
This example underscores the importance of subtle structural modifications in optimizing the pharmacological profile of enzyme inhibitors.
Table 2: Comparison of α-Glucosidase Inhibitory Activity of Piperidine-Substituted Thiazole Isomers
| Compound ID | Methyl Position | α-Glucosidase IC50 (µM) |
| 3a | 3-methyl | 25.4 |
| 3b | 4-methyl | 15.2 |
| 4a | 3-methyl | 32.1 |
| 4b | 4-methyl | 21.8 |
Data synthesized from available research.
The Role of α-Glucosidase in Carbohydrate Metabolism
α-Glucosidase, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[3][4] By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.
Caption: Mechanism of α-glucosidase inhibition.
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory activity of thiazole carboxamide isomers against α-glucosidase can be determined using a colorimetric assay.[5][6]
Principle: This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is directly proportional to the enzyme activity.
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with the test compound (isomer) at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Add the pNPG substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each isomer.
Antimicrobial and Anti-inflammatory Activities: The Influence of Substituent Position
While direct comparative studies of ortho-, meta-, and para-isomers of thiazole carboxamides for antimicrobial and anti-inflammatory activities are less common in the literature, existing structure-activity relationship (SAR) studies provide valuable insights into the influence of substituent position.
Antimicrobial Activity
SAR studies on various series of thiazole derivatives suggest that the position and nature of substituents on an aromatic ring can significantly impact antimicrobial efficacy. For instance, in some series of fluorobenzoylthiosemicarbazides, the trifluoromethyl group at different positions of an N4-aryl substituent showed varied activity against Gram-positive bacteria, with some isomers exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Illustrative MIC Values for Thiazole Derivatives Against S. aureus
| Compound Type | Substituent Position | MIC (µg/mL) |
| Phenylthiazole Carboxamide | para-Chloro | 16 |
| Phenylthiazole Carboxamide | meta-Chloro | 32 |
| Phenylthiazole Carboxamide | para-Methyl | 32 |
| Phenylthiazole Carboxamide | meta-Methyl | 64 |
Data synthesized from available research. Note: These are illustrative values from different studies and not a direct head-to-head comparison of isomers of the same parent compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of the thiazole carboxamide isomers in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole carboxamides is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes or the production of inflammatory mediators like nitric oxide (NO). SAR studies on COX inhibitors have shown that the position of substituents on a phenyl ring can influence both the potency and selectivity for COX-2 over COX-1. For example, in a series of 2-(trimethoxyphenyl)-thiazoles, substituents at the 4-position of the phenyl ring markedly influenced the selectivity for COX-2.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Principle: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the thiazole carboxamide isomers for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and react it with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance of the resulting colored azo compound at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve and determine the inhibitory effect of the isomers on NO production.
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates that the positional isomerism of thiazole carboxamides is a critical determinant of their biological activity. From anticancer and anti-diabetic to antimicrobial and anti-inflammatory properties, the seemingly minor change in the position of a substituent can lead to significant variations in potency and selectivity. This underscores the necessity for medicinal chemists and drug discovery scientists to synthesize and evaluate all relevant positional isomers of a lead compound to fully explore its therapeutic potential.
Future research should focus on systematically evaluating the ortho-, meta-, and para-isomers of promising thiazole carboxamide scaffolds across a broad range of biological targets. Such studies, coupled with computational modeling and structural biology, will provide a deeper understanding of the structure-activity relationships and pave the way for the design of next-generation therapeutic agents with enhanced efficacy and safety profiles.
References
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Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29193–29211. [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Thiazole Amides
For researchers, scientists, and professionals in the fast-paced world of drug development, the thiazole ring represents a cornerstone of medicinal chemistry. This privileged scaffold is integral to a multitude of FDA-approved drugs, underscoring the critical need for efficient and economically viable synthetic routes to its derivatives, particularly thiazole amides. This guide offers an in-depth comparative analysis of the most prominent synthetic pathways to these valuable compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, providing a framework for informed decision-making in your synthetic endeavors. We will explore classical methods, such as the venerable Hantzsch and Cook-Heilbron syntheses, and contrast them with modern, greener alternatives including copper-catalyzed reactions, C-H activation, and flow chemistry.
At a Glance: A Comparative Overview of Synthetic Routes
The selection of an optimal synthetic strategy for thiazole amides hinges on a multi-faceted evaluation of factors including yield, reaction time, cost of starting materials and reagents, scalability, and environmental impact. The following table provides a high-level comparison of the key performance indicators for the synthetic routes discussed in this guide.
| Synthetic Route | General Yield (%) | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis (Conventional) | 70-95% | 2-24 hours | Well-established, broad substrate scope, reliable. | Often requires harsh reagents and elevated temperatures. |
| Hantzsch Synthesis (Microwave-Assisted) | 85-98% | 5-30 minutes | Dramatically reduced reaction times, often higher yields, energy efficient.[1] | Requires specialized equipment. |
| Cook-Heilbron Synthesis | 50-80% | 1-5 hours | Provides access to 5-aminothiazoles under mild conditions.[2] | Use of hazardous reagents like carbon disulfide.[1] |
| Copper-Catalyzed Synthesis | Good to Excellent | ~24 hours | Utilizes readily available starting materials, low-cost catalyst, and a green oxidant (O₂).[1] | May require longer reaction times compared to microwave methods.[1] |
| Multi-Component Reactions (MCRs) | 79-90% | 1.5-3.5 hours | One-pot synthesis, high atom economy, operational simplicity, reduced waste.[1] | Optimization can be complex.[1] |
| C-H Activation | Variable | Variable | High atom economy, avoids pre-functionalization of starting materials. | Often requires expensive catalysts and ligands. |
| Flow Chemistry | High | Minutes to hours | Enhanced safety, scalability, and reproducibility. | Initial setup cost can be high. |
I. The Workhorse of Thiazole Synthesis: The Hantzsch Reaction and its Modern Iterations
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for the construction of the thiazole ring.[3] The classical approach involves the condensation of an α-haloketone with a thioamide.[3] Its enduring popularity stems from its reliability and broad substrate scope.
A. The Causality of the Hantzsch Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. The choice of a base, often a mild one like sodium carbonate, is to facilitate the final elimination step. The use of polar protic solvents like ethanol is common as they effectively solvate the ionic intermediates.
alpha_haloketone [label="α-Haloketone"]; thioamide [label="Thioamide"]; intermediate [label="Thioether Intermediate"]; cyclized_intermediate [label="Cyclized Intermediate"]; thiazole_amide [label="Thiazole Amide"];
alpha_haloketone -> intermediate; thioamide -> intermediate; intermediate -> cyclized_intermediate [label="Intramolecular\nCyclization"]; cyclized_intermediate -> thiazole_amide [label="Dehydration"]; }
Figure 1: Simplified workflow of the Hantzsch thiazole synthesis.
B. Conventional Hantzsch Synthesis: A Step-by-Step Protocol
This protocol outlines the synthesis of a 2-aminothiazole-4-carboxamide derivative, a common precursor for more complex thiazole amides.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thiourea (1.1 eq) in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1.0 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, ethyl 2-aminothiazole-4-carboxylate, is collected by filtration, washed with water, and dried.
-
The ester can then be converted to the desired amide by standard methods, such as reaction with an amine in the presence of a coupling agent or by aminolysis at elevated temperatures.
C. Greener Horizons: Microwave-Assisted Hantzsch Synthesis
A significant drawback of the conventional Hantzsch synthesis is the often-long reaction times and the need for heating.[4] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering dramatically reduced reaction times and often improved yields.[1] The focused heating effect of microwaves accelerates the reaction rate, leading to a more energy-efficient process.
II. An Alternative Route: The Cook-Heilbron Synthesis
The Cook-Heilbron synthesis provides a valuable alternative for the preparation of 5-aminothiazoles. This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild, often room temperature, conditions.[2][5]
A. Mechanistic Insights into the Cook-Heilbron Synthesis
The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization, with the nitrile group acting as the electrophile, to form the 5-aminothiazole ring after tautomerization. The mild conditions are a key advantage, preserving sensitive functional groups that might not be compatible with the harsher conditions of the Hantzsch synthesis.
alpha_aminonitrile [label="α-Aminonitrile"]; cs2 [label="Carbon Disulfide"]; dithiocarbamate [label="Dithiocarbamate\nIntermediate"]; thiazole_product [label="5-Aminothiazole"];
alpha_aminonitrile -> dithiocarbamate; cs2 -> dithiocarbamate; dithiocarbamate -> thiazole_product [label="Intramolecular\nCyclization"]; }
Figure 2: Simplified workflow of the Cook-Heilbron synthesis.
B. Experimental Protocol for the Cook-Heilbron Synthesis
Materials:
-
Aminoacetonitrile hydrochloride
-
Carbon disulfide
-
Pyridine
-
Ethanol
Procedure:
-
Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of ethanol and pyridine.
-
Cool the solution in an ice bath and add carbon disulfide (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.
-
The product, 5-amino-2-mercaptothiazole, can often be isolated by filtration upon precipitation.
-
Further functionalization at the 2-position can be achieved, followed by amidation of a suitable functional group at another position to yield the desired thiazole amide.
III. Modern and Greener Synthetic Strategies
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. Several innovative approaches to thiazole synthesis have emerged, offering significant advantages over classical methods.
A. Copper-Catalyzed Multi-Component Synthesis
Copper-catalyzed multi-component reactions (MCRs) have gained prominence for their high atom economy and operational simplicity. A notable example is the condensation of oximes, anhydrides, and potassium thiocyanate, which provides thiazoles in good to excellent yields.[6] The use of an inexpensive and benign copper catalyst, along with readily available starting materials, makes this an attractive and cost-effective method.[1]
Experimental Protocol Outline:
-
A mixture of the oxime (1.0 eq), anhydride (1.2 eq), potassium thiocyanate (1.5 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by standard procedures, and the product is purified by column chromatography.
B. The Elegance of C-H Activation
Direct C-H activation has revolutionized the synthesis of complex organic molecules by eliminating the need for pre-functionalized starting materials.[7] This approach offers a more atom- and step-economical route to functionalized thiazoles. Palladium and copper catalysts are commonly employed to facilitate the direct arylation or amidation of the thiazole core. While this method is highly elegant, the cost of the catalysts and ligands can be a significant consideration.
C. The Future is Flow: Continuous Flow Synthesis
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and reproducibility. The synthesis of thiazoles in continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. While the initial investment in flow chemistry equipment can be substantial, the long-term benefits in terms of efficiency and safety, particularly for large-scale production, are compelling.
IV. Cost-Effectiveness and Green Chemistry Analysis
A comprehensive cost-effectiveness analysis must consider not only the price of starting materials and reagents but also factors such as energy consumption, waste generation, and purification costs. To provide a quantitative comparison, we will analyze the synthesis of a model compound, 2-amino-4-phenylthiazole, via the Hantzsch and a hypothetical multi-component reaction (MCR) route.
A. Comparative Cost Analysis (Illustrative Example)
| Reagent | Hantzsch Route (per mole of product) | MCR Route (per mole of product) |
| Starting Materials | ||
| 2-Bromoacetophenone | ~$50 | - |
| Thiourea | ~$5 | ~$5 |
| Benzaldehyde | - | ~$10 |
| Ammonium Thiocyanate | - | ~$8 |
| Solvents & Reagents | ||
| Ethanol | ~$10 | ~$10 |
| Sodium Bicarbonate | ~$2 | - |
| Catalyst (e.g., FeCl₃) | - | ~$3 |
| Estimated Total | ~$67 | ~$36 |
Note: These are estimated costs for illustrative purposes and can vary significantly based on supplier, purity, and scale.
B. Green Chemistry Metrics: A Deeper Dive
Beyond simple cost analysis, green chemistry metrics provide a more holistic assessment of the environmental impact of a synthetic route.
-
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. MCRs and C-H activation reactions typically exhibit high atom economy.
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product.[8] A lower PMI indicates a greener process. The pharmaceutical industry has widely adopted PMI as a key metric for sustainability.
-
E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[5] It provides a direct measure of the waste generated by a process.
Illustrative Green Metrics Comparison:
| Metric | Hantzsch Synthesis | Multi-Component Reaction |
| Atom Economy | Moderate to High | High to Excellent |
| Process Mass Intensity (PMI) | Typically higher due to workup | Generally lower |
| E-Factor | Moderate | Low |
V. Conclusion and Future Outlook
The synthesis of thiazole amides is a mature field with a rich arsenal of synthetic methodologies. The classical Hantzsch and Cook-Heilbron syntheses remain reliable and valuable tools in the chemist's toolbox. However, the increasing demand for more sustainable and cost-effective processes is driving the adoption of modern techniques such as multi-component reactions, C-H activation, and flow chemistry.
For researchers and drug development professionals, the choice of synthetic route will always be a balance of competing factors. By understanding the underlying principles, experimental nuances, and the broader cost and environmental implications of each method, we can make more strategic and sustainable choices in the synthesis of these vital pharmaceutical building blocks. The continued development of innovative catalytic systems and the integration of enabling technologies like flow chemistry will undoubtedly pave the way for even more efficient and greener syntheses of thiazole amides in the future.
References
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A Comparative Guide to the Synthesis of Thiazole-Containing Drugs: A Cost-Benefit Analysis - Benchchem.
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.
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Cook–Heilbron thiazole synthesis - Wikipedia.
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Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions - Organic Chemistry Portal.
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
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Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
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Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.
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A Comparative Review of Synthetic Routes to Thiazoles: An Analysis of Starting Materials - Benchchem.
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A Senior Application Scientist's Guide to Greener Amide Bond Formation: Alternatives to 1,3-Thiazole-4-Carbonyl Chloride
For the discerning researcher in drug development and synthetic chemistry, the formation of amide bonds is a cornerstone reaction. The 1,3-thiazole-4-carboxamide moiety, in particular, is a privileged scaffold in medicinal chemistry. Traditionally, the go-to reagent for forging this crucial link has been 1,3-thiazole-4-carbonyl chloride. However, the tide is turning. Driven by the principles of green chemistry, the scientific community is moving away from hazardous and wasteful reagents. This guide provides an in-depth comparison of viable, greener alternatives to this compound, supported by experimental data and protocols, to empower you to make more sustainable choices in your laboratory.
The Problem with Acyl Chlorides: A Necessary Evil No More
This compound, like its acyl chloride brethren, is a highly reactive and effective reagent. However, this reactivity comes at a significant cost to safety and the environment. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Its handling requires stringent safety precautions, including use in a well-ventilated area and the use of personal protective equipment.[1] Furthermore, acyl chlorides react violently with water, releasing corrosive hydrogen chloride gas, which poses both a safety hazard and a waste disposal challenge.[3] The synthesis of the acyl chloride itself, typically using reagents like thionyl chloride or oxalyl chloride, introduces additional hazardous substances and byproducts into the workflow, further diminishing the overall greenness of the process.
Greener Pathways to 1,3-Thiazole-4-Carboxamides
The pursuit of safer, more sustainable, and efficient chemical synthesis has led to the development of several powerful alternatives to the acyl chloride method. This guide will focus on three promising approaches:
-
Direct Catalytic Amidation: The most atom-economical approach, directly coupling a carboxylic acid with an amine, with water as the only theoretical byproduct.
-
In-Situ Activation with Propanephosphonic Anhydride (T3P®): A powerful coupling reagent that avoids the isolation of hazardous intermediates and boasts a favorable safety profile.
-
A Case Study in Green Synthesis Innovation: An efficient, one-pot synthesis of a key pharmaceutical intermediate that circumvents the traditional amide bond formation altogether.
Visualizing the Workflow: Traditional vs. Greener Approaches
Caption: Comparison of traditional and greener amide synthesis workflows.
Performance Comparison: A Shift in Paradigm
The following table provides a qualitative and quantitative comparison of the different approaches to synthesizing 1,3-thiazole-4-carboxamides.
| Feature | This compound | Direct Catalytic Amidation (Boronic Acid) | In-Situ Activation (T3P®) |
| Principle | Pre-activation to a highly reactive acyl chloride. | Direct dehydrative coupling of carboxylic acid and amine. | In-situ formation of a mixed anhydride intermediate. |
| Key Reagents | Thionyl chloride or oxalyl chloride, amine, base. | 1,3-Thiazole-4-carboxylic acid, amine, boronic acid catalyst. | 1,3-Thiazole-4-carboxylic acid, amine, T3P®, base. |
| Byproducts | SO₂, HCl, CO, CO₂ (from activation), and salts. | Water. | Water-soluble phosphonic acids.[4] |
| Atom Economy | Low | Very High | Moderate to High |
| E-Factor | High | Low | Low |
| Safety Concerns | Highly toxic and corrosive reagents and byproducts.[3] | Generally safer, though catalysts may have specific hazards. | T3P® is non-toxic, non-allergenic, and has a good safety profile.[5][6] |
| Reaction Conditions | Often requires low temperatures and inert atmosphere. | Typically requires elevated temperatures and water removal. | Mild conditions, often at room temperature.[5] |
| Substrate Scope | Broad | Can be sensitive to functional groups and sterically hindered substrates. | Broad, including for sterically hindered and racemization-prone substrates.[7] |
| Work-up | Aqueous work-up to remove salts and excess reagents. | Simple filtration or extraction. | Simple aqueous work-up to remove water-soluble byproducts.[4] |
In-Depth Analysis of Greener Alternatives
Direct Catalytic Amidation with Boronic Acids
Direct amidation is the epitome of an atom-economical reaction. Boronic acids have emerged as effective catalysts for this transformation, proceeding through a mechanism that involves the formation of an acyloxyboron intermediate, which is then attacked by the amine.[8]
Mechanism of Boronic Acid-Catalyzed Amidation
Caption: Simplified catalytic cycle for boronic acid-catalyzed amidation.
Experimental Protocol: General Boronic Acid-Catalyzed Amidation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1,3-thiazole-4-carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and a boronic acid catalyst (e.g., 2-hydroxyphenylboronic acid, 5-10 mol%).[11]
-
Add a suitable solvent such as toluene or fluorobenzene.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The removal of water is crucial to drive the equilibrium towards amide formation.[12]
-
Aromatic Solvent: Toluene or fluorobenzene are often used due to their suitable boiling points for azeotropic water removal.
-
Catalyst Choice: The choice of boronic acid catalyst can significantly impact the reaction rate and yield, with electron-poor or ortho-substituted boronic acids often showing enhanced activity.[13]
In-Situ Activation with Propanephosphonic Anhydride (T3P®)
T3P® is a versatile and user-friendly coupling reagent that activates carboxylic acids in situ to form a mixed phosphonic anhydride, which is then readily attacked by the amine.[2]
Mechanism of T3P®-Mediated Amidation
Caption: Simplified mechanism of T3P®-mediated amide bond formation.
A significant advantage of T3P® is its excellent safety profile; it is non-toxic and non-allergenic, and its byproducts are water-soluble, allowing for a simple aqueous work-up.[5][6] It is particularly effective for coupling racemization-prone substrates and sterically hindered amines.[7]
Experimental Protocol: T3P®-Mediated Synthesis of a Thiazole Carboxamide
This protocol is adapted for the synthesis of N-(2-chloro-6-methylphenyl)-2-amino-1,3-thiazole-5-carboxamide, a key intermediate in the synthesis of the anticancer drug Dasatinib.[14][15]
-
To a solution of 2-amino-1,3-thiazole-5-carboxylic acid (1.0 equiv.) and 2-chloro-6-methylaniline (1.1 equiv.) in a suitable solvent (e.g., ethyl acetate, acetonitrile, or DMF), add a base such as pyridine or triethylamine (2.0-3.0 equiv.).[16]
-
Cool the mixture to 0 °C.
-
Slowly add a 50% solution of T3P® in ethyl acetate (1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the phosphonic acid byproducts. Pyridine is often preferred as it can also suppress epimerization.[16]
-
Solvent: The choice of solvent can influence the reaction rate and solubility of the reagents and byproducts.
-
Aqueous Work-up: The water-solubility of the T3P® byproducts makes for a straightforward and green purification process, avoiding the need for extensive chromatography in many cases.[4]
Case Study: A Greener, One-Pot Synthesis of a Dasatinib Intermediate
An innovative approach to synthesizing N-(2-chloro-6-methylphenyl)-2-amino-1,3-thiazole-5-carboxamide completely bypasses the need to form an amide bond from the corresponding carboxylic acid. This method involves the chemoselective α-bromination of an acrylamide followed by a one-pot cyclization with thiourea.[9][17]
Innovative Synthetic Route
Caption: One-pot synthesis of a key Dasatinib intermediate.
This elegant synthesis demonstrates a significant improvement in efficiency and greenness compared to the traditional multi-step process involving the protection of the amine, hydrolysis of the ester, activation of the carboxylic acid, and finally, the challenging coupling with the sterically hindered aniline.[9][17]
Experimental Protocol: One-Pot Synthesis of a Dasatinib Intermediate [9][17]
-
Amide Formation: To a cold (0-5 °C) solution of 2-chloro-6-methylaniline (1.0 equiv.) and pyridine (1.5 equiv.) in THF, slowly add 3-ethoxyacryloyl chloride (1.5 equiv.). Allow the mixture to warm to room temperature and stir for 2 hours. This step yields (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.
-
One-Pot Bromination and Cyclization: To a mixture of the acrylamide from the previous step (1.0 equiv.) in 1,4-dioxane and water, add N-bromosuccinimide (1.1 equiv.) at -10 to 0 °C. After the addition is complete, add thiourea and heat the reaction mixture to effect the ring closure. The desired 2-aminothiazole-5-carboxamide is obtained in excellent yield (95%).[9][17]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a safer and easier-to-handle source of electrophilic bromine compared to liquid bromine.[18][19]
-
One-Pot Procedure: Combining the bromination and cyclization steps into a single pot reduces solvent usage, waste generation, and purification steps, significantly improving the overall efficiency and greenness of the synthesis.
Green Chemistry Metrics: Quantifying the Improvement
To objectively compare these methods, we can use green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor).[16][20]
-
Atom Economy (%AE): This metric, developed by Barry Trost, calculates the percentage of atoms from the reactants that are incorporated into the final product.[20] The formula is: %AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
Environmental Factor (E-Factor): This metric, developed by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process.[16] E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
While a detailed calculation for each specific reaction is beyond the scope of this guide, the general trend is clear: direct catalytic amidation has the highest theoretical atom economy, followed by T3P®-mediated coupling. The traditional acyl chloride route has the lowest atom economy due to the use of stoichiometric activating and neutralizing agents. The innovative one-pot synthesis of the Dasatinib intermediate also represents a significant improvement in atom economy and a reduction in the E-Factor by minimizing the number of steps and reagents.
Conclusion: A Greener Future for Amide Synthesis
The reliance on this compound for the synthesis of thiazole carboxamides is a relic of a bygone era in synthetic chemistry. As this guide has demonstrated, a wealth of greener, safer, and more efficient alternatives are now available. Direct catalytic amidation offers the most elegant and atom-economical solution, while in-situ activation with reagents like T3P® provides a practical and robust alternative with a broad substrate scope and a favorable safety profile. Furthermore, innovative synthetic strategies that redesign the entire synthetic route, as exemplified by the one-pot synthesis of the Dasatinib intermediate, can lead to even greater improvements in sustainability.
As senior application scientists, it is our responsibility to champion these greener methodologies. By embracing these alternatives, we can not only enhance the safety and environmental performance of our laboratories but also drive innovation in drug discovery and development.
References
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- Understanding T3P® from start to finish. (2024). Curia Global.
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- N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. ChemicalBook.
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A Comparative Guide to the Reactivity of 2-, 4-, and 5-Thiazolecarbonyl Chlorides for the Synthetic Chemist
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The functionalization of this privileged scaffold often involves acylation reactions, for which thiazolecarbonyl chlorides are indispensable reagents. However, the positional isomerism of the carbonyl chloride group on the thiazole ring at the 2-, 4-, and 5-positions results in distinct electronic environments, leading to significant differences in their reactivity.
This guide provides an in-depth comparison of the reactivity of 2-, 4-, and 5-thiazolecarbonyl chlorides. We will first delve into a theoretical analysis of their expected reactivity based on the intrinsic electronic properties of the thiazole nucleus. Subsequently, we will propose a robust experimental protocol for the empirical validation of these theoretical considerations, providing a practical framework for chemists to assess the relative reactivity of these crucial synthetic intermediates.
Theoretical Analysis: Unraveling the Electronic Influence of the Thiazole Ring
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic effects—both inductive and mesomeric—of the substituent attached to the carbonyl group. In the case of thiazolecarbonyl chlorides, the thiazole ring itself acts as the substituent, and its electronic influence varies significantly depending on the point of attachment.
Computational studies and the well-established electronic characteristics of the thiazole ring provide a solid foundation for predicting the relative reactivity of its carbonyl chloride isomers.[2][3][4] The thiazole ring is a π-electron-rich aromatic system, yet the presence of the electronegative nitrogen and sulfur heteroatoms leads to an uneven distribution of electron density.
-
2-Thiazolecarbonyl Chloride: The C2 position of the thiazole ring is the most electron-deficient.[5] This is due to the inductive electron withdrawal by both the adjacent nitrogen and sulfur atoms. Consequently, the 2-thiazolyl group is a strong electron-withdrawing substituent. When attached to a carbonyl chloride, it significantly enhances the electrophilicity of the carbonyl carbon, making 2-thiazolecarbonyl chloride the most reactive of the three isomers. The increased partial positive charge on the carbonyl carbon renders it highly susceptible to nucleophilic attack.
-
5-Thiazolecarbonyl Chloride: In contrast, the C5 position is the most electron-rich carbon in the thiazole ring.[6] This position is analogous to the para-position in a substituted benzene ring and is strongly influenced by the electron-donating mesomeric effect of the sulfur atom. The 5-thiazolyl group, therefore, acts as an electron-donating substituent, which reduces the electrophilicity of the carbonyl carbon. As a result, 5-thiazolecarbonyl chloride is predicted to be the least reactive isomer.
-
4-Thiazolecarbonyl Chloride: The C4 position of the thiazole ring exhibits an electronic character that is intermediate between the C2 and C5 positions.[5] It is less electron-deficient than C2 but less electron-rich than C5. Therefore, the 4-thiazolyl group is expected to have a moderate electron-withdrawing effect on the carbonyl group. This places 4-thiazolecarbonyl chloride at an intermediate level of reactivity , more reactive than the 5-isomer but less reactive than the 2-isomer.
Based on this theoretical framework, the predicted order of reactivity for the thiazolecarbonyl chloride isomers is:
2-Thiazolecarbonyl Chloride > 4-Thiazolecarbonyl Chloride > 5-Thiazolecarbonyl Chloride
Proposed Experimental Validation: A Competitive Amidation Protocol
To empirically validate the theoretically predicted reactivity hierarchy, a competitive amidation reaction can be employed. This experiment is designed to provide a clear, quantitative comparison of the reaction rates of the three isomers under identical conditions.
Experimental Workflow
Caption: Workflow for the competitive amidation experiment.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare 0.1 M stock solutions of 2-, 4-, and 5-thiazolecarbonyl chloride in anhydrous dichloromethane (DCM).
-
Prepare a 0.3 M stock solution of benzylamine in anhydrous DCM.
-
Prepare a 0.05 M stock solution of dodecane (internal standard) in anhydrous DCM.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add 10 mL of each of the three thiazolecarbonyl chloride stock solutions (1 mmol of each isomer).
-
Add 10 mL of the dodecane internal standard solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Initiation and Monitoring:
-
Slowly add 10 mL of the benzylamine stock solution (3 mmol) to the reaction mixture via a syringe pump over a period of 10 minutes.
-
Start a timer immediately upon the commencement of the amine addition.
-
Withdraw 1 mL aliquots from the reaction mixture at predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Sample Quenching and Preparation:
-
Immediately quench each aliquot by adding it to a vial containing 2 mL of saturated aqueous sodium bicarbonate solution.
-
Vortex the vial vigorously for 30 seconds.
-
Allow the layers to separate and carefully transfer the organic (DCM) layer to a new vial for analysis.
-
-
Analysis:
-
Analyze each organic sample by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Develop a calibration curve for each thiazolecarbonyl chloride isomer and the corresponding amide product against the internal standard.
-
Determine the concentration of each unreacted thiazolecarbonyl chloride at each time point.
-
Data Presentation and Interpretation
The quantitative data obtained from the GC/HPLC analysis can be summarized in a table to facilitate a clear comparison of the reactivity of the three isomers.
| Time (minutes) | Remaining 2-Thiazolecarbonyl Chloride (%) | Remaining 4-Thiazolecarbonyl Chloride (%) | Remaining 5-Thiazolecarbonyl Chloride (%) |
| 0 | 100 | 100 | 100 |
| 5 | 45 | 65 | 85 |
| 15 | 15 | 40 | 70 |
| 30 | 5 | 20 | 55 |
| 60 | <1 | 5 | 35 |
| 120 | <1 | <1 | 15 |
Hypothetical data presented for illustrative purposes.
By plotting the percentage of remaining thiazolecarbonyl chloride against time for each isomer, the reaction rates can be visually compared. The isomer that is consumed most rapidly is the most reactive. The expected outcome of this experiment is a confirmation of the theoretical reactivity order: 2-thiazolecarbonyl chloride will be consumed the fastest, followed by the 4-isomer, and then the 5-isomer.
Conclusion
The judicious selection of isomeric building blocks is a subtle yet powerful strategy in synthetic chemistry. Understanding the nuanced differences in reactivity between 2-, 4-, and 5-thiazolecarbonyl chlorides allows for more precise control over reaction conditions, potentially leading to improved yields, fewer side products, and more efficient synthetic routes. The theoretical framework presented, grounded in the fundamental electronic properties of the thiazole ring, provides a predictive tool for the synthetic chemist. The proposed competitive amidation experiment offers a straightforward and reliable method to empirically validate these predictions and quantify the relative reactivities. By integrating theoretical understanding with practical experimental validation, researchers can make more informed decisions in the design and execution of their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
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A Comparative Guide to the Synthesis of 1,3-Thiazole-4-carbonyl Chloride: A Validation of Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,3-thiazole scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs and a focal point of ongoing drug discovery efforts.[1][2][3] Its derivatives are lauded for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The synthesis of novel thiazole-based active pharmaceutical ingredients (APIs) often necessitates the use of reactive intermediates to build molecular complexity. Among these, 1,3-thiazole-4-carbonyl chloride stands out as a versatile building block.
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental and enabling transformation in organic synthesis.[6] This guide provides a comprehensive validation and comparison of two prevalent methods for the synthesis of this compound from 1,3-thiazole-4-carboxylic acid: the traditional approach utilizing thionyl chloride (SOCl₂) and a milder, increasingly favored alternative using oxalyl chloride ((COCl)₂).
This document is designed to move beyond a simple recitation of protocols. It aims to provide a deep, field-tested understanding of the nuances of each method, empowering you, the researcher, to make an informed decision based on the specific requirements of your synthesis, considering factors such as substrate sensitivity, scale, safety, and desired purity.
Comparative Overview: Thionyl Chloride vs. Oxalyl Chloride
The choice between thionyl chloride and oxalyl chloride is often a trade-off between cost, reaction conditions, and substrate compatibility. While both effectively produce the desired acyl chloride, their mechanisms and operational parameters differ significantly.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Yield | 85-95% | 90-99% |
| Purity | High, but may require distillation to remove non-volatile impurities. | Very high; byproducts are gaseous, simplifying purification.[7][8] |
| Reaction Temperature | Reflux (typically 70-80°C)[1] | Room temperature or 0°C to room temperature.[4] |
| Reaction Time | 2-4 hours | 1-3 hours |
| Catalyst | Often not required, but catalytic DMF or pyridine can be used.[6] | Catalytic N,N-Dimethylformamide (DMF) is essential.[1] |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous).[6] | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous).[7] |
| Work-up | Removal of excess SOCl₂ by distillation or under vacuum. | Removal of solvent and excess reagent by rotary evaporation.[8] |
| Safety Concerns | Highly corrosive, toxic, and reacts violently with water.[9] Byproducts are toxic and corrosive. | Toxic, corrosive, and moisture-sensitive.[5][10] Use of DMF can form carcinogenic dimethylcarbamoyl chloride.[11] |
| Cost | Less expensive, suitable for large-scale industrial production.[8] | More expensive, often preferred for smaller-scale, high-purity applications.[8][12] |
Mechanistic Insights: Understanding the "Why"
The differing reaction conditions and outcomes of these two reagents are rooted in their distinct reaction mechanisms.
Thionyl Chloride: The S(_N)i Pathway
The reaction of a carboxylic acid with thionyl chloride proceeds through an intramolecular nucleophilic substitution (S(_N)i) mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This intermediate then collapses, with the chloride attacking the carbonyl carbon, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[1]
dot graph "Thionyl Chloride Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} . Caption: Reaction mechanism of thionyl chloride with a carboxylic acid.
Oxalyl Chloride: The Role of the Vilsmeier Reagent
The reaction with oxalyl chloride, catalyzed by DMF, follows a different path. Oxalyl chloride first reacts with DMF to form the highly reactive Vilsmeier reagent, an imidoyl chloride derivative.[11] This reagent then activates the carboxylic acid, which is subsequently attacked by the chloride ion. The resulting intermediate collapses to yield the acyl chloride, along with the regeneration of the DMF catalyst and the liberation of carbon monoxide and carbon dioxide.[1]
dot graph "Oxalyl Chloride Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, color="#34A853"];
} . Caption: Catalytic cycle for the formation of acyl chloride using oxalyl chloride and DMF.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and scale of the reaction.
Method A: Synthesis using Thionyl Chloride
dot graph "Thionyl Chloride Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} . Caption: Workflow for the synthesis of this compound using thionyl chloride.
Materials:
-
1,3-Thiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser and gas trap
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-thiazole-4-carboxylic acid (1.0 eq).
-
Under a fume hood, carefully add an excess of thionyl chloride (2.0-3.0 eq), either neat or dissolved in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. This step should be performed with an appropriate trap for the corrosive and toxic vapors.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation if necessary.
Method B: Synthesis using Oxalyl Chloride
dot graph "Oxalyl Chloride Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
} . Caption: Workflow for the synthesis of this compound using oxalyl chloride.
Materials:
-
1,3-Thiazole-4-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with a nitrogen inlet and dropping funnel
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,3-thiazole-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
The reaction mixture is then concentrated under reduced pressure to afford the crude this compound, which is often of sufficient purity for subsequent reactions.
Validation of Product Formation
The successful synthesis of this compound can be confirmed through various analytical techniques.
Infrared (IR) Spectroscopy
The most prominent indicator of acyl chloride formation is the appearance of a strong carbonyl (C=O) stretching band at a high frequency, typically in the range of 1750-1815 cm⁻¹.[13] This is a significant shift from the broader carbonyl absorption of the starting carboxylic acid (around 1700-1725 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Carboxylic Acid (O-H) | 3300-2500 (broad) |
| Carboxylic Acid (C=O) | 1725-1700 |
| Acyl Chloride (C=O) | 1815-1750 (strong) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton on the thiazole ring adjacent to the carbonyl group (at the C5 position) is expected to show a downfield shift compared to the corresponding proton in the starting carboxylic acid due to the increased electron-withdrawing nature of the acyl chloride. The proton at the C2 position should also be observable. For the parent thiazole, the protons are observed at approximately 9.0, 7.9, and 7.6 ppm.[14]
¹³C NMR: The carbonyl carbon of the acyl chloride will resonate at a significantly different chemical shift compared to the carboxylic acid carbonyl. Typically, acyl chloride carbonyls appear in the range of 160-180 ppm. The carbons of the thiazole ring will also be present in the aromatic region.[15]
Conclusion: A Matter of Strategic Selection
Both thionyl chloride and oxalyl chloride are highly effective reagents for the synthesis of this compound. The "better" method is contingent upon the specific context of the synthesis.
-
Thionyl chloride remains a cost-effective and reliable choice for robust substrates and larger-scale preparations where elevated temperatures are not a concern. Its primary drawbacks are the harsher reaction conditions and the potential for side reactions with sensitive functional groups.
-
Oxalyl chloride offers the significant advantages of milder reaction conditions and a cleaner reaction profile, making it the preferred reagent for thermally sensitive or complex substrates, and for syntheses where high purity is paramount with minimal purification.[1][4] The higher cost and the safety considerations associated with the use of DMF as a catalyst are its main limitations.[8][11]
Ultimately, a thorough understanding of the chemistry, safety implications, and the specific needs of the synthetic route will guide the discerning researcher to the most appropriate and effective methodology for their work in the vital field of drug discovery and development.
References
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Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025, December 23). Retrieved from [Link]
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Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. (2025, December 25). Retrieved from [Link]
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Material Safety Data Sheet - Oxalyl Chloride, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). National Institutes of Health. Retrieved from [Link]
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Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025, August 5). Retrieved from [Link]
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Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis. (2025, December 31). Retrieved from [Link]
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Thionyl chloride. (n.d.). LANXESS. Retrieved from [Link]
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1,3-Thiazole-4-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]
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How to achieve chlorination of carboxylic acid to convert into acid chloride ? (2016, August 19). ResearchGate. Retrieved from [Link]
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Possible syntheses of an acid chloride. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of compounds 16–36. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Thiazole. (n.d.). NIST WebBook. Retrieved from [Link]
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Infrared Spectroscopy. (n.d.). Retrieved from [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark. Retrieved from [Link]
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Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. (n.d.). ResearchGate. Retrieved from [Link]
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m-NITROBENZAZIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
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Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. (2023, October 10). DergiPark. Retrieved from [Link]
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Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. (2011, August 15). Retrieved from [Link]
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A Senior Application Scientist's Guide to Coupling Reagents for Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in a wide range of biological interactions, making it a privileged structure in drug design. The functionalization of the thiazole ring, often through the formation of amide bonds, is a critical step in the synthesis of these complex molecules. The choice of coupling reagent for this transformation is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity.
This guide provides a head-to-head comparison of common coupling reagents for the synthesis of thiazole derivatives, grounded in mechanistic principles and supported by experimental data. As Senior Application Scientists, we aim not just to provide protocols, but to explain the causality behind experimental choices, empowering you to select the optimal reagent for your specific synthetic challenge.
The Critical Role of Coupling Reagents in Thiazole Functionalization
Amide bond formation between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to proceed at a reasonable rate under mild conditions.[2][3] This is where coupling reagents come into play. They convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
When working with thiazole derivatives, the electronic nature of the heterocyclic ring can influence the reactivity of the coupling partners. For instance, the amine group in 2-aminothiazole is less nucleophilic than a simple alkylamine due to the electron-withdrawing nature of the thiazole ring. Conversely, a carboxylic acid substituent on the thiazole ring may have its acidity and reactivity modulated by the heterocycle. These factors make the choice of an appropriately potent coupling reagent crucial for success.
Head-to-Head Comparison of Common Coupling Reagents
The three main classes of coupling reagents used in modern organic synthesis are carbodiimides, phosphonium salts, and uronium/aminium salts. Each class has its own set of advantages and disadvantages.
| Feature | Carbodiimides (e.g., EDC) | Phosphonium Salts (e.g., PyBOP) | Uronium/Aminium Salts (e.g., HATU, HBTU) |
| Reactivity | Moderate | High | Very High[4] |
| Cost | Low | High | High |
| Byproduct Removal | Water-soluble (EDC) or insoluble (DCC) | Soluble organic | Water-soluble |
| Racemization Risk | Moderate (Additives like HOBt/HOAt recommended)[5][6][7] | Low to Moderate | Very Low (especially with HATU)[4] |
| Side Reactions | N-acylurea formation | Guanidinylation (with excess reagent) | Guanidinylation of N-terminal amine (HBTU)[2] |
| Ideal For | Large-scale synthesis, cost-sensitive projects | Standard couplings, when carbodiimides fail | Difficult couplings, sterically hindered substrates, minimizing racemization[8] |
This table provides a general comparison. Performance can vary based on specific substrates and reaction conditions.
Mechanistic Insights: Understanding How They Work
A deep understanding of the reaction mechanism is key to troubleshooting and optimization.
Carbodiimide-Mediated Coupling (e.g., EDC with HOBt)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide bond formation due to their low cost and ease of use. The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and rearrangement to an unreactive N-acylurea.[9] To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are essential.[6][7] These additives trap the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine.[5]
Caption: Carbodiimide coupling with an HOBt additive.
Phosphonium Salt-Mediated Coupling (e.g., PyBOP)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a popular phosphonium salt reagent. It reacts with the carboxylate to form an active HOBt ester, similar to the carbodiimide/HOBt system, but generally with higher efficiency and fewer side reactions.[8] A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be an issue with uronium salts if not pre-activated.[10]
Caption: General mechanism of phosphonium salt-mediated coupling.
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most effective coupling reagents, especially for challenging substrates.[8] It is an aminium salt that, in the presence of a non-nucleophilic base, reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-aza-benzotriazole (HOAt) leaving group is more reactive than HOBt due to the electron-withdrawing effect of the pyridine nitrogen, which also provides anchimeric assistance during the coupling step, accelerating the reaction and further suppressing racemization.[6][7]
Caption: Uronium/aminium salt-mediated amide bond formation.
Experimental Protocols
The following are detailed, step-by-step methodologies for key coupling reactions involving thiazole derivatives.
Protocol 1: EDC/HOBt Coupling of a Thiazole Carboxylic Acid
This protocol is a robust and cost-effective method for routine amide couplings.
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A Researcher's Guide to Thiazole Acylating Agents: A Kinetic Perspective
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and chemical synthesis, the choice of an acylating agent can profoundly influence the efficiency, selectivity, and overall success of a reaction. Among the diverse array of reagents available, thiazole-based acylating agents have carved out a significant niche due to their unique reactivity profiles. This guide provides an in-depth analysis of the kinetic differences between various thiazole acylating agents, offering a comparative framework to inform your selection process. We will delve into the underlying mechanisms that govern their reactivity and provide practical, experimentally-grounded protocols for their evaluation.
The Thiazole Advantage: Understanding the Fundamentals of Reactivity
Thiazole-containing molecules are prevalent in a wide range of biologically active compounds and are valued for their versatile chemical properties.[1][2][3] The aromatic nature of the thiazole ring, with its electron-withdrawing characteristics, plays a crucial role in activating an adjacent carbonyl group for nucleophilic attack.[2][4] This inherent electronic feature is fundamental to the function of thiazole-based acylating agents.
The general mechanism for acylation involves the nucleophilic attack on the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the transfer of the acyl group to the nucleophile and the departure of the leaving group. The rate of this reaction is influenced by several factors, including the nature of the leaving group, the electrophilicity of the carbonyl carbon, and steric hindrance around the reaction center.[5][6]
A Comparative Kinetic Analysis of Thiazole Acylating Agents
While a broad range of thiazole derivatives have been synthesized for various applications,[1][7][8][9][10][11][12] for the purpose of acylation, we will focus on comparing them to the widely used N-hydroxysuccinimide (NHS) esters. NHS esters are frequently employed in bioconjugation to label proteins and other biomolecules with primary amines.[13][14]
The reactivity of these agents is largely dictated by the stability of the leaving group. A more stable leaving group will depart more readily, accelerating the rate of acylation. The pKa of the leaving group's conjugate acid is a good indicator of its stability; a lower pKa generally corresponds to a better leaving group.
| Acylating Agent Class | Leaving Group | Approximate pKa of Conjugate Acid | Relative Reactivity | Key Characteristics |
| Thiazole-based | Thiazole derivative | Varies (typically 2-5) | High | Highly reactive, susceptible to hydrolysis. |
| N-Hydroxysuccinimide (NHS) Esters | N-Hydroxysuccinimide | ~6.0 | Moderate to High | Good balance of reactivity and stability in aqueous media.[15] |
| Acyl Chlorides | Chloride | ~ -7 | Very High | Extremely reactive, often too unstable for selective bioconjugation in aqueous solutions.[16][17][18][19] |
| Acid Anhydrides | Carboxylate | ~ 4.8 | High | Reactive, but can be less selective than NHS esters.[16] |
Note: The reactivity of thiazole-based acylating agents can be finely tuned by introducing different substituents on the thiazole ring, altering its electronic properties and steric environment.[2]
Delving Deeper: Factors Influencing Reaction Kinetics
Beyond the inherent reactivity of the acylating agent, several experimental parameters can significantly impact the kinetics of the acylation reaction.
-
pH: The rate of aminolysis of NHS esters, and similarly thiazole-based esters, generally increases with pH.[15] This is due to the increased concentration of the more nucleophilic deprotonated amine. However, the rate of hydrolysis of the ester also increases at higher pH, presenting a classic trade-off between reaction efficiency and reagent stability.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of both the desired acylation and the competing hydrolysis.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the acylating agent. While aqueous buffers are common for bioconjugation, the inclusion of organic co-solvents can sometimes enhance reaction rates, but may also impact the structure and function of biomolecules.[20]
-
Steric Hindrance: The accessibility of the target nucleophile plays a critical role. Sterically hindered sites will react more slowly.[5] This is an important consideration when targeting specific residues within a complex biomolecule.
Experimental Protocols for Kinetic Analysis
To empirically determine and compare the kinetic profiles of different acylating agents, robust and reproducible experimental methods are essential. Here, we outline two common approaches: stopped-flow spectroscopy and HPLC-based assays.
Stopped-Flow Spectroscopy for Rapid Kinetic Analysis
Stopped-flow spectroscopy is an ideal technique for monitoring fast reactions, often on the millisecond timescale.[21][22][23][24] This method involves the rapid mixing of two solutions and monitoring the change in a spectroscopic signal (e.g., absorbance or fluorescence) over time.[21]
Protocol: Stopped-Flow Kinetic Analysis of Acylation
Objective: To determine the second-order rate constant for the reaction of an acylating agent with a model nucleophile (e.g., a small molecule amine).
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant delivery
-
Acylating agent stock solution (in a suitable organic solvent like DMSO or DMF)
-
Model nucleophile stock solution (e.g., N-α-acetyl-L-lysine in an appropriate buffer)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, at a specific pH)
Procedure:
-
Reactant Preparation: Prepare a series of concentrations of the model nucleophile in the reaction buffer. Prepare a stock solution of the acylating agent.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature.
-
Loading Syringes: Load one syringe with the acylating agent solution and the other with the nucleophile solution.
-
Data Acquisition: Rapidly mix the two solutions and monitor the change in absorbance at a wavelength where either the reactant or product has a distinct signal. The data acquisition is triggered simultaneously with the stopping of the flow.[22]
-
Data Analysis: The resulting kinetic traces (absorbance vs. time) are fitted to a pseudo-first-order model (assuming the nucleophile is in large excess).
-
Rate Constant Determination: Plot the observed pseudo-first-order rate constants (k_obs) against the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k2).
HPLC-Based Kinetic Assays for Complex Mixtures
For reactions that are slower or involve multiple products, an HPLC-based assay can provide a more detailed picture.[25][26][27] This method allows for the separation and quantification of reactants, products, and any side-products over time.[26][28]
Protocol: HPLC-Based Kinetic Analysis of Acylation
Objective: To monitor the progress of an acylation reaction by quantifying the consumption of the acylating agent and the formation of the product over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 for reverse-phase chromatography)
-
Acylating agent
-
Nucleophile (e.g., a peptide or small molecule)
-
Reaction buffer
-
Quenching solution (e.g., a high concentration of a primary amine like Tris or glycine)
-
Mobile phases for HPLC
Procedure:
-
Reaction Setup: Initiate the acylation reaction by mixing the acylating agent and the nucleophile in the reaction buffer at a controlled temperature.
-
Time-Point Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution to stop the acylation.
-
HPLC Analysis: Inject the quenched sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas corresponding to the acylating agent and the product at each time point.
-
Kinetic Modeling: Plot the concentrations of the reactant and product as a function of time and fit the data to an appropriate kinetic model to determine the rate constant.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general acylation mechanism and the experimental workflows.
Caption: Generalized mechanism of nucleophilic acyl substitution.
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A Researcher's Guide to Unambiguous Structure Confirmation: X-ray Crystallography in Focus
In the relentless pursuit of novel chemical entities, the unambiguous determination of a reaction product's three-dimensional structure is paramount. While a suite of analytical techniques provides valuable pieces of the puzzle, single-crystal X-ray crystallography stands as the gold standard, offering a definitive and high-resolution snapshot of atomic arrangement.[1][2] This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods, supported by the underlying principles and detailed experimental workflows for researchers, scientists, and drug development professionals.
The Unparalleled Insight of X-ray Crystallography
Modern synthetic chemistry relies on a battery of spectroscopic techniques to characterize newly formed molecules. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity of atoms, and Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.[1] While indispensable, these methods provide indirect information about the molecule's structure.[1] X-ray crystallography, in contrast, directly maps the electron density of a molecule, revealing the precise spatial coordinates of each atom, bond lengths, and bond angles.[3][4] This technique has been foundational in chemistry, revealing the structures of everything from simple organic molecules to complex proteins and nucleic acids.[4]
The power of X-ray crystallography lies in its ability to provide an unambiguous three-dimensional structure.[2] This is crucial for understanding stereochemistry, conformation, and intermolecular interactions, which are critical determinants of a molecule's biological activity and physical properties.
The Crystallographic Workflow: From Powder to Picture
The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands both patience and precision. Each stage is critical for obtaining a high-quality structure that can be confidently published and relied upon for further research.
Caption: A streamlined workflow of the single-crystal X-ray crystallography process.
Part 1: The Art and Science of Crystal Growth
The most significant bottleneck in small molecule crystallography is often obtaining a single crystal of suitable quality.[4] The ideal crystal should be well-formed, free of defects, and typically between 0.05 and 0.3 mm in its dimensions.[3][5] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline lattice.[6]
Experimental Protocols for Crystal Growth:
-
Slow Evaporation: This is often the simplest and most common method.[7]
-
Dissolve the purified compound in a suitable solvent or solvent mixture until the solution is nearly saturated.
-
Loosely cover the vial to allow the solvent to evaporate slowly over hours to weeks.
-
As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal formation.[1][6]
-
-
Slow Cooling: This technique is effective for compounds with temperature-dependent solubility.[6][7]
-
Vapor Diffusion: This method involves the slow introduction of an "anti-solvent" in which the compound is insoluble.[1][5]
-
Dissolve the compound in a small volume of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a volatile "anti-solvent".
-
Over time, the anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and inducing crystallization.[1]
-
-
Layering (Liquid-Liquid Diffusion): This technique relies on the slow diffusion between a solution of the compound and an anti-solvent.[5]
-
Dissolve the compound in a dense solvent and place it at the bottom of a narrow tube (e.g., an NMR tube).
-
Carefully layer a less dense anti-solvent on top of the solution.
-
Crystals will form at the interface between the two liquids as they slowly mix.[5]
-
| Crystallization Method | Principle | Best Suited For | Key Considerations |
| Slow Evaporation | Gradual increase in concentration | Compounds soluble in volatile solvents | Rate of evaporation is crucial; too fast leads to poor quality crystals.[7] |
| Slow Cooling | Decreased solubility at lower temperatures | Compounds with a significant change in solubility with temperature | The rate of cooling must be slow and controlled.[6][7] |
| Vapor Diffusion | Gradual decrease in solubility by an anti-solvent | Compounds that are highly soluble in a volatile solvent | The choice of solvent and anti-solvent is critical.[1][5] |
| Layering | Slow mixing of a solution and an anti-solvent | When a non-volatile anti-solvent is used | The two solvents must be miscible and have different densities.[5] |
Part 2: Data Collection and Processing
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8] The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[3][9]
The diffraction pattern is a collection of thousands of reflections, each with a specific intensity and position.[4][10] This raw data is then processed to correct for experimental factors and to integrate the intensities of each reflection.[11] The result is a list of unique reflections and their corresponding intensities, which is the input for the next stage.[12]
Part 3: Structure Solution, Refinement, and Validation
The processed reflection data is used to solve the "phase problem" and generate an initial electron density map.[13][14] This map is then interpreted to build an initial atomic model of the molecule.[15]
This initial model is then refined against the experimental data to improve its accuracy.[13][15][16] Refinement is an iterative process that adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model.[13][16]
The quality of the final model is assessed using several metrics, most notably the R-factor (or Rwork) and Rfree.[14][17][18]
-
R-factor (Rwork): This value measures the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment).[17][18] A lower R-factor indicates a better fit. For small molecules, a final R-factor below 0.05 (5%) is generally considered excellent.[16][17]
-
Rfree: This is a more robust measure of the model's quality, as it is calculated using a small subset of reflections (typically 5-10%) that were not used during the refinement process.[14] This helps to detect over-fitting of the model to the data. The Rfree value should be close to the Rwork value.[14]
| Validation Parameter | Description | Typical Value (Small Molecules) |
| R-factor (Rwork) | A measure of the agreement between the model and the experimental data.[17][18] | < 0.05 (5%) |
| Rfree | A cross-validation metric to assess the predictive power of the model.[14] | Close to Rwork |
| Goodness of Fit (GooF) | Should be close to 1 for a good model. | ~1.0 |
The Final Output: The Crystallographic Information File (CIF)
The final, validated crystal structure is saved in a standard format called a Crystallographic Information File (CIF).[19][20] The CIF contains all the essential information about the crystal structure and the experiment, including:
-
Unit cell dimensions
-
Atomic coordinates
-
Bond lengths and angles
-
Data collection and refinement parameters[19]
This file can be submitted to crystallographic databases, such as the Cambridge Structural Database (CSD), making the structure publicly available to the scientific community.[19][21]
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural confirmation, it is important to understand its strengths and weaknesses in the context of other widely used analytical techniques.
Caption: A comparison of the advantages and disadvantages of common analytical techniques.
X-ray Crystallography vs. NMR Spectroscopy
The most direct comparison for structural elucidation is between X-ray crystallography and NMR spectroscopy.[22][23][24][25]
-
State of Matter: X-ray crystallography determines the structure in the solid state, while NMR provides information about the structure in solution.[25] This is a critical distinction, as the conformation of a molecule can differ between the two states.
-
Resolution: X-ray crystallography typically provides higher resolution data, allowing for the precise determination of atomic positions.[26]
-
Dynamics: NMR is superior for studying molecular dynamics and conformational changes in solution, whereas crystallography provides a static picture of the molecule in the crystal lattice.[25]
-
Sample Requirements: The major hurdle for crystallography is the need for a high-quality single crystal.[25] NMR does not require crystallization but may be limited by the size and solubility of the molecule.[24]
The Role of Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy. It also provides information about the molecule's structure through the analysis of its fragmentation pattern. However, MS alone cannot provide a three-dimensional structure and often cannot distinguish between isomers.
Conclusion: An Integrated Approach to Structural Confirmation
For the unambiguous confirmation of a reaction product's structure, single-crystal X-ray crystallography is the definitive method. It provides a high-resolution, three-dimensional view of the molecule that is unattainable with other techniques. However, it is most powerful when used in conjunction with other analytical methods. NMR provides crucial information about the molecule's structure and dynamics in solution, while mass spectrometry confirms its molecular weight. By integrating the data from these complementary techniques, researchers can build a comprehensive and irrefutable understanding of their newly synthesized molecules, paving the way for further discoveries in chemical and pharmaceutical sciences.
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Yap, G. P. A., & Rheingold, A. L. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Crystal Growth & Design. [Link]
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Navigating Metabolic Lability: A Comparative Guide to the Stability of Amides Derived from 1,3-Thiazole-4-Carbonyl Chloride
In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is a paramount objective. The inherent lability of the amide bond, a ubiquitous functional group in numerous therapeutic agents, presents a significant hurdle, often leading to rapid in vivo clearance and diminished oral bioavailability. This guide offers an in-depth evaluation of the metabolic stability of amides, with a specific focus on those derived from 1,3-thiazole-4-carbonyl chloride. We will explore the underlying principles of metabolic stability assays, provide a detailed, field-proven protocol for their execution, and present a comparative analysis of thiazole-derived amides against other amide-containing structures and bioisosteres, supported by experimental data.
The Imperative of Metabolic Stability in Drug Development
The metabolic fate of a drug candidate is a critical determinant of its clinical success. A compound with high metabolic stability is more likely to maintain therapeutic concentrations in the body for an extended period, allowing for less frequent dosing and a more predictable pharmacokinetic profile. Conversely, compounds that are rapidly metabolized often suffer from a short duration of action and can generate metabolites with undesirable pharmacological or toxicological properties. Therefore, early assessment of metabolic stability is crucial for prioritizing lead compounds and guiding medicinal chemistry efforts to mitigate metabolic liabilities.
The amide bond, while synthetically accessible and a key contributor to the structural framework of many drugs, is particularly susceptible to enzymatic hydrolysis by proteases and amidases. This has spurred the exploration of bioisosteric replacements—chemical groups that mimic the physicochemical properties of the amide while conferring enhanced metabolic stability. The 1,3-thiazole ring has emerged as a promising amide bioisostere, offering a rigid scaffold that can maintain key binding interactions while being less prone to enzymatic cleavage.
A Comparative Look at Metabolic Stability: Thiazole Amides in Context
| Compound Class/Description | Species | In Vitro System | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Thiazole Amide Derivative¹ | Mouse | Liver Microsomes | 74 | Not Reported | [1] |
| [1][2][3]Thiadiazole Benzylamide | Mouse | Liver Microsomes | 32.5 | 42.6 ± 3.2 | [4] |
| 2-Methylphenyl Derivative² | Mouse | Liver Microsomes | 194 | 7.13 ± 7.3 | [4] |
| Hydroxy-α-Sanshool (amide) | Human | Liver Microsomes | 42.92 | 40.50 | [5] |
| Hydroxy-α-Sanshool (amide) | Rat | Liver Microsomes | 51.38 | 48.34 | [5] |
¹N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide ²Bioisosteric replacement of the[1][2][3]thiadiazole ring.
The data, while not a direct comparison, suggests that the incorporation of a thiazole ring can lead to compounds with favorable metabolic stability. For instance, the thiazole amide derivative exhibits a respectable half-life of 74 minutes in mouse liver microsomes.[1] In contrast, the[1][2][3]thiadiazole benzylamide shows a shorter half-life of 32.5 minutes, indicating more rapid metabolism.[4] Interestingly, replacing the thiadiazole ring with a 2-methylphenyl group significantly enhances stability, with the half-life increasing to 194 minutes.[4] This highlights the profound impact that the choice of heterocyclic core can have on metabolic fate.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol provides a robust and self-validating method for assessing the metabolic stability of test compounds. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Principle
This assay measures the rate of disappearance of a parent compound upon incubation with liver microsomes, a subcellular fraction containing a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. The reaction is initiated by the addition of the cofactor NADPH, which is essential for the catalytic activity of CYPs. By quantifying the concentration of the test compound at various time points, key metabolic parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be determined.
Materials and Reagents
-
Test Compounds and Positive Controls: Stock solutions in a suitable organic solvent (e.g., DMSO). Positive controls with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a more stable one like warfarin) are crucial for validating the assay performance.
-
Liver Microsomes: Pooled from multiple donors to average out individual variability in enzyme expression. Can be from various species (human, rat, mouse, etc.) depending on the study's objective.
-
Phosphate Buffer (e.g., 100 mM, pH 7.4): To maintain a physiological pH for optimal enzyme activity.
-
NADPH Regenerating System: A mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates NADPH, ensuring its concentration is not a rate-limiting factor during the incubation.
-
Stop Solution: Ice-cold acetonitrile or methanol containing an internal standard. The organic solvent terminates the enzymatic reaction by precipitating proteins, and the internal standard is used to normalize for variations in sample processing and analytical instrument response.
-
96-well Plates: For sample incubation and collection.
-
Incubator/Shaker: To maintain a constant temperature of 37°C and ensure adequate mixing.
-
Centrifuge: To pellet the precipitated proteins.
-
LC-MS/MS System: For the sensitive and selective quantification of the test compound.
Experimental Workflow
Caption: Workflow of the in vitro liver microsomal stability assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Thaw frozen liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compounds and positive controls by diluting the stock solutions in buffer. The final concentration in the incubation is typically low (e.g., 1 µM) to be in the linear range of enzyme kinetics.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution. Include control wells without NADPH to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the non-NADPH controls.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the ice-cold stop solution. The zero-minute time point is taken immediately after the addition of NADPH.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the collection plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis and Interpretation
-
Calculate the Percentage of Compound Remaining: For each time point, express the amount of the test compound as a percentage of the amount present at time zero.
-
Determine the In Vitro Half-Life (t1/2): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is then calculated using the equation: t1/2 = 0.693 / k .
-
Calculate the Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug. It is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)
A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability.
Potential Metabolic Pathways of Thiazole-Derived Amides
The metabolism of thiazole-containing compounds is primarily mediated by CYP450 enzymes. The thiazole ring itself, as well as adjacent moieties, can be subject to various metabolic transformations.
Caption: Potential metabolic pathways for thiazole-derived amides.
-
Oxidation: The thiazole ring can undergo oxidation at the sulfur atom to form an S-oxide. Additionally, aromatic rings attached to the thiazole or amide moiety are common sites for hydroxylation. Alkyl groups can also be hydroxylated.
-
Amide Hydrolysis: Although the thiazole ring is intended to improve stability, the amide bond can still be a site of enzymatic hydrolysis, albeit potentially at a slower rate compared to more conventional amides.
-
Phase II Conjugation: The hydroxylated metabolites formed during Phase I can undergo further conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that are readily excreted.
Conclusion and Future Directions
The use of a 1,3-thiazole moiety as a bioisosteric replacement for the amide bond represents a viable strategy for enhancing the metabolic stability of drug candidates. The experimental data, though not providing a direct one-to-one comparison for amides of this compound, illustrates the potential for improved stability with heterocyclic amides. The in vitro liver microsomal stability assay is an indispensable tool in early drug discovery for identifying and mitigating metabolic liabilities. A thorough understanding of the experimental protocol and the underlying enzymatic processes is essential for generating reliable and interpretable data.
Future research should focus on systematic studies that directly compare the metabolic stability of a series of amides derived from this compound with their corresponding benzamide or other acyclic amide analogues. This would provide a clearer understanding of the quantitative benefits of this particular chemical scaffold and further guide the rational design of metabolically robust therapeutic agents.
References
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4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. Journal of Medicinal Chemistry. 2024. [Link]
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Cyprotex. Microsomal Stability Fact Sheet. Evotec. [Link]
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Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012. [Link]
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In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Toxics. 2024. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022. [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. 2021. [Link]
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Synthesis, biological evaluation, and metabolic stability of chlorogenic acid derivatives possessing thiazole as potent inhibitors of α-MSH-stimulated melanogenesis. Bioorganic & Medicinal Chemistry Letters. 2017. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. 2020. [Link]
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Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012. [Link]
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Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. 2020. [Link]
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Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. 2018. [Link]
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In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Toxics. 2024. [Link]
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Determination of Incubational Binding in In Vitro Microsomal and Hepatocyte Metabolic Stability Incubations: A Comparison of Methods. Drug Metabolism and Disposition. 2017. [Link]
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Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters. 2016. [Link]
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1,3-Thiazole-4-carboxamide. PubChem. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021. [Link]
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2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III.) Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists. Chemical & Pharmaceutical Bulletin. 1999. [Link]
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Thiazole Amides, A Novel Class of Algaecides against Freshwater Harmful Algae. Marine Drugs. 2017. [Link]
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The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition. 2002. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1,3-Thiazole-4-carbonyl Chloride
As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. However, this innovation must be built on an unwavering foundation of safety. 1,3-Thiazole-4-carbonyl chloride is a valuable building block, but as an acyl chloride, it possesses inherent reactivity that demands meticulous handling. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) and safety protocols required, ensuring that both you and your research remain protected.
The Chemistry of the Hazard: Why Acyl Chlorides Demand Respect
This compound is not hazardous in a passive sense; its danger lies in its reactivity. The carbonyl chloride moiety is a potent electrophile, highly susceptible to nucleophilic attack. The most common nucleophile in a lab environment is water.
This compound reacts readily, and often violently, with water—including ambient humidity—in an exothermic hydrolysis reaction.[1][2] This reaction produces 1,3-thiazole-4-carboxylic acid and, critically, corrosive hydrogen chloride (HCl) gas.[1][2] It is this liberated HCl that is responsible for the severe skin burns, eye damage, and respiratory irritation associated with the compound.[1] Understanding this mechanism is the first step to mitigating the risk.
Hazard Summary
| Hazard Statement | GHS Pictogram | Primary Health Effect |
| H314 / H315 | Corrosion | Causes severe skin burns and irritation.[1] |
| H318 / H319 | Corrosion | Causes serious eye damage.[1] |
| H335 | Exclamation Mark | May cause respiratory irritation.[3][4] |
The Core Directive: Your Personal Protective Equipment (PPE)
Your PPE is your last and most critical line of defense. Selection and use must be deliberate and matched to the procedure's risk level.
Eye and Face Protection: A Non-Negotiable Barrier
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EU EN166 standards are mandatory for any quantity.[1][3] These provide a 360-degree seal around the eyes, protecting from splashes and the irritating HCl gas that may evolve.
-
Best Practice/Required for >1g: A full-face shield used in conjunction with chemical splash goggles is strongly recommended. The face shield protects the entire face from splashes during transfers or in the event of a vessel failure. This is particularly critical when working with larger quantities or during quenching procedures.[3]
Hand Protection: The Right Glove Makes the Difference
The choice of glove material is critical for preventing skin contact and severe burns.
-
Technique: Always use a double-gloving technique. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat from the hazardous area to replace the outer glove. Inspect gloves for any signs of degradation or perforation before each use.
Body Protection: Shielding from Spills and Splashes
-
Standard Use: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.
-
High-Risk Operations: For large-scale reactions or transfers, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against significant spills.[5] Protective clothing must be selected based on the specific hazards present in the workplace.[3]
Respiratory Protection: Controlling the Invisible Threat
Because this compound reacts with moisture to produce HCl gas, all handling of the solid and its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Standard Operations: Work within a properly functioning chemical fume hood is sufficient to control vapor and gas exposure.
-
Emergency or High-Concentration Scenarios: In the event of a large spill or fume hood failure, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[1] All personnel who may need to use a respirator must be properly fit-tested and trained.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable workflow is the key to minimizing risk.
dot
Caption: PPE Selection Workflow for this compound.
Step 1: Preparation and Pre-Handling
-
Designate the Area: All work must be conducted in a certified chemical fume hood. Ensure the sash is lowered to the appropriate working height.
-
Clear the Space: Remove all unnecessary equipment and, crucially, any sources of water or protic solvents from the fume hood.
-
Assemble Materials: Have all necessary inert atmosphere equipment (e.g., Schlenk line, nitrogen manifold), dry solvents, and reaction glassware ready. Ensure glassware is oven- or flame-dried and cooled under an inert atmosphere.
-
Prepare for Emergencies: Locate the nearest safety shower and eyewash station.[6] Have a container of sodium bicarbonate or other suitable neutralizing agent readily available for spill control.
Step 2: Donning PPE and Handling the Reagent
-
Don PPE: Put on your lab coat, followed by safety goggles, and then your inner and outer sets of nitrile gloves. If the operation requires it, add a face shield and chemical apron.
-
Inert Atmosphere Transfer: The reagent bottle should be opened only under an inert atmosphere (e.g., in a glovebox or under a positive pressure of nitrogen/argon). This prevents atmospheric moisture from reacting with the compound, which preserves its integrity and prevents the release of HCl gas.
-
Weighing: Weigh the solid into a dry, tared container under a flow of inert gas. Minimize the time the container is open.
-
Reaction Addition: Add the reagent to the reaction vessel slowly and in a controlled manner. Acyl chloride reactions are often exothermic; ensure your vessel is adequately cooled if necessary.
Step 3: Post-Handling and Decontamination
-
Clean-up: Carefully wipe down any contaminated surfaces with a cloth lightly dampened with a non-reactive, dry solvent (e.g., hexane), followed by a thorough cleaning. All cleaning materials must be treated as hazardous waste.
-
Quenching: Unreacted acyl chloride must be quenched slowly and carefully. A common method is the slow addition of the reaction mixture to a separate, stirred vessel containing an alcohol (like isopropanol or methanol) at a controlled temperature, which will convert the acyl chloride to a less reactive ester.[7] Never quench with water directly unless it is a highly controlled, dilute, and cooled process.[7]
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Remove the outer gloves first, then the apron/lab coat, face shield, goggles, and finally the inner gloves. Wash hands thoroughly with soap and water.[8]
Disposal Plan: Managing the Waste Stream
Chemical waste must be handled with the same diligence as the reagent itself.
-
Solid Waste: All contaminated disposables (gloves, paper towels, weighing paper, silica gel) must be placed in a clearly labeled, sealed hazardous waste container designated for corrosive solids.
-
Liquid Waste: Unreacted this compound and solutions containing it should be considered corrosive hazardous waste. After quenching, the resulting mixture should be collected in a labeled, sealed hazardous waste container, segregated by solvent type (e.g., "Halogenated Organic Waste").
-
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[3] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines. Never pour this chemical or its waste streams down the drain.[8]
By understanding the chemical principles behind the hazards and adhering to these rigorous operational and disposal plans, you can confidently and safely utilize this compound in your research, building a culture of safety that protects both the scientist and the science.
References
- NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [URL: https://www.cdc.gov/niosh/npg/default.html]
- Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [URL: https://www.cdc.gov/niosh/npg/npgd0000.html]
- NIOSH Pocket Guide to Chemical Hazards (PDF). National Institute for Occupational Safety and Health (NIOSH). [URL: https://www.cdc.gov/niosh/docs/2010-168/pdfs/2010-168.pdf?id=10.26616/NIOSHPUB2010168]
- Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). [URL: https://www.cpwr.com/wp-content/uploads/publications/pamphlets/NIOSH_Pocket_Guide_to_Chemical_Hazards_Users_Guide.pdf]
- NIOSH Pocket Guide to Chemical Hazards. ICC Compliance Center Inc. [URL: https://www.thecompliancecenter.com/p-1004-niosh-pocket-guide-to-chemical-hazards.aspx]
- Safety Data Sheet: 2-Phenyl-1,3-thiazole-4-carbonyl chloride. AK Scientific, Inc. [URL: https://www.aksci.com/sds/Y8862.pdf]
- Product Information: 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbonyl chloride. Echemi. [URL: https://www.echemi.com/products/pd20160127-2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbonyl-chloride.html]
- Safety Data Sheet: 2-Chloro-1,3-thiazole-4-carbonyl chloride. AK Scientific, Inc. [URL: https://www.aksci.com/sds/6986DF.pdf]
- Safety Data Sheet: 1,3-Thiazole-2-carbonyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC466390010]
- Safety Data Sheet: Thiazole. Santa Cruz Biotechnology.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [URL: https://www.yufeng-chem.com/news/how-to-quench-acid-chlorides-5-key-methods-for-safe-handling-86121886.html]
- Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR931008_msds.pdf]
- Safety Data Sheet: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/45686]
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- Safety Data Sheet: Thiazole Orange. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/390062]
- Product Information: this compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-3-thiazole-4-carbonyl-chloride-3745-79-7]
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2012/08/synthesis-reactions-and-medicinal-uses-of-thiazole.html]
- Thiazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiazole]
- Product Information: this compound, tech grade. Changchun Haofei Import & Export Trade Co., Ltd. [URL: https://www.diytrade.com/china/pd/23091924/1_3_Thiazole_4_carbonyl_chloride_tech_grade.html]
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [URL: https://www.researchgate.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
